Product packaging for Octane(Cat. No.:CAS No. 31372-91-5)

Octane

Cat. No.: B7769312
CAS No.: 31372-91-5
M. Wt: 114.23 g/mol
InChI Key: TVMXDCGIABBOFY-UHFFFAOYSA-N
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Description

Octane (C 8 H 18 ) is a straight-chain aliphatic hydrocarbon supplied as a high-purity, colorless liquid for research applications . It is a fundamental component in petroleum and serves as a crucial standard in fuel science, with its isomer isothis compound (2,2,4-trimethylpentane) being a primary reference for determining this compound ratings in gasoline . In the laboratory, n-Octane is a valuable solvent for organic synthesis, utilized in nitrocellulose, synthetic resins, alcohol-soluble dyes, and quick-drying varnishes and enamels . Its properties also make it suitable for azeotropic distillation and various extraction processes . This compound has a molecular weight of 114.23 g/mol, a boiling point of approximately 125-126 °C, and a melting point of -57 °C . It is characterized by low water solubility and a density of 0.703 g/cm 3 . Acute exposure to high concentrations of this compound vapor has been shown to have narcotic effects in animal studies . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Handle with care using appropriate personal protective equipment in a well-ventilated area, as it is a highly flammable liquid and vapor .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18<br>C8H18<br>CH3-(CH2)6-CH3 B7769312 Octane CAS No. 31372-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octane
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InChI

InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3
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InChI Key

TVMXDCGIABBOFY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H18, Array
Record name N-OCTANE
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Related CAS

9065-92-3
Record name Polyoctene
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DSSTOX Substance ID

DTXSID0026882
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Molecular Weight

114.23 g/mol
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Physical Description

N-octane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Produces irritating vapor., Gas or Vapor; Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor.
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Boiling Point

258.1 °F at 760 mmHg (USCG, 1999), 125.62 °C, 125.00 to 126.00 °C. @ 760.00 mm Hg, 126 °C, 258 °F
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Flash Point

56 °F (USCG, 1999), 56 °F (13 °C) (Closed cup), 72 °F (22 °C) (Open cup), 13 °C c.c., 56 °F
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Solubility

7e-05 % at 77 °F (NIOSH, 2023), In water, 0.66 mg/L at 25 °C, Soluble in ethyl ether; miscible with ethanol, acetone, benzene, Miscible with benzene, petroleum ether, gasoline; soluble in ether; slightly soluble in alcohol, 0.00066 mg/mL, Solubility in water: none, (77 °F): 0.00007%
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Density

0.703 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6986 g/cu cm at 25 °C, Relative density (water = 1): 0.70, 0.7, 0.70
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Vapor Density

3.86 (Air= 1), Relative vapor density (air = 1): 3.94
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Vapor Pressure

10 mmHg (NIOSH, 2023), 14.1 [mmHg], 14.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg
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Color/Form

Colorless liquid, Clear liquid

CAS No.

111-65-9, 31372-91-5
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Melting Point

-70.2 °F (USCG, 1999), -56.73 °C, -56.8 °C, -70 °F
Record name N-OCTANE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of n-Octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of n-octane (C₈H₁₈), a straight-chain alkane that serves as a fundamental component in fuel and as a nonpolar solvent in various industrial and pharmaceutical applications. This document outlines key quantitative data, details the experimental protocols for their determination, and illustrates the relationships between these properties.

Core Physicochemical Data

n-Octane is a colorless, volatile liquid with a characteristic gasoline-like odor.[1] Its physical and chemical behaviors are dictated by its molecular structure—an unbranched chain of eight carbon atoms saturated with hydrogen. The primary intermolecular attractions are weak van der Waals dispersion forces, which increase with molecular size and surface area. These forces govern its physical state, volatility, and solvency.

Quantitative Properties Summary

The following tables summarize the key physicochemical properties of n-octane.

Table 1: General and Physical Properties of n-Octane

PropertyValueUnits
Molecular FormulaC₈H₁₈-
Molar Mass114.23 g/mol [2]
Boiling Point (at 1 atm)125.6°C[3]
Melting Point-56.8°C[3]
Density (at 20°C)0.703g/cm³[4]
Refractive Index (n₂₀/D)1.398-[5][6]
Surface Tension (at 20°C)21.62mN/m[7]
Dynamic Viscosity (at 20°C)0.542mPa·s[8]

Table 2: Thermodynamic and Safety Properties of n-Octane

PropertyValueUnits
Vapor Pressure (at 20°C)1.47 (11 mmHg)kPa[2][5]
Heat of Vaporization (at 25°C)41.49kJ/mol[1]
Heat of Combustion-5445.3kJ/mol[3]
Flash Point (Closed Cup)13°C[3][9]
Autoignition Temperature206 - 220°C[3][4][9]
Upper Explosive Limit6.5% by volume in air[3][9]
Lower Explosive Limit1.0% by volume in air[3][9]

Table 3: Solubility Data for n-Octane

SolventSolubilityNotes
WaterInsoluble (0.0007 g/L at 20°C)n-Octane is nonpolar and hydrophobic.[10][11]
Ethanol, Ether, Benzene, AcetoneSoluble / MiscibleSoluble in most non-polar organic solvents.[2][3]

Visualized Relationships and Workflows

Understanding the interplay between molecular characteristics and macroscopic properties is crucial. The following diagrams, rendered using Graphviz, illustrate these relationships and a typical experimental workflow.

G Struct n-Octane Molecular Structure (C8H18, Linear Chain) IMFs Intermolecular Forces (van der Waals) Struct->IMFs determines strength of MolarMass Molar Mass (114.23 g/mol) Struct->MolarMass defines BoilingPoint Boiling Point (Volatility) IMFs->BoilingPoint influences VaporPressure Vapor Pressure IMFs->VaporPressure influences Viscosity Viscosity IMFs->Viscosity influences SurfaceTension Surface Tension IMFs->SurfaceTension influences Solubility Solubility (Nonpolar Solvents) IMFs->Solubility governs 'like dissolves like' Density Density MolarMass->Density relates to BoilingPoint->VaporPressure inversely related to

Caption: Logical relationships between molecular structure and key physicochemical properties of n-octane.

G Start Start Prep Sample Preparation (100 mL n-Octane) Start->Prep Setup Apparatus Setup (Distillation Flask, Condenser, Receiving Cylinder) Prep->Setup Heat Apply Heat (Uniform Rate, 4-5 mL/min) Setup->Heat IBP Record Initial Boiling Point (IBP) (First drop of condensate) Heat->IBP Collect Collect & Record (Volume vs. Temperature) IBP->Collect EndPoint Observe Final Boiling Point (FBP) (Last drop evaporates) Collect->EndPoint Analysis Data Analysis (Plot Distillation Curve) EndPoint->Analysis End End Analysis->End

Caption: Generalized experimental workflow for determining boiling range via ASTM D86.

Experimental Protocols

The determination of physicochemical properties relies on standardized, reproducible methods. The American Society for Testing and Materials (ASTM) provides several key protocols applicable to n-octane and other petroleum products.

Boiling Point and Distillation Range (ASTM D86)

This test method determines the boiling range characteristics of petroleum products by performing a single batch distillation.[12]

  • Principle: A 100 mL sample is distilled under atmospheric pressure at a uniform rate. The vapor temperatures are recorded as the distillation progresses, and the volume of condensed distillate is measured.[12]

  • Apparatus: The apparatus consists of a distillation flask, a condenser and cooling bath, a flask heater, a temperature measuring device, and a graduated receiving cylinder.[13]

  • Procedure:

    • Sample Preparation: The sample is cooled to a specified temperature (typically between 10-15°C) and 100 mL is measured into the distillation flask.

    • Apparatus Assembly: The flask is placed on the heater, and the vapor tube is connected to the condenser. The temperature sensor is positioned correctly in the neck of the flask. The receiving cylinder is placed at the outlet of the condenser.

    • Distillation: Heat is applied to the flask at a controlled rate so that the first drop of condensate falls from the condenser within 5 to 10 minutes. This temperature is recorded as the Initial Boiling Point (IBP).[12]

    • Data Collection: The distillation is continued at a rate of 4 to 5 mL per minute. The vapor temperature is recorded as each 10% volume increment is collected in the receiving cylinder.[12]

    • Endpoint: The distillation is stopped, and the Final Boiling Point (FBP) is recorded, which is the maximum temperature reached as the last of the liquid evaporates from the bottom of the flask.[12]

    • Analysis: The collected data of temperature versus recovered volume is used to generate a distillation curve, which characterizes the volatility of the sample.

Density (ASTM D4052)

This method covers the determination of density in petroleum distillates using a digital density meter.

  • Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency is directly related to the density of the sample.[14]

  • Apparatus: A digital density meter equipped with a temperature-controlled oscillating U-tube cell.

  • Procedure:

    • Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and high-purity water.

    • Sample Injection: The n-octane sample, free of air bubbles, is introduced into the measurement cell using a syringe or automated sampler.

    • Temperature Equilibration: The sample is allowed to reach thermal equilibrium at the specified test temperature (e.g., 20°C).

    • Measurement: The instrument measures the oscillation period and calculates the density. The reading is considered stable when consecutive measurements are consistent within the instrument's specified tolerance.

    • Cleaning: The cell is thoroughly cleaned with appropriate solvents and dried before the next measurement.

Kinematic and Dynamic Viscosity (ASTM D445)

This test method specifies the procedure for determining the kinematic viscosity of liquid petroleum products.

  • Principle: The method involves measuring the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a calibrated glass viscometer at a precisely controlled temperature.[4][15]

  • Apparatus: A calibrated glass capillary viscometer (e.g., Cannon-Fenske type), a constant-temperature bath, and a timing device.

  • Procedure:

    • Temperature Control: The viscometer containing the sample is placed in a constant-temperature bath until it reaches the test temperature.

    • Flow Measurement: The sample is drawn up into the viscometer tube by suction to a point above the upper timing mark.

    • Timing: The time taken for the liquid meniscus to pass from the upper timing mark to the lower timing mark is accurately measured.

    • Calculation: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.[7]

    • Dynamic Viscosity: The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.[4]

Vapor Pressure (ASTM D323 - Reid Method)

This method is used to determine the vapor pressure of volatile petroleum products.

  • Principle: A chilled, air-saturated sample is introduced into a vapor pressure apparatus consisting of a liquid chamber and a vapor chamber. The apparatus is heated in a water bath to 37.8°C (100°F), and the resulting pressure is measured.[6]

  • Apparatus: The Reid vapor pressure apparatus, consisting of a liquid chamber, a vapor chamber, a pressure gauge, and a water bath.

  • Procedure:

    • Sample Preparation: The liquid chamber is filled with the chilled n-octane sample.

    • Apparatus Assembly: The vapor chamber is coupled to the liquid chamber.

    • Heating and Equilibration: The assembled apparatus is immersed in a water bath maintained at 37.8°C and agitated until a constant pressure is observed on the gauge.

    • Reading: The final, stable pressure reading is recorded as the Reid Vapor Pressure (RVP). It is an absolute pressure, as the initial atmospheric pressure in the vapor chamber is counteracted.[16]

References

An In-depth Technical Guide to the Structural Isomers of Octane and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane (B31449), a hydrocarbon with the chemical formula C8H18, is a fundamental component of gasoline and a vital reference in the fuel industry.[1] Beyond its role as a fuel constituent, the nuanced world of its structural isomers offers a compelling case study in the relationship between molecular architecture and physicochemical properties. Structural isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[2] this compound has 18 structural isomers, each exhibiting unique physical and chemical characteristics that are of significant interest in various scientific disciplines, including materials science, toxicology, and as reference compounds in analytical chemistry.[3][4] This guide provides a comprehensive overview of the structural isomers of this compound, their key physical properties, the experimental methods used to determine these properties, and a visual representation of their structural classifications.

Physicochemical Properties of this compound Isomers

The arrangement of carbon atoms in the 18 structural isomers of this compound significantly influences their physical properties. Generally, increased branching leads to a more compact, spherical shape, which in turn affects intermolecular forces (van der Waals forces). More compact molecules have smaller surface areas, leading to weaker intermolecular attractions. This trend typically results in lower boiling points and melting points compared to the straight-chain isomer, n-octane. However, highly symmetrical isomers can pack more efficiently into a crystal lattice, sometimes leading to higher melting points.

The this compound rating, a measure of a fuel's resistance to knocking or pre-ignition in an internal combustion engine, is critically dependent on the isomer's structure. Highly branched isomers tend to have higher this compound ratings, making them desirable components of gasoline.[1]

Table 1: Boiling Point, Melting Point, and Density of this compound Isomers

Isomer NameBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-Octane125.7-56.80.703
2-Methylheptane117.6-109.00.698
3-Methylheptane118.9-120.50.705
4-Methylheptane117.7-121.20.704
3-Ethylhexane118.6-118.80.713
2,2-Dimethylhexane106.8-121.20.695
2,3-Dimethylhexane115.6-1100.719[5]
2,4-Dimethylhexane109.4-120.80.701
2,5-Dimethylhexane109.1-91.20.694[4]
3,3-Dimethylhexane112.0-126.1[5]0.709
3,4-Dimethylhexane117.7-91.46 (estimate)[6]0.720
3-Ethyl-2-methylpentane115.6-114.95[7]0.718
3-Ethyl-3-methylpentane118.3-90.90.726
2,2,3-Trimethylpentane109.8-112.3[7]0.716
2,2,4-Trimethylpentane (Iso-octane)99.2-107.40.692
2,3,3-Trimethylpentane114.7-100.70.726
2,3,4-Trimethylpentane113.5-109.40.719
2,2,3,3-Tetramethylbutane106.3100.7Solid at 20°C

Table 2: this compound Ratings of Select this compound Isomers

Isomer NameResearch this compound Number (RON)Motor this compound Number (MON)
n-Octane-19-17
2-Methylheptane2323
3-Methylheptane3531
4-Methylheptane2628
3-Ethylhexane31N/A
2,2-Dimethylhexane7475
2,3-Dimethylhexane8980
2,4-Dimethylhexane6560
2,5-Dimethylhexane5656
3,3-Dimethylhexane7672
3,4-Dimethylhexane8076
3-Ethyl-2-methylpentane85N/A
3-Ethyl-3-methylpentane85N/A
2,2,3-Trimethylpentane11299
2,2,4-Trimethylpentane (Iso-octane)100100
2,3,3-Trimethylpentane11299
2,3,4-Trimethylpentane10392
2,2,3,3-Tetramethylbutane>100>100

Classification of this compound Isomers

The 18 structural isomers of this compound can be systematically classified based on the structure of their carbon backbone. This classification helps in understanding the relationship between structure and properties. The primary classification divides them into a straight-chain alkane and various branched alkanes. The branched alkanes can be further categorized by the number and type of substituent groups (methyl, ethyl).

Octane_Isomers This compound This compound (C8H18) 18 Structural Isomers Straight_Chain Straight-Chain This compound->Straight_Chain Branched_Chain Branched-Chain This compound->Branched_Chain n_this compound n-Octane Straight_Chain->n_this compound Heptanes Methylheptanes (C7 backbone) Branched_Chain->Heptanes Hexanes Dimethylhexanes & Ethylhexane (C6 backbone) Branched_Chain->Hexanes Pentanes Trimethylpentanes & Ethyl-methylpentanes (C5 backbone) Branched_Chain->Pentanes Butane Tetramethylbutane (C4 backbone) Branched_Chain->Butane 2-Methylheptane 2-Methylheptane Heptanes->2-Methylheptane 3-Methylheptane 3-Methylheptane Heptanes->3-Methylheptane 4-Methylheptane 4-Methylheptane Heptanes->4-Methylheptane 2,2-Dimethylhexane 2,2-Dimethylhexane Hexanes->2,2-Dimethylhexane 2,3-Dimethylhexane 2,3-Dimethylhexane Hexanes->2,3-Dimethylhexane 2,4-Dimethylhexane 2,4-Dimethylhexane Hexanes->2,4-Dimethylhexane 2,5-Dimethylhexane 2,5-Dimethylhexane Hexanes->2,5-Dimethylhexane 3,3-Dimethylhexane 3,3-Dimethylhexane Hexanes->3,3-Dimethylhexane 3,4-Dimethylhexane 3,4-Dimethylhexane Hexanes->3,4-Dimethylhexane 3-Ethylhexane 3-Ethylhexane Hexanes->3-Ethylhexane 2,2,3-Trimethylpentane 2,2,3-Trimethylpentane Pentanes->2,2,3-Trimethylpentane 2,2,4-Trimethylpentane 2,2,4-Trimethylpentane Pentanes->2,2,4-Trimethylpentane 2,3,3-Trimethylpentane 2,3,3-Trimethylpentane Pentanes->2,3,3-Trimethylpentane 2,3,4-Trimethylpentane 2,3,4-Trimethylpentane Pentanes->2,3,4-Trimethylpentane 3-Ethyl-2-methylpentane 3-Ethyl-2-methylpentane Pentanes->3-Ethyl-2-methylpentane 3-Ethyl-3-methylpentane 3-Ethyl-3-methylpentane Pentanes->3-Ethyl-3-methylpentane 2,2,3,3-Tetramethylbutane 2,2,3,3-Tetramethylbutane Butane->2,2,3,3-Tetramethylbutane Boiling_Point_Determination cluster_distillation Distillation Method cluster_capillary Capillary Method D1 Heat Liquid Sample in Distilling Flask D2 Vapor Rises and Surrounds Thermometer D1->D2 D3 Record Temperature of Condensing Vapor D2->D3 C1 Heat Liquid with Inverted Capillary Tube C2 Observe Rapid Bubbling C1->C2 C3 Cool and Record Temperature when Liquid Enters Capillary C2->C3

References

Octane's Crucial Role in Gasoline and Petroleum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane (B31449), a hydrocarbon with the chemical formula C8H18, is a fundamental component of gasoline and a key product of petroleum refining.[1][2] Its significance in the context of internal combustion engines is paramount, primarily due to its anti-knock properties, which are quantified by the this compound rating. This technical guide provides an in-depth exploration of this compound's chemical and physical properties, its function in gasoline, the analytical methods for its characterization, and the refining processes for its production. The information is tailored for a scientific audience, with a focus on quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Physicochemical Properties of this compound Isomers

This compound exists as 18 structural isomers, each with unique physical and chemical properties.[3] The degree of branching in the carbon chain significantly influences these properties, most notably the this compound rating. For the purpose of this guide, we will focus on the two most critical isomers in the context of gasoline performance: n-octane and iso-octane (2,2,4-trimethylpentane).

Table 1: Physicochemical Properties of n-Octane and Iso-octane

Propertyn-OctaneIso-octane (2,2,4-Trimethylpentane)
Chemical Formula C₈H₁₈C₈H₁₈
Molar Mass 114.23 g/mol 114.23 g/mol
Density at 20°C 0.703 g/cm³0.692 g/cm³[4]
Boiling Point 125.7 °C99.2 °C[4]
Melting Point -57.4 °C-107.4 °C[4]
Flash Point 13 °C-12 °C[1]
Autoignition Temperature 220 °C417 °C
Research this compound Number (RON) -20100
Motor this compound Number (MON) -17100
Solubility in Water InsolubleInsoluble[4]

Data compiled from various sources.

This compound as a Component of Gasoline

Gasoline is a complex mixture of hydrocarbons, typically containing between 4 and 12 carbon atoms per molecule.[5] This blend includes paraffins (alkanes), naphthenes (cycloalkanes), and aromatics.[5] this compound and its isomers are a significant fraction of the alkane group. The composition of gasoline is carefully controlled to meet specific performance standards, with the this compound rating being one of the most critical.

Table 2: Typical Hydrocarbon Composition of Gasoline by Volume

Hydrocarbon TypeRegular Gasoline (%)Premium Gasoline (%)
Iso-paraffins (including iso-octane) 30 - 5040 - 60
Aromatics 20 - 4025 - 45
Olefins 5 - 155 - 15
n-Paraffins (including n-octane) 10 - 205 - 15
Naphthenes 5 - 105 - 10

Note: These are approximate ranges and can vary depending on the crude oil source, refining processes, and regional regulations.[6]

The this compound rating of gasoline is a measure of its resistance to autoignition, or "knocking," in an internal combustion engine.[7] Knocking is the premature detonation of the air-fuel mixture, which can lead to engine damage and reduced efficiency.[8] The this compound rating is determined by comparing the fuel's anti-knock performance to that of a mixture of iso-octane (this compound rating of 100) and n-heptane (this compound rating of 0).[9]

Experimental Protocols

Determination of this compound Number: RON and MON

The Research this compound Number (RON) and Motor this compound Number (MON) are the two primary measures of a fuel's anti-knock quality. They are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[10][11]

3.1.1. Research this compound Number (RON) - ASTM D2699

The RON test simulates low-speed, mild driving conditions.[12]

Methodology:

  • Engine Preparation: The CFR engine is calibrated and brought to standard operating conditions. Key parameters include an engine speed of 600 rpm and a specified intake air temperature.[10]

  • Reference Fuel Blends: Primary Reference Fuels (PRFs) are prepared by blending known volumes of iso-octane and n-heptane.

  • Sample Analysis: The gasoline sample is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.

  • Bracketing: Two PRF blends, one with a slightly higher and one with a slightly lower this compound number than the sample, are then run in the engine. The compression ratio is adjusted for each to achieve the same knock intensity as the sample.

  • Interpolation: The this compound number of the sample is determined by linear interpolation of the compression ratio values of the bracketing PRFs.

3.1.2. Motor this compound Number (MON) - ASTM D2700

The MON test simulates more severe, high-speed, and high-load conditions.[11]

Methodology:

  • Engine Preparation: The CFR engine is set to more stringent operating conditions than the RON test. This includes a higher engine speed of 900 rpm and a higher intake fuel-air mixture temperature.[4]

  • Reference Fuel Blends: As with the RON test, PRFs of iso-octane and n-heptane are used.

  • Sample Analysis and Bracketing: The procedure for running the sample and bracketing with PRFs is similar to the RON test, with the engine operating under the specified MON conditions.

  • Interpolation: The MON of the sample is calculated by interpolation based on the compression ratios of the bracketing PRFs.

Analysis of Gasoline Composition: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate and identify the individual hydrocarbon components in gasoline.

Methodology:

  • Sample Preparation: A small, precise volume of the gasoline sample is diluted with a solvent, such as pentane (B18724) or dichloromethane. An internal standard (a compound not typically found in gasoline) may be added for quantitative analysis.

  • Gas Chromatography (GC) Separation: The diluted sample is injected into the gas chromatograph. The GC column, typically a long, thin capillary tube coated with a stationary phase, separates the hydrocarbons based on their boiling points and affinity for the stationary phase. The oven temperature is programmed to increase over time to facilitate the elution of compounds with different volatilities.

  • Mass Spectrometry (MS) Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library.

  • Quantification: The area under the peak for each compound in the chromatogram is proportional to its concentration in the sample. By using a calibration curve generated from standards of known concentrations, the amount of each component, including various this compound isomers, can be accurately quantified.

Petroleum Refining and this compound Production

Crude oil is a complex mixture of hydrocarbons that must be refined to produce usable products like gasoline.[5] Several key refining processes are employed to increase the yield and this compound number of gasoline components.

Table 3: Key Petroleum Refining Processes for this compound Enhancement

ProcessDescriptionImpact on this compound Number
Fractional Distillation Separates crude oil into different fractions based on their boiling points. The naphtha fraction is the primary feedstock for gasoline.Does not directly increase this compound number, but separates the necessary components.
Catalytic Cracking Breaks down large, heavy hydrocarbon molecules into smaller, more valuable ones, including gasoline-range molecules.Increases the overall yield of gasoline and produces some higher-octane branched and aromatic compounds.
Catalytic Reforming Converts low-octane linear hydrocarbons (paraffins) and cycloalkanes (naphthenes) into high-octane aromatic compounds.Significantly increases the this compound number of the gasoline blend.
Alkylation Combines small hydrocarbon molecules (olefins and isoparaffins) to produce larger, highly branched, high-octane molecules (alkylate).Produces a very high-octane blending component for gasoline.
Isomerization Converts straight-chain paraffins into their higher-octane branched isomers.Increases the this compound number of light gasoline fractions.

Visualizing Key Pathways and Processes

This compound Rating Determination Workflow

Octane_Rating_Workflow cluster_RON RON (ASTM D2699) cluster_MON MON (ASTM D2700) RON_Engine CFR Engine (600 rpm) RON_Knock Standard Knock Intensity RON_Engine->RON_Knock RON_Sample Gasoline Sample RON_Sample->RON_Engine RON_PRF PRF Blends (iso-octane/n-heptane) RON_PRF->RON_Engine RON_CR Measure Compression Ratio RON_Knock->RON_CR RON_Result Calculate RON RON_CR->RON_Result MON_Engine CFR Engine (900 rpm, heated) MON_Knock Standard Knock Intensity MON_Engine->MON_Knock MON_Sample Gasoline Sample MON_Sample->MON_Engine MON_PRF PRF Blends (iso-octane/n-heptane) MON_PRF->MON_Engine MON_CR Measure Compression Ratio MON_Knock->MON_CR MON_Result Calculate MON MON_CR->MON_Result

Caption: Workflow for RON and MON determination.

Petroleum Refining for High-Octane Gasoline

Petroleum_Refining Crude_Oil Crude Oil Distillation Fractional Distillation Crude_Oil->Distillation Naphtha Naphtha (Low this compound) Distillation->Naphtha Heavy_Fractions Heavy Fractions Distillation->Heavy_Fractions Light_Ends Light Ends Distillation->Light_Ends Reforming Catalytic Reforming Naphtha->Reforming Isomerization Isomerization Naphtha->Isomerization Cracking Catalytic Cracking Heavy_Fractions->Cracking Blending Gasoline Blending Reforming->Blending Cracking->Blending Cracking->Light_Ends Alkylation Alkylation Alkylation->Blending Isomerization->Blending Gasoline High-Octane Gasoline Blending->Gasoline Light_Ends->Alkylation

Caption: Petroleum refining processes for producing high-octane gasoline.

Simplified this compound Combustion Pathway

Octane_Combustion This compound This compound (C₈H₁₈) + Oxygen (O₂) Initiation Initiation (High T & P) This compound->Initiation Radicals Alkyl Radicals (R•) + Peroxy Radicals (ROO•) Initiation->Radicals Propagation Chain Propagation (Radical Reactions) Radicals->Propagation Intermediates Aldehydes, Ketones, Smaller Alkenes Propagation->Intermediates Branching Chain Branching (e.g., H₂O₂ decomposition) Propagation->Branching Termination Chain Termination Propagation->Termination Intermediates->Propagation Branching->Radicals Products CO₂ + H₂O + Heat Termination->Products

Caption: Simplified chemical kinetic pathway of this compound combustion.

Conclusion

This compound, particularly its branched isomers like iso-octane, is a cornerstone of modern transportation fuels. Its resistance to autoignition, as measured by the this compound rating, is a critical parameter for engine performance and longevity. The production of high-octane gasoline is a sophisticated process involving multiple stages of petroleum refining, each designed to manipulate the molecular structure of hydrocarbons to enhance their combustion properties. The analytical techniques of RON/MON testing and GC-MS are essential for ensuring the quality and composition of gasoline. A thorough understanding of the chemistry and engineering principles behind this compound and its role in fuel is vital for researchers and scientists working in the fields of energy, materials science, and engine technology.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Formula and Molecular Structure of Octane (B31449)

This technical guide provides a comprehensive overview of the chemical formula, molecular structure, and physicochemical properties of this compound. It includes a detailed discussion of its various isomers, experimental protocols for structural determination, and quantitative data presented for comparative analysis.

Chemical Formula and General Characteristics

This compound is a saturated hydrocarbon belonging to the alkane family, characterized by the general chemical formula CnH2n+2.[1] For this compound, with eight carbon atoms, the specific chemical formula is C8H18 .[2][3] The condensed structural formula for its linear isomer, normal this compound (n-octane), is CH3(CH2)6CH3.[4][5]

This compound is a volatile, flammable, and colorless liquid at standard temperature and pressure, possessing a characteristic gasoline-like odor.[4][6] It is a nonpolar molecule, making it insoluble in water but soluble in nonpolar organic solvents.[6][7][8] As a component of gasoline, its properties and isomeric forms are critical in determining fuel quality and engine performance.[2][7]

Molecular Structure and Isomerism

The molecular structure of alkanes is defined by single covalent bonds between carbon atoms (C-C) and between carbon and hydrogen atoms (C-H).[8] In this compound, each carbon atom is sp³-hybridized, forming four sigma bonds.[1] This hybridization results in a tetrahedral geometry around each carbon atom, with bond angles of approximately 109.5°.[9] The typical C-C bond length in alkanes is 1.54 Å (1.54 × 10⁻¹⁰ m), and the C-H bond length is 1.09 Å (1.09 × 10⁻¹⁰ m).[1]

Isomers of this compound

This compound exhibits extensive structural isomerism, where molecules share the same chemical formula (C8H18) but differ in the arrangement and branching of the carbon chain.[10] There are 18 structural isomers of this compound.[3][11] These isomers possess distinct physical and chemical properties.[10] One of the most significant isomers is 2,2,4-trimethylpentane, commonly known as iso-octane, which serves as the 100-point reference on the this compound rating scale for gasoline due to its excellent anti-knock properties.[4][12]

The 18 structural isomers of this compound are:

  • n-Octane

  • 2-Methylheptane

  • 3-Methylheptane (chiral)

  • 4-Methylheptane

  • 3-Ethylhexane

  • 2,2-Dimethylhexane

  • 2,3-Dimethylhexane (chiral)

  • 2,4-Dimethylhexane (chiral)

  • 2,5-Dimethylhexane

  • 3,3-Dimethylhexane

  • 3,4-Dimethylhexane (chiral and meso forms)

  • 3-Ethyl-2-methylpentane

  • 3-Ethyl-3-methylpentane

  • 2,2,3-Trimethylpentane (chiral)

  • 2,2,4-Trimethylpentane (iso-octane)

  • 2,3,3-Trimethylpentane

  • 2,3,4-Trimethylpentane

  • 2,2,3,3-Tetramethylbutane[3][10]

Quantitative Physicochemical Data

The following table summarizes key quantitative data for n-octane, the linear isomer.

PropertyValueUnits
Molecular Formula C8H18-
Molar Mass 114.23g·mol⁻¹
Appearance Colorless liquid-
Density 0.703g/cm³
Melting Point -57.1 to -56.6°C
Boiling Point 125.1 to 126.1°C
Solubility in Water 0.07 (at 298 K)mg/100g
log P (Octanol-Water Partition) 5.18-
Vapor Pressure 1.47 (at 20.0 °C)kPa
Refractive Index (nD) 1.397-

(Data sourced from[4][5][6][7])

Experimental Protocols for Structural Determination

The determination of the molecular structure of this compound and its isomers relies on several key analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of molecules.

  • Methodology : A sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact. The resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). For n-octane, the parent molecular ion peak is observed at m/z 114.[13] The fragmentation pattern, which involves the breaking of C-C bonds, provides information about the molecule's structure. For instance, the mass spectra of the 18 this compound isomers have been measured, and correlations between fragmentation patterns and molecular structure have been established.[14] Isomers with a tertiary butyl group show similar spectra, while others tend to dissociate at branched carbon atoms.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds present in a molecule.

  • Methodology : An infrared beam is passed through a sample. Molecules absorb IR radiation at specific frequencies corresponding to the vibrational frequencies of their bonds. For alkanes like this compound, the most characteristic absorptions are from C-H bond stretching, which appear in the 2850–3000 cm⁻¹ region.[8] While IR is excellent for identifying the presence of alkane functional groups, distinguishing between complex isomers may require more advanced analysis or combination with other techniques. Gas-phase IR spectra for various hydrocarbons, including this compound isomers, are available in databases like that of the Pacific Northwest National Laboratory (PNNL).[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Methodology : The sample is placed in a strong magnetic field and irradiated with radio waves. ¹H NMR provides information on the different chemical environments of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For n-octane, the ¹H NMR spectrum would show distinct signals for the methyl (CH3) and methylene (B1212753) (CH2) protons, with integration values proportional to the number of protons of each type. The chemical shifts and splitting patterns (spin-spin coupling) in both ¹H and ¹³C NMR spectra allow for the unambiguous determination of the connectivity of atoms, making it a powerful tool for distinguishing between the various isomers of this compound.[17]

Gas Chromatography (GC)

GC is a technique used to separate and analyze volatile compounds.

  • Methodology : A sample is vaporized and injected into the head of a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase of the column. The retention time—the time it takes for a compound to travel through the column—is a characteristic property that can be used for identification. GC is often coupled with a mass spectrometer (GC-MS), allowing for the separation of a mixture of this compound isomers followed by their individual structural identification by mass spectrometry.[18]

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between the general chemical formula of this compound and its classes of structural isomers.

Octane_Isomers Relationship of this compound Formula to Isomer Classes Formula C8H18 (Chemical Formula) Isomers 18 Structural Isomers Formula->Isomers leads to n_this compound n-Octane Isomers->n_this compound Methylheptanes Methylheptanes Isomers->Methylheptanes Ethylhexanes Ethylhexanes Isomers->Ethylhexanes Dimethylhexanes Dimethylhexanes Isomers->Dimethylhexanes Trimethylpentanes Trimethylpentanes Isomers->Trimethylpentanes Ethylmethylpentanes Ethylmethylpentanes Isomers->Ethylmethylpentanes Tetramethylbutane Tetramethylbutane Isomers->Tetramethylbutane

Caption: Isomeric classes derived from the chemical formula C8H18.

References

solubility of octane in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Octane (B31449) in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of n-octane in aqueous and organic media. The information enclosed is intended to support research and development activities where this compound is used as a nonpolar solvent or is a component in a complex mixture. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical visualization of solubility principles.

Data Presentation: Solubility of n-Octane

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which refers to the similarity of polarity between the solute and the solvent. This compound, a nonpolar aliphatic hydrocarbon, is consequently sparingly soluble in polar solvents like water but exhibits high solubility in nonpolar organic solvents.[1] The intermolecular forces in nonpolar systems are primarily weak van der Waals forces. When an alkane dissolves in a nonpolar organic solvent, the disruption of existing van der Waals forces and the formation of new ones are energetically balanced, leading to good solubility.[2] Conversely, the significant energy required to break the strong hydrogen bonds between water molecules, with minimal compensating interactions with nonpolar this compound molecules, results in its very low aqueous solubility.[2]

The following table summarizes the quantitative solubility of n-octane in water and various organic solvents at standard conditions.

SolventChemical FormulaPolaritySolubility of n-OctaneTemperature (°C)
WaterH₂OPolar0.000066 g / 100 g[3]25
WaterH₂OPolar0.66 mg/L[4]25
WaterH₂OPolar0.0007 g/L[5]20
MethanolCH₃OHPolar21.1 g / 100 g[3]20
MethanolCH₃OHPolar23.3 g / 100 g[3]25
EthanolC₂H₅OHPolarSoluble[3][5]Not Specified
AcetoneC₃H₆OPolar AproticMiscible[3][4]Not Specified
BenzeneC₆H₆NonpolarMiscible[3][4]Not Specified
ChloroformCHCl₃NonpolarMiscible[3]Not Specified
Diethyl Ether(C₂H₅)₂ONonpolarSoluble[1][3]Not Specified
HexaneC₆H₁₄NonpolarSoluble[1]Not Specified
TolueneC₇H₈NonpolarSoluble[1]Not Specified
Petroleum EtherMixtureNonpolarMiscible[3]Not Specified

Experimental Protocols for Solubility Determination

The determination of this compound solubility requires precise and appropriate methodologies. The choice of method often depends on the solvent and the concentration range of the solubility. Below are detailed protocols for key experimental techniques.

Method 1: Dynamic Saturation Column Method for Aqueous Solubility

This method is suitable for determining the low solubility of organic compounds like this compound in water.[6]

Objective: To obtain a saturated aqueous solution of n-octane and measure its concentration.

Apparatus:

  • Saturation column (a glass column packed with a solid support)

  • Solid support (e.g., glass beads or chromatographic packing material)

  • High-performance liquid chromatography (HPLC) pump

  • Thermostatically controlled water bath

  • Collection vials

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Column Preparation: The saturation column is packed with the solid support. The support is then coated with an excess of n-octane.

  • Equilibration: The column is placed in a thermostatically controlled water bath to maintain a constant temperature.

  • Elution: Water is pumped through the column at a very slow and constant flow rate. This allows the water to become saturated with this compound as it passes through the column.

  • Sample Collection: The aqueous eluate is collected in vials.

  • Extraction: The this compound is extracted from the collected aqueous samples using a small volume of a water-immiscible organic solvent (e.g., hexane).

  • Analysis: The concentration of this compound in the organic extract is determined by GC-FID.

  • Calculation: The aqueous solubility is calculated from the concentration in the organic extract, the volume of the aqueous sample, and the volume of the extraction solvent.

Method 2: Karl Fischer Titration for the Solubility of Water in this compound

This method is employed to determine the small amount of water that dissolves in this compound.[7]

Objective: To quantify the water content in an this compound solution saturated with water.

Apparatus:

  • Karl Fischer titrator (coulometric or volumetric)

  • Separatory funnel

  • Thermostatically controlled shaker or incubator

Procedure:

  • Equilibration: A mixture of n-octane and water is placed in a separatory funnel and agitated vigorously in a thermostatically controlled shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand undisturbed in the temperature-controlled environment until two clear, distinct phases are formed.

  • Sample Collection: A sample of the upper this compound phase is carefully withdrawn using a dry syringe. Care must be taken to avoid any contamination from the aqueous phase.

  • Titration: The collected this compound sample is injected into the Karl Fischer titrator. The instrument titrates the water present in the sample with the Karl Fischer reagent.

  • Calculation: The water content, and thus the solubility of water in this compound, is automatically calculated by the instrument based on the amount of reagent consumed.

Method 3: Gas Chromatography for the Solubility of this compound in Organic Solvents

For organic solvents in which this compound is highly soluble or miscible, gas chromatography can be used to determine the composition of saturated solutions at different temperatures.

Objective: To determine the concentration of this compound in a saturated solution with an organic solvent at a specific temperature.

Apparatus:

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatically controlled vials with septa

  • Syringes

Procedure:

  • Preparation of Saturated Solution: An excess of n-octane is added to the organic solvent in a sealed vial.

  • Equilibration: The vial is maintained at a constant temperature and agitated to ensure the solvent becomes saturated with this compound. If the components are miscible at that temperature, this step is for ensuring homogeneity.

  • Sample Withdrawal: A sample of the liquid phase is carefully withdrawn using a syringe.

  • Analysis: A known volume of the sample is injected into the GC-FID. The instrument separates the components of the mixture, and the detector provides a signal proportional to the amount of each component.

  • Quantification: The concentration of this compound is determined by comparing the peak area of this compound to a calibration curve prepared using standard solutions of known this compound concentrations in the same solvent.

Mandatory Visualization

The solubility of this compound is primarily dictated by the polarity of the solvent. The following diagram illustrates this fundamental relationship.

G Logical Relationship of this compound Solubility cluster_solute Solute cluster_solvent Solvent Type cluster_solubility Resulting Solubility This compound n-Octane (Nonpolar) Polar Polar Solvents (e.g., Water) This compound->Polar Interaction based on dissimilar polarity Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) This compound->Nonpolar Interaction based on similar polarity ('like dissolves like') Low Low Solubility 'Immiscible' Polar->Low High High Solubility 'Miscible' Nonpolar->High

References

The Environmental Fate and Impact of Octane Spills: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Octane (B31449), a significant component of gasoline and other petroleum products, is a hydrocarbon of considerable environmental interest due to its prevalence and potential for release into the environment through accidental spills.[1] Understanding the environmental fate and ecotoxicological impacts of this compound is crucial for developing effective risk assessment strategies and remediation technologies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior in various environmental compartments, its degradation pathways, and its effects on biota. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key environmental studies are provided. Furthermore, critical processes are visualized through diagrams to facilitate a deeper understanding of the complex interactions governing the environmental lifecycle of this compound.

Physicochemical Properties of n-Octane

The environmental transport and fate of a chemical are largely dictated by its physicochemical properties. For n-octane, its relatively high volatility, low water solubility, and high affinity for organic matter are key determinants of its distribution in the environment. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of n-Octane

PropertyValueReference
Molecular Formula C₈H₁₈[1]
Molecular Weight 114.23 g/mol [1]
Physical State Colorless liquid[1]
Boiling Point 125.7 °C (258.2 °F) at 760 mmHg[1]
Melting Point -56.8 °C (-70.2 °F)[1]
Vapor Pressure 14.1 mmHg at 25 °C[1]
Water Solubility 0.66 mg/L at 25 °C[1]
Log Octanol-Water Partition Coefficient (Log Kₒw) 5.15[1]
Henry's Law Constant 2.05 atm·m³/mol at 25 °C
Soil Organic Carbon-Water (B12546825) Partition Coefficient (Kₒc) Estimated at 1,300 - 4,000 L/kg

Environmental Fate

Upon release into the environment, this compound is subject to a variety of transport and transformation processes that determine its ultimate fate. These processes include volatilization, adsorption to soil and sediment, and degradation through biotic and abiotic pathways.

Transport Mechanisms
  • Volatilization: Due to its high vapor pressure and Henry's Law constant, volatilization is a primary transport pathway for this compound from surface water and moist soil into the atmosphere.

  • Adsorption: With a high Log Kₒw, this compound has a strong tendency to adsorb to the organic fraction of soil and sediment, which can limit its mobility in these compartments. The extent of adsorption is influenced by soil type, organic matter content, and moisture.

Degradation Pathways

This compound can be degraded in the environment through biodegradation, photodegradation, and, to a lesser extent, hydrolysis.

  • Biodegradation: This is a major pathway for the removal of this compound from soil and water. Numerous microorganisms, including bacteria and fungi, have been shown to utilize this compound as a source of carbon and energy.[1][2][3]

    • Aerobic Biodegradation: In the presence of oxygen, the initial step in the degradation of n-octane is typically the oxidation of a terminal methyl group to form 1-octanol (B28484). This reaction is catalyzed by an alkane hydroxylase enzyme system.[1] The 1-octanol is then further oxidized to octanoic acid, which can enter the β-oxidation pathway to be completely mineralized to carbon dioxide and water.[1]

    • Anaerobic Biodegradation: Under anaerobic conditions, the degradation of this compound is initiated by the addition of fumarate (B1241708) to a sub-terminal carbon atom, a reaction catalyzed by an alkylsuccinate synthase. This is followed by a series of reactions that ultimately lead to the cleavage of the carbon skeleton and mineralization.

  • Photodegradation: In the atmosphere, this compound is primarily degraded by reacting with hydroxyl radicals (•OH). This reaction initiates a complex series of photochemical oxidations that lead to the formation of various secondary pollutants, such as ozone and organic nitrates. The atmospheric lifetime of this compound is estimated to be on the order of a few days.

  • Hydrolysis: As an alkane, this compound does not contain hydrolyzable functional groups and is therefore not susceptible to environmental hydrolysis.

Ecotoxicological Impacts

This compound can exert toxic effects on a range of organisms, including aquatic life, soil microorganisms, and plants. The toxicity is largely attributed to its ability to disrupt cell membranes.

Table 2: Ecotoxicity of n-Octane

Organism GroupSpeciesEndpointValue (mg/L)Reference
Fish Oncorhynchus mykiss (Rainbow Trout)96-hour LC₅₀2.2
Invertebrates Daphnia magna (Water Flea)48-hour EC₅₀0.38
Algae Pseudokirchneriella subcapitata72-hour EC₅₀ (growth inhibition)0.23
Soil Microorganisms -IC₅₀ (respiration inhibition)>1000 mg/kg soil
Plants Lactuca sativa (Lettuce)EC₅₀ (seed germination)>500 mg/kg soil[4][5][6][7]

Experimental Protocols

Standardized methods are essential for the reliable assessment of the environmental fate and impact of chemicals like this compound. The following sections detail the methodologies for key experiments.

Biodegradability Testing (Based on OECD 301)

The "Ready Biodegradability" of a substance is determined by following the rate of its degradation by microorganisms in an aqueous medium. The OECD 301 series of tests provides several methods for this purpose. The CO₂ Evolution Test (OECD 301B) is commonly used.[8][9]

Methodology (OECD 301B - CO₂ Evolution Test): [8][9]

  • Test System: A defined volume of a mineral medium containing a known concentration of the test substance (n-octane) is inoculated with a mixed population of microorganisms (e.g., from activated sludge).

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days. The vessels are continuously aerated with CO₂-free air.

  • CO₂ Trapping: The CO₂ produced from the biodegradation of the test substance is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide.

  • Quantification: The amount of CO₂ produced is determined by titrating the remaining hydroxide in the trapping solution or by measuring the total inorganic carbon.

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂), which is calculated from the elemental composition of n-octane. A blank control with only the inoculum is run in parallel to account for endogenous CO₂ production.

Aquatic Toxicity Testing (Based on OECD 202 - Daphnia sp. Acute Immobilisation Test)

This test determines the concentration of a substance that causes immobilization in 50% of the tested Daphnia population (EC₅₀) over a 48-hour period.[10][11][12][13][14]

Methodology (OECD 202): [10][11][12][13][14]

  • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.

  • Test Solutions: A series of at least five concentrations of the test substance (n-octane) in a suitable aqueous medium are prepared. A control group without the test substance is also included.

  • Exposure: The daphnids are exposed to the test solutions in glass vessels under controlled conditions of temperature (e.g., 20 ± 1°C) and light (e.g., 16-hour light/8-hour dark cycle).

  • Observation: The number of immobilized daphnids (those that are unable to swim after gentle agitation of the test vessel for 15 seconds) is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC₅₀ value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Soil Adsorption/Desorption Testing (Based on OECD 106 - Batch Equilibrium Method)

This method determines the adsorption of a chemical to soil by measuring its distribution between the soil and an aqueous solution at equilibrium.[15][16][17][18][19]

Methodology (OECD 106): [15][16][17][18][19]

  • Soil Selection: A set of well-characterized soils with varying organic carbon content, pH, and texture are used.

  • Test Substance Preparation: A solution of the test substance (n-octane), often radiolabeled for ease of quantification, is prepared in a 0.01 M CaCl₂ solution.

  • Equilibration: Known masses of soil are mixed with known volumes of the test solution in centrifuge tubes. The tubes are then agitated at a constant temperature until equilibrium is reached (determined in a preliminary kinetics study).

  • Phase Separation: The soil and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

  • Calculation: The soil-water distribution coefficient (Kd) is calculated for each soil. The soil organic carbon-water partition coefficient (Kₒc) is then determined by normalizing the Kd value to the organic carbon content of the soil.

Visualizations

Aerobic Biodegradation Pathway of n-Octane

Aerobic_Biodegradation_of_n_this compound cluster_oxidation Initial Oxidation cluster_beta_oxidation β-Oxidation cluster_tca TCA Cycle n_this compound n-Octane Octanol 1-Octanol n_this compound->Octanol Alkane Monooxygenase (O₂, NADH) Octanal Octanal Octanol->Octanal Alcohol Dehydrogenase Octanoic_Acid Octanoic Acid Octanal->Octanoic_Acid Aldehyde Dehydrogenase Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Cycle Octanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle CO2_H2O CO₂ + H₂O TCA_Cycle->CO2_H2O

Caption: Aerobic degradation pathway of n-octane.

Experimental Workflow for OECD 202 (Daphnia sp. Acute Immobilisation Test)

OECD_202_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation and Data Analysis Prepare_Media Prepare Test Media and Control Prepare_Concentrations Prepare Serial Dilutions of n-Octane Prepare_Media->Prepare_Concentrations Prepare_Daphnids Culture and Select <24h old Daphnids Expose_Daphnids Introduce Daphnids to Test and Control Vessels Prepare_Daphnids->Expose_Daphnids Prepare_Concentrations->Expose_Daphnids Incubate Incubate for 48h under Controlled Conditions Expose_Daphnids->Incubate Observe_24h Record Immobilisation at 24 hours Incubate->Observe_24h Observe_48h Record Immobilisation at 48 hours Observe_24h->Observe_48h Calculate_EC50 Calculate 48h EC₅₀ (Probit Analysis) Observe_48h->Calculate_EC50

Caption: Experimental workflow for OECD 202.

Conclusion

The environmental fate of this compound is governed by a complex interplay of physical transport and chemical and biological transformation processes. While volatilization is a rapid initial dispersal mechanism, biodegradation represents the ultimate and most significant removal pathway in soil and aquatic environments. Although this compound exhibits moderate acute toxicity to aquatic organisms, its low water solubility and high adsorption potential may mitigate its bioavailability and subsequent impact in some environmental scenarios. However, the potential for long-range atmospheric transport and the formation of secondary air pollutants underscore the broader environmental implications of this compound releases. A thorough understanding of these processes, supported by standardized experimental data, is essential for the effective management and remediation of this compound-contaminated sites.

References

An In-depth Technical Guide on the Toxicological Effects of Octane Exposure in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octane, a straight-chain aliphatic hydrocarbon, is a significant component of gasoline and is widely utilized as a solvent in various industrial applications. Understanding its toxicological profile is crucial for assessing potential risks to human health in both occupational and environmental settings. This technical guide provides a comprehensive overview of the toxicological effects of n-octane exposure as documented in laboratory studies, with a detailed focus on quantitative data, experimental methodologies, and known mechanistic pathways.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the key quantitative findings from toxicological studies on n-octane.

Table 1: Inhalation Toxicity of n-Octane in Laboratory Animals

Study TypeSpeciesSexExposure ConcentrationDuration & FrequencyKey FindingsNOAEL/LC50
Acute InhalationRatM/F2.34, 11.68, 23.36 mg/L4 hoursLethargy at 23.36 mg/L, with recovery within 18 hours. No mortality observed.[1][2]LC50 > 23.36 mg/L[1][2]
Subchronic InhalationRatM/F0.93, 2.62, 7.48 mg/L6 hours/day, 5 days/week for 13 weeksNo significant treatment-related clinical signs or histopathological changes.[1][2]NOAEL ≥ 7.48 mg/L[1][2]

Table 2: Oral and Dermal Toxicity of n-Octane

Route of ExposureSpeciesSexDoseKey FindingsLD50
Acute OralRatM/F> 5 g/kgNo mortality or significant signs of toxicity reported.[3]> 5 g/kg[3]
Acute DermalRabbitM/F> 2 g/kgSkin irritation observed.[3]> 2 g/kg[3]

Experimental Protocols

The methodologies for key toxicological studies cited are detailed below, adhering to internationally recognized guidelines.

Acute Inhalation Toxicity (OECD TG 403)
  • Test System: Young adult Sprague-Dawley or Fischer 344 rats are commonly used, with an equal number of males and females.

  • Procedure: Animals are exposed to graded concentrations of n-octane vapor in whole-body inhalation chambers for a standard duration of 4 hours. A control group is exposed to filtered air under identical conditions.

  • Observations: Continuous monitoring for clinical signs of toxicity is conducted during and immediately after exposure, followed by a 14-day observation period. Body weights are recorded pre-exposure and at regular intervals post-exposure. A gross necropsy is performed on all animals at the end of the study.

Subchronic Inhalation Toxicity (OECD TG 413)
  • Test System: Groups of at least 10 male and 10 female rats are used for each dose level and a control group.

  • Procedure: Animals are exposed to n-octane vapor for 6 hours per day, 5 days a week, for a period of 90 days.

  • Observations: Comprehensive daily clinical observations, weekly measurements of body weight and food consumption, and ophthalmoscopy are performed. At termination, blood samples are collected for hematology and clinical biochemistry analyses. A full necropsy is conducted, and a comprehensive set of tissues is examined histopathologically.[1]

Acute Oral Toxicity (OECD TG 420/423/425)
  • Test System: The study is typically conducted in rats, usually females.

  • Procedure: A single dose of n-octane is administered by oral gavage. A stepwise procedure is employed, where the outcome of the initial animal(s) dosed determines the dose for subsequent animals.

  • Observations: Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days. A gross necropsy is performed on all animals.

Acute Dermal Toxicity (OECD TG 402)
  • Test System: Albino rabbits or rats are the preferred species.

  • Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held under a porous gauze dressing for a 24-hour exposure period.

  • Observations: The animals are observed for signs of systemic toxicity and local skin reactions for 14 days. Body weights are recorded, and a gross necropsy is performed at the end of the observation period.

Mandatory Visualization: Workflows and Mechanisms

The following diagrams illustrate key experimental and biological processes related to octane (B31449) toxicology.

Experimental_Toxicology_Workflow cluster_Setup Study Setup cluster_Exposure Exposure Phase cluster_Observation In-life Observation cluster_Termination Terminal Phase acclimatization Animal Acclimatization grouping Randomization into Groups acclimatization->grouping dosing Test Substance Administration (e.g., Inhalation, Oral, Dermal) grouping->dosing clinical_signs Clinical Signs Monitoring dosing->clinical_signs body_weight Body Weight & Food Intake clinical_signs->body_weight clinical_pathology Hematology & Clinical Chemistry body_weight->clinical_pathology necropsy Gross Necropsy clinical_pathology->necropsy histopathology Histopathology necropsy->histopathology

Caption: A generalized workflow for in vivo toxicology studies.

Toxicokinetics_ADME Absorption Absorption (Inhalation, Dermal, Oral) Distribution Systemic Distribution (Bloodstream) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Target_Organs Target Organs (e.g., CNS) Distribution->Target_Organs Storage Tissue Storage (Adipose Tissue) Distribution->Storage Excretion Excretion (Exhaled Air, Urine, Feces) Metabolism->Excretion

Caption: Toxicokinetic processes (ADME) of n-octane in the body.

Hydrocarbon_Neurotoxicity_Pathway cluster_Membrane Neuronal Membrane Effects cluster_Cellular Intracellular Effects cluster_Outcome Functional Outcome This compound n-Octane Exposure Membrane Alteration of Membrane Fluidity This compound->Membrane Ion_Channels Disruption of Ion Channel Function Membrane->Ion_Channels Calcium ↑ Intracellular Ca²⁺ Ion_Channels->Calcium Oxidative_Stress Oxidative Stress (↑ ROS) Calcium->Oxidative_Stress Neurotransmission Altered Neurotransmission Calcium->Neurotransmission Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Apoptosis Neuronal Apoptosis Mitochondria->Apoptosis Mitochondria->Apoptosis CNS_Depression CNS Depression (Narcosis) Neurotransmission->CNS_Depression

Caption: Putative signaling pathways in hydrocarbon-induced neurotoxicity.

Detailed Toxicological Profile

Toxicokinetics
  • Absorption: The primary route of human exposure and absorption is inhalation.[1] Due to its lipophilic nature, dermal absorption is also possible.

  • Distribution: Following absorption, n-octane is expected to distribute to tissues with high lipid content.

  • Metabolism: In Fischer 344 rats, n-octane is metabolized via oxidation to form metabolites such as 2-octanol, 3-octanol, 5-oxohexanoic acid, and 6-oxoheptanoic acid. The relative amounts of these metabolites can differ between sexes.[4]

  • Excretion: Excretion occurs primarily through exhalation of the parent compound and its volatile metabolites, with non-volatile metabolites being excreted in the urine.

Neurotoxicity

The most prominent effect of acute, high-concentration exposure to n-octane is central nervous system (CNS) depression, characterized by lethargy and narcosis.[1][2] While specific signaling pathways for this compound have not been fully elucidated, the neurotoxic effects of short-chain alkanes are generally attributed to their physical interaction with neuronal membranes, leading to altered membrane fluidity and disruption of ion channel function. This can lead to subsequent downstream effects such as altered intracellular calcium homeostasis and neurotransmitter release.

Genotoxicity and Carcinogenicity
  • Genotoxicity: N-octane did not show mutagenic potential in the bacterial reverse mutation (Ames) test, with or without metabolic activation.[1] There is a lack of publicly available data from in vivo genotoxicity assays such as the micronucleus test for n-octane.

  • Carcinogenicity: Long-term carcinogenicity studies specifically for n-octane have not been identified in the public literature.

Reproductive and Developmental Toxicity

Conclusion

In laboratory settings, n-octane demonstrates low acute and subchronic toxicity via inhalation, oral, and dermal routes. The primary toxicological concern from acute high-level exposure is reversible CNS depression. Current in vitro data suggest that n-octane is not mutagenic. However, a significant data gap exists regarding the specific molecular and cellular signaling pathways of this compound-induced neurotoxicity. Furthermore, there is a lack of comprehensive data on its potential for reproductive, developmental, and carcinogenic effects. Future research should focus on these areas to provide a more complete risk assessment for n-octane.

References

Octane's Role as a Reference Standard in Fuel Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of internal combustion engines, the octane (B31449) rating of a fuel is a critical measure of its performance, specifically its ability to resist autoignition, commonly known as knocking or pinging. This premature combustion can lead to engine damage and reduced efficiency. The this compound rating scale is a standardized metric established by comparing a test fuel's anti-knock properties to those of primary reference fuels (PRFs). This technical guide provides a comprehensive overview of the role of this compound as a reference standard in fuel analysis, detailing the experimental protocols, key reference materials, and the logical workflow of this compound number determination.

The this compound number is determined by comparing the combustion characteristics of a test fuel to a mixture of two primary reference fuels: iso-octane (2,2,4-trimethylpentane) and n-heptane.[1][2] By definition, iso-octane, with its high resistance to knocking, is assigned an this compound number of 100.[3] Conversely, n-heptane, which is prone to knocking, is assigned an this compound number of 0.[4] The this compound rating of a gasoline sample is the percentage by volume of iso-octane in a blend with n-heptane that exhibits the same knocking behavior as the sample when tested in a standardized engine.[2]

Primary Reference Fuels: Properties and Specifications

The accuracy and reproducibility of this compound number determination are fundamentally reliant on the purity and consistent properties of the primary reference fuels.

Table 1: Physical and Chemical Properties of Primary Reference Fuels

PropertyIso-octane (2,2,4-Trimethylpentane)n-Heptane
Chemical Formula C₈H₁₈C₇H₁₆
Molar Mass 114.23 g/mol [5]100.21 g/mol
This compound Number 100 (by definition)[3]0 (by definition)[4]
Appearance Clear, colorless liquid[5]Colorless liquid
Odor Petroleum-like[5]Mild
Boiling Point 99.2 °C[5]98.4 °C
Melting Point -107.4 °C[5]-90.6 °C
Density at 20°C 0.692 g/cm³[5]0.684 g/cm³
Refractive Index (at 20°C) 1.391[5]1.387
Purity Specification (ASTM) ≥ 99.75% by volume≥ 99.75% by volume

Experimental Protocols for this compound Number Determination

The two primary methods for determining the this compound number of spark-ignition engine fuels are the Research this compound Number (RON) and the Motor this compound Number (MON) tests. Both methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[1]

Research this compound Number (RON) - ASTM D2699

The RON test is designed to simulate fuel performance under low-speed, mild driving conditions, such as city driving.

Motor this compound Number (MON) - ASTM D2700

The MON test evaluates fuel performance under more severe, high-speed, and high-load conditions, akin to highway driving.

Table 2: CFR Engine Operating Conditions for RON and MON Tests

ParameterResearch this compound Number (RON) - ASTM D2699Motor this compound Number (MON) - ASTM D2700
Engine Speed 600 ± 6 rpm[1]900 ± 9 rpm[1]
Intake Air Temperature 52°C (125°F)[1]149°C (300°F)[1]
Spark Timing Fixed at 13° before top dead center (BTDC)Varies with compression ratio
Coolant Temperature 100°C (212°F)100°C (212°F)
Oil Temperature 57°C (135°F)57°C (135°F)
Fuel-Air Ratio Adjusted for maximum knockAdjusted for maximum knock
General Test Procedure (Bracketing Method)
  • Engine Warm-up and Standardization: The CFR engine is warmed up to the specified operating conditions. Its performance is checked and standardized using a Toluene Standardization Fuel (TSF) blend with a known this compound rating.

  • Sample Introduction: The fuel sample to be tested is introduced into the engine.

  • Compression Ratio Adjustment: The compression ratio of the engine is adjusted until a standard level of knock intensity is observed.

  • Bracketing with Primary Reference Fuels: Two primary reference fuel blends are prepared, one with an this compound number slightly higher and one slightly lower than the estimated this compound number of the sample.

  • Knock Intensity Comparison: The knock intensity of the sample is compared to the knock intensities of the two bracketing PRF blends at the same compression ratio.

  • This compound Number Calculation: The this compound number of the sample is determined by linear interpolation of the knock intensity readings of the sample and the two bracketing PRF blends.

Logical Workflow of Fuel this compound Analysis

The process of determining the this compound number of a fuel sample follows a structured workflow from sample reception to the final report.

Fuel_Octane_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receiving Sample Receiving & Logging Sample_Preparation Sample Preparation & Conditioning Sample_Receiving->Sample_Preparation Engine_Standardization CFR Engine Standardization (TSF) Sample_Preparation->Engine_Standardization RON_Test RON Test (ASTM D2699) Engine_Standardization->RON_Test MON_Test MON Test (ASTM D2700) Engine_Standardization->MON_Test Data_Calculation This compound Number Calculation RON_Test->Data_Calculation MON_Test->Data_Calculation AKI_Calculation AKI Calculation (R+M)/2 Data_Calculation->AKI_Calculation Report_Generation Final Report Generation AKI_Calculation->Report_Generation

Fuel this compound Analysis Workflow

Signaling Pathway for this compound Number Determination

The determination of the this compound number involves a series of logical steps and comparisons, which can be visualized as a signaling pathway.

Octane_Determination_Pathway cluster_input Inputs cluster_process Process cluster_comparison Comparison & Calculation cluster_output Output Fuel_Sample Fuel Sample CFR_Engine CFR Engine Test (RON or MON conditions) Fuel_Sample->CFR_Engine PRF_Blends Primary Reference Fuel Blends PRF_Blends->CFR_Engine Knock_Sensor Knock Sensor CFR_Engine->Knock_Sensor Knock_Meter Knock Meter Reading Knock_Sensor->Knock_Meter Comparison Compare Knock Intensities Knock_Meter->Comparison Interpolation Linear Interpolation Comparison->Interpolation Octane_Number This compound Number Interpolation->Octane_Number

This compound Number Determination Pathway

Conclusion

The use of iso-octane and n-heptane as primary reference fuels provides a robust and universally accepted framework for the evaluation of the anti-knock quality of spark-ignition fuels. The standardized ASTM D2699 (RON) and ASTM D2700 (MON) test methods, utilizing the Cooperative Fuel Research engine, ensure a high degree of precision and reproducibility in fuel analysis. This in-depth understanding of the reference standards, experimental protocols, and analytical workflow is essential for researchers, scientists, and professionals in the fuel and automotive industries to ensure fuel quality, optimize engine performance, and meet regulatory standards.

References

Octane in the Environment: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane (B31449) (C₈H₁₈), a saturated hydrocarbon, is a significant component of the Earth's chemical landscape. While widely recognized for its role as a primary constituent of gasoline and its importance in determining fuel quality through the this compound rating system, its natural origins and environmental distribution are of considerable interest to researchers in environmental science, atmospheric chemistry, and toxicology. This technical guide provides an in-depth exploration of the natural sources of this compound, its occurrence in various environmental compartments, and the analytical methodologies employed for its detection and quantification.

Natural Sources and Occurrence of this compound

This compound is introduced into the environment through both natural (biogenic) and human-related (anthropogenic) sources. While anthropogenic sources, primarily from the refining and combustion of petroleum products, are dominant, natural sources contribute to the background levels of this compound in the environment.

Geologic Sources: Petroleum and Natural Gas

The most significant natural reservoirs of this compound are crude oil and natural gas deposits.[1][2] Formed over millions of years from the anaerobic decomposition of organic matter, these fossil fuels contain a complex mixture of hydrocarbons, including various isomers of this compound.[2][3] The concentration of this compound and its isomers in crude oil can vary depending on the geological formation and the specific characteristics of the petroleum reserve. Natural gas can also contain lighter hydrocarbons, including this compound, which are separated during processing.[1][4]

Biogenic Sources

While less significant in volume compared to geologic sources, some living organisms have been found to produce and emit this compound.

  • Flora: Certain plants have been identified as producers of this compound. For instance, n-octane has been detected in the floral scent of kiwi fruit flowers (Actinidia deliciosa) and as a component of the essential oil of ginger (Zingiber officinale). The emission of volatile organic compounds (VOCs) from vegetation, including alkanes like this compound, is a recognized natural process.[5] However, the emission rates of this compound from most plant species are generally low compared to other biogenic VOCs like isoprene (B109036) and monoterpenes.

  • Fauna and Microorganisms: The production of this compound by animals and microorganisms is less documented. While some microorganisms are known to degrade this compound, their role in its synthesis is not well-established.

Quantitative Occurrence of this compound in the Environment

The concentration of this compound in the environment varies widely depending on proximity to sources, meteorological conditions, and the environmental medium. The following tables summarize available data on this compound concentrations in air, water, and soil. It is important to note that data for this compound specifically is often limited, and it is frequently reported as part of a larger group of volatile organic compounds (VOCs) or total petroleum hydrocarbons (TPH).

Table 1: Occurrence of this compound in the Atmosphere
EnvironmentConcentration RangeNotes
Urban Air Typically in the low parts-per-billion (ppb) range. Can be significantly higher in areas with heavy traffic or industrial activity.Concentrations of various hydrocarbons, including this compound, are generally higher in urban areas compared to rural settings due to anthropogenic emissions from vehicle exhaust and industrial processes.[6][7][8]
Rural Air Generally in the sub-ppb to low ppb range.Background levels are influenced by long-range transport of pollutants and biogenic emissions from vegetation.[6][7][8]
Indoor Air Can be elevated due to the presence of building materials, consumer products, and attached garages.-
Table 2: Occurrence of this compound in Water
EnvironmentConcentration RangeNotes
Surface Water Generally low to non-detectable in pristine waters. Can be significantly elevated in areas affected by oil spills, industrial discharge, or urban runoff.This compound has low water solubility and tends to volatilize from the water surface.[9][10]
Groundwater Typically not present in uncontaminated aquifers. Can be a significant contaminant in areas with leaking underground storage tanks (USTs) or industrial spills.[10][11]Due to its mobility, this compound can migrate through the soil and contaminate groundwater resources.
Wastewater Variable, depending on the source of the wastewater (e.g., industrial, municipal).-
Table 3: Occurrence of this compound in Soil and Sediment
EnvironmentConcentration RangeNotes
Soil Low background levels. Can be highly elevated at contaminated sites such as former gas stations or industrial facilities.This compound can be adsorbed to soil particles. Microbial degradation is a key process for its removal from soil.
Sediment Can accumulate in sediments of water bodies receiving contaminated runoff or in areas of oil spills.-

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in environmental samples requires sensitive and specific analytical techniques. The most common methods involve chromatographic separation followed by detection.

Sample Collection and Preparation
  • Air Sampling: Whole air samples can be collected in summa canisters. Alternatively, active sampling can be performed by drawing air through sorbent tubes containing materials like activated carbon or Tenax®, which trap volatile organic compounds.

  • Water Sampling: Water samples are typically collected in glass vials with Teflon-lined septa to prevent loss of volatile compounds. Headspace analysis or solid-phase microextraction (SPME) are common techniques for extracting this compound from the water matrix.[9]

  • Soil and Sediment Sampling: Soil and sediment samples are collected in glass jars and are often extracted using methods such as purge-and-trap, headspace analysis, or solvent extraction.

Analytical Instrumentation
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of this compound.[12] GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the chromatographic column. The mass spectrometer then identifies and quantifies the separated compounds based on their mass-to-charge ratio.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is another common method for quantifying hydrocarbons. The flame ionization detector is highly sensitive to organic compounds.

A Generalized Experimental Workflow for this compound Quantification in Water using SPME-GC-MS

The following workflow outlines a typical procedure for analyzing this compound in a water sample:

experimental_workflow cluster_sampling 1. Sample Collection cluster_extraction 2. Extraction cluster_analysis 3. Analysis cluster_data 4. Data Processing Sample Collect water sample in a sealed vial SPME Expose SPME fiber to the sample headspace Sample->SPME Adsorption This compound adsorbs onto the fiber coating SPME->Adsorption Injection Inject the fiber into the GC inlet Adsorption->Injection Desorption Thermal desorption of this compound Injection->Desorption Separation Separation of this compound in the GC column Desorption->Separation Detection Detection and quantification by MS Separation->Detection Quantification Quantify using a calibration curve Detection->Quantification Report Report concentration Quantification->Report

Caption: Experimental workflow for this compound analysis in water.

Environmental Fate and Transport of this compound

Once released into the environment, this compound is subject to various physical, chemical, and biological processes that determine its fate and transport.

octane_fate_and_transport cluster_sources Sources of this compound cluster_environment Environmental Compartments cluster_processes Fate and Transport Processes Anthropogenic Anthropogenic Sources (e.g., Gasoline, Industrial Emissions) Atmosphere Atmosphere Anthropogenic->Atmosphere Water Surface & Groundwater Anthropogenic->Water Soil Soil & Sediment Anthropogenic->Soil Biogenic Biogenic Sources (e.g., Plants) Biogenic->Atmosphere Atmosphere->Water Deposition Photochemical_Oxidation Photochemical Oxidation Atmosphere->Photochemical_Oxidation Volatilization Volatilization Water->Volatilization Adsorption Adsorption Water->Adsorption Biodegradation Biodegradation Water->Biodegradation Soil->Volatilization Soil->Biodegradation Leaching Leaching Soil->Leaching Leaching->Water

Caption: Sources, fate, and transport of this compound in the environment.

Key processes influencing the environmental fate of this compound include:

  • Volatilization: Due to its relatively high vapor pressure, this compound readily volatilizes from soil and water surfaces into the atmosphere.

  • Atmospheric Degradation: In the atmosphere, this compound is primarily degraded by reaction with hydroxyl radicals (•OH), with a half-life of a few days.

  • Adsorption: In soil and sediment, this compound can adsorb to organic matter, which can reduce its mobility and bioavailability.

  • Biodegradation: this compound can be biodegraded by various microorganisms in soil and water under both aerobic and anaerobic conditions. This is a major pathway for its removal from the environment.

  • Leaching: Due to its low water solubility, the leaching of this compound from soil to groundwater is generally limited but can be significant at sites with high levels of contamination.

Conclusion

This compound is a naturally occurring hydrocarbon with significant anthropogenic contributions to its environmental presence. While crude oil and natural gas are its primary natural reservoirs, biogenic emissions from certain plants also contribute to its atmospheric concentrations. Understanding the sources, occurrence, and environmental fate of this compound is crucial for assessing its environmental impact and for the development of effective remediation strategies for contaminated sites. The analytical methods outlined in this guide provide the tools necessary for the accurate monitoring of this compound in various environmental matrices, which is essential for both research and regulatory purposes.

References

combustion reaction and byproducts of octane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Combustion of Octane (B31449)

Introduction

This compound (C₈H₁₈), a key component of gasoline, is a hydrocarbon that serves as a primary fuel for internal combustion engines. Its combustion is a complex chemical process that releases significant energy. The efficiency and environmental impact of this process are critically dependent on the reaction conditions, primarily the availability of oxygen. This guide provides a detailed technical examination of the combustion of this compound, covering the stoichiometry of complete and incomplete reactions, the array of byproducts generated, and the experimental protocols used for their analysis. This document is intended for researchers, scientists, and professionals in fields where understanding hydrocarbon combustion is critical.

The Chemistry of this compound Combustion

Combustion is an exothermic redox reaction between a fuel and an oxidant, typically atmospheric oxygen, to produce heat and light. For this compound, the nature of the products formed is contingent on the oxygen-to-fuel ratio.

Complete Combustion

Complete combustion occurs when there is a sufficient or excess supply of oxygen. In this ideal scenario, this compound reacts to produce only carbon dioxide (CO₂) and water (H₂O).[1][2][3] The flame produced is typically blue. The balanced chemical equation for the complete combustion of this compound is:

2C₈H₁₈(l) + 25O₂(g) → 16CO₂(g) + 18H₂O(g) [1][4]

This reaction is the target for maximizing energy efficiency and minimizing harmful emissions in engine design.

Incomplete Combustion

When the supply of oxygen is insufficient for the complete oxidation of this compound, incomplete combustion occurs.[2][5] This scenario leads to the formation of a range of harmful byproducts, as the carbon in the fuel is not fully oxidized. Key products include carbon monoxide (CO), a toxic gas, and elemental carbon (C), which is released as soot or particulate matter.[2][6][7] The flame in incomplete combustion is often yellow or orange due to the glowing soot particles.[5]

A representative balanced equation for incomplete combustion producing carbon monoxide is:

2C₈H₁₈(l) + 17O₂(g) → 16CO(g) + 18H₂O(g) [4][6]

If the oxygen supply is even more restricted, elemental carbon can be formed:

2C₈H₁₈(l) + 9O₂(g) → 16C(s) + 18H₂O(g) [4]

In practical applications, such as internal combustion engines, the reaction is often a mixture of complete and incomplete combustion, yielding a combination of CO₂, CO, C, and H₂O.[8][9]

Quantitative Data and Stoichiometry

Stoichiometry provides the quantitative relationship between reactants and products in a chemical reaction. The tables below summarize key data for the combustion reactions of this compound.

Table 1: Molar Masses of Reactants and Products

CompoundChemical FormulaMolar Mass ( g/mol )
This compoundC₈H₁₈114.23
OxygenO₂32.00
Carbon DioxideCO₂44.01
WaterH₂O18.02
Carbon MonoxideCO28.01
Carbon (Soot)C12.01

Table 2: Stoichiometry of Complete Combustion of this compound

Reactants/ProductsStoichiometric Ratio (moles)Mass Ratio (grams)
Reactants
This compound (C₈H₁₈)2228.46
Oxygen (O₂)25800.00
Products
Carbon Dioxide (CO₂)16704.16
Water (H₂O)18324.36
Total Mass 1028.46

Table 3: Stoichiometry of Incomplete Combustion (Producing CO)

Reactants/ProductsStoichiometric Ratio (moles)Mass Ratio (grams)
Reactants
This compound (C₈H₁₈)2228.46
Oxygen (O₂)17544.00
Products
Carbon Monoxide (CO)16448.16
Water (H₂O)18324.36
Total Mass 772.46

Combustion Byproducts and Their Significance

The byproducts of this compound combustion have significant implications for health, the environment, and engine performance.

  • Carbon Dioxide (CO₂): A primary product of complete combustion and a major greenhouse gas contributing to climate change.

  • Water (H₂O): A harmless byproduct of both complete and incomplete combustion.

  • Carbon Monoxide (CO): A product of incomplete combustion, CO is a toxic gas that binds strongly to hemoglobin in the blood, preventing oxygen transport.[5]

  • Carbon (Soot): Solid particulate matter resulting from severe incomplete combustion. Soot contributes to air pollution and can cause respiratory problems. It also leads to deposits within an engine, reducing efficiency.

  • Unburned Hydrocarbons (UHCs): In real-world engines, not all fuel is burned. These unburned hydrocarbons are precursors to photochemical smog.

  • Nitrogen Oxides (NOx): At the high temperatures and pressures within an engine cylinder, atmospheric nitrogen (N₂) can react with oxygen to form nitrogen oxides (NO and NO₂), which are major air pollutants and contribute to acid rain and smog.

Visualization of Combustion Pathways and Experimental Workflow

The following diagrams illustrate the logical and experimental processes involved in the study of this compound combustion.

CombustionPathways cluster_reactants Reactants This compound This compound (C₈H₁₈) Combustion Combustion Process This compound->Combustion O2 Oxygen (O₂) O2->Combustion Sufficient_O2 Sufficient O₂ (High Air-Fuel Ratio) Combustion->Sufficient_O2 Condition Insufficient_O2 Insufficient O₂ (Low Air-Fuel Ratio) Combustion->Insufficient_O2 Condition Complete Complete Combustion Sufficient_O2->Complete Incomplete Incomplete Combustion Insufficient_O2->Incomplete CO2 Carbon Dioxide (CO₂) Complete->CO2 H2O Water (H₂O) Complete->H2O Incomplete->H2O CO Carbon Monoxide (CO) Incomplete->CO Soot Carbon/Soot (C) Incomplete->Soot ExperimentalWorkflow cluster_reactor Flow Reactor System cluster_analysis Analysis System Fuel This compound Vaporizer Mixer Rapid Mixer Fuel->Mixer Oxidizer Preheated Oxidizer (Air/O₂ + N₂) Oxidizer->Mixer Reactor Heated Quartz Flow Reactor Mixer->Reactor Probe Gas Sampling (Cooled Probe) Reactor->Probe Exhaust Gas GC Gas Chromatograph (GC) Separates Compounds MS Mass Spectrometer (MS) Identifies & Quantifies GC->MS Separated Analytes Data Data Acquisition & Analysis MS->Data Probe->GC Sample Injection

References

The Chemical Bedrock of Fuel Performance: An In-depth Guide to Octane Rating

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between chemical structure and macroscopic properties is paramount. A classic example of this principle lies in the field of internal combustion, specifically in the concept of the octane (B31449) rating of gasoline. This technical guide delves into the core chemical principles governing this compound rating, the phenomenon of engine knock, and the mechanisms of anti-knock agents, providing a comprehensive overview for the scientifically discerning audience.

The this compound rating of a fuel is a standardized measure of its resistance to autoignition, a phenomenon commonly known as engine knock.[1] In a spark-ignition engine, the air-fuel mixture is intended to be ignited by a spark plug at a precise moment in the combustion cycle.[2] Engine knock occurs when pockets of the air-fuel mixture detonate prematurely due to excessive heat and pressure before the flame front from the spark plug reaches them.[3][4] This uncontrolled combustion creates a shockwave that results in a characteristic metallic "pinging" sound and can lead to reduced engine efficiency, power loss, and even engine damage.[4][5]

The this compound rating scale is empirically defined by two reference hydrocarbons: iso-octane (2,2,4-trimethylpentane) and n-heptane.[1][6] Iso-octane, a highly branched alkane, is resistant to knocking and is assigned an this compound rating of 100.[1][7] Conversely, n-heptane, a straight-chain alkane, is highly prone to knocking and is assigned an this compound rating of 0.[1][8] A fuel's this compound number, therefore, represents the percentage by volume of iso-octane in a blend with n-heptane that exhibits the same anti-knocking characteristics as the fuel being tested.[1][6]

The Chemical Basis of Knock Resistance: A Tale of Molecular Structure

The tendency of a hydrocarbon to cause knocking is intrinsically linked to its molecular structure. The stability of the radical intermediates formed during the initial stages of combustion plays a crucial role. Hydrocarbons that readily form stable radicals are more resistant to the uncontrolled, rapid chain reactions that lead to autoignition.

Generally, the following structural features increase a hydrocarbon's this compound rating:

  • Branching: Branched-chain alkanes have higher this compound ratings than their straight-chain isomers.[9][10] The presence of tertiary carbon atoms leads to the formation of more stable tertiary carbocations during combustion, which slows down the rate of reaction.

  • Unsaturation: Alkenes and aromatic compounds tend to have higher this compound ratings than their corresponding alkanes. The double bonds in alkenes and the delocalized pi-electron systems in aromatics provide greater stability.

  • Cyclic Structures: Cycloalkanes generally exhibit higher this compound ratings than their acyclic counterparts with the same number of carbon atoms.

The relationship between hydrocarbon structure and this compound rating is a direct consequence of the chemical kinetics of autoignition.[11] Straight-chain alkanes are more susceptible to autoignition because they can undergo a series of radical chain reactions, including the formation of hydroperoxy radicals, which can lead to rapid, uncontrolled combustion.[12] Branching and unsaturation disrupt these chain reactions, thereby increasing the fuel's resistance to knock.

Quantitative Analysis of Hydrocarbon this compound Ratings

The following table summarizes the Research this compound Number (RON) and Motor this compound Number (MON) for various hydrocarbons, illustrating the impact of molecular structure on knock resistance.

HydrocarbonChemical FormulaStructureResearch this compound Number (RON)Motor this compound Number (MON)
n-HeptaneC₇H₁₆Straight-chain alkane00
n-OctaneC₈H₁₈Straight-chain alkane-10-17
Iso-octane (2,2,4-Trimethylpentane)C₈H₁₈Branched-chain alkane100100
TolueneC₇H₈Aromatic124112
EthanolC₂H₅OHAlcohol108.689
Methyl tert-butyl ether (MTBE)C₅H₁₂OEther118101

Experimental Determination of this compound Rating

The this compound rating of a fuel is determined using standardized engine tests. The two most common methods are the Research this compound Number (RON) and the Motor this compound Number (MON).[13] Both tests utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[14][15]

Research this compound Number (RON) - ASTM D2699

The RON test is designed to simulate mild, low-speed driving conditions with frequent acceleration.[16][17]

Experimental Protocol:

  • Engine Preparation: The CFR engine is calibrated and brought to standard operating conditions.

  • Sample Introduction: The fuel sample is introduced into the engine's carburetor.

  • Knock Intensity Measurement: The engine's compression ratio is adjusted until a standard level of knock intensity is observed, as measured by a knock sensor.

  • Reference Fuel Comparison: The knock intensity of the sample fuel is compared to that of primary reference fuels (blends of iso-octane and n-heptane).[18]

  • This compound Number Determination: The RON of the sample is the percentage of iso-octane in the reference fuel blend that produces the same knock intensity at the same compression ratio.[16]

Test Conditions:

ParameterValue
Engine Speed600 rpm[14]
Intake Air Temperature52°C (125°F)[13]
Spark Advance13° before top dead center
Motor this compound Number (MON) - ASTM D2700

The MON test simulates more severe, high-speed, high-load driving conditions.[13][15]

Experimental Protocol:

The protocol is similar to the RON test, but the engine operating conditions are more stringent.

Test Conditions:

ParameterValue
Engine Speed900 rpm[13]
Intake Air Temperature149°C (300°F)[13]
Spark AdvanceVariable (depends on compression ratio)

The MON rating for a given fuel is typically lower than its RON rating. The difference between the two is known as the "fuel sensitivity" and provides an indication of how the fuel will perform under different driving conditions. The Anti-Knock Index (AKI), which is displayed on gasoline pumps in the United States, is the average of the RON and MON: (R+M)/2.[17]

The Chemistry of Anti-Knocking Agents

To increase the this compound rating of gasoline, various additives known as anti-knocking agents are used.[19][20] These compounds function by interfering with the pre-combustion chain reactions that lead to autoignition.

Historically, tetraethyllead (B6334599) (TEL), (C₂H₅)₄Pb, was a widely used and highly effective anti-knock agent.[21][22] TEL decomposes in the hot engine cylinder to form lead oxide (PbO) radicals. These radicals act as scavengers, terminating the radical chain reactions responsible for knock.[23] However, due to the severe neurotoxicity of lead and its detrimental effect on catalytic converters, TEL has been phased out in most parts of the world.[19]

Modern anti-knock agents are typically oxygenated compounds, such as alcohols and ethers.[23]

  • Ethanol (C₂H₅OH): Ethanol has a high this compound rating and is a common gasoline additive. Its high heat of vaporization helps to cool the air-fuel mixture, reducing the tendency for autoignition.

  • Methyl tert-butyl ether (MTBE) (CH₃OC(CH₃)₃): MTBE was a popular this compound booster but has been largely phased out in many regions due to concerns about groundwater contamination.[21]

  • Ferrocene and its derivatives: These organometallic compounds, containing iron, can also act as anti-knock agents.[19]

The mechanism of action for these oxygenates involves both chemical and physical effects. Chemically, they can react with and neutralize the radical species that propagate knocking. Physically, their high heats of vaporization lead to charge cooling, which lowers the temperature of the unburned air-fuel mixture.

Visualizing the Concepts

To further elucidate the relationships and processes described, the following diagrams are provided in the Graphviz DOT language.

Hydrocarbon_Structure_Octane_Rating cluster_structure Molecular Structure cluster_rating This compound Rating Straight-Chain Alkane Straight-Chain Alkane Low Low Straight-Chain Alkane->Low Increases Knock Branched-Chain Alkane Branched-Chain Alkane High High Branched-Chain Alkane->High Decreases Knock Alkene/Aromatic Alkene/Aromatic Alkene/Aromatic->High Decreases Knock

Caption: Relationship between hydrocarbon structure and this compound rating.

Engine_Knock_Process High Temp & Pressure High Temp & Pressure Fuel-Air Mixture Fuel-Air Mixture High Temp & Pressure->Fuel-Air Mixture Autoignition Autoignition Fuel-Air Mixture->Autoignition Premature Spark Plug Ignition Spark Plug Ignition Fuel-Air Mixture->Spark Plug Ignition Normal Radical Chain Reactions Radical Chain Reactions Autoignition->Radical Chain Reactions Shockwave (Knock) Shockwave (Knock) Radical Chain Reactions->Shockwave (Knock) Normal Combustion Normal Combustion Spark Plug Ignition->Normal Combustion

Caption: The chemical process of engine knock.

Anti_Knock_Agent_Mechanism Radical Chain Reactions Radical Chain Reactions Inhibited Knock Inhibited Knock Anti-Knock Agent Anti-Knock Agent Radical Scavenging Radical Scavenging Anti-Knock Agent->Radical Scavenging Radical Scavenging->Inhibited Knock Terminates Chain

Caption: Mechanism of action for anti-knock agents.

References

differences between n-octane and iso-octane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between n-Octane and iso-Octane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octane (B31449), a hydrocarbon with the chemical formula C8H18, exists in multiple structural isomeric forms. Among these, n-octane and its branched-chain isomer, 2,2,4-trimethylpentane (B7799088) (commonly known as iso-octane), are of significant industrial and chemical interest. While sharing the same molecular formula, their distinct structural arrangements lead to profound differences in their physicochemical properties, combustion characteristics, and applications. This technical guide provides a detailed comparative analysis of n-octane and iso-octane, focusing on their structural, physical, and chemical dissimilarities. It includes a summary of their quantitative properties, detailed experimental protocols for their differentiation and characterization, and visual diagrams to illustrate key concepts and workflows.

Structural and Physicochemical Properties

The fundamental difference between n-octane and iso-octane lies in their molecular structure. N-octane is a straight-chain alkane, whereas iso-octane is a highly branched alkane.[1][2] This structural variance directly influences their physical properties, such as boiling point, melting point, and density, and most notably, their combustion behavior in internal combustion engines.

Iso-octane's compact, branched structure is more stable than the linear arrangement of n-octane.[3] This stability is a key factor in its resistance to autoignition, or "knocking," in engines.[4][5]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key quantitative .

Propertyn-Octaneiso-Octane (2,2,4-Trimethylpentane)
IUPAC Name This compound2,2,4-Trimethylpentane
Molecular Formula C8H18C8H18
Molar Mass 114.232 g·mol−1114.232 g·mol−1
Appearance Colorless liquidColorless liquid
Odor Gasoline-likePetroleum-like
Density 0.703 g/cm³0.692 g/cm³
Melting Point -57 °C (-70 °F)-107.38 °C (-161.28 °F)
Boiling Point 125.1 to 126.1 °C (257.1 to 258.9 °F)99.30 °C (210.74 °F)
Research this compound Number (RON) -20100 (by definition)
Motor this compound Number (MON) -17 (approx.)100 (by definition)
Std. Enthalpy of Formation (ΔfH⦵₂₉₈) −208.4 kJ·mol−1−224.1 kJ·mol−1
Heat of Combustion (ΔcH⦵) ~ -5430 kJ·mol−1~ -5461 kJ·mol−1
CAS Number 111-65-9540-84-1

(Data sourced from[1][2][3][4][6])

Caption: Molecular structures of n-octane and iso-octane.

Combustion Characteristics and this compound Rating

The most significant operational difference between n-octane and iso-octane is their performance as a fuel in spark-ignition engines. This performance is quantified by the this compound rating.

  • n-Octane: The linear structure of n-octane makes it prone to autoignition under compression, leading to engine knocking—a destructive phenomenon of uncontrolled combustion.[1][5] It has a very low this compound rating (negative values are often cited, such as -10 to -20).[2][7]

  • iso-Octane: The highly branched structure of iso-octane is much more resistant to compression-induced autoignition.[8] It burns smoothly and controllably. For this reason, 2,2,4-trimethylpentane was selected as the standard for the 100-point on the this compound rating scale.[4][7]

The this compound rating of a fuel is determined by comparing its knocking characteristics to that of a mixture of iso-octane and n-heptane.[7][9] The percentage of iso-octane in a blend with n-heptane that matches the test fuel's knock behavior is designated as the fuel's this compound number.[7]

G cluster_combustion Combustion Properties nthis compound n-Octane (Linear Structure) lowStab Lower Chemical Stability nthis compound->lowStab isothis compound iso-Octane (Branched Structure) highStab Higher Chemical Stability isothis compound->highStab knock Prone to Autoignition (Engine Knock) lowStab->knock noKnock Resistant to Autoignition (Smooth Combustion) highStab->noKnock lowRON Low this compound Rating (RON ≈ -20) knock->lowRON highRON High this compound Rating (RON = 100) noKnock->highRON

Caption: Logical relationship of structure to combustion behavior.

Industrial Applications and Synthesis

The disparate properties of n-octane and iso-octane lead to distinct industrial applications.

  • n-Octane: Due to its solvent properties, n-octane is used in the pharmaceutical industry for purification and recrystallization, as a component in paints and adhesives, and as a chemical intermediate in organic synthesis.[10][11][12][13]

  • iso-Octane: Its primary and large-scale use is as a high-octane component in gasoline to increase the fuel's resistance to knocking.[4][14] It is produced on a massive scale through processes like the alkylation of isobutene with isobutane (B21531) or the dimerization of isobutylene (B52900) followed by hydrogenation.[4][14][15]

Experimental Protocols

Determination of Research this compound Number (RON)

The Research this compound Number (RON) is determined using a standardized Cooperative Fuel Research (CFR) engine under controlled, mild conditions.[9][16] The methodology is specified by ASTM D2699.[16][17][18]

Objective: To determine the anti-knock characteristics of a fuel sample by comparing it to primary reference fuels (blends of iso-octane and n-heptane).

Apparatus:

  • CFR F-1 this compound rating engine

  • Standardized carburetor with fuel-level control

  • Knockmeter (electronic knock intensity measurement device)

  • Primary Reference Fuels (PRF): iso-octane (100 ON) and n-heptane (0 ON)

  • Fuel sample for testing

Methodology:

  • Engine Warm-up and Standardization: The CFR engine is started and allowed to warm up to specified, stable operating conditions (e.g., 600 rpm engine speed for RON).[9][16]

  • Compression Ratio Adjustment: The engine's compression ratio is adjusted while running on the test fuel until a standard level of knock intensity is registered by the knockmeter.

  • Bracketing with Reference Fuels: Two PRF blends are selected, one with a slightly higher and one with a slightly lower this compound number than the expected value of the sample.

  • Comparative Knock Measurement: The engine is run on the first PRF blend, and the fuel-air ratio is adjusted to produce maximum knock. The knock intensity is recorded. This is repeated for the test sample and the second PRF blend.

  • Interpolation: The this compound number of the test sample is calculated by linear interpolation of the knockmeter readings of the two bracketing PRF blends.

G Experimental Workflow: Research this compound Number (RON) Determination start Start prep Prepare CFR Engine (ASTM D2699 Conditions, 600 rpm) start->prep run_sample Run Engine on Test Fuel prep->run_sample adjust_cr Adjust Compression Ratio to achieve Standard Knock Intensity run_sample->adjust_cr select_prf Select Bracketing Primary Reference Fuels (PRFs) adjust_cr->select_prf run_prf1 Run Engine on PRF 1 Record Max Knock Reading select_prf->run_prf1 run_sample2 Run Engine on Test Fuel Record Max Knock Reading run_prf1->run_sample2 run_prf2 Run Engine on PRF 2 Record Max Knock Reading run_sample2->run_prf2 interpolate Interpolate Knock Readings to Calculate Sample RON run_prf2->interpolate end End interpolate->end

Caption: Workflow for RON determination via ASTM D2699.

Differentiation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds in a complex mixture, such as gasoline.[19][20][21] It can easily distinguish between n-octane and iso-octane.

Objective: To separate and identify n-octane and iso-octane in a hydrocarbon mixture.

Apparatus:

  • Gas Chromatograph (GC) with a suitable capillary column (e.g., non-polar, like HP-5ms).[21]

  • Mass Spectrometer (MS) detector.

  • Helium or other suitable carrier gas.

  • Microsyringe for sample injection.

  • Standards of pure n-octane and iso-octane.

Methodology:

  • Sample Preparation: The hydrocarbon sample (e.g., gasoline) is diluted in a suitable solvent (e.g., pentane) if necessary.[21]

  • Injection: A small volume (e.g., 0.2 µL) of the sample is injected into the heated GC inlet, where it is vaporized.[21]

  • Chromatographic Separation: The vaporized sample is carried by the inert gas through the capillary column. Compounds separate based on their boiling points and interaction with the column's stationary phase. Due to its lower boiling point, iso-octane will typically elute (emerge from the column) before n-octane.

  • Mass Spectrometry Detection: As each compound elutes from the GC, it enters the MS. The MS ionizes the molecules and then separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Identification: The retention time (time taken to elute) of each peak is compared to the retention times of pure n-octane and iso-octane standards run under the same conditions. The mass spectrum of each peak is compared to library spectra (e.g., NIST) to confirm the identity of n-octane and iso-octane.

Conclusion

While n-octane and iso-octane are constitutional isomers, their structural differences give rise to distinct physicochemical properties and behaviors. The linear nature of n-octane results in poor anti-knock characteristics, limiting its use as a direct fuel component but making it suitable as a solvent and chemical feedstock. Conversely, the highly branched structure of iso-octane imparts excellent anti-knock properties, establishing it as the benchmark for the this compound rating scale and a critical component for high-performance gasoline. The ability to differentiate and quantify these isomers through established experimental protocols like this compound rating tests and GC-MS analysis is fundamental to fuel science, the petroleum industry, and organic chemistry research.

References

A Technical Guide to the Thermodynamic Properties of n-Octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key thermodynamic properties of n-octane (C₈H₁₈) as a function of temperature. Designed for researchers, scientists, and professionals in drug development, this document details quantitative data in structured tables, outlines experimental protocols for property determination, and visualizes a key experimental workflow.

Core Thermodynamic Data

The following tables summarize essential thermodynamic properties of n-octane at various temperatures. These properties are fundamental for understanding the behavior of octane (B31449) in various scientific and industrial applications, including its use as a solvent and in chemical synthesis.

Table 1: Specific Heat Capacity (Cp) of n-Octane

The specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. Data is provided for both the liquid and ideal gas phases.

Temperature (K)PhaseConstant Pressure Heat Capacity (Cp) (J/mol·K)
200Gas144.77
273.15Gas175.69
298.15Gas187.8 ± 0.4
298.15Liquid254.11
300Gas188.70
400Gas239.74
500Gas286.81
600Gas326.77
700Gas360.24
800Gas388.28
900Gas411.71
1000Gas431.37
1500Gas497.90
Data sourced from the NIST Chemistry WebBook.[1][2]
Table 2: Enthalpy and Entropy Data for n-Octane

Enthalpy of formation is the change in enthalpy during the formation of one mole of the substance from its constituent elements, while entropy is a measure of the disorder or randomness of a system.

PropertyPhaseTemperature (K)ValueUnits
Standard Enthalpy of Formation (ΔfH°)Liquid298.15-250.0 ± 0.84kJ/mol
Standard Enthalpy of Formation (ΔfH°)Gas298.15-208.4 ± 0.67kJ/mol
Enthalpy of Vaporization (ΔvapH)Liquid298.1541.52 ± 0.04kJ/mol
Enthalpy of Vaporization (ΔvapH)Liquid398.8 (NBP*)34.14 ± 0.03kJ/mol
Enthalpy of Fusion (ΔfusH)Solid216.3820.740kJ/mol
Standard Molar Entropy (S°)Gas298.15467.06 ± 0.92J/mol·K
NBP = Normal Boiling Point
Data sourced from the NIST Chemistry WebBook.[3]
Table 3: Vapor Pressure of n-Octane

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

Temperature (°C)Temperature (K)Vapor Pressure (kPa)
68.7341.8516.1
79.4352.5523.1
93.3366.4537.1
107.2380.3557.9
125.7398.85101.3
Data sourced from Chegg.com.[4]
Table 4: Liquid Density of n-Octane

Density is the mass of a substance per unit volume.

Temperature (°C)Temperature (K)Density (g/cm³)
20293.150.703
Data sourced from CAMEO Chemicals and Wikipedia.[5][6]

Experimental Protocols

The determination of thermodynamic properties is reliant on precise experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Specific Heat Capacity by Method of Mixtures

This method is a classic calorimetric technique used to determine the specific heat capacity of a liquid like n-octane.[7]

  • Apparatus Setup : A calorimeter, typically made of a material with a known specific heat capacity (e.g., copper), is placed within an insulated container to minimize heat exchange with the surroundings. A precision thermometer and a stirrer are also required.[8][9]

  • Initial Measurements : The mass of the empty calorimeter (m_cal) is measured. A known mass of a reference liquid, usually water (m_water), is added to the calorimeter. The initial temperature of the calorimeter and water (T_initial) is recorded once thermal equilibrium is reached.[10]

  • Sample Heating : A measured mass of n-octane (m_this compound) is heated in a separate container to a stable, known temperature (T_hot).[8]

  • Mixing and Final Measurement : The hot n-octane is quickly transferred into the calorimeter containing the colder water. The mixture is gently stirred to ensure a uniform temperature distribution. The final equilibrium temperature of the mixture (T_final) is recorded.[9][10]

  • Calculation : The specific heat capacity of this compound (c_this compound) is calculated using the principle of conservation of energy, where the heat lost by the hot this compound equals the heat gained by the water and the calorimeter. The governing equation is:

    m_this compound * c_this compound * (T_hot - T_final) = (m_water * c_water + m_cal * c_cal) * (T_final - T_initial)

    Precautions such as rapid transfer of the hot liquid and continuous stirring are crucial to minimize errors from heat loss to the environment.[8]

Protocol 2: Determination of Enthalpy of Vaporization by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique for measuring the energy absorbed or released by a sample as a function of temperature. It is highly effective for determining the enthalpy of vaporization (ΔH_vap).[11]

  • Sample Preparation : A small, precisely weighed sample of n-octane (typically a few milligrams) is placed into a sample crucible (pan), which is often made of aluminum. The crucible is pierced to allow the vapor to escape during boiling.[11]

  • Instrument Setup : The sample crucible and an empty reference crucible are placed inside the DSC instrument. The instrument is programmed to heat the sample and reference at a constant, controlled rate (e.g., 10 K/min) under a controlled atmosphere (e.g., flowing nitrogen).

  • Measurement : As the temperature increases, the DSC measures the differential heat flow required to maintain the sample and reference at the same temperature. When the n-octane reaches its boiling point, a significant amount of energy is absorbed for the liquid-to-gas phase transition. This results in a large endothermic peak on the resulting thermogram (a plot of heat flow versus temperature).[11]

  • Data Analysis : The enthalpy of vaporization is determined by integrating the area of the endothermic peak. This area directly corresponds to the total heat absorbed during the vaporization process. The instrument's software performs this integration to provide a quantitative value for ΔH_vap in Joules per gram (J/g), which can then be converted to kJ/mol.[11]

Protocol 3: Determination of Vapor Pressure by Ebulliometry

Ebulliometry is an experimental technique for the precise measurement of the boiling point of a liquid, which can be used to determine vapor pressure. A comparative ebulliometer uses a reference fluid with a well-known vapor pressure curve (like water) to accurately determine the properties of the sample fluid.[12][13]

  • Apparatus : The core components of an ebulliometer include a boiler, a thermowell for precise temperature measurement with a resistance thermometer, Cottrell pumps to ensure the thermometer is bathed in a mixture of vapor and boiling liquid, and a condenser to return the vaporized liquid to the boiler (total reflux).[13][14]

  • Reference Measurement : First, the boiling point of a reference substance (e.g., distilled water) is determined at the current atmospheric pressure. This "calibrates" the instrument for the prevailing conditions, as boiling point is highly dependent on pressure.[15]

  • Sample Measurement : The apparatus is cleaned and dried, then filled with a known quantity of n-octane. The liquid is heated to a steady boil. The system is operated under total reflux to prevent the loss of any vapor, which would alter the composition and boiling point.[14]

  • Data Acquisition : The stable temperature of the vapor-liquid equilibrium is measured precisely. By controlling the system pressure and measuring the corresponding boiling temperature, a vapor pressure curve can be constructed. For instance, measurements can be taken over a range from low pressure (e.g., 6.7 kPa) to high pressure (e.g., 2301.7 kPa) to map the relationship between temperature and vapor pressure.[12]

  • Data Modeling : The collected data points (Pressure vs. Temperature) are often fitted to empirical equations, such as the Antoine or Wagner equations, to create a continuous model of the vapor pressure as a function of temperature.[12]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the enthalpy of vaporization (ΔH_vap) from vapor pressure data using the Clausius-Clapeyron equation. This method provides a thermodynamic link between the vapor pressure curve and the heat of vaporization.

G cluster_setup 1. Experimental Setup cluster_measurement 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_calc 4. Calculation A Prepare n-Octane Sample B Setup Ebulliometer or Isoteniscope A->B C Calibrate Temperature and Pressure Sensors B->C D Set System to Temperature T1 C->D E Measure Equilibrium Vapor Pressure P1 D->E F Repeat for Multiple Temperatures (T2, T3...) E->F G Record (T, P) Data Pairs F->G H Transform Data: Calculate ln(P) and 1/T G->H I Plot ln(P) vs. 1/T H->I J Perform Linear Regression on Plotted Data I->J K Determine the Slope of the Best-Fit Line J->K L Apply Clausius-Clapeyron Eq: Slope = -ΔH_vap / R K->L M Calculate Enthalpy of Vaporization: ΔH_vap = -Slope * R L->M

Caption: Workflow for determining Enthalpy of Vaporization (ΔH_vap).

References

The Atmospheric Trajectory of Octane: A Technical Guide to its Role in Air Pollution and Atmospheric Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octane (B31449), a significant constituent of gasoline, plays a crucial role in atmospheric chemistry and the formation of air pollution.[1] As a volatile organic compound (VOC), its emissions from both vehicular exhaust and fuel evaporation contribute to the complex web of photochemical reactions that generate harmful secondary pollutants, including ground-level ozone and secondary organic aerosols (SOAs).[2] This technical guide provides an in-depth analysis of this compound's sources, its atmospheric degradation pathways, and its quantitative contribution to air pollution. Detailed experimental protocols for studying these phenomena are presented, alongside visualizations of key chemical processes to facilitate a deeper understanding of this compound's environmental impact.

Introduction

This compound (C8H18) and its isomers are fundamental components of gasoline, prized for their anti-knock properties in internal combustion engines.[3][4] However, their volatility and incomplete combustion lead to their release into the troposphere, where they become active participants in atmospheric chemistry. The atmospheric oxidation of this compound is primarily initiated by the hydroxyl radical (•OH) during the day, and to a lesser extent by the nitrate (B79036) radical (•NO3) at night and by ozone (O3).[5] This complex series of reactions transforms this compound into a variety of oxygenated products, some of which partition into the aerosol phase, contributing to the formation and growth of particulate matter, while others enhance the production of tropospheric ozone, a major component of photochemical smog.[5][6] Understanding the atmospheric lifecycle of this compound is therefore critical for developing effective strategies to mitigate air pollution in urban and industrial areas.

Sources and Emissions of this compound

The primary anthropogenic sources of this compound in the atmosphere are related to the use of gasoline-powered vehicles. These emissions can be broadly categorized into two types:

  • Exhaust Emissions: Incomplete combustion of gasoline in internal combustion engines results in the release of unburned hydrocarbons, including various this compound isomers, directly into the atmosphere.[7] Emission factors can vary significantly depending on engine technology, operating conditions (e.g., cold start vs. hot running), and fuel composition.[3][8]

  • Evaporative Emissions: Due to its volatility, gasoline can evaporate from various points in a vehicle's fuel system. These "fugitive" emissions occur during refueling, from the fuel tank and lines while the vehicle is parked (diurnal emissions), and during operation (running losses).[9][10][11][12][13]

Table 1: Emission Sources of this compound

Emission SourceDescriptionKey this compound Isomers Emitted
Vehicular Exhaust Unburned hydrocarbons from incomplete fuel combustion.n-octane, iso-octane (2,2,4-trimethylpentane), other trimethylpentanes, methylheptanes.
Fuel Evaporation Volatilization of gasoline from the fuel tank and lines.Similar to exhaust, with a composition closer to the liquid fuel.
Industrial Processes Use of this compound as a solvent and in chemical synthesis.Primarily n-octane.
Fuel Storage and Distribution Emissions during storage, transportation, and at gas stations.A mixture of gasoline components, including various this compound isomers.

Atmospheric Chemistry of this compound

The atmospheric lifetime and environmental impact of this compound are determined by its reactivity with key atmospheric oxidants. The dominant removal process for this compound in the troposphere is its reaction with the hydroxyl radical (•OH).

Reaction with Hydroxyl Radicals (•OH)

The initiation step involves the abstraction of a hydrogen atom from the this compound molecule by an •OH radical, forming an octyl radical (C8H17•) and a water molecule.

C8H18 + •OH → C8H17• + H2O

The subsequent fate of the octyl radical is a complex series of reactions that propagate a chain reaction, leading to the formation of various secondary pollutants.

Figure 1: Generalized Atmospheric Oxidation Pathway of n-Octane

Octane_Oxidation n_this compound n-Octane (C8H18) octyl_radical Octyl Radical (C8H17•) n_this compound->octyl_radical + •OH - H2O OH •OH peroxy_radical Octyl Peroxy Radical (C8H17O2•) octyl_radical->peroxy_radical + O2 O2_1 O2 alkoxy_radical Alkoxy Radical (C8H17O•) peroxy_radical->alkoxy_radical + NO organic_nitrates Organic Nitrates (C8H17ONO2) peroxy_radical->organic_nitrates + NO (+ M) NO NO NO2 NO2 carbonyls Aldehydes/Ketones (e.g., Heptanal, Octanones) alkoxy_radical->carbonyls + O2 HO2 HO2• isomerization Isomerization alkoxy_radical->isomerization O2_2 O2 further_oxidation Further Oxidation (leading to SOA) isomerization->further_oxidation

Caption: Generalized atmospheric oxidation pathway of n-octane initiated by the hydroxyl radical.

Contribution to Tropospheric Ozone Formation

This compound contributes to the formation of ground-level ozone through a catalytic cycle involving nitrogen oxides (NOx = NO + NO2). The oxidation of this compound produces peroxy radicals (RO2•) and hydroperoxy radicals (HO2•). These radicals oxidize nitric oxide (NO) to nitrogen dioxide (NO2). NO2 is then photolyzed by sunlight to produce an oxygen atom (O), which subsequently reacts with molecular oxygen (O2) to form ozone (O3).

Figure 2: Catalytic Cycle of Ozone Formation Involving VOCs (like this compound) and NOx

Ozone_Formation cluster_voc_oxidation VOC Oxidation cluster_no_to_no2 NO to NO2 Conversion cluster_photolysis Photolysis & Ozone Formation VOC This compound (VOC) RO2 RO2• VOC->RO2 + •OH, O2 OH •OH NO NO RO2->NO NO2 NO2 RO2->NO2 + NO RO RO• NO->NO2 O O(3P) NO2->O + Sunlight (hν) NO2->O sunlight Sunlight (hν) O3 Ozone (O3) O->O3 + O2 O->O3 O2 O2 HO2 HO2• HO2->NO HO2->NO2 + NO

Caption: Catalytic cycle of tropospheric ozone formation driven by the oxidation of VOCs like this compound in the presence of NOx and sunlight.

Formation of Secondary Organic Aerosols (SOA)

The oxidation of this compound produces a variety of less volatile, oxygenated organic compounds. These products, such as dicarbonyls, hydroxycarbonyls, and organic nitrates, can have low enough vapor pressures to partition from the gas phase to the particle phase, either by condensing onto existing aerosol particles or by forming new particles.[14] This process contributes to the formation and growth of Secondary Organic Aerosols (SOA), a significant component of fine particulate matter (PM2.5) with adverse effects on human health and climate.[10]

Quantitative Data

The following tables summarize key quantitative data related to the atmospheric chemistry of this compound. It is important to note that these values can vary depending on environmental conditions such as temperature, pressure, and the concentrations of other pollutants.

Table 2: Atmospheric Reaction Rate Constants for n-Octane

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹) at 298 KReference
•OH 8.48 x 10⁻¹²[13]
•NO3 ~2.35 x 10⁻¹⁴ (for 1-octene (B94956), as a proxy)[15]
O3 ~1.01 x 10⁻¹⁷ (for 1-octene, as a proxy)[15]

Note: Rate constants for the reaction of this compound itself with •NO3 and O3 are very slow; values for the more reactive 1-octene are provided for context.

Table 3: Atmospheric Lifetimes of n-Octane

OxidantAssumed Average ConcentrationCalculated Atmospheric Lifetime
•OH 2 x 10⁶ molecules cm⁻³ (24-hr avg)~1.6 days
•NO3 5 x 10⁸ molecules cm⁻³ (12-hr avg, nighttime)> 1 year (for n-octane)
O3 7 x 10¹¹ molecules cm⁻³ (24-hr avg)> 1 year (for n-octane)

Note: The atmospheric lifetime is calculated as 1/(k[X]), where k is the rate constant and [X] is the concentration of the oxidant. The lifetime is dominated by the reaction with •OH.

Experimental Protocols

The study of this compound's atmospheric chemistry relies on a combination of laboratory experiments, field measurements, and computer modeling. Below are outlines of key experimental methodologies.

Smog Chamber Experiments for SOA and Ozone Formation

Smog chambers are large, controlled-environment reactors used to simulate atmospheric conditions.

Objective: To investigate the formation of ozone and SOA from the photooxidation of this compound under controlled conditions.

Methodology:

  • Chamber Cleaning: The chamber, typically made of FEP Teflon film, is flushed with purified air and/or exposed to high levels of ozone and UV light to remove any residual organic compounds and NOx.[4][16]

  • Injection of Reactants: A known concentration of this compound is injected into the chamber, along with a source of •OH radicals (e.g., methyl nitrite (B80452) photolysis or H2O2 photolysis) and NOx.[17]

  • Irradiation: The chamber is irradiated with a light source that mimics the solar spectrum to initiate photochemical reactions.[16][18]

  • Monitoring: The concentrations of reactants (this compound, NOx) and products (ozone, other gases, particle size distribution, and chemical composition) are monitored in real-time using a suite of analytical instruments.[14][18]

  • Data Analysis: The data is used to calculate the ozone production potential and the SOA yield (mass of aerosol formed per mass of this compound reacted), and to elucidate reaction mechanisms. Wall losses of particles and gases are accounted for in the data analysis.[4]

Figure 3: Experimental Workflow for a Smog Chamber Study

Smog_Chamber_Workflow start Start clean_chamber Chamber Cleaning (Purified Air, O3/UV) start->clean_chamber inject_reactants Inject Reactants (this compound, NOx, OH precursor) clean_chamber->inject_reactants characterize_initial Characterize Initial Conditions (t=0) inject_reactants->characterize_initial irradiate Irradiation (Simulated Sunlight) characterize_initial->irradiate monitor Real-time Monitoring (Gases and Particles) irradiate->monitor data_analysis Data Analysis (Ozone formation, SOA yield, Wall loss correction) monitor->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for studying this compound photooxidation in a smog chamber.

Quantification of this compound in Ambient Air by Thermal Desorption GC-MS

Objective: To measure the concentration of this compound isomers in ambient air samples.

Methodology:

  • Sampling: A known volume of air is drawn through a sorbent tube packed with a material like Tenax TA or a combination of sorbents to trap the VOCs.[19]

  • Thermal Desorption: The sorbent tube is placed in a thermal desorber, where it is heated to release the trapped VOCs into a stream of inert gas (e.g., helium).[15][20]

  • Cryofocusing: The desorbed VOCs are focused at the head of a gas chromatography (GC) column using a cryotrap (a cold spot) to ensure a sharp injection peak.[21]

  • Gas Chromatography (GC): The temperature of the GC column is ramped up, causing the different VOCs to travel through the column at different rates and separate based on their boiling points and chemical properties.[20]

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.[21][22]

  • Quantification: The concentration of each this compound isomer is determined by comparing its peak area to the peak areas of known concentrations of standards.

Conclusion

This compound and its isomers are significant contributors to the formation of photochemical smog and secondary organic aerosols in the atmosphere. Their atmospheric degradation, primarily initiated by the hydroxyl radical, leads to a complex cascade of chemical reactions that produce harmful secondary pollutants. While the general pathways of this compound oxidation are understood, further research is needed to fully quantify the emissions of specific isomers from various sources and to elucidate the detailed chemical mechanisms leading to SOA formation under different atmospheric conditions. The experimental and analytical techniques outlined in this guide provide the foundation for these ongoing research efforts, which are essential for developing effective air quality management strategies.

References

Methodological & Application

Application Notes and Protocols for the Use of n-Octane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in gas chromatography (GC), the use of reference standards is paramount for accurate and reproducible quantitative and qualitative analysis. A reference standard is a highly purified compound used as a measurement base. n-Octane, a straight-chain alkane with the chemical formula C₈H₁₈, serves as an excellent reference standard in various GC applications due to its chemical inertness, thermal stability, and well-defined chromatographic behavior.

These application notes provide a comprehensive guide for utilizing n-octane as a reference standard in gas chromatography. The protocols outlined are intended for researchers, scientists, and professionals in drug development and related fields who employ GC for the analysis of volatile and semi-volatile organic compounds.

Principles of Using n-Octane as a Reference Standard

n-Octane can be employed in gas chromatography in several ways:

  • Internal Standard (IS): A known amount of n-octane is added to samples, calibration standards, and quality control samples. The ratio of the analyte peak area to the internal standard peak area is used for quantification. This method corrects for variations in injection volume, detector response, and sample preparation, thereby improving the precision and accuracy of the analysis.

  • External Standard: A calibration curve is generated by injecting a series of n-octane standards of known concentrations. The concentration of n-octane in an unknown sample is then determined by comparing its peak area to the calibration curve.

  • Reference Marker: In qualitative analysis, the retention time of n-octane can be used as a reference point to calculate the relative retention times of other compounds in a mixture. This is particularly useful for compound identification and for comparing results between different instruments and laboratories.

Applications in Research and Drug Development

The use of n-octane as a reference standard is applicable in numerous areas, including:

  • Residual Solvent Analysis: In pharmaceutical manufacturing, solvents are often used in the synthesis of active pharmaceutical ingredients (APIs) and excipients. n-Octane can be used as an internal or external standard to quantify the levels of residual solvents in the final product, ensuring they are below the limits specified by regulatory bodies like the ICH.

  • Analysis of Volatile Organic Compounds (VOCs): n-Octane is a common standard for the analysis of VOCs in environmental samples, food and beverage products, and in clinical research, such as breath analysis.[1]

  • Purity Determination: The purity of a substance can be assessed by GC, and n-octane can be used to calibrate the instrument and quantify impurities.

  • Method Development and Validation: During the development and validation of new GC methods, n-octane can be used to assess system suitability, linearity, precision, and accuracy.[2]

Data Presentation

Quantitative data for n-octane obtained under various GC conditions are summarized below. These tables provide a reference for expected retention times and performance characteristics.

Table 1: Retention Times of n-Octane on Different GC Columns

Column TypeStationary PhaseColumn DimensionsOven Temperature ProgramCarrier GasRetention Time (min)
DB-1100% Dimethylpolysiloxane30 m x 0.25 mm ID, 0.25 µm film50°C (2 min), then 10°C/min to 250°CHelium~10.5
DB-5MS(5%-Phenyl)-methylpolysiloxane30 m x 0.25 mm ID, 0.25 µm film60°C (1 min), then 15°C/min to 280°CHelium~9.8
DB-WAXPolyethylene glycol (PEG)30 m x 0.25 mm ID, 0.25 µm film70°C (2 min), then 8°C/min to 220°CHelium~12.2
VF-17ms(50%-Phenyl)-methylpolysiloxane30 m x 0.25 mm, 0.25 µm55°C (1 min), 20°C/min to 130°C (2 min), 5°C/min to 160°C, 30°C/min to 300°C (5 min)HeliumNot specified, part of a longer run[3]

Table 2: Method Validation Parameters for n-Octane Quantification

ParameterTypical ValueAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Precision (Repeatability, %RSD) < 2%%RSD ≤ 5%
Precision (Intermediate Precision, %RSD) < 3%%RSD ≤ 10%
Accuracy (Recovery) 98 - 102%90 - 110%
Limit of Detection (LOD) Analyte DependentSignal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) Analyte DependentSignal-to-Noise Ratio ≥ 10

Experimental Protocols

This section provides a detailed protocol for the quantification of a volatile analyte in a sample using n-octane as an internal standard with a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

Materials and Reagents
  • n-Octane: Analytical standard grade (≥99.5% purity).

  • Analyte(s) of interest: High purity reference standards.

  • Solvent: GC-grade solvent compatible with the sample and standards (e.g., methanol, hexane, or dichloromethane).

  • Sample: The material to be analyzed.

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel), and Air (FID oxidant).

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Micropipettes and syringes: Calibrated for accurate liquid handling.

Preparation of Standard Solutions
  • n-Octane Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of n-octane into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly.

  • Analyte Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly.

  • Calibration Standards:

    • Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solution.

    • To each calibration standard, add a constant, known amount of the n-octane IS stock solution to achieve a final IS concentration of, for example, 100 µg/mL.

Sample Preparation
  • Accurately weigh a known amount of the sample into a volumetric flask.

  • Dissolve and dilute the sample with the chosen solvent.

  • Add the same constant, known amount of the n-octane IS stock solution as used in the calibration standards.

  • Mix thoroughly and transfer an aliquot to a GC vial.

Gas Chromatography (GC) Conditions

The following are typical GC conditions. These should be optimized for the specific application.

  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on analyte concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • Detector Temperature (FID): 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

Data Analysis
  • Peak Identification: Identify the peaks corresponding to n-octane and the analyte(s) of interest based on their retention times, as determined from the analysis of individual standards.

  • Peak Integration: Integrate the peak areas for the analyte(s) and the n-octane internal standard in all chromatograms (calibration standards and samples).

  • Calibration Curve Construction:

    • For each calibration standard, calculate the ratio of the analyte peak area to the n-octane peak area.

    • Plot a graph of the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantification of Analyte in Sample:

    • Calculate the peak area ratio for the analyte in the sample chromatogram.

    • Use the equation from the calibration curve to calculate the concentration of the analyte in the sample.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the use of n-octane as a reference standard in gas chromatography.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Analyte + n-Octane IS) GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation (Sample + n-Octane IS) Sample_Prep->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation FID_Detection FID Detection Chromatographic_Separation->FID_Detection Peak_Integration Peak Integration FID_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Analyte Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative GC analysis using n-octane as an internal standard.

Logical_Relationship Analyte Analyte GC_System GC System (Injection, Column, Detector) Analyte->GC_System Octane_IS n-Octane (IS) Octane_IS->GC_System Analyte_Response Analyte Peak Area GC_System->Analyte_Response IS_Response IS Peak Area GC_System->IS_Response Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Concentration Analyte Concentration Response_Ratio->Concentration via Calibration Curve

Caption: Logical relationship of internal standard quantification in GC.

References

Applications of Octane in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane (B31449) (C8H18), a saturated aliphatic hydrocarbon, is a versatile and often utilized compound in organic synthesis. While well-known as a primary component of gasoline and a standard for this compound ratings, its applications in the laboratory and industrial synthesis extend beyond its use as a fuel. This document provides detailed application notes and protocols for the use of n-octane as both a reactant and a non-polar solvent in a variety of organic reactions. Its chemical inertness, specific boiling point, and immiscibility with water make it a valuable tool for chemists in diverse fields.

Core Applications of this compound

The utility of this compound in organic synthesis can be broadly categorized into two main areas:

  • As a Reactant: this compound serves as a carbon skeleton precursor for the synthesis of other organic molecules.

  • As a Solvent: Due to its non-polar nature, this compound is an effective solvent for non-polar reactants and reagents, and its high boiling point allows for reactions to be conducted at elevated temperatures.

This document will detail the following specific applications:

  • Synthesis of this compound via the Wurtz Reaction

  • Free-Radical Halogenation of this compound

  • Catalytic Cracking of n-Octane

  • Aromatization of n-Octane

  • This compound as a Non-Polar Solvent

  • Azeotropic Distillation with this compound

Synthesis of this compound via the Wurtz Reaction

The Wurtz reaction provides a classic method for the synthesis of symmetrical alkanes through the coupling of two alkyl halides in the presence of sodium metal. The synthesis of n-octane from 1-bromobutane (B133212) is a prime example of this reaction.

Experimental Protocol: Synthesis of n-Octane

Materials:

  • 1-Bromobutane (C4H9Br)

  • Sodium (Na) metal

  • Dry diethyl ether or dry n-octane (as solvent)

  • Concentrated Sulfuric Acid (H2SO4)

  • 10% Sodium Carbonate (Na2CO3) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Water (H2O)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a stirrer, reflux condenser (with a drying tube), and a dropping funnel, place 23 g (1.0 mol) of finely cut sodium metal in 150 mL of dry diethyl ether.

  • Initiation: Add a small amount (approx. 5 mL) of 1-bromobutane (total of 137 g, 1.0 mol) to the flask. Gentle warming may be necessary to initiate the reaction, which is indicated by the formation of a blue color on the sodium surface.

  • Addition of Alkyl Halide: Once the reaction has started, add the remaining 1-bromobutane dropwise from the dropping funnel over a period of 1.5-2 hours, maintaining a gentle reflux.

  • Reaction Completion: After the addition is complete, continue stirring and refluxing the mixture for an additional 2-3 hours to ensure complete reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 50 mL of 95% ethanol (B145695) dropwise to quench any unreacted sodium.

    • Follow with the slow addition of 50 mL of water.

    • Add 500 mL of water to the flask and transfer the mixture to a separatory funnel.

  • Purification:

    • Separate the upper organic layer containing crude this compound.

    • Wash the organic layer sequentially with an equal volume of water, a small volume of concentrated sulfuric acid (to remove any alkene byproducts), water, and 10% sodium carbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and purify the crude this compound by fractional distillation, collecting the fraction boiling at 125-126 °C.

Expected Yield: A typical yield for this reaction is around 50-60%.

Logical Workflow for Wurtz Synthesis of this compound```dot

Wurtz_Synthesis reagents 1-Bromobutane Sodium Metal Dry Ether reaction_setup Reaction Setup (Three-necked flask, reflux) reagents->reaction_setup reaction Wurtz Coupling Reaction (Reflux for 2-3 hours) reaction_setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Washing, Drying, Distillation) workup->purification product n-Octane purification->product

Mechanism of free-radical chlorination.

Catalytic Cracking of n-Octane

Catalytic cracking is a crucial industrial process for breaking down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline components and light olefins (ethylene and propylene). n-Octane can be used as a model compound to study this process.

Experimental Protocol: Catalytic Cracking of n-Octane over Zeolite

Materials:

  • n-Octane (C8H18)

  • Zeolite catalyst (e.g., HZSM-5)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Fixed-bed reactor

  • Syringe pump

  • Furnace with temperature controller

  • Condenser

  • Gas collection system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation: Activate the zeolite catalyst by heating it in a flow of air or inert gas at a high temperature (e.g., 500-600 °C) for several hours.

  • Reaction Setup: Place a known amount of the activated catalyst in the fixed-bed reactor. Heat the reactor to the desired reaction temperature (e.g., 500-700 °C) under a flow of inert gas.

  • Reaction: Introduce n-octane into the reactor at a controlled flow rate using a syringe pump. The n-octane will vaporize and pass over the hot catalyst bed.

  • Product Collection: The gaseous products exiting the reactor are passed through a condenser to liquefy the heavier components. The non-condensable gases are collected for analysis.

  • Analysis: Analyze both the liquid and gaseous products using gas chromatography to determine the product distribution (e.g., ethylene, propylene, butenes, and smaller alkanes).

Quantitative Data from Catalytic Cracking of n-Octane: The product distribution is highly dependent on the catalyst, temperature, and residence time.

Temperature (°C)CatalystEthylene Yield (wt%)Propylene Yield (wt%)Total Olefin Yield (wt%)
600HZSM-525-3520-3050-65
650HZSM-535-4515-2555-70
700HZSM-540-5010-2055-70

Note: These are representative values and can vary based on specific experimental conditions.

Workflow for Catalytic Cracking Experiment

Catalytic_Cracking n_this compound n-Octane Feed pump Syringe Pump n_this compound->pump reactor Fixed-Bed Reactor (Zeolite Catalyst, High Temp) pump->reactor condenser Condenser reactor->condenser liquid_products Liquid Products condenser->liquid_products gas_products Gaseous Products condenser->gas_products gc_analysis Gas Chromatography (GC) Analysis liquid_products->gc_analysis gas_products->gc_analysis

Experimental workflow for catalytic cracking.

Aromatization of n-Octane

The conversion of alkanes into aromatic compounds is a valuable transformation for producing high-octane gasoline components and chemical feedstocks. n-Octane can be dehydrocyclized to form ethylbenzene (B125841) and xylenes.

Experimental Protocol: Aromatization of n-Octane over Pd/C Catalyst

Materials:

  • n-Octane (C8H18)

  • Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

  • Hydrogen (H2) gas

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Fixed-bed or packed-bed reactor

  • Mass flow controllers for gases

  • Syringe pump for liquid feed

  • Furnace with temperature controller

  • Condenser

  • Gas and liquid product collection systems

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: Reduce the Pd/C catalyst in a flow of hydrogen gas at an elevated temperature (e.g., 300-400 °C) for several hours.

  • Reaction Setup: Place the activated catalyst in the reactor and heat to the desired reaction temperature (e.g., 450-550 °C) under a flow of hydrogen.

  • Reaction: Introduce a mixture of n-octane and hydrogen into the reactor at controlled flow rates. The weight hourly space velocity (WHSV) and the hydrogen-to-hydrocarbon molar ratio are critical parameters.

  • Product Collection and Analysis: Similar to the catalytic cracking protocol, collect and analyze the liquid and gaseous products using GC to determine the conversion of n-octane and the selectivity to aromatic products (ethylbenzene, o-xylene, m-xylene, p-xylene).

Quantitative Data for n-Octane Aromatization over Pd/C: [1][2]

Temperature (°C) WHSV (h⁻¹) H₂/Octane Molar Ratio n-Octane Conversion (%) Aromatics Yield (%)
500 2 2 54.4 31.5
550 2 2 65.2 28.7

| 500 | 4 | 2 | 42.1 | 25.3 |

This compound as a Non-Polar Solvent

With a dielectric constant of approximately 1.95, n-octane is a very non-polar solvent. This makes it suitable for reactions involving non-polar reactants and reagents where a non-coordinating, inert medium is required. Its high boiling point (125 °C) also allows for reactions to be conducted at elevated temperatures.

General Considerations for Using this compound as a Solvent:
  • Solubility: Ensure that all reactants and catalysts have sufficient solubility in this compound at the desired reaction temperature.

  • Inertness: this compound is generally inert under many reaction conditions, but can undergo radical reactions at very high temperatures or in the presence of strong radical initiators.

  • Reaction Types: this compound can be a suitable solvent for certain organometallic reactions, polymerizations, and reactions where a non-polar, high-boiling medium is advantageous.

Example Application: Chlorination of Polyisobutylene (B167198)

[3] In this industrial application, n-octane serves as the solvent for the chlorination of polyisobutylene.

Protocol Outline:

  • Dissolve polyisobutylene in n-octane.

  • Heat the solution to 100-150 °C.

  • Introduce chlorine gas into the solution and react for 3-6 hours.

  • After the reaction, cool the mixture and remove residual HCl and Cl2 under reduced pressure to obtain the chlorinated polyisobutylene product.

Azeotropic Distillation with this compound

Azeotropic distillation is a technique used to separate components of a mixture that form an azeotrope. This compound, being immiscible with water and having a boiling point higher than the water-octane azeotrope, can be used as an entrainer to remove water from reaction mixtures, thereby driving equilibrium-limited reactions, such as esterifications, to completion.

Experimental Protocol: Azeotropic Removal of Water from an Esterification Reaction

Materials:

  • Carboxylic acid (e.g., Acetic Acid)

  • Alcohol (e.g., Butanol)

  • Acid catalyst (e.g., Sulfuric Acid)

  • n-Octane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the carboxylic acid, alcohol, a catalytic amount of sulfuric acid, and n-octane.

  • Azeotropic Distillation: Heat the mixture to reflux. The water produced during the esterification will form a minimum-boiling azeotrope with this compound and distill into the Dean-Stark trap.

  • Water Removal: In the trap, the condensed azeotrope will separate into two layers: a lower aqueous layer and an upper organic layer (this compound). The denser water layer can be periodically drained from the trap, while the this compound overflows back into the reaction flask.

  • Reaction Completion: Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Work-up and Purification: Cool the reaction mixture and proceed with a standard aqueous work-up to remove the acid catalyst and any unreacted starting materials. The ester product can then be purified by distillation.

Diagram of Azeotropic Distillation Setup

Azeotropic_Distillation cluster_setup Azeotropic Distillation Apparatus cluster_separation Separation in Trap Condenser Reflux Condenser Dean_Stark Dean-Stark Trap Condenser->Dean_Stark Flask Reaction Flask (Heating Mantle) Dean_Stark->Flask This compound return Flask->Condenser Vapor (this compound-Water Azeotrope) Organic_Layer Upper Layer: this compound Aqueous_Layer Lower Layer: Water

References

Application Notes and Protocols for Studying Reaction Kinetics in Octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Octane (B31449) as a Medium for Kinetic Studies

This compound, a non-polar aprotic solvent, serves as an excellent medium for studying the kinetics of a variety of chemical reactions, particularly those involving non-polar reactants and intermediates. Its inert nature minimizes solvent-solute interactions that can complicate reaction mechanisms and kinetic analysis in more polar or protic solvents. This allows for the investigation of intrinsic reaction kinetics, providing a clearer understanding of the fundamental reaction pathway.

Key Advantages of this compound as a Solvent for Kinetic Studies:

  • Inertness: this compound is relatively unreactive and does not typically participate in the reaction, ensuring that the observed kinetics are representative of the reactants themselves.

  • Non-Polarity: As a non-polar solvent, this compound minimizes the stabilization of charged intermediates or transition states, which can significantly alter reaction rates and mechanisms compared to polar solvents. This is particularly useful for studying reactions where the intrinsic reactivity of the species is of interest.

  • Wide Temperature Range: With a liquid range from -57 °C to 125 °C, this compound can be used to study reaction kinetics over a broad range of temperatures, enabling the determination of activation parameters.

  • Optical Transparency: this compound is transparent in the UV-Visible region of the electromagnetic spectrum down to approximately 210 nm, making it a suitable solvent for kinetic studies using UV-Visible spectrophotometry.

Application: Thermal Decomposition of Di-tert-butyl Peroxide (DTBP)

A classic example of a reaction studied in hydrocarbon solvents like this compound is the unimolecular thermal decomposition of di-tert-butyl peroxide (DTBP). This reaction is a well-characterized source of tert-butoxy (B1229062) radicals and is often used as a radical initiator in polymerization and organic synthesis. Studying its decomposition kinetics in an inert solvent like this compound provides valuable information about the stability of the peroxide and the energetics of the O-O bond cleavage.

The overall decomposition reaction is as follows:

(CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO•

The tert-butoxy radicals formed can then undergo further reactions, such as hydrogen abstraction from the solvent or β-scission to form acetone (B3395972) and a methyl radical.

Experimental Protocols

General Protocol for Kinetic Studies using UV-Visible Spectrophotometry

This protocol outlines the general steps for monitoring the kinetics of a reaction in this compound where at least one of the reactants or products has a distinct absorbance in the UV-Visible region.

Materials and Equipment:

  • UV-Visible Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Thermostatic water bath

  • Volumetric flasks and pipettes

  • Reactant solutions of known concentrations in this compound

  • High-purity this compound (spectroscopic grade)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Reactant Solutions in this compound B Thermostat Spectrophotometer and Reactant Solutions A->B C Record Baseline (this compound) B->C D Initiate Reaction (Mix Reactants) C->D E Monitor Absorbance vs. Time D->E F Plot Absorbance vs. Time E->F G Determine Rate Law and Rate Constant F->G H Calculate Activation Parameters (Variable T) G->H

Caption: Workflow for a typical UV-Vis kinetic study.

Procedure:

  • Solution Preparation: Prepare stock solutions of the reactants in high-purity this compound. Ensure all glassware is clean and dry to avoid introducing impurities.

  • Instrument Setup:

    • Turn on the UV-Visible spectrophotometer and allow it to warm up.

    • Set the desired temperature for the thermostatted cell holder and allow it to equilibrate.

    • Place the reactant solutions in the thermostatic water bath to bring them to the reaction temperature.

  • Baseline Measurement: Fill a quartz cuvette with pure this compound and place it in the spectrophotometer. Record a baseline spectrum over the desired wavelength range.

  • Reaction Initiation:

    • For slow reactions, pipette the required volumes of the reactant solutions into a separate thermostatted vessel, mix thoroughly, and then quickly transfer the mixture to a quartz cuvette.

    • For faster reactions, consider using a stopped-flow apparatus (see Protocol 3.2).

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a fixed wavelength (ideally the λ_max of a reactant or product) as a function of time.

  • Data Analysis:

    • Plot the absorbance data versus time.

    • Convert absorbance to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.

    • Determine the order of the reaction and the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law (e.g., ln[A] vs. time for a first-order reaction).

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) from an Arrhenius plot (ln(k) vs. 1/T).

Protocol for Fast Reactions using Stopped-Flow Spectroscopy

For reactions with half-lives in the millisecond to second range, a stopped-flow instrument is necessary.[1][2]

Experimental Workflow Diagram:

G A Load Reactant Solutions into Syringes B Drive Syringes to Rapidly Mix Reactants A->B C Flow into Observation Cell B->C D Flow Stops C->D E Monitor Spectroscopic Change vs. Time D->E F Data Analysis E->F

Caption: Stopped-flow experimental workflow.

Procedure:

  • Solution Preparation: Prepare reactant solutions in this compound as described in Protocol 3.1.

  • Instrument Setup:

    • Load the reactant solutions into the drive syringes of the stopped-flow apparatus.

    • Ensure the system is free of air bubbles.

    • Set the desired temperature for the sample handling unit.

  • Data Acquisition:

    • Trigger the instrument to rapidly inject and mix the reactant solutions.

    • The mixed solution flows into the observation cell, and the flow is abruptly stopped.

    • Data acquisition (e.g., absorbance change over time) begins simultaneously with the stopping of the flow.

  • Data Analysis: The resulting kinetic trace is analyzed using software to fit the data to an appropriate kinetic model and extract the rate constants.

Data Presentation

The following tables summarize representative quantitative data for the thermal decomposition of di-tert-butyl peroxide in a hydrocarbon solvent, which is analogous to what would be expected in this compound.[3][4][5]

Table 1: Reaction Order and Rate Constants for the Thermal Decomposition of DTBP

Temperature (°C)SolventReaction OrderRate Constant (k) (s⁻¹)
120TolueneFirst1.5 x 10⁻⁵
130TolueneFirst4.8 x 10⁻⁵
140TolueneFirst1.4 x 10⁻⁴
150TolueneFirst3.9 x 10⁻⁴

Table 2: Activation Parameters for the Thermal Decomposition of DTBP

SolventActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
Hydrocarbon~157~10¹⁵

Signaling Pathways and Logical Relationships

The thermal decomposition of DTBP initiates a radical chain reaction. The following diagram illustrates the key steps in this process.

G DTBP Di-tert-butyl Peroxide tBuO_rad 2 x tert-Butoxy Radical DTBP->tBuO_rad Initiation (Heat) Acetone Acetone tBuO_rad->Acetone β-Scission Me_rad Methyl Radical tBuO_rad->Me_rad Ethane Ethane Me_rad->Ethane Termination (Dimerization)

Caption: Radical decomposition pathway of DTBP.

References

Application Notes and Protocols: Octane as a Test Fuel for Engine Performance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of octane (B31449) and its reference fuels in the evaluation of internal combustion engine performance. Detailed protocols for standardized testing, data presentation guidelines, and key visualizations are included to support rigorous and reproducible research in this field.

Introduction: The Role of this compound in Engine Performance

The this compound rating of a fuel is a critical measure of its ability to resist auto-ignition, or "knocking," in a spark-ignition internal combustion engine.[1][2][3] Knocking is the premature and uncontrolled combustion of the air-fuel mixture, which can lead to engine damage and reduced efficiency.[4] Therefore, fuels with higher this compound ratings are essential for high-compression engines, allowing them to operate at higher efficiencies and produce more power.[5][6]

The this compound number is determined by comparing a test fuel's knocking characteristics to those of primary reference fuels (PRFs): iso-octane (2,2,4-trimethylpentane) and n-heptane.[7] Iso-octane, with its high resistance to knocking, is assigned an this compound number of 100, while n-heptane, which knocks readily, is assigned an this compound number of 0.[8][9] The this compound rating of a gasoline is the percentage by volume of iso-octane in a blend with n-heptane that exhibits the same knocking behavior as the test fuel.[2]

Two primary laboratory tests are used to determine the this compound rating of a fuel:

  • Research this compound Number (RON): This test simulates low-speed, mild driving conditions, such as city driving.[4][10]

  • Motor this compound Number (MON): This test represents more severe, high-speed, and high-load conditions.[10][11]

The Anti-Knock Index (AKI), which is commonly displayed at fuel pumps in North America, is the average of the RON and MON values ((RON+MON)/2).

Primary Reference Fuels: Properties and Characteristics

The selection of iso-octane and n-heptane as primary reference fuels is based on their distinct and reproducible combustion behaviors. Their physical and chemical properties are summarized in the table below.

Propertyiso-Octane (2,2,4-Trimethylpentane)n-Heptane
Chemical Formula C8H18[8][12]C7H16[7][9]
Molar Mass 114.23 g/mol [8]100.21 g/mol [13]
Appearance Clear, colorless liquid[8][12][14]Clear, colorless liquid[7][15][16]
Odor Petroleum-like[14]Petroleum-like[7][15][16]
Density 0.69 g/cm³ (at 15°C)[8]0.685 g/cm³ (at 15°C)[7]
Boiling Point 99°C[8]98.4°C[13]
Melting Point -107°C[8]-90.6°C[13]
Flash Point -12°C[8]-4°C[9]
Research this compound Number (RON) 100[8]0[9]
Solubility in Water Almost insoluble[8]Insoluble[15]

Experimental Protocols: Standardized this compound Number Determination

The following protocols are based on the standardized ASTM International test methods for RON and MON determination. These tests are performed using a Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.

Protocol for Research this compound Number (RON) Determination (ASTM D2699)

This method determines the knock characteristics of motor fuels in terms of Research this compound Number.

3.1.1. Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Knock-detection instrumentation

  • Fuel handling and blending equipment

  • Certified Primary Reference Fuels (iso-octane and n-heptane)

3.1.2. Procedure:

  • Engine Warm-up: Start the CFR engine and allow it to warm up for approximately one hour to ensure all critical variables are stable.[17]

  • Engine Calibration:

    • Select a Primary Reference Fuel (PRF) blend with an this compound number close to the expected this compound number of the sample fuel.

    • Operate the engine on the selected PRF.

    • Adjust the compression ratio to achieve a standard knock intensity, which is a specified reading on the knockmeter.

    • Adjust the fuel-air ratio to maximize the knock intensity.[18]

  • Sample Fuel Testing:

    • Operate the engine on the sample fuel.

    • Adjust the fuel-air ratio to find the maximum knock intensity.

    • Adjust the compression ratio until the knockmeter reading is 50 ± 2 divisions.[19]

    • Record the cylinder height.

  • Bracketing:

    • Select two PRF blends, one with a slightly higher and one with a slightly lower this compound number than the sample fuel, that will bracket the knockmeter reading of the sample.[20]

    • Operate the engine on each bracketing PRF and record the knockmeter readings.

  • Calculation:

    • The RON of the sample fuel is calculated by linear interpolation between the this compound numbers and knockmeter readings of the two bracketing PRF blends.

3.1.3. Engine Operating Conditions:

ParameterValue
Engine Speed 600 rpm
Intake Air Temperature Based on barometric pressure
Spark Timing 13° before top dead center (BTDC)
Protocol for Motor this compound Number (MON) Determination (ASTM D2700)

This method determines the knock characteristics of motor fuels under more severe operating conditions.

3.2.1. Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Knock-detection instrumentation

  • Fuel handling and blending equipment

  • Certified Primary Reference Fuels (iso-octane and n-heptane)

3.2.2. Procedure:

The procedure for MON determination is similar to the RON procedure, with the primary difference being the engine operating conditions.

  • Engine Warm-up: Warm up the engine as per the ASTM D2700 specifications, which includes a preheated fuel mixture.[21]

  • Engine Calibration: Calibrate the engine using a PRF blend to establish the standard knock intensity under MON operating conditions.

  • Sample Fuel Testing: Test the sample fuel to determine its knock characteristics.

  • Bracketing: Use two PRF blends to bracket the knockmeter reading of the sample fuel.

  • Calculation: Calculate the MON by linear interpolation.

3.2.3. Engine Operating Conditions:

ParameterValue
Engine Speed 900 rpm
Intake Mixture Temperature 149°C (300°F)
Spark Timing Varies with compression ratio

Data Presentation: Quantitative Impact of this compound on Engine Performance

The following tables summarize data from various studies on the effect of this compound number on engine performance parameters.

Table 1: Effect of this compound Number on Engine Torque and Power

Fuel (RON)Engine Speed (rpm)Torque (Nm)Power (kW)Reference
88200034.26-[2][22]
922000< 34.26-[2][22]
982000> 34.26-[2][22]
882500-< 7.89[2][22]
922500-< 7.89[2][22]
982500-7.89[2][22]

Table 2: Effect of this compound Number on Brake Specific Fuel Consumption (BSFC)

Fuel (RON)Engine Speed (rpm)BSFC (g/kWh)Reference
9210001075[2][22]
91-Higher than RON 95[1]
95-Lower than RON 91[1]

Visualizations: Workflows and Relationships

Experimental Workflow for Engine Performance Testing

The following diagram illustrates a typical workflow for evaluating the performance of an engine with different this compound fuels.

Engine_Performance_Testing_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Fuel_Selection Select Test Fuels (e.g., RON 95, 98, 100) Engine_Setup Engine & Dynamometer Setup and Calibration Fuel_Selection->Engine_Setup Instrumentation Install & Calibrate Sensors (Pressure, Temperature, Emissions) Engine_Setup->Instrumentation Run_Test_Fuel_1 Run Engine with First Test Fuel Instrumentation->Run_Test_Fuel_1 Data_Acquisition_1 Acquire Performance Data (Torque, Power, BSFC, Emissions) Run_Test_Fuel_1->Data_Acquisition_1 Run_Test_Fuel_2 Run Engine with Second Test Fuel Data_Acquisition_1->Run_Test_Fuel_2 Data_Acquisition_2 Acquire Performance Data Run_Test_Fuel_2->Data_Acquisition_2 Run_Test_Fuel_3 Run Engine with Third Test Fuel Data_Acquisition_2->Run_Test_Fuel_3 Data_Acquisition_3 Acquire Performance Data Run_Test_Fuel_3->Data_Acquisition_3 Data_Processing Process & Analyze Collected Data Data_Acquisition_3->Data_Processing Comparison Compare Performance Metrics Across Different Fuels Data_Processing->Comparison Reporting Generate Report with Tables, Graphs, and Conclusions Comparison->Reporting

Caption: Workflow for engine performance evaluation using various this compound fuels.

Relationship between this compound Number and Engine Knock

The following diagram illustrates the inverse relationship between a fuel's this compound number and its propensity to cause engine knock.

Octane_Knock_Relationship cluster_fuel Fuel Properties cluster_combustion Combustion Characteristics cluster_engine Engine Outcome High_this compound High this compound Number (e.g., Iso-octane) High_Resistance High Resistance to Auto-ignition High_this compound->High_Resistance Low_this compound Low this compound Number (e.g., n-heptane) Low_Resistance Low Resistance to Auto-ignition Low_this compound->Low_Resistance Normal_Combustion Normal Combustion High_Resistance->Normal_Combustion Engine_Knock Engine Knock (Detonation) Low_Resistance->Engine_Knock

Caption: Inverse relationship between this compound rating and engine knock.

References

Application Notes and Protocols for the Detection of Octane in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octane (B31449), a volatile organic compound (VOC) and a significant component of gasoline, is a prevalent environmental contaminant found in soil, water, and air.[1] Its presence is often indicative of contamination from sources such as leaking underground storage tanks, industrial discharge, and fuel spills. Accurate and sensitive detection of this compound is crucial for environmental monitoring, risk assessment, and remediation efforts. This document provides detailed application notes and protocols for the analysis of this compound in various environmental matrices using modern analytical techniques. The primary method discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds.[2][3] Various sample introduction techniques, including Headspace (HS), Purge and Trap (P&T), and Thermal Desorption (TD), are covered to address the specific challenges posed by different environmental samples.[4][5]

Analysis of this compound in Soil and Sediment Samples

The analysis of VOCs like this compound in solid matrices such as soil and sediment commonly utilizes Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).[6] This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the gaseous phase (headspace), which is then injected into the GC-MS system for analysis.[4][7]

Experimental Protocol: Static Headspace GC-MS

This protocol is based on methodologies aligned with U.S. EPA Method 5021.[6][8]

1. Sample Preparation and Handling:

  • Collect approximately 5 grams of soil sample into a pre-weighed 20 mL or 22 mL headspace vial.

  • To inhibit microbial activity, add a matrix modifying solution. A common solution is 5 mL of organic-free reagent water saturated with sodium chloride and adjusted to a pH of ≤2 with phosphoric acid.[6]

  • Add an appropriate volume of an internal standard/surrogate stock solution directly into the vial.

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum crimp cap.

  • Gently mix the vial to ensure distribution of the modifier and standards. The sample is now ready for analysis.[8]

2. Instrumentation (HS-GC-MS):

  • Headspace Autosampler:

    • Vial Oven Temperature: 80-90°C

    • Vial Equilibration Time: 15-30 minutes

    • Loop Temperature: 100-110°C

    • Transfer Line Temperature: 120-140°C

    • Vial Pressurization: 10-15 psi

    • Injection Volume: 1 mL

  • Gas Chromatograph (GC):

    • Injection Port: Split/Splitless, Temperature 250°C, Split Ratio 10:1.[7]

    • Column: A mid-polarity column such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase is recommended (e.g., TG-624 or equivalent), 60 m x 0.25 mm ID x 1.4 µm film thickness.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.2-1.5 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramp at 8°C/min to 90°C and hold for 4 minutes, then ramp at 15°C/min to 220°C and hold for 2 minutes.[7]

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Full Scan (e.g., m/z 35-300) for identification and quantification.

    • Solvent Delay: ~2-3 minutes to protect the filament from the air/water peak.

3. Calibration:

  • Prepare a series of calibration standards in headspace vials containing clean sand and the matrix modifying solution.

  • Spike the vials with known amounts of an this compound standard solution to cover the desired concentration range (e.g., 1 to 200 µg/kg).[4]

  • Analyze the calibration standards using the same HS-GC-MS method as the samples.

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

Data Presentation: Performance of HS-GC-MS for VOCs
ParameterTypical ValueEnvironmental MatrixReference
Linearity (R²)> 0.995Soil, Quartz Sand[6][7]
Method Detection Limit (MDL)0.5 - 1.5 µg/kgBlank Quartz Sand[7]
Limit of Quantitation (LOQ)1.7 - 4.1 µg/kgBlank Quartz Sand[7]
Recovery71% - 126%Spiked Soil[6][7]
Repeatability (%RSD)< 15%Soil[7]

Workflow Diagram

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Soil Sample (5g) Vial Add to 20mL Vial Sample->Vial Modifier Add Matrix Modifier & Internal Standard Vial->Modifier Seal Crimp & Seal Vial Modifier->Seal HS Headspace Autosampler (Equilibrate & Heat) Seal->HS Inject Inject Headspace Gas HS->Inject GC GC Separation (Capillary Column) Inject->GC MS MS Detection (Scan Mode) GC->MS Chromatogram Generate Chromatogram MS->Chromatogram Identify Identify this compound (Mass Spectrum & RT) Chromatogram->Identify Quantify Quantify (Calibration Curve) Identify->Quantify Report Final Report Quantify->Report

Caption: Workflow for this compound analysis in soil by HS-GC-MS.

Analysis of this compound in Water Samples

For aqueous samples, Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS) is the standard and highly sensitive method, detailed in U.S. EPA Method 8260.[9][10] This technique involves bubbling an inert gas (the purge gas) through the water sample. Volatile compounds like this compound are stripped from the water and collected on an adsorbent trap. The trap is then rapidly heated to desorb the compounds into the GC-MS system.[9]

Experimental Protocol: Purge and Trap GC-MS

1. Sample Preparation and Handling:

  • Collect water samples in 40 mL glass vials with zero headspace, ensuring no air bubbles are present.

  • Preserve the sample by adding a few drops of hydrochloric acid (HCl) to achieve a pH < 2.

  • Store samples at 4°C until analysis.

  • For analysis, use a standard 5 mL sample volume. Add internal standards and surrogates to the sample just before purging.

2. Instrumentation (P&T-GC-MS):

  • Purge and Trap Concentrator:

    • Sample Volume: 5 mL

    • Purge Gas: Helium

    • Purge Time: 11 minutes at a flow rate of 40 mL/min.

    • Trap: Standard VOC trap (e.g., containing Tenax/silica gel/charcoal).

    • Desorb Temperature: 250°C for 2 minutes.

    • Bake Temperature: 270°C for 8 minutes.

  • Gas Chromatograph (GC):

    • Injection: The transfer line from the P&T system is directly coupled to the GC injector.

    • Column: Similar to the soil analysis method, a TG-624 or equivalent column is suitable.

    • Carrier Gas: Helium at a constant flow rate of ~1.5 mL/min.

    • Oven Temperature Program: Initial temperature of 35°C held for 2 minutes, ramp at 12°C/min to 220°C and hold for 3 minutes.

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Full Scan (e.g., m/z 35-300).

    • Tune Check: The MS must be tuned to meet the criteria for Bromofluorobenzene (BFB) as specified in EPA Method 8260 before analysis.[10]

3. Calibration:

  • Prepare a stock standard of this compound in methanol.

  • Create a series of aqueous calibration standards by spiking known volumes of the stock standard into organic-free reagent water.

  • Calibration levels typically range from 0.5 to 200 µg/L (ppb).[10]

  • Analyze the standards using the same P&T-GC-MS method.

Data Presentation: Performance of P&T-GC-MS for VOCs
ParameterTypical ValueEnvironmental MatrixReference
Linearity (R²)> 0.998Water[9]
Method Detection Limit (MDL)< 0.5 µg/LWater[10]
Calibration Range0.5 - 200 µg/LWater[10]
Repeatability (%RSD)< 10%Water[9]

Workflow Diagram

PT_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis P&T-GC-MS Analysis cluster_data Data Processing Sample Water Sample (5mL) Spike Add Internal Standards Sample->Spike Load Load into Purge Vessel Spike->Load Purge Purge with He Gas Load->Purge Trap Collect VOCs on Adsorbent Trap Purge->Trap Desorb Heat Trap & Desorb Trap->Desorb GCMS Transfer to GC-MS for Separation & Detection Desorb->GCMS Chromatogram Generate Chromatogram GCMS->Chromatogram Identify Identify this compound (Mass Spectrum & RT) Chromatogram->Identify Quantify Quantify (Calibration Curve) Identify->Quantify Report Final Report Quantify->Report

Caption: Workflow for this compound analysis in water by P&T-GC-MS.

Analysis of this compound in Air Samples

For air analysis, active or passive sampling onto sorbent tubes followed by Thermal Desorption (TD) GC-MS is a common and effective method, as outlined in U.S. EPA Method TO-17.[11][12] This method allows for the pre-concentration of VOCs from a large volume of air, enabling low detection limits.

Experimental Protocol: Thermal Desorption GC-MS

1. Sample Collection:

  • Active Sampling: A known volume of air is drawn through a sorbent tube using a calibrated sampling pump. The tube is packed with one or more adsorbents (e.g., Tenax®, Carbopack™).[13]

  • Passive Sampling: The sorbent tube is exposed to the ambient air for a specified period. VOCs diffuse and adsorb onto the sorbent material.[12]

  • After sampling, the tubes are sealed with long-term storage caps (B75204) and transported to the laboratory.

2. Instrumentation (TD-GC-MS):

  • Thermal Desorber: This is a two-stage process.[13]

    • Primary (Tube) Desorption: The sorbent tube is heated (e.g., 280-320°C) in a flow of inert gas to release the trapped analytes.[14]

    • Secondary (Trap) Desorption: The released analytes are focused onto a smaller, cryogenically cooled focusing trap (e.g., held at -10°C to 20°C).[14] This trap is then rapidly heated (e.g., >40°C/sec) to inject a sharp, concentrated band of analytes into the GC column.[13]

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polarity column is typically used (e.g., DB-1ms or TG-624).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program might start at 40°C, hold for 5 minutes, then ramp at 10°C/min to 250°C.

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Full Scan (e.g., m/z 35-350).

3. Calibration:

  • Calibration standards are prepared by injecting known amounts of a certified this compound gas standard or a methanolic this compound solution onto clean sorbent tubes.

  • The tubes are then purged with a small volume of inert gas to remove the solvent.

  • These spiked tubes are analyzed using the same TD-GC-MS method as the field samples to generate a calibration curve.

Data Presentation: Performance of TD-GC-MS for VOCs
ParameterTypical ValueEnvironmental MatrixReference
Linearity (R²)> 0.99Air[11]
Method Detection Limit (MDL)0.01 - 2 ng (on-tube)Air[14]
Recovery80% - 120%Air[11][14]
Precision (%RSD)< 10%Air[14]

Workflow Diagram

TD_GCMS_Workflow cluster_prep Sample Collection cluster_analysis TD-GC-MS Analysis cluster_data Data Processing Collect Collect Air Sample (Active or Passive) Sorbent Trap VOCs on Sorbent Tube Collect->Sorbent Seal Seal & Transport Tube to Lab Sorbent->Seal Desorb1 Primary Desorption (Heat Sorbent Tube) Seal->Desorb1 Focus Cryo-Focusing Trap Desorb1->Focus Desorb2 Secondary Desorption (Rapidly Heat Trap) Focus->Desorb2 GCMS Inject into GC-MS for Separation & Detection Desorb2->GCMS Chromatogram Generate Chromatogram GCMS->Chromatogram Identify Identify this compound (Mass Spectrum & RT) Chromatogram->Identify Quantify Quantify (Calibration Curve) Identify->Quantify Report Final Report Quantify->Report

Caption: Workflow for this compound analysis in air by TD-GC-MS.

References

Application Note: Determination of Antiknock Properties of Fuels Using Octane Rating

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the development and analysis of fuels for internal combustion engines, a critical parameter is the fuel's ability to resist premature detonation, a phenomenon commonly known as "engine knock" or "knocking".[1][2][3][4][5] Engine knock is the uncontrolled combustion of the air-fuel mixture in the engine's cylinders, which can lead to a loss of power, reduced efficiency, and in severe cases, engine damage.[5][6] The standard measure of a fuel's resistance to knocking is its octane (B31449) rating.[5][7][8] A higher this compound number indicates a greater resistance to auto-ignition under compression.[7]

The this compound rating of a fuel is determined by comparing its knocking characteristics to that of a mixture of two primary reference fuels: iso-octane (2,2,4-trimethylpentane), which is highly resistant to knocking and is assigned an this compound number of 100, and n-heptane, which knocks readily and has an this compound number of 0.[5][7][9][10] The this compound number of a test fuel is the percentage by volume of iso-octane in a blend with n-heptane that exhibits the same knocking behavior as the test fuel under standardized conditions.[7]

Two primary laboratory methods are used to determine the this compound rating of gasoline: the Research this compound Number (RON) and the Motor this compound Number (MON).[7][11][12] These methods differ in their experimental conditions, with the MON test being conducted under more severe conditions to simulate heavier engine loads.[11][12] The Anti-Knock Index (AKI), often displayed at retail gasoline pumps in the United States and Canada, is the arithmetic average of the RON and MON ((R+M)/2).[8][11]

This application note provides detailed protocols for the determination of RON and MON, a summary of key quantitative data, and visualizations to illustrate the underlying concepts and experimental workflows.

Data Presentation

The following table summarizes the this compound ratings of the primary reference fuels and other common fuel components.

Compound Research this compound Number (RON) Motor this compound Number (MON) Anti-Knock Index (AKI)
Iso-octane (2,2,4-Trimethylpentane)100100100
n-Heptane000
Benzene10199100
Toluene120107113.5
Ethanol108.689.799.15
Methanol107.288.697.9
Methyl tert-butyl ether (MTBE)118101109.5

Experimental Protocols

The determination of RON and MON is performed using a standardized single-cylinder engine known as the Cooperative Fuel Research (CFR) engine.[9][10][13][14][15][16][17] The engine is designed with a variable compression ratio, which is adjusted to induce a specific level of knock intensity.[9][13]

The RON test simulates fuel performance under low-severity engine operation, such as city driving with frequent acceleration.[13]

Apparatus:

  • Cooperative Fuel Research (CFR) engine unit

  • Knock detection instrumentation (detonation meter)

  • Primary reference fuels (iso-octane and n-heptane)

  • Test fuel sample (approximately 500-1000 mL)[10]

Procedure:

  • Engine Preparation and Warm-up:

    • Prepare the CFR engine according to the manufacturer's instructions.

    • Warm up the engine on a fuel of known this compound rating until all operating temperatures and pressures have stabilized.

  • Standardization of Knock Intensity:

    • Operate the engine on a primary reference fuel blend with an this compound number close to the expected this compound number of the sample.

    • Adjust the compression ratio to achieve a standard knock intensity as indicated by the detonation meter.

  • Sample Testing:

    • Switch the fuel source to the test sample.

    • Adjust the fuel-air ratio to maximize the knock intensity.

    • Vary the compression ratio until the knock intensity of the sample matches the standardized knock intensity.

    • Record the compression ratio reading.

  • Bracketing with Reference Fuels:

    • Select two primary reference fuel blends, one with a slightly higher and one with a slightly lower this compound number than the estimated this compound number of the sample.

    • Operate the engine on each reference fuel blend and adjust the compression ratio to achieve the standard knock intensity for each.

    • The knock intensity of the sample fuel should fall between the knock intensities of the two reference fuels.

  • Calculation of RON:

    • The Research this compound Number of the sample is calculated by linear interpolation based on the compression ratio readings of the sample and the two bracketing reference fuels.

Key Operating Conditions for RON (ASTM D2699): [7][12][16]

  • Engine Speed: 600 rpm

  • Intake Air Temperature: 52 °C

  • Spark Timing: Fixed at 13° before top dead center

The MON test evaluates fuel performance under more severe, high-speed and high-load conditions.[11][18]

Apparatus:

  • Cooperative Fuel Research (CFR) engine unit

  • Knock detection instrumentation (detonation meter)

  • Primary reference fuels (iso-octane and n-heptane)

  • Test fuel sample

Procedure: The procedure for MON determination is similar to that of RON, involving engine warm-up, standardization of knock intensity, sample testing, and bracketing with reference fuels.[15][19] The primary difference lies in the more severe operating conditions of the CFR engine.

Key Operating Conditions for MON (ASTM D2700): [7][11][12]

  • Engine Speed: 900 rpm

  • Intake Air Temperature: 149 °C

  • Spark Timing: Varies with compression ratio

Visualizations

EngineKnock cluster_conditions Engine Operating Conditions cluster_fuel Fuel Properties HighPressure High Cylinder Pressure Autoignition Spontaneous Auto-ignition of End Gas HighPressure->Autoignition HighTemp High Cylinder Temperature HighTemp->Autoignition Lowthis compound Low this compound Rating Lowthis compound->Autoignition Knock Engine Knock (Detonation) Autoignition->Knock OctaneRatingWorkflow start Start prep Prepare CFR Engine and Warm-up start->prep standardize Standardize Knock Intensity with Primary Reference Fuel prep->standardize test_sample Run Test Fuel Sample standardize->test_sample adjust_cr Adjust Compression Ratio to Match Standard Knock Intensity test_sample->adjust_cr bracket Bracket Sample with Two Primary Reference Fuels adjust_cr->bracket interpolate Interpolate to Determine this compound Number bracket->interpolate end End interpolate->end

References

Application Notes and Protocols for the Use of Isooctane in Creating Reference Fuel Blends

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of internal combustion engine research, fuel development, and performance additive testing, the precise determination of a fuel's anti-knock characteristics is paramount. The octane (B31449) number is the standard measure of a fuel's ability to resist auto-ignition, or "knocking," in a spark-ignition engine.[1][2] This property is quantified using standardized test methods that rely on meticulously prepared reference fuel blends. Isothis compound (B107328) (2,2,4-trimethylpentane), a hydrocarbon with a high resistance to knocking, serves as the primary reference standard with an assigned this compound number of 100.[1][3][4][5][6] These application notes provide detailed protocols for the preparation and use of isothis compound-based reference fuels for the determination of Research this compound Number (RON) and Motor this compound Number (MON).

The protocols outlined herein are based on established American Society for Testing and Materials (ASTM) standards, specifically ASTM D2699 for RON and ASTM D2700 for MON.[5][6][7][8] Adherence to these standardized procedures is crucial for ensuring the accuracy and reproducibility of this compound rating results.

Data Presentation: Composition and Properties of Reference Fuels

The creation of accurate reference fuel blends necessitates the use of high-purity components. The following tables summarize the specifications for primary reference fuels and the composition of various reference fuel blends used in this compound rating.

Table 1: Specifications for Primary Reference Fuels (ASTM Grade)

ComponentChemical NameCAS NumberMinimum Purity (% by volume)Maximum ImpuritiesAssigned this compound Number
Isothis compound2,2,4-Trimethylpentane540-84-199.75[6][9]n-heptane: 0.10% by volume; Lead: 0.5 mg/L[9]100[1][3][5][6]
n-Heptanen-Heptane142-82-599.75[9]isothis compound: 0.10% by volume; Lead: 0.5 mg/L[9]0[1][3][5]
TolueneToluene108-88-399.5[9]Peroxides: 5 mg/kg; Water: 200 mg/kg[9]Not directly assigned a primary this compound number

Table 2: Composition of Primary Reference Fuel (PRF) Blends (for this compound Numbers < 100)

The this compound number of a PRF blend below 100 is determined by the volume percentage of isothis compound in the blend with n-heptane.[1][9]

Desired this compound NumberVolume % Isothis compoundVolume % n-HeptaneTolerance
80.080.020.0± 0.1% isothis compound[9]
90.090.010.0As per ASTM D2699/D2700
95.095.05.0As per ASTM D2699/D2700
98.098.02.0As per ASTM D2699/D2700

Table 3: Composition of Reference Fuels for this compound Numbers > 100

For this compound numbers above 100, reference fuels are prepared by adding tetraethyllead (B6334599) (TEL) to isothis compound.[8][9]

Desired this compound NumberComposition
> 100Isothis compound + specified volume of tetraethyllead (TEL) solution[9]

Table 4: Composition of Toluene Standardization Fuel (TSF) Blends

TSF blends are used to verify the proper operation of the this compound testing engine.[8][9] These are certified blends of toluene, isothis compound, and n-heptane with accepted reference values for their this compound numbers.[8]

TSF Blend this compound Number (RON)Volume % TolueneVolume % Isothis compoundVolume % n-Heptane
89.3[5][8]VariesVariesVaries
93.4[5][8]VariesVariesVaries
96.9[5][8]VariesVariesVaries
99.8[5][8]VariesVariesVaries

Experimental Protocols

The determination of a fuel's this compound number is performed using a standardized Cooperative Fuel Research (CFR) engine.[7][10] The following protocols provide a detailed methodology for preparing reference fuel blends and conducting an this compound rating test.

Protocol 1: Preparation of Primary Reference Fuel (PRF) Blends

Objective: To accurately prepare PRF blends of a desired this compound number for use in CFR engine calibration and sample fuel testing.

Materials:

  • ASTM reference fuel grade isothis compound (99.75% minimum purity)[6][9]

  • ASTM reference fuel grade n-heptane (99.75% minimum purity)[9]

  • Calibrated volumetric glassware (e.g., burettes, graduated cylinders)

  • Clean, dry, and properly labeled fuel containers

  • Fume hood

Procedure:

  • Calculate Required Volumes: Determine the precise volumes of isothis compound and n-heptane required to achieve the target this compound number. For example, to prepare 1000 mL of an 87 this compound PRF, you will need 870 mL of isothis compound and 130 mL of n-heptane.

  • Dispense Components: In a fume hood, carefully measure the calculated volume of isothis compound using a calibrated burette or graduated cylinder and transfer it to a clean, labeled container.

  • Add Second Component: Accurately measure the calculated volume of n-heptane and add it to the container with the isothis compound.

  • Homogenize the Blend: Securely cap the container and gently invert it at least 10-15 times to ensure a homogenous mixture. Avoid vigorous shaking to minimize the loss of volatile components.

  • Storage: Store the prepared PRF blend in a tightly sealed container in a cool, dark, and well-ventilated area, away from ignition sources.

Protocol 2: Determination of Research this compound Number (RON) using the Bracketing Method (based on ASTM D2699)

Objective: To determine the RON of an unknown fuel sample by comparing its knocking characteristics to those of two bracketing PRF blends in a CFR engine.

Apparatus:

  • Standardized CFR engine equipped for RON testing (ASTM D2699)[7]

  • Knock intensity (KI) meter

  • Calibrated fuel delivery system

  • Prepared PRF blends (one with a slightly higher and one with a slightly lower this compound number than the expected sample RON)

  • Unknown fuel sample

Procedure:

  • Engine Warm-up and Standardization: Start the CFR engine and allow it to warm up to the specified operating conditions for RON testing (e.g., 600 rpm engine speed).[7] Standardize the engine using a Toluene Standardization Fuel (TSF) blend with a known RON value to ensure the engine is operating correctly.[11]

  • Initial Estimation of Sample RON: Introduce the unknown fuel sample into the engine. Adjust the compression ratio of the engine until a standard knock intensity is observed on the KI meter. The compression ratio reading can be used with a standard table to get an initial estimate of the sample's RON.[12]

  • Selection of Bracketing PRFs: Based on the estimated RON of the sample, select two PRF blends that bracket this value. For example, if the estimated RON is 95, select a PRF of 94 and a PRF of 96.[11]

  • Testing the Lower Bracketing PRF: Run the engine on the lower bracketing PRF. Adjust the fuel-air ratio to achieve the maximum knock intensity and record the KI reading.

  • Testing the Unknown Fuel Sample: Without changing the compression ratio, run the engine on the unknown fuel sample. Adjust the fuel-air ratio to achieve the maximum knock intensity and record the KI reading.

  • Testing the Higher Bracketing PRF: Run the engine on the higher bracketing PRF. Adjust the fuel-air ratio to achieve the maximum knock intensity and record the KI reading. The KI reading of the sample should fall between the readings of the two bracketing PRFs.[12]

  • Calculation of RON: The RON of the sample is calculated by linear interpolation based on the knock intensity readings of the sample and the two bracketing PRFs.

    RON_sample = RON_low + [(KI_sample - KI_low) / (KI_high - KI_low)] * (RON_high - RON_low)

    Where:

    • RON_sample = Research this compound Number of the sample

    • RON_low = RON of the lower bracketing PRF

    • RON_high = RON of the higher bracketing PRF

    • KI_sample = Knock intensity of the sample

    • KI_low = Knock intensity of the lower bracketing PRF

    • KI_high = Knock intensity of the higher bracketing PRF

Mandatory Visualizations

Octane_Rating_Workflow cluster_prep Fuel Preparation cluster_engine CFR Engine Testing (ASTM D2699/D2700) cluster_calc Data Analysis Isothis compound Isothis compound (ON=100) PRF_Blend Prepare Primary Reference Fuel Blends Isothis compound->PRF_Blend nHeptane n-Heptane (ON=0) nHeptane->PRF_Blend Sample Test Fuel Sample Initial_Est Estimate Sample ON Sample->Initial_Est Engine_Std Engine Standardization (TSF Blends) PRF_Blend->Engine_Std Engine_Std->Initial_Est Select_PRFs Select Bracketing PRFs Initial_Est->Select_PRFs Test_Low_PRF Test Lower PRF (Record KI) Select_PRFs->Test_Low_PRF Test_Sample Test Sample (Record KI) Test_Low_PRF->Test_Sample Test_High_PRF Test Higher PRF (Record KI) Test_Sample->Test_High_PRF Interpolation Calculate ON by Linear Interpolation Test_High_PRF->Interpolation Result Final this compound Number Interpolation->Result

Caption: Experimental workflow for determining the this compound number of a fuel sample.

Reference_Fuel_Hierarchy cluster_primary Primary Reference Fuels (PRF) cluster_standardization Standardization & Check Fuels cluster_test Test Fuel Isothis compound Isothis compound (ON = 100) PRF_Blends Isothis compound/n-Heptane Blends (ON = 0-100) Isothis compound->PRF_Blends Leaded_PRF Isothis compound + TEL (ON > 100) Isothis compound->Leaded_PRF nHeptane n-Heptane (ON = 0) nHeptane->PRF_Blends TSF Toluene Standardization Fuels (TSF) (Engine Calibration) PRF_Blends->TSF Test_Sample Unknown Fuel Sample PRF_Blends->Test_Sample Compared Against Leaded_PRF->Test_Sample Compared Against Check_Fuels Check Fuels (Quality Control) TSF->Check_Fuels

Caption: Logical relationship between different types of reference and test fuels.

References

Application Notes and Protocols for the Spectroscopic Analysis of Octane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octane (B31449) (C₈H₁₈) and its seventeen other structural isomers are significant components of gasoline and various chemical feedstocks. The degree of branching in their structures critically influences fuel properties, such as the this compound rating. Consequently, the accurate identification and differentiation of these isomers are essential for quality control in the petroleum industry and for fundamental research in organic chemistry. This document provides detailed application notes and experimental protocols for the analysis of this compound and its isomers using several key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational (Infrared and Raman) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of organic compounds. For this compound and its isomers, both ¹H (proton) and ¹³C NMR provide unambiguous data for differentiation.

  • ¹H NMR: The chemical shift, integration, and signal splitting (multiplicity) in a ¹H NMR spectrum reveal the electronic environment and connectivity of hydrogen atoms. For instance, the linear n-octane molecule exhibits four distinct proton environments due to its symmetry, whereas highly branched isomers like 2,2,4-trimethylpentane (B7799088) (isothis compound) also show a limited number of signals but with different chemical shifts and splitting patterns characteristic of their unique structures.[1][2]

  • ¹³C NMR: Each chemically non-equivalent carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. This makes it an excellent tool for isomer identification. The symmetrical n-octane molecule shows four signals, while its various isomers will display a different number of signals corresponding to their unique carbon skeletons.[3][4] For example, 3-methylheptane (B165616) is expected to show eight distinct signals in its ¹³C NMR spectrum, reflecting its lack of symmetry.[5]

Quantitative Data: NMR Chemical Shifts

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for n-octane and a common branched isomer, 2,2,4-trimethylpentane (isothis compound), referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[1][3][6]

Table 1: ¹H and ¹³C NMR Chemical Shifts for n-Octane

Assignment (Carbon No.) ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
C1 / C8 (-CH₃)~0.88Triplet~14.1
C2 / C7 (-CH₂-)~1.27Multiplet~22.7
C3 / C6 (-CH₂-)~1.27Multiplet~31.9
C4 / C5 (-CH₂-)~1.27Multiplet~29.3

Note: The signals for the internal methylene (B1212753) protons (C2-C7) in n-octane are often poorly resolved and appear as a broad multiplet.[2]

Table 2: ¹H and ¹³C NMR Chemical Shifts for 2,2,4-Trimethylpentane (Isothis compound)

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
C1, C5, C2-CH₃ (9H)~0.91Singlet~31.5 (C1, C5), ~29.5 (C2-CH₃)
C3 (-CH₂-) (2H)~1.55Diphosphate~51.2
C4 (-CH-) (1H)~1.85Multiplet~24.9
C4-CH₃ (6H)~0.86Diphosphate~22.7

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound isomer sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

    • Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube and cap it securely.

  • Instrumentation and Data Acquisition (300-500 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • For ¹H NMR:

      • Pulse Program: Standard single-pulse acquisition.

      • Spectral Width: 0 - 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16.

    • For ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse acquisition.

      • Spectral Width: 0 - 220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more, depending on sample concentration, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

NMR_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Isomer in CDCl3 + TMS tube Transfer to NMR Tube prep->tube spectrometer NMR Spectrometer (Tune & Shim) tube->spectrometer acquire Acquire FID (¹H or ¹³C) spectrometer->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process analyze Analyze Spectrum (Shifts, Integration) process->analyze structure Structure Elucidation analyze->structure

NMR Analysis Workflow

Vibrational Spectroscopy (FT-IR and Raman)

Application Note:

Vibrational spectroscopy probes the molecular vibrations of a sample. Both Infrared (IR) and Raman spectroscopy provide a characteristic "fingerprint" for a molecule, allowing for identification and structural analysis.

  • FT-IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to vibrational modes that induce a change in the molecular dipole moment. For alkanes like this compound, the most prominent bands are due to C-H stretching and bending vibrations.[7][8] The "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations, including C-C skeletal modes, which are highly sensitive to the molecule's specific isomeric structure.[9]

  • Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that detects vibrational modes involving a change in molecular polarizability. It is complementary to IR spectroscopy. For alkanes, Raman is particularly sensitive to the symmetric vibrations of the carbon skeleton, making it useful for studying molecular conformation and branching.[10][11] For example, the low-frequency Raman lines in n-octane are related to the vibrations of the entire carbon chain.[11]

Quantitative Data: Vibrational Frequencies

The tables below list the principal vibrational frequencies for n-octane and 2,2,4-trimethylpentane.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

Vibrational Mode n-Octane 2,2,4-Trimethylpentane Comments
C-H Stretching2950-2845 (strong, multiple peaks)2960-2870 (strong, multiple peaks)Characteristic of all alkanes.[9][12]
-CH₂- Bending (Scissoring)~1465~1470Present in isomers with methylene groups.
-CH₃ Bending (Asymmetric/Symmetric)~1450, ~1375~1470, ~1365The ~1365 cm⁻¹ peak is often split and strong for gem-dimethyl and t-butyl groups.
-(CH₂)n- Rocking (n>3)~725AbsentA key indicator for a linear chain of four or more methylene groups.[7]

Table 4: Characteristic Raman Shifts (cm⁻¹)

Vibrational Mode n-Octane Comments
C-H Stretching2850-2970Strong peaks corresponding to symmetric and asymmetric stretches.
C-H Bending/Deformation1440-1460Corresponds to CH₂ and CH₃ bending modes.
C-C Skeletal Stretching800-1200Complex region sensitive to conformation and structure.
Accordion ModeLow Frequency (<400)Characteristic of the longitudinal vibration of the n-alkane chain.[11]

Experimental Protocols

Protocol 1: FT-IR Spectroscopy (Liquid Film)

  • Sample Preparation: Place one to two drops of the neat liquid this compound isomer onto the surface of a salt plate (e.g., NaCl or KBr).

  • Background Collection: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the salt plate with the sample in the spectrometer's sample holder.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 2: Raman Spectroscopy

  • Sample Preparation: Pipette approximately 1 mL of the this compound isomer into a glass vial or NMR tube.[13]

  • Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 785 nm).

  • Data Acquisition:

    • Place the sample in the instrument's sample holder.

    • Set the laser power to an appropriate level to avoid sample heating but achieve a good signal-to-noise ratio.

    • Set the integration time (e.g., 1-10 seconds) and the number of accumulations.[13]

    • Acquire the spectrum over the desired Raman shift range (e.g., 200-3200 cm⁻¹).

  • Data Processing: Process the spectrum to remove any background fluorescence and normalize intensities if required.

Vibrational_Spectroscopy_Workflow Vibrational Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Spectrometer Setup cluster_proc Analysis sample Prepare Liquid Sample (Neat Film or Vial) spectrometer FT-IR or Raman Spectrometer sample->spectrometer background Collect Background (FT-IR) spectrometer->background acquire Acquire Spectrum background->acquire analyze Identify Peak Frequencies (cm⁻¹) acquire->analyze fingerprint Fingerprint Matching & Structure Correlation analyze->fingerprint

Vibrational Spectroscopy Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. When coupled with Gas Chromatography (GC), it becomes a premier technique for separating and identifying the components of a complex mixture, such as the isomers of this compound.[14]

  • GC Separation: The different this compound isomers have slightly different boiling points and polarities, allowing them to be separated as they pass through a GC column.

  • MS Analysis: As each separated isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI). The resulting molecular ion and its characteristic fragment ions are detected. The fragmentation pattern is highly dependent on the stability of the resulting carbocations and is therefore unique to each isomer's structure. For example, isomers with a tertiary butyl group, like 2,2,4-trimethylpentane, show a prominent peak at m/z 57 due to the facile loss of a stable t-butyl cation.[15][16] In contrast, n-octane shows a series of peaks separated by 14 amu, corresponding to the loss of -CH₂- groups.[17]

Quantitative Data: Key Mass Fragments

The table below highlights the base peak and other significant fragment ions for n-octane and two representative branched isomers.

Table 5: Characteristic EI-MS Fragments (m/z) and Relative Intensities

Isomer Molecular Ion (M⁺, m/z 114) Base Peak (m/z) Other Key Fragments (m/z) Structural Rationale for Base Peak
n-Octane Low Abundance4329, 57, 71, 85[C₃H₇]⁺ ion from C-C bond cleavage.[17]
2-Methylheptane Low Abundance4357, 71, 99[C₃H₇]⁺ ion, likely isopropyl cation from cleavage at the branch.
2,2,4-Trimethylpentane Very Low / Absent5741, 43, 99Stable tertiary butyl cation [C(CH₃)₃]⁺.[15][18]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the this compound isomer mixture (e.g., 100 ppm) in a volatile solvent like hexane (B92381) or pentane.

  • Instrumentation and GC Conditions:

    • GC System: Agilent 7890 or similar.

    • Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection: 1 µL injection volume with a split ratio (e.g., 50:1) to avoid column overloading.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.

  • MS Conditions:

    • MS System: Agilent 5975C or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each chromatographic peak.

    • Compare the obtained fragmentation patterns with a spectral library (e.g., NIST) to identify each isomeric component based on its unique mass spectrum and retention time.[19]

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection & Analysis prep Prepare Dilute Solution in Hexane inject Inject Sample prep->inject column Separation on Capillary Column inject->column ionize Ionization (EI, 70eV) column->ionize analyze Mass Analyzer (Quadrupole) ionize->analyze detect Detector analyze->detect data Data System: TIC & Mass Spectra detect->data identify Library Search & Isomer Identification data->identify

GC-MS Analysis Workflow

References

Purifying Octane for Research: A Guide to Achieving High Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-purity octane (B31449), removing impurities from commercially available grades is a critical step to ensure the accuracy and reliability of experimental results. This document provides detailed application notes and protocols for the purification of this compound using three primary methods: fractional distillation, azeotropic distillation, and preparative gas chromatography.

This compound, a hydrocarbon with the formula C₈H₁₈, and its isomers are widely used as solvents and standards in various research applications. Commercial this compound, however, often contains a variety of impurities, including other isomers of this compound, alkanes with similar boiling points, alkenes, and aromatic compounds. The choice of purification method depends on the nature of these impurities, the desired final purity, and the scale of the purification.

Methods for this compound Purification

Three primary methods are employed for the purification of this compound in a laboratory setting, each with its own advantages and specific applications.

  • Fractional Distillation: This is the most common method for separating liquids with close boiling points. By using a fractionating column, a temperature gradient is established, allowing for multiple successive distillations. This process effectively separates this compound from impurities that have different boiling points.

  • Azeotropic Distillation: This technique is used to separate components that form azeotropes, which are mixtures that boil at a constant temperature, making them inseparable by simple distillation. By introducing an entrainer, a new azeotrope with a lower boiling point is formed with one or more of the components, allowing for their separation.

  • Preparative Gas Chromatography (Prep-GC): For achieving the highest possible purity, particularly when separating isomers with very similar boiling points, preparative gas chromatography is the method of choice. This technique separates components based on their differential partitioning between a stationary phase and a mobile gas phase, allowing for the collection of highly purified individual compounds.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of each purification method for this compound.

Purification MethodAchievable PurityTypical YieldKey Impurities RemovedAdvantagesLimitations
Fractional Distillation 98 - 99.5%HighCompounds with significantly different boiling points (e.g., heptane, nonane)Scalable, relatively low costIneffective for azeotropes and isomers with very close boiling points
Azeotropic Distillation > 99%Moderate to HighAzeotrope-forming impurities (e.g., certain alkenes, aromatic compounds)Breaks azeotropes, can remove specific impurity classesRequires selection of an appropriate entrainer, additional separation step for the entrainer
Preparative Gas Chromatography > 99.9%Low to ModerateIsomers, compounds with very similar boiling pointsHighest achievable purity, excellent for isomer separationSmall scale, high cost, time-consuming

Experimental Protocols

Fractional Distillation of n-Octane

This protocol describes the purification of commercial-grade n-octane to remove impurities with different boiling points.

Materials:

  • Commercial grade n-octane

  • Round-bottom flask (appropriate size for the volume of this compound)

  • Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with commercial-grade n-octane. Add a few boiling chips or a magnetic stir bar.

  • Insulation: Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops per second.

    • Establish a suitable reflux ratio (the ratio of condensate returned to the column to that collected as distillate), for example, 5:1 or 10:1, by adjusting the heating rate. A higher reflux ratio generally leads to better separation but a slower distillation rate.

  • Fraction Collection:

    • Forerun: Collect the initial distillate (the "forerun"), which will contain the more volatile impurities with boiling points lower than n-octane. The temperature will be relatively low and may fluctuate.

    • Main Fraction: As the temperature stabilizes at the boiling point of n-octane (approximately 125.7 °C at atmospheric pressure), change the receiving flask to collect the main fraction of purified n-octane.

    • Final Fraction: When the temperature starts to rise again or the distillation rate drops significantly, stop the distillation. The residue in the flask will contain the less volatile impurities.

  • Analysis: Analyze the purity of the collected main fraction using gas chromatography (GC).

Expected Outcome:

Starting with a commercial grade of n-octane (e.g., 95% purity), this method can yield a main fraction with a purity of 98-99.5%.

Azeotropic Distillation for Removal of Aromatic Impurities

This protocol describes the removal of benzene (B151609), a common aromatic impurity, from this compound using an entrainer.

Materials:

  • This compound contaminated with benzene

  • Entrainer (e.g., methanol)

  • Fractional distillation apparatus (as described above)

  • Separatory funnel

Procedure:

  • Entrainer Addition: To the this compound containing benzene in the round-bottom flask, add the selected entrainer. The amount of entrainer will depend on the amount of benzene present and the specific azeotrope formed.

  • Distillation:

    • Set up the fractional distillation apparatus.

    • Heat the mixture to boiling. The first fraction to distill will be the low-boiling azeotrope of the entrainer and the impurity (e.g., benzene-methanol azeotrope).

    • Collect this azeotropic mixture until the temperature begins to rise towards the boiling point of the next component.

  • Purified this compound Collection: Once the azeotrope has been removed, the temperature will rise to the boiling point of pure this compound. Collect the purified this compound in a separate receiving flask.

  • Entrainer Removal from Azeotrope (Optional): The collected azeotrope can be further processed to recover the entrainer. For example, if methanol (B129727) was used to remove benzene, washing the distillate with water in a separatory funnel will remove the methanol, leaving the benzene.

  • Analysis: Analyze the purity of the collected this compound fraction using GC to confirm the removal of the aromatic impurity.

Expected Outcome:

This method can effectively reduce the concentration of specific azeotrope-forming impurities to below detectable levels, achieving a purity of >99%.[1]

Preparative Gas Chromatography (Prep-GC) for Isomer Separation

This protocol outlines the purification of a specific this compound isomer from a mixture of isomers.

Materials:

  • Mixture of this compound isomers

  • Preparative gas chromatograph equipped with a fraction collector

  • Appropriate preparative column (e.g., a packed or wide-bore capillary column with a non-polar stationary phase like dimethylpolysiloxane)

  • High-purity carrier gas (e.g., helium or nitrogen)

Procedure:

  • Method Development (Analytical Scale):

    • First, develop an analytical GC method to achieve baseline separation of the desired this compound isomer from the other isomers and impurities.

    • Optimize the temperature program, carrier gas flow rate, and injection volume on an analytical scale.

  • Scaling to Preparative GC:

    • Transfer the optimized method to the preparative GC system. The column dimensions and flow rates will be significantly larger.

    • The temperature program may need to be adjusted to accommodate the larger sample size.

  • Injection and Separation:

    • Inject a larger volume of the this compound isomer mixture onto the preparative column. The injection volume will depend on the column capacity and the desired purity.

    • The components will separate as they travel through the column.

  • Fraction Collection:

    • The effluent from the column is directed to a detector and then to a fraction collector.

    • Set the fraction collector to collect the eluent at the retention time corresponding to the desired this compound isomer. The collection can be triggered by time or by the detector signal.

    • Multiple injections may be necessary to collect a sufficient quantity of the purified isomer.

  • Purity Analysis:

    • Analyze the purity of the collected fraction using analytical GC.

Expected Outcome:

Preparative GC can achieve the highest purity levels, often exceeding 99.9%, making it ideal for the preparation of high-purity standards.

Signaling Pathways and Experimental Workflows

Fractional_Distillation_Workflow Start Commercial This compound Apparatus Assemble Fractional Distillation Apparatus Start->Apparatus Charge Charge Flask with This compound & Boiling Chips Apparatus->Charge Insulate Insulate Column and Head Charge->Insulate Heat Heat Gently Insulate->Heat Distill Establish Slow, Steady Distillation Heat->Distill Collect_Forerun Collect Forerun (Volatile Impurities) Distill->Collect_Forerun Collect_Main Collect Main Fraction (Purified this compound) Collect_Forerun->Collect_Main Stop Stop Distillation Collect_Main->Stop Analyze Analyze Purity (GC) Stop->Analyze End High-Purity This compound Analyze->End

Fractional Distillation Workflow for this compound Purification.

Azeotropic_Distillation_Workflow Start This compound with Azeotropic Impurity Add_Entrainer Add Entrainer to the Mixture Start->Add_Entrainer Distill_Azeotrope Distill Low-Boiling Azeotrope Add_Entrainer->Distill_Azeotrope Collect_this compound Collect Purified This compound Distill_Azeotrope->Collect_this compound Analyze Analyze Purity (GC) Collect_this compound->Analyze End High-Purity This compound Analyze->End

Azeotropic Distillation Workflow for Removing Specific Impurities.

Preparative_GC_Workflow Start This compound Isomer Mixture Analytical_Method Develop Analytical GC Method Start->Analytical_Method Scale_Up Scale to Preparative GC Analytical_Method->Scale_Up Inject Inject Sample Scale_Up->Inject Separate Chromatographic Separation Inject->Separate Collect Collect Desired Isomer Fraction Separate->Collect Analyze Analyze Purity (Analytical GC) Collect->Analyze End Ultra-Pure This compound Isomer Analyze->End

Preparative Gas Chromatography Workflow for Isomer Purification.

References

Application Notes and Protocols: Octane as a Solvent in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane (B31449), a non-polar aliphatic hydrocarbon, serves various roles in the pharmaceutical industry, primarily as a solvent in manufacturing processes and analytical procedures. Its non-polar nature makes it suitable for dissolving or extracting lipophilic active pharmaceutical ingredients (APIs) and excipients. However, due to its classification as a residual solvent, its presence in final drug products is strictly regulated by international guidelines such as those from the International Council for Harmonisation (ICH). These application notes provide an overview of the properties, applications, and relevant protocols for the use of this compound in a pharmaceutical context.

Physicochemical Properties of n-Octane

A summary of the key physicochemical properties of n-octane is presented in Table 1. These properties are crucial for its application as a solvent and for its removal during manufacturing processes.

PropertyValueReference
Molecular Formula C₈H₁₈
Molecular Weight 114.23 g/mol
Boiling Point 125-126 °C[1]
Melting Point -57 °C[1]
Density 0.70 g/cm³ at 20 °C[1]
Vapor Pressure 14 hPa at 20 °C[1]
Flash Point 13 °C[1]
Autoignition Temperature 210 °C[1]
Explosive Limits 0.8-6.5 % (v/v)[1]
Water Solubility Insoluble

Regulatory Status

This compound is classified as a residual solvent in pharmaceutical products. According to the ICH Q3C (R8) guidelines, solvents are categorized into three classes based on their toxicity. n-Octane is generally considered a Class 3 solvent , representing solvents with low toxic potential. However, depending on the specific isomer and the regulatory body, it may sometimes be categorized as a Class 2 solvent , which has inherent toxicity and requires limited use. It is imperative for manufacturers to adhere to the permissible daily exposure (PDE) limits and concentration limits specified in the relevant pharmacopeias.

Pharmaceutical Applications and Protocols

Residual Solvent Analysis

The quantification of residual this compound in final drug products is mandatory to ensure patient safety. Headspace Gas Chromatography (GC-HS) is the most common and recommended technique for this purpose.

This protocol is adapted from established methods for residual solvent analysis.[2][3][4][5][6][7][8]

Objective: To quantify the amount of residual n-octane in a solid or liquid pharmaceutical product.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler

  • Capillary GC column (e.g., DB-624, 60 m x 0.32 mm, 1.8 µm film thickness)[4]

  • Headspace vials (10 mL or 20 mL) with PTFE/silicone septa and aluminum caps

  • High-purity n-octane standard

  • Suitable solvent for sample and standard preparation (e.g., Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), or water, depending on the solubility of the drug product)

  • Nitrogen or Helium as carrier gas

Standard Preparation:

  • Prepare a stock solution of n-octane in the chosen solvent at a concentration of 1000 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the pharmaceutical product into a headspace vial.

  • Add a precise volume (e.g., 5 mL) of the chosen solvent to the vial.

  • Seal the vial immediately with a septum and aluminum cap.

  • Gently mix the vial to dissolve the sample.

GC-HS Parameters:

ParameterSetting
Oven Temperature Program Initial: 40 °C (hold for 5 min), Ramp: 10 °C/min to 240 °C, Hold for 5 min
Injector Temperature 250 °C
Detector Temperature (FID) 260 °C
Carrier Gas Flow Rate 2 mL/min
Split Ratio 5:1
Headspace Vial Equilibration Temperature 80 °C
Headspace Vial Equilibration Time 30 min
Vial Pressurization Time 1 min
Loop Fill Time 0.1 min
Loop Equilibration Time 0.05 min
Injection Time 1 min

Procedure:

  • Place the prepared standard and sample vials in the headspace autosampler.

  • Run the GC-HS analysis according to the specified parameters.

  • Construct a calibration curve by plotting the peak area of n-octane against the concentration of the standard solutions.

  • Determine the concentration of n-octane in the sample by interpolating its peak area on the calibration curve.

  • Calculate the amount of residual n-octane in the original pharmaceutical product in parts per million (ppm).

Workflow for Residual Solvent Analysis

G cluster_prep Sample and Standard Preparation cluster_analysis GC-HS Analysis cluster_data Data Processing and Quantification Prep_Standard Prepare n-Octane Standards Calibrate Generate Calibration Curve Prep_Standard->Calibrate Prep_Sample Prepare Pharmaceutical Sample in Vial Equilibrate Equilibrate Vial in Headspace Oven Prep_Sample->Equilibrate Inject Inject Headspace Vapor Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Quantify Quantify n-Octane in Sample Detect->Quantify Calibrate->Quantify Report Report Result (ppm) Quantify->Report

Figure 1. Workflow for the determination of residual n-octane.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

Due to its non-polar nature, this compound and its isomers (like isothis compound) are suitable as components of the mobile phase in normal-phase HPLC. This technique is used for the separation and purification of lipophilic compounds that are not well-retained in reverse-phase systems.

NP-HPLC is a common method for the analysis of fat-soluble vitamins (A, D, E, and K). A mobile phase containing a mixture of a non-polar solvent like hexane (B92381) or isothis compound (B107328) and a slightly more polar modifier is typically employed.[9][10][11][12]

This protocol is adapted from established methods for the analysis of fat-soluble vitamins.[9]

Objective: To separate and quantify different isomers of tocopherol in a sample.

Materials:

  • HPLC system with a UV detector

  • Normal-phase silica (B1680970) or cyano-bonded column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade isothis compound

  • HPLC-grade ethyl acetate (B1210297)

  • Tocopherol standards (α, β, γ, δ-tocopherol)

  • Sample containing tocopherols (B72186) (e.g., an oil-based formulation or plant extract)

Mobile Phase Preparation:

  • Prepare a mobile phase of isothis compound and ethyl acetate in a 96:4 (v/v) ratio.

  • Degas the mobile phase before use.

Standard and Sample Preparation:

  • Prepare individual stock solutions of each tocopherol isomer in isothis compound.

  • Prepare a mixed standard solution containing all isomers at known concentrations.

  • Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

HPLC Parameters:

ParameterSetting
Column Silica or Cyano-bonded, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isothis compound:Ethyl Acetate (96:4, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 292 nm
Injection Volume 20 µL

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the mixed standard solution to determine the retention times and response factors for each isomer.

  • Inject the prepared sample solution.

  • Identify and quantify the tocopherol isomers in the sample based on the retention times and peak areas relative to the standards.

Logical Relationship in NP-HPLC Separation

G cluster_components Chromatography Components cluster_separation Separation Principle MobilePhase Non-polar Mobile Phase (e.g., this compound/Ethyl Acetate) Elution Elution by Mobile Phase MobilePhase->Elution StationaryPhase Polar Stationary Phase (e.g., Silica) Analyte Lipophilic Analytes (e.g., Tocopherols) Interaction Adsorption to Stationary Phase Analyte->Interaction Interaction->Elution Weak interaction with mobile phase Strong interaction with stationary phase Elution->Analyte Separation based on polarity

Figure 2. Principle of Normal-Phase HPLC separation.

Liquid-Liquid Extraction (LLE)

This compound can be used as the organic phase in liquid-liquid extraction to isolate lipophilic compounds from an aqueous matrix. This is particularly useful in the purification of natural products or synthetic APIs.

While the original protocol uses n-hexane, n-octane can be a suitable alternative due to its similar non-polar properties. This adaptation should be validated for efficiency.[1][13][14]

Objective: To extract a lipophilic API from an aqueous medium.

Materials:

  • Aqueous solution containing the lipophilic API

  • n-Octane

  • Separatory funnel

  • pH meter and solutions for pH adjustment (e.g., HCl, NaOH)

  • Rotary evaporator

Procedure:

  • Transfer the aqueous solution containing the API to a separatory funnel.

  • Adjust the pH of the aqueous phase to optimize the partitioning of the API into the organic phase (this needs to be determined experimentally for the specific API). For paclitaxel, a more acidic pH of around 4.0 was found to be effective with n-hexane.[1]

  • Add an equal volume of n-octane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Collect the upper organic layer containing the extracted API.

  • Repeat the extraction of the aqueous layer with fresh n-octane to maximize recovery.

  • Combine the organic extracts.

  • Remove the n-octane under reduced pressure using a rotary evaporator to obtain the crude API.

Liquid-Liquid Extraction Workflow

G Start Aqueous Phase with API AddSolvent Add n-Octane Start->AddSolvent Mix Shake and Equilibrate AddSolvent->Mix Separate Phase Separation Mix->Separate AqueousPhase Aqueous Phase (API depleted) Separate->AqueousPhase OrganicPhase Organic Phase (API enriched) Separate->OrganicPhase Evaporate Evaporate this compound OrganicPhase->Evaporate End Isolated API Evaporate->End

Figure 3. Workflow for Liquid-Liquid Extraction of a lipophilic API.

Crystallization

As a non-polar solvent, this compound can be employed as an anti-solvent in the crystallization of polar compounds that are soluble in a more polar organic solvent. The addition of this compound reduces the solubility of the compound, inducing crystallization.

This is a general protocol that can be adapted for various APIs. The choice of the primary solvent and the ratio of solvent to anti-solvent need to be optimized for each specific compound.[2][15][16][17]

Objective: To crystallize a polar API from a solution by adding n-octane as an anti-solvent.

Materials:

  • Polar API

  • A suitable polar organic solvent in which the API is highly soluble (e.g., acetone, ethanol)

  • n-Octane (as anti-solvent)

  • Crystallization vessel with a stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Dissolve the API in the minimum amount of the chosen polar solvent at a slightly elevated temperature to create a saturated or near-saturated solution.

  • Filter the solution while warm to remove any insoluble impurities.

  • Transfer the clear solution to the crystallization vessel and begin stirring.

  • Slowly add n-octane to the solution. The addition rate should be controlled to manage the rate of supersaturation and influence crystal size.

  • Continue stirring for a set period after the addition of the anti-solvent to allow for complete crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a mixture of the polar solvent and n-octane, followed by a wash with pure n-octane to remove the residual polar solvent.

  • Dry the crystals in a vacuum oven at an appropriate temperature.

Anti-Solvent Crystallization Process

G Start API dissolved in Polar Solvent AddAntiSolvent Add n-Octane (Anti-solvent) Start->AddAntiSolvent Supersaturation Induce Supersaturation AddAntiSolvent->Supersaturation Nucleation Crystal Nucleation Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth Isolation Filtration and Drying Growth->Isolation End Pure API Crystals Isolation->End

Figure 4. Conceptual workflow of anti-solvent crystallization.

Conclusion

This compound, as a non-polar solvent, has specific and valuable applications in the pharmaceutical industry, particularly in analytical chromatography and as a processing aid in extractions and crystallizations. Its use is governed by strict regulatory limits on residual amounts in the final drug product. The protocols provided here offer a framework for its application in these areas. It is crucial to note that for any specific API, optimization and validation of these methods are essential to ensure efficiency, purity, and compliance with regulatory standards.

Disclaimer

These application notes and protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with appropriate safety and regulatory guidelines. The adaptability of these protocols to specific molecules and processes must be evaluated and validated by the user.

References

Application Notes and Protocols for Studying Octane Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental study of octane (B31449) combustion, a critical area of research for the development of more efficient and cleaner internal combustion engines and for understanding the fundamental chemistry of hydrocarbon fuels. The following sections detail the experimental setups, protocols, and data presentation for key combustion parameters.

Introduction to this compound Combustion Experimental Setups

The study of this compound combustion involves a variety of sophisticated experimental setups designed to investigate different aspects of the combustion process under controlled conditions. The choice of apparatus depends on the specific parameters being investigated, such as ignition delay, flame speed, or the evolution of chemical species. Key experimental setups include:

  • Shock Tubes: Used to study ignition delay times and chemical kinetics at high temperatures and pressures. A shock wave rapidly heats and compresses a gas mixture, allowing for the precise measurement of the time until ignition.

  • Rapid Compression Machines (RCMs): These devices simulate the compression stroke of an internal combustion engine, enabling the study of auto-ignition phenomena at intermediate temperatures and high pressures.[1][2][3]

  • Jet-Stirred Reactors (JSRs): Ideal for studying the chemical kinetics of combustion at low to intermediate temperatures under steady-state conditions.[4][5][6][7][8][9] Reactants are continuously fed into a well-mixed reactor, and the product concentrations are measured at the outlet.

  • Constant Volume Combustion Chambers: Used to measure laminar flame speeds by igniting a fuel-air mixture at the center of a spherical vessel and observing the flame's propagation.[10][11][12][13][14][15][16]

These experimental setups are often coupled with advanced diagnostic techniques to obtain detailed information about the combustion process.

Key Experimental Protocols

This section provides detailed methodologies for conducting this compound combustion experiments using the aforementioned setups.

Shock Tube Protocol for Ignition Delay Time Measurement

Objective: To measure the ignition delay time of an this compound-air mixture at a specific temperature and pressure.

Materials:

  • High-purity shock tube[17]

  • Helium driver gas

  • This compound (high purity)

  • Oxidizer (e.g., synthetic air)

  • Pressure transducers

  • Optical detectors (e.g., photomultiplier tubes for CH* or OH* chemiluminescence)

  • Data acquisition system

Procedure:

  • Mixture Preparation: Prepare the this compound-air mixture to the desired equivalence ratio in a separate mixing tank. Allow sufficient time for complete mixing.

  • Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum.

  • Filling: Introduce the prepared this compound-air mixture into the driven section to a predetermined initial pressure.

  • Driver Gas: Fill the driver section with helium to a pressure calculated to produce the desired post-shock conditions.

  • Diaphragm Rupture: Increase the driver gas pressure until the diaphragm separating the driver and driven sections ruptures, generating a shock wave.

  • Data Acquisition: The shock wave travels down the tube, compressing and heating the test gas. The arrival of the incident and reflected shock waves are detected by pressure transducers.[18] Ignition is detected by a sharp rise in pressure and the emission of light (chemiluminescence) from species like CH* or OH*, which is captured by the optical detectors.[19][20]

  • Ignition Delay Time: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the endwall and the onset of ignition, identified by the rapid increase in pressure or light emission.

  • Post-Experiment: Evacuate and purge the shock tube to remove combustion products before the next experiment.

Rapid Compression Machine Protocol for Auto-ignition Studies

Objective: To investigate the auto-ignition characteristics of this compound under engine-relevant conditions.

Procedure:

  • Mixture Preparation: Prepare the this compound-oxidizer mixture in a heated mixing vessel to the desired equivalence ratio.

  • Chamber Preparation: Heat the combustion chamber of the RCM to the desired initial temperature and evacuate it.

  • Charging: Fill the combustion chamber with the prepared mixture to a specific initial pressure.

  • Compression: Actuate the pistons to rapidly compress the mixture to a target pressure and temperature. The compression time is typically very short (milliseconds).

  • Data Acquisition: Monitor the pressure inside the combustion chamber using a high-speed pressure transducer. The onset of ignition is characterized by a sharp increase in pressure.

  • Ignition Delay: The ignition delay is the time from the end of compression to the point of maximum rate of pressure rise.

  • Analysis: Analyze the pressure trace to determine ignition delay times and other combustion parameters like the rate of heat release.

Jet-Stirred Reactor Protocol for Species Analysis

Objective: To determine the concentration of stable intermediate and product species during this compound oxidation at a specific temperature and residence time.

Materials:

  • Fused silica (B1680970) jet-stirred reactor[5]

  • Mass flow controllers

  • Liquid fuel vaporizer

  • Gas chromatograph-mass spectrometer (GC-MS)[4][6][7][9]

  • Fourier-transform infrared spectrometer (FTIR)[4][6][7][9]

Procedure:

  • Reactor Setup: Heat the JSR to the desired reaction temperature.

  • Reactant Flow: Use mass flow controllers to introduce a precise flow of the oxidizer and a carrier gas (e.g., nitrogen) into the reactor.

  • Fuel Injection: Vaporize the liquid this compound and mix it with a carrier gas before introducing it into the reactor through nozzles that create turbulent jets for rapid mixing.[5]

  • Steady State: Allow the reactor to reach a steady state, where the temperature, pressure, and species concentrations are constant.

  • Gas Sampling: Extract a sample of the reacting gases from the reactor through a sonic probe to quench the reactions.

  • Species Analysis: Analyze the sampled gas using GC-MS and/or FTIR to identify and quantify the different chemical species present.[4][6][7][9]

  • Varying Conditions: Repeat the experiment at different temperatures, pressures, equivalence ratios, and residence times to map out the species concentration profiles.

Constant Volume Combustion Chamber Protocol for Laminar Flame Speed Measurement

Objective: To measure the laminar flame speed of a premixed this compound-air flame.

Procedure:

  • Chamber Preparation: Evacuate the spherical combustion chamber and then fill it with the premixed this compound-air mixture to the desired initial pressure and temperature.[11]

  • Ignition: Ignite the mixture at the center of the chamber using a pair of electrodes to create a spark.

  • Flame Propagation Imaging: Record the propagation of the spherical flame front using a high-speed camera and a schlieren imaging system.[12][21][22][23] The schlieren technique visualizes density gradients, making the flame front visible.

  • Pressure Measurement: Simultaneously record the pressure rise inside the chamber using a pressure transducer.

  • Data Analysis:

    • From the high-speed images, determine the flame radius as a function of time.

    • Calculate the stretched flame speed from the rate of change of the flame radius.

    • The unstretched laminar flame speed is then determined by extrapolating the flame speed to zero stretch.[11]

Data Presentation

Quantitative data from this compound combustion experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Ignition Delay Times of Iso-Octane/Air Mixtures in a Shock Tube
Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)Reference
1177 - 20091.18 - 8.170.25 - 2.0Varies[19]
700 - 120010, 20, 400.5, 1.0Varies[24]
868 - 13007 - 580.25, 0.5, 1.0Varies[25]
665 - 125028 - 70~1.0Varies[20]
Table 2: Laminar Flame Speeds of Iso-Octane/Air Mixtures
Initial Temperature (K)Initial Pressure (bar)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)Reference
Up to 1020--Varies[26]
37310 - 250.7 - 1.2Varies[11]
373 - 47310.8 - 1.6Varies[12]
Table 3: Species Mole Fractions in a Jet-Stirred Reactor for High-Octane Gasoline Oxidation
Temperature (K)Pressure (bar)Equivalence Ratio (Φ)Residence Time (s)Key Species and Mole FractionsReference
530 - 1250100.5, 1.0, 2.00.7Varies for different species[4][6][7][9]
500 - 105010.5, 1.01.0, 2.0Varies for different species[5]

Visualizations

Diagrams illustrating experimental workflows and signaling pathways are crucial for understanding the complex processes in this compound combustion research.

Experimental_Workflow_Shock_Tube cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare this compound-Air Mixture Fill Fill Driven Section Prep->Fill Drive Fill Driver Section (Helium) Fill->Drive Rupture Diaphragm Rupture & Shock Wave Generation Drive->Rupture Ignition Ignition Rupture->Ignition Acquire Record Pressure and Chemiluminescence Ignition->Acquire Analyze Determine Ignition Delay Time Acquire->Analyze Octane_Combustion_Pathway This compound This compound (C8H18) Alkyl_Radicals Alkyl Radicals This compound->Alkyl_Radicals + O2, OH, H, O Olefins Smaller Olefins Alkyl_Radicals->Olefins β-scission Aldehydes_Ketones Aldehydes & Ketones Alkyl_Radicals->Aldehydes_Ketones + O2 CO CO Olefins->CO + OH, O Aldehydes_Ketones->CO Decomposition CO2_H2O CO2 + H2O CO->CO2_H2O + OH OH_H_O OH, H, O Radicals

References

Application Notes and Protocols: The Role of Octane Derivatives in the Production of Plastics and Detergents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While octane (B31449), a primary component of gasoline, is not typically utilized as a direct feedstock in the manufacturing of plastics and detergents, its derivatives, particularly 1-octene (B94956) and various C8 alcohols (octanols), are pivotal chemical intermediates in these industries. These compounds play crucial roles as comonomers in polymer synthesis and as precursors for plasticizers and surfactants. These application notes provide detailed protocols and data for researchers and scientists on the utilization of this compound-derived compounds in the production of plastics and detergents.

I. Application of this compound Derivatives in Plastics Production

The primary applications of this compound derivatives in the plastics industry are in the production of polyethylenes with enhanced properties and in the synthesis of plasticizers to increase the flexibility of polymers like PVC.

1-Octene as a Comonomer in Linear Low-Density Polyethylene (B3416737) (LLDPE) Production

1-octene is a significant α-olefin comonomer used in the production of LLDPE.[1][2][3] Its incorporation into the polyethylene chain introduces short, hexyl branches, which disrupt the crystalline structure of the polymer, leading to improved mechanical properties such as tear strength, impact resistance, and flexibility.[1][3][4] The copolymerization of ethylene (B1197577) and 1-octene is typically carried out using Ziegler-Natta or metallocene catalysts.[2][5][6][7]

ParameterEffect of Increasing 1-Octene ContentReference
Crystallinity (Xc) Decreases (e.g., from 68.5% to 34.8%)[5]
Melting Temperature (Tm) Decreases (e.g., from 140°C to 129°C)[5]
Density Decreases[1][8]
Tear Strength Increases[1][3]
Impact Strength Increases[1][4]
Flexibility Increases[1]

This protocol is based on typical laboratory-scale slurry polymerization conditions.

Materials:

  • High-purity ethylene gas

  • Anhydrous 1-octene

  • Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)

  • Cocatalyst (e.g., Triethylaluminum - TEAL)

  • Anhydrous hexane (B92381) (polymerization solvent)

  • Hydrogen gas (for molecular weight control)

  • Pressurized polymerization reactor equipped with a stirrer, temperature and pressure controls, and injection ports.

Procedure:

  • Reactor Preparation: The reactor is first dried under vacuum at an elevated temperature (e.g., 80°C) for at least one hour to remove any moisture.

  • Solvent and Cocatalyst Addition: The reactor is cooled to the desired reaction temperature (e.g., 60°C) and filled with anhydrous hexane. The cocatalyst (TEAL) is then injected into the reactor.

  • Comonomer Addition: A specific volume of 1-octene is injected into the reactor.

  • Hydrogen Addition: Hydrogen gas is introduced to the reactor to a specified partial pressure to control the molecular weight of the resulting polymer.

  • Ethylene Pressurization: The reactor is pressurized with ethylene to the desired reaction pressure.

  • Polymerization Initiation: The Ziegler-Natta catalyst, suspended in a small amount of hexane, is injected into the reactor to initiate polymerization.

  • Reaction Monitoring: The reaction is allowed to proceed for a set duration, with the temperature and pressure maintained. Ethylene is fed continuously to maintain a constant pressure.

  • Termination and Product Recovery: The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified alcohol). The resulting polymer is then filtered, washed with alcohol and water, and dried in a vacuum oven.

Optimized Reaction Conditions:

  • Temperature: 60°C[5]

  • [Al]:[Ti] Molar Ratio: 143:1[5]

LLDPE_Production_Workflow cluster_reactants Reactants cluster_process Polymerization Process cluster_product Final Product Ethylene Ethylene Reactor Slurry Reactor (Hexane Solvent) Ethylene->Reactor Octene 1-Octene Octene->Reactor Catalyst Ziegler-Natta Catalyst (e.g., TiCl₄/MgCl₂) Catalyst->Reactor Cocatalyst Cocatalyst (e.g., AlEt₃) Cocatalyst->Reactor Quenching Quenching (e.g., with acidified alcohol) Reactor->Quenching Polymer Slurry Purification Purification (Filtration and Washing) Quenching->Purification Drying Drying Purification->Drying LLDPE LLDPE Resin Drying->LLDPE

Workflow for the production of LLDPE using 1-octene as a comonomer.
Octanols in Plasticizer Synthesis: Dioctyl Phthalate (B1215562) (DOP)

C8 alcohols, particularly 2-ethylhexanol, are essential for producing plasticizers like dioctyl phthalate (DOP).[9][10] DOP is a common plasticizer added to PVC to enhance its flexibility and durability.[9][10] The synthesis involves the esterification of phthalic anhydride (B1165640) with 2-ethylhexanol.[9][11]

ParameterValueReference
Reactants Phthalic Anhydride, 2-Ethylhexanol[9][11]
Molar Ratio (Phthalic Anhydride:2-Ethylhexanol) 1:1.6 (for monoesterification)[11]
Catalyst Sulfuric Acid, Zinc Oxide, or solid acid catalysts[9]
Diesterification Temperature 130-150°C[11]
Pressure 7.9 kPa (vacuum)[11]
Reaction Time ~2-5 hours[12]

This protocol outlines a typical two-step esterification process for DOP synthesis.

Materials:

  • Phthalic anhydride

  • 2-ethylhexanol

  • Sulfuric acid (catalyst)

  • Sodium carbonate solution (for neutralization)

  • Activated carbon

  • Glass reactor with a stirrer, thermometer, condenser, and vacuum connection.

Procedure:

  • Monoesterification: Phthalic anhydride and 2-ethylhexanol are charged into the reactor in a 1:1.6 molar ratio. The mixture is heated to approximately 120°C to form the monoester.[11]

  • Diesterification: The catalyst (sulfuric acid) is added. The temperature is raised to 130-150°C, and a vacuum is applied (around 7.9 kPa) to facilitate the removal of water formed during the reaction, driving the equilibrium towards the formation of the diester (DOP).[11] This step is continued until the desired conversion is achieved.

  • Neutralization: The crude DOP is cooled and washed first with water, then with a sodium carbonate solution to neutralize the acidic catalyst, followed by another water wash.[11]

  • Purification: The washed product is then treated with activated carbon under vacuum at an elevated temperature (e.g., 150°C) for decolorization and removal of residual volatile compounds.[11]

  • Filtration: The final step is the filtration of the purified product to remove the activated carbon and any other solid impurities, yielding clear, purified DOP.[11]

DOP_Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product PA Phthalic Anhydride Esterification Esterification (H₂SO₄ catalyst, 130-150°C) PA->Esterification EH 2-Ethylhexanol EH->Esterification Neutralization Neutralization (with Na₂CO₃ solution) Esterification->Neutralization Crude DOP Purification Purification (Activated Carbon, Vacuum) Neutralization->Purification DOP Dioctyl Phthalate (DOP) Purification->DOP

Chemical synthesis pathway for the plasticizer Dioctyl Phthalate (DOP).

II. Application of this compound Derivatives in Detergents Production

This compound derivatives are precursors to surfactants, the active cleaning agents in detergents. This primarily involves the production of linear alkylbenzene sulfonates and specialty surfactants from C8 alcohols.

Linear Alkylbenzene Sulfonate (LAS) Production

Linear alkylbenzene (LAB) is the main precursor for linear alkylbenzene sulfonate (LAS), a major anionic surfactant used in detergents.[13][14][15][16] While the alkyl chains in commercial LAB are typically longer (C10-C13), the production process involves the alkylation of benzene (B151609) with linear olefins, which can be derived from n-paraffins. The dehydrogenation of n-octane is a model reaction studied for this process.[17]

This protocol describes a general two-step process for LAB synthesis via Friedel-Crafts alkylation and subsequent sulfonation.

Materials:

  • Benzene

  • Linear mono-olefins (e.g., C10-C13 range)

  • Catalyst for alkylation (e.g., Hydrogen Fluoride - HF, or a solid acid catalyst)

  • Sulfur trioxide (SO₃) for sulfonation

  • Sodium hydroxide (B78521) (for neutralization)

Procedure:

  • Alkylation:

    • Linear mono-olefins are reacted with benzene in the presence of a catalyst.[13]

    • In the HF-catalyzed process, the reaction is carried out in a liquid phase reactor. The products are then separated from the acid.

    • With solid acid catalysts, the reaction occurs in a fixed-bed reactor.[14]

    • The resulting LAB is purified through fractionation to remove unreacted benzene and paraffins.

  • Sulfonation:

    • The purified LAB is reacted with sulfur trioxide in a falling film reactor to produce linear alkylbenzene sulfonic acid (LABSA).[18]

  • Neutralization:

    • The LABSA is then neutralized with a base, typically sodium hydroxide, to produce the surfactant, sodium linear alkylbenzene sulfonate (LAS).

LAS_Production_Pathway cluster_reactants Raw Materials cluster_process Synthesis Steps cluster_products Intermediates & Final Product Paraffins n-Paraffins (e.g., from Kerosene) Dehydrogenation Dehydrogenation Paraffins->Dehydrogenation Benzene Benzene Alkylation Alkylation (Friedel-Crafts) Benzene->Alkylation Olefins Linear Olefins Dehydrogenation->Olefins LAB Linear Alkylbenzene (LAB) Alkylation->LAB Sulfonation Sulfonation (with SO₃) Neutralization Neutralization (with NaOH) Sulfonation->Neutralization LABSA LAS Linear Alkylbenzene Sulfonate (LAS) Neutralization->LAS Olefins->Alkylation LAB->Sulfonation

Production pathway of Linear Alkylbenzene Sulfonate (LAS) for detergents.
Octanols in Specialty Surfactant Synthesis

C8 alcohols like 2-octanol (B43104) and 1-octanol (B28484) serve as intermediates for various specialty surfactants.[10] These alcohols can be functionalized through processes like sulfation or alkoxylation to create surfactants with specific properties.[10] For instance, fluorinated derivatives of 1-octanol are used to synthesize high-performance cationic fluorocarbon surfactants for applications like fire-fighting foams.[19] Additionally, n-octanol can be blended with other surfactants, such as those derived from amino acids, to enhance foaming properties.[20]

References

Application Note: Chemical Resistance of Materials to n-Octane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selection of materials with appropriate chemical resistance is critical for ensuring the integrity, safety, and longevity of laboratory and manufacturing equipment. N-octane (C₈H₁₈), a nonpolar aliphatic hydrocarbon, is utilized as a solvent and a component in various industrial applications, including in the pharmaceutical sector for purification and recrystallization processes.[1] Understanding the compatibility of n-octane with different materials is essential to prevent equipment failure, which can lead to costly downtime, sample contamination, and safety hazards.

This document provides a comprehensive overview of the chemical resistance of common polymers, elastomers, and metals to n-octane. It includes tabulated compatibility data and standardized protocols for evaluating material resistance, offering a valuable resource for material selection in research, development, and manufacturing environments.

Mechanism of Chemical Interaction

The chemical resistance of a material is largely determined by its molecular structure and its interaction with the chemical agent.[2] N-octane, being a nonpolar solvent, primarily affects materials through physical processes rather than corrosive chemical reactions.

  • Polymers and Elastomers: For polymers and elastomers, the primary mechanism of interaction with n-octane is swelling and plasticization. As a nonpolar solvent, n-octane can easily diffuse into the molecular structure of nonpolar polymers, causing the polymer chains to move apart. This leads to swelling, a reduction in mechanical strength (e.g., tensile strength), softening, and potential extraction of soluble components.[3] Materials with a similar polarity to n-octane are more susceptible to these effects.

  • Metals: Most metals exhibit high resistance to n-octane at ambient temperatures. As a non-corrosive hydrocarbon, n-octane does not typically react with or degrade metals. However, elevated temperatures can accelerate potential corrosion reactions, though this is generally not a significant concern with pure n-octane.[4]

Chemical Compatibility Data for n-Octane

The following tables summarize the chemical resistance of various materials to n-octane. The ratings are based on published data and are intended as a general guide. It is strongly recommended to perform specific testing under end-use conditions to ensure compatibility.[5][6] Many factors, including temperature, exposure duration, and mechanical stress, can significantly affect material performance.[5][7]

Rating System:

  • A / R (Recommended): Excellent resistance. Little to no effect on the material.

  • B (Good): Minor to moderate effect. The material may experience slight swelling or loss of properties.

  • C (Fair): Moderate to severe effect. Use with caution and only for short-term, non-critical applications.

  • D / U (Not Recommended / Unsatisfactory): Severe effect. The material is likely to fail.

Table 1: Elastomers
MaterialCommon AbbreviationTrade NamesResistance RatingNotes
FluoroelastomerFKMViton®, Fluorel®A (Recommended)Excellent resistance to hydrocarbons.[8][9]
Nitrile Rubber (Buna-N)NBRKrynac®, Perbunan®B (Good)Some swelling may occur; performance depends on the compound.[8][9]
NeopreneCRNeoprene®B (Good)Suitable for some applications, but testing is recommended.[8]
HydrinHydrin®U (Unsatisfactory)
Natural RubberNR-U (Unsatisfactory)Not recommended for use with petroleum-based fluids.[8][9]
Styrene-Butadiene RubberSBRBuna S®U (Unsatisfactory)Poor resistance to hydrocarbons.[8]
ButylIIR-U (Unsatisfactory)[8]
Ethylene Propylene DieneEPDMKeltan®, Vistalon®U (Unsatisfactory)Not recommended for use with petroleum oils.[8][9]
SiliconeVMQSilastic®U (Unsatisfactory)[8]
Table 2: Plastics
MaterialCommon AbbreviationResistance RatingNotes
PolytetrafluoroethylenePTFEA (Recommended)Generally inert to most chemicals, including n-octane.
PolyetheretherketonePEEKA (Recommended)High chemical resistance.
PolypropylenePPB (Good)May show some swelling with prolonged exposure.
High-Density PolyethyleneHDPEB (Good)Generally good resistance, but swelling is possible.
Polyvinyl ChloridePVCC (Fair)Susceptible to swelling and stress cracking by hydrocarbons.[2]
PolystyrenePSD (Not Recommended)Soluble in many hydrocarbons.[10]
PolycarbonatePCD (Not Recommended)Amorphous structure makes it susceptible to stress cracking.[7]
Table 3: Metals
MaterialResistance RatingNotes
Stainless Steel (304, 316)R (Recommended)Excellent resistance.[4]
AluminumR (Recommended)[4]
BrassR (Recommended)[4]
BronzeR (Recommended)[4]
Carbon SteelR (Recommended)[4]
CopperR (Recommended)[4]
Hastelloy CR (Recommended)[4]
MonelR (Recommended)[4]

Experimental Protocols for Chemical Resistance Testing

To ensure reliable and comparable results, standardized testing methodologies should be employed. ASTM D543 is the primary standard for evaluating the resistance of plastics to chemical reagents, while ISO 22088 is used for assessing environmental stress cracking.[11][12][13]

Protocol: Evaluating Chemical Resistance of Plastics via Immersion (Based on ASTM D543, Practice A)

This protocol outlines the procedure for determining the effect of n-octane on plastics through total immersion.[14]

Objective: To measure the changes in weight, dimensions, appearance, and mechanical properties of a plastic material after immersion in n-octane.[11][12]

Materials & Equipment:

  • Test specimens of the plastic material with known dimensions.

  • n-Octane (reagent grade).

  • Immersion containers with tight-fitting lids.

  • Analytical balance (accurate to 0.001g).

  • Micrometers or calipers.[14]

  • Mechanical testing apparatus (e.g., tensile tester).

  • Constant temperature bath or oven.[14]

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Procedure:

  • Specimen Preparation: Prepare at least three test specimens of the material. Ensure they are clean, dry, and free of any surface defects.

  • Initial Measurements (Pre-Exposure):

    • Condition the specimens as specified in ASTM D618.

    • Measure the weight of each specimen to the nearest 0.001g.

    • Measure the dimensions (length, width, thickness) of each specimen.[14]

    • If required, determine the baseline mechanical properties (e.g., tensile strength and elongation) of a set of control specimens.

  • Immersion:

    • Place the specimens in an immersion container. Ensure they are fully submerged in n-octane and do not touch each other or the container walls.

    • Seal the container to prevent evaporation.

    • Place the container in a constant temperature bath or oven set to the desired test temperature (e.g., 23 ± 2°C) for a specified duration (e.g., 7 days).[14]

  • Final Measurements (Post-Exposure):

    • After the exposure period, remove the specimens from the n-octane.

    • Wipe the specimens dry with a clean cloth and allow any residual surface solvent to evaporate.

    • Immediately re-weigh and re-measure the dimensions of each specimen.

    • Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.

    • Conduct mechanical property tests on the exposed specimens and compare the results to the unexposed control group.[12]

  • Data Analysis & Reporting:

    • Calculate the percentage change in weight and dimensions for each specimen.

    • Calculate the percentage change in mechanical properties.

    • Report all initial and final measurements, calculated changes, and visual observations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for testing the chemical resistance of a plastic material according to the ASTM D543 immersion protocol.

G cluster_pre 1. Pre-Exposure cluster_exp 2. Exposure cluster_post 3. Post-Exposure & Analysis prep Specimen Preparation (Clean & Dry) initial_measure Initial Measurements (Weight, Dimensions, Mechanical Properties) prep->initial_measure immersion Immerse in n-Octane (Controlled Temp & Duration) initial_measure->immersion final_measure Final Measurements (Weight, Dimensions, Visual Inspection) immersion->final_measure mech_test Mechanical Testing final_measure->mech_test report Data Analysis & Reporting (% Change in Properties) mech_test->report

Figure 1. ASTM D543 Immersion Test Workflow.
Logical Relationships in Material Compatibility

This diagram shows the typical interaction mechanisms between n-octane and different classes of materials.

G octane n-Octane (Nonpolar Hydrocarbon) elastomers Elastomers This compound->elastomers Swelling & Degradation plastics Plastics This compound->plastics Swelling & Plasticization metals Metals This compound->metals Minimal Interaction fkm FKM (Viton®) - Recommended - nbr NBR (Nitrile) - Good - epdm EPDM - Not Recommended - ptfe PTFE - Recommended - pp Polypropylene - Good - pc Polycarbonate - Not Recommended - ss Stainless Steel - Recommended - al Aluminum - Recommended -

Figure 2. n-Octane Interaction with Material Classes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Octane Combustion Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficiency of octane (B31449) combustion in engines.

Troubleshooting Guides

Issue: Engine Knocking or Pre-Ignition Observed During Experiment

Q1: What are the primary causes of engine knock (detonation) or pre-ignition in a research engine setting?

Engine knock, or detonation, is the premature ignition of the air-fuel mixture before the spark plug fires.[1] This phenomenon can lead to significant engine damage, including blown head gaskets, rod bearing failure, and spark plug damage.[1] The primary causes researchers should investigate include:

  • Low-Octane Fuel: Using a fuel with an this compound rating below the engine's requirement for the set compression ratio is a common cause.[1]

  • Over-Advanced Ignition Timing: If the spark plug fires too early, cylinder pressure can rise too quickly, leading to knock.[1][2]

  • Lean Air-Fuel Mixture: An excess of air relative to fuel can increase combustion temperatures, promoting premature ignition.[1][2]

  • Engine Overheating: High operating temperatures can cause "hot spots" within the combustion chamber that trigger early ignition.[1]

  • Carbon Deposits: Buildup of carbon on pistons and valves can create hot spots that ignite the fuel mixture prematurely.[1]

  • Faulty Knock Sensor: A malfunctioning knock sensor will fail to signal the Engine Control Unit (ECU) to adjust ignition timing to mitigate knock.[1]

Q2: I'm observing engine knock. What is the immediate troubleshooting workflow I should follow?

If engine knock is detected, follow these steps to diagnose and resolve the issue:

  • Verify Fuel this compound Rating: Ensure the fuel's Research this compound Number (RON) and Motor this compound Number (MON) are appropriate for the engine's compression ratio and operating conditions.[3]

  • Check Ignition Timing: Start with a conservative ignition timing (e.g., 10 degrees Before Top Dead Center) and adjust as needed.[3] Avoid over-advancing the timing, as this can induce knock.[4]

  • Analyze Air-Fuel Ratio (AFR): Ensure the engine is not running too lean. A richer mixture can help cool the combustion chamber and prevent detonation.[2]

  • Inspect for Carbon Deposits: If the engine has been run for an extended period, inspect the combustion chamber for carbon buildup.[1]

  • Monitor Engine Temperature: Ensure the cooling system is functioning optimally and that cylinder head temperatures are within the expected range.[1]

Below is a logical diagram illustrating the troubleshooting workflow for engine knock.

G cluster_solutions Potential Solutions Start Engine Knock Detected CheckFuel Verify Fuel this compound Rating Start->CheckFuel CheckTiming Adjust Ignition Timing CheckFuel->CheckTiming If this compound is correct UseHigherthis compound Use Higher this compound Fuel CheckFuel->UseHigherthis compound CheckAFR Analyze Air-Fuel Ratio CheckTiming->CheckAFR If timing is correct RetardTiming Retard Ignition Timing CheckTiming->RetardTiming CheckCarbon Inspect for Carbon Deposits CheckAFR->CheckCarbon If AFR is correct RichenMixture Richen Air-Fuel Mixture CheckAFR->RichenMixture CheckTemp Monitor Engine Temperature CheckCarbon->CheckTemp If no deposits CleanEngine Perform Carbon Cleaning CheckCarbon->CleanEngine Resolved Issue Resolved CheckTemp->Resolved If temp is normal ImproveCooling Improve Cooling System CheckTemp->ImproveCooling UseHigherthis compound->Resolved RetardTiming->Resolved RichenMixture->Resolved CleanEngine->Resolved ImproveCooling->Resolved

Caption: Troubleshooting workflow for engine knock.
Issue: Incomplete Combustion and High Emissions

Q3: My exhaust gas analysis shows high levels of carbon monoxide (CO) and soot. What does this indicate and how can I fix it?

High levels of CO and soot are classic indicators of incomplete combustion.[5][6] This occurs when there isn't enough oxygen to fully oxidize the fuel into carbon dioxide (CO2) and water (H2O).[5] Potential causes in an experimental setup include:

  • Insufficient Air Supply: The air-fuel ratio may be too rich (too much fuel, not enough air).[7]

  • Poor Fuel-Air Mixing: Inadequate turbulence or improper fuel injection can lead to localized fuel-rich zones where combustion is incomplete.[7]

  • Low Combustion Temperature: Temperatures may not be high enough for complete reaction, which can be caused by excessive heat loss or overly retarded ignition timing.[7]

  • Insufficient Time: At high engine speeds, there may not be enough time for combustion to complete before the exhaust valve opens.[7]

To address this, researchers should:

  • Adjust the Air-Fuel Ratio: Gradually lean out the mixture while monitoring emissions and engine stability.

  • Optimize Fuel Injection/Induction: Verify that fuel injectors are functioning correctly and that the intake manifold design promotes good air-fuel mixing.

  • Analyze Combustion Phasing: Use cylinder pressure data to ensure that the main combustion event is occurring at the optimal crank angle.

Q4: What is the general relationship between this compound number and emissions?

Generally, using a fuel with the appropriate this compound rating for the engine's design helps ensure complete and controlled combustion. This can lead to lower emissions of unburned hydrocarbons and carbon monoxide.[8] Additives that boost this compound and contain oxygen, like ethanol (B145695), can also help promote more complete combustion, further reducing CO emissions.[8]

Frequently Asked Questions (FAQs)

Q5: How do this compound-boosting additives improve combustion efficiency?

This compound boosters are chemical compounds that increase a fuel's resistance to knocking.[9] This allows engines to be run at higher compression ratios, which increases thermal efficiency.[10] Additives like ethanol or Methyl tertiary-butyl ether (MTBE) not only raise the this compound level but also introduce oxygen into the fuel, which can lead to more complete burning of the fuel.[11][12] This improved combustion can result in higher power output and better fuel economy.[9]

Q6: Can I use an ECU tune to improve this compound combustion efficiency?

Yes, tuning the Engine Control Unit (ECU) is a primary method for optimizing combustion.[13] A professional tuner can adjust parameters like ignition timing and the air-fuel ratio to maximize the energy extracted from the fuel.[4][13] After a performance ECU tune that advances ignition timing, a higher this compound fuel is often required to prevent detonation.[14]

Q7: What is the difference between Research this compound Number (RON) and Motor this compound Number (MON)?

Both RON and MON measure a fuel's resistance to knocking, but under different simulated conditions.

  • RON (Research this compound Number): Determined in a test engine under mild conditions (600 rpm), simulating low-speed, city-like driving.[15]

  • MON (Motor this compound Number): Determined under more severe conditions (900 rpm, higher intake temperature), simulating high-speed, highway driving.[15] MON values are typically lower than RON values for the same fuel. The Anti-Knock Index (AKI) displayed at fuel pumps in the United States is the average of RON and MON, i.e., (R+M)/2.[16]

Data Presentation

Table 1: Impact of this compound Booster Additives on Engine Performance

Additive TypeDosageChange in Brake PowerChange in Brake Thermal EfficiencyChange in Brake Specific Fuel ConsumptionReference
This compound BoosterHalf Addition+8.3%+7.3%-9.0%[8]
This compound BoosterNormal Addition+19.4%+18.4%-20.2%[8]
This compound BoosterDouble Addition+14.0%--14.7%[8]
MTBE5-30 vol%---[17]
Ethanol10 vol%---[17]

Note: "Normal Addition" as per the referenced study was 5 mL/L of this compound booster.[8]

Experimental Protocols

Protocol 1: Determination of Research this compound Number (RON)

Objective: To experimentally measure the RON of a sample fuel using a Cooperative Fuel Research (CFR) engine.

Apparatus:

  • Standard CFR F1/F2 engine with an adjustable compression ratio.[18][19]

  • Instrumentation to measure cylinder pressure, intake air temperature, and engine speed.[19]

  • Reference fuels: Iso-octane (RON 100) and n-heptane (RON 0).[15]

  • Sample fuel to be tested.

Methodology (Based on ASTM D2699):

  • Engine Warm-up: Operate the CFR engine on a reference fuel until all temperatures and pressures stabilize according to the standard's specifications.

  • Standardization: Calibrate the engine using reference fuels of known this compound numbers to ensure it is operating correctly.

  • Sample Testing:

    • Run the engine on the sample fuel.

    • Adjust the engine's compression ratio until a standard level of knock intensity is observed, as measured by the knock sensor.

    • Record the compression ratio at which this standard knock occurs.

  • Bracketing:

    • Select two reference fuel blends (mixtures of iso-octane and n-heptane) that are known to bracket the sample fuel's expected this compound number.

    • Run the engine on each of these bracketing fuels and adjust the compression ratio to achieve the same standard knock intensity.

  • Calculation: The RON of the sample fuel is determined by interpolating between the this compound numbers of the two bracketing reference fuels based on the compression ratio readings.[15]

Below is a diagram illustrating the experimental workflow for RON determination.

G Start Start RON Test WarmUp Warm up CFR Engine with Reference Fuel Start->WarmUp Standardize Standardize Engine with Known Fuels WarmUp->Standardize RunSample Run Engine on Sample Fuel Standardize->RunSample AdjustCR Adjust Compression Ratio to achieve Standard Knock RunSample->AdjustCR RecordCR Record Compression Ratio AdjustCR->RecordCR Bracket Run Bracketing Reference Fuels RecordCR->Bracket Interpolate Interpolate to find RON Bracket->Interpolate End End Test Interpolate->End

Caption: Experimental workflow for RON determination.

References

Technical Support Center: Synthesis of Specific Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of specific, highly-branched octane (B31449) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing specific, highly-branched this compound isomers?

A1: The main challenges include:

  • Low Selectivity: Achieving a high yield of a specific isomer without the formation of other isomers is difficult due to the similar thermodynamic stabilities of various branched structures.[1]

  • Side Reactions: Undesirable side reactions such as cracking (breaking of C-C bonds to form lighter hydrocarbons), polymerization, and aromatization can significantly reduce the yield of the target isomer.[2]

  • Catalyst Deactivation: Catalysts used in isomerization and alkylation processes are prone to deactivation by coking (carbon deposition), poisoning from impurities in the feedstock (e.g., sulfur, nitrogen compounds), and sintering at high temperatures.[3][4]

  • Carbocation Rearrangements: In processes like Friedel-Crafts alkylation, carbocation intermediates can rearrange to more stable forms, leading to a mixture of products instead of the desired isomer.[5][6]

  • Separation and Purification: Due to their similar boiling points, separating a specific this compound isomer from a mixture of other isomers and byproducts is often challenging and requires efficient fractional distillation or other separation techniques.

Q2: Which this compound isomers are particularly challenging to synthesize and why?

A2: Highly-branched isomers with multiple methyl groups in close proximity, such as 2,3,4-trimethylpentane and other tri-branched isomers, are especially challenging. The steric hindrance around the branched carbons makes their selective formation more difficult. While 2,2,4-trimethylpentane (isothis compound) is produced on a large scale, controlling the process to maximize its yield and minimize byproducts like 2,4-dimethylhexane (B165551) and 2,5-dimethylhexane (B165582) remains a key operational challenge.[7]

Q3: What are the most common industrial methods for producing high-octane isomers?

A3: The primary industrial methods are:

  • Catalytic Isomerization: This process converts straight-chain alkanes (like n-octane) into their branched isomers using a catalyst, typically a platinum-supported zeolite or chlorinated alumina.[8]

  • Alkylation: This process involves the reaction of isobutane (B21531) with light olefins (like isobutene) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrofluoric acid) to produce highly branched alkanes, predominantly isothis compound (B107328).[9]

  • Catalytic Cracking: This process breaks down large hydrocarbon molecules into smaller, more valuable ones, including branched alkanes that increase the this compound number of gasoline.

Troubleshooting Guides

Problem 1: Low Yield of the Target this compound Isomer
Symptom Possible Cause Troubleshooting Action
Overall low conversion of starting material.Inactive or Deactivated Catalyst: The catalyst may be poisoned, coked, or sintered.1. Regenerate the catalyst: Follow the specific regeneration protocol for your catalyst, which may involve controlled oxidation to burn off coke deposits. 2. Replace the catalyst: If regeneration is ineffective, replace the catalyst with a fresh batch. 3. Check feedstock purity: Ensure the feedstock is free from poisons like sulfur and nitrogen compounds.[10]
Suboptimal Reaction Conditions: Temperature, pressure, or reactant ratios may not be ideal.1. Optimize temperature: Isomerization is often favored at lower temperatures thermodynamically, but kinetics are slower.[11] Experiment with a range of temperatures to find the optimal balance. 2. Adjust pressure: Higher hydrogen pressure can sometimes suppress cracking and coking. 3. Vary reactant ratios: In alkylation, a high isobutane-to-olefin ratio is crucial to minimize olefin polymerization.
Equilibrium Limitations: The reaction may have reached thermodynamic equilibrium, limiting further conversion.1. Consider a recycle loop: In industrial processes, unreacted starting materials and less-branched isomers can be separated and recycled back to the reactor to drive the reaction towards the desired product.
Significant amount of light hydrocarbon byproducts.Cracking: High reaction temperatures or highly acidic catalysts can promote the cracking of hydrocarbon chains.1. Lower the reaction temperature: Cracking reactions become more significant at higher temperatures.[12] 2. Use a less acidic catalyst: A catalyst with lower acid strength may reduce cracking while maintaining sufficient isomerization activity. 3. Increase hydrogen pressure: This can help to suppress cracking by promoting hydrogenation of cracked fragments.
Formation of heavy, high-boiling point compounds.Polymerization/Oligomerization: Olefinic intermediates or feed components can polymerize, especially with highly acidic catalysts.1. Optimize catalyst acidity: A catalyst with a balanced acidity can minimize polymerization. 2. Increase isobutane-to-olefin ratio (in alkylation): A large excess of isobutane helps to ensure that olefins react with isobutane rather than with themselves.
Problem 2: Poor Selectivity towards the Desired Isomer
Symptom Possible Cause Troubleshooting Action
High yield of undesired this compound isomers.Carbocation Rearrangement: In alkylation reactions, the carbocation intermediate may rearrange to a more stable form before reacting.[5][6]1. Use a different catalyst: Some catalysts can shape-selectively favor the formation of certain isomers. 2. Modify reaction conditions: Lowering the temperature can sometimes reduce the rate of rearrangement reactions. 3. Consider an alternative synthetic route: For example, Friedel-Crafts acylation followed by reduction can avoid carbocation rearrangements that occur in direct alkylation.[5]
Non-selective Catalyst: The catalyst may not have the appropriate pore structure or active sites to favor the formation of the desired isomer.1. Select a shape-selective catalyst: Zeolite catalysts with specific pore sizes can be used to control the formation of isomers based on their molecular shape. 2. Modify the catalyst: The acidity and metal loading of the catalyst can be adjusted to improve selectivity.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and resulting product distributions for the synthesis of this compound isomers.

Table 1: Typical Conditions for n-Heptane Isomerization [11][13]

ParameterValue
CatalystPt-HZSM-5/HMS
Temperature200 - 350 °C
Time on Stream1 - 6 h
HZSM-5 Weight %10 - 40%
Optimal RON ~61 at 350°C, 25 wt% HZSM-5, 1h TOS

Table 2: Product Distribution in Isobutane/Isobutene Alkylation

Product IsomerTypical Yield (%)
2,2,4-Trimethylpentane 40 - 60
2,3,4-Trimethylpentane10 - 20
2,3,3-Trimethylpentane10 - 15
Dimethylhexanes5 - 10
Other C8 Isomers< 5
C9+ Hydrocarbons5 - 15

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of Isothis compound via Alkylation

This protocol outlines a general procedure for the alkylation of isobutene with isobutane.

Materials:

  • High-pressure reactor

  • Isobutane (liquefied)

  • Isobutene (liquefied)

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Nitrogen gas

Procedure:

  • Add the solid acid catalyst to the high-pressure reactor.

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Introduce a pre-determined ratio of liquefied isobutane and isobutene into the reactor. A typical weight ratio is 1.5:1 to 2:1 isobutane to isobutene.[14]

  • Pressurize the reactor with nitrogen to the desired reaction pressure (e.g., 0.2 - 3 MPa).[14]

  • Heat the reactor to the target temperature (e.g., 100 - 150 °C) while stirring.[14]

  • Maintain the reaction conditions for a specified duration (e.g., 1 - 5 hours).[14]

  • After the reaction, cool the reactor to room temperature and carefully vent the pressure.

  • Collect the liquid product and analyze its composition using gas chromatography (GC).

Visualizations

TroubleshootingWorkflow cluster_synthesis This compound Isomer Synthesis cluster_troubleshooting_yield Troubleshoot Low Yield cluster_troubleshooting_selectivity Troubleshoot Poor Selectivity Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckSelectivity Poor Selectivity? CheckYield->CheckSelectivity No CatalystIssues Check Catalyst Activity CheckYield->CatalystIssues Yes Success Successful Synthesis CheckSelectivity->Success No Rearrangement Address Carbocation Rearrangements CheckSelectivity->Rearrangement Yes ConditionIssues Optimize Reaction Conditions CatalystIssues->ConditionIssues SideReactions Investigate Side Reactions ConditionIssues->SideReactions SideReactions->CheckYield Re-evaluate CatalystSelectivity Improve Catalyst Selectivity Rearrangement->CatalystSelectivity CatalystSelectivity->CheckSelectivity Re-evaluate

Caption: A logical workflow for troubleshooting common issues in this compound isomer synthesis.

AlkylationPathway cluster_reactants Reactants cluster_catalysis Catalytic Steps cluster_products Products Isobutane Isobutane AlkylationStep Alkylation Isobutane->AlkylationStep Isobutene Isobutene Carbocation tert-Butyl Carbocation Formation Isobutene->Carbocation Acid Catalyst Carbocation->AlkylationStep HydrideShift Hydride Shift AlkylationStep->HydrideShift Byproducts Other C8 Isomers (e.g., 2,3,4-TMP) AlkylationStep->Byproducts Isothis compound 2,2,4-Trimethylpentane (Isothis compound) HydrideShift->Isothis compound

Caption: Simplified reaction pathway for the synthesis of isothis compound via alkylation.

References

Technical Support Center: Minimizing Emissions from Octane-Based Fuels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize emissions from octane-based fuels.

Frequently Asked Questions (FAQs)

Q1: What are the primary emissions of concern from this compound-based fuels?

A1: The main pollutants from the combustion of this compound-based fuels in internal combustion engines are carbon monoxide (CO), unburned hydrocarbons (HC), nitrogen oxides (NOx), and particulate matter (PM). Additionally, carbon dioxide (CO2), a major greenhouse gas, is a primary product of complete combustion.[1]

Q2: How does the This compound (B31449) number of a fuel influence emissions?

A2: The this compound rating of a fuel indicates its resistance to knocking or auto-ignition. Higher this compound fuels allow for higher engine compression ratios and more advanced ignition timing, which can lead to improved thermal efficiency.[2] The impact on emissions can be complex; for instance, some studies have shown that higher research this compound number (RON) fuels can lead to an increase in thermal efficiency and a decrease in fuel consumption and CO2 emissions in modern engines.[2][3][4] However, other studies have indicated that higher this compound fuels might lead to increased CO and HC emissions in certain engine types, like homogeneous charge compression ignition (HCCI) engines.[5] The relationship between this compound number and NOx emissions can also vary depending on the engine technology and operating conditions.[2][5]

Q3: What is the role of fuel additives in emission reduction?

A3: Fuel additives can be a cost-effective way to improve fuel properties and reduce harmful emissions without modifying the engine's structure.[1] Common types of additives include:

  • Detergents: Keep engine components like fuel injectors clean, which promotes more efficient combustion.[6][7]

  • This compound Boosters: Increase the fuel's this compound rating to prevent knocking.[6][8]

  • Oxygenates (e.g., ethanol): Can lead to more complete combustion, potentially reducing CO and HC emissions.[9]

  • Emissions Reducers: Formulated to minimize harmful exhaust gases like CO, NOx, and particulate matter.[6]

Q4: Can using a higher this compound fuel than recommended by the manufacturer reduce emissions?

A4: Not necessarily. Using a fuel with an this compound rating higher than what the engine is designed for may not provide any significant benefit and could even be detrimental. If the engine's control system cannot take advantage of the higher this compound (e.g., by advancing spark timing), there may be no improvement in efficiency or emissions. In some cases, it could lead to incomplete combustion and increased fuel consumption.[2]

Troubleshooting Guide

Issue 1: High NOx Emissions

  • Question: My experiment is showing unexpectedly high levels of Nitrogen Oxides (NOx). What are the potential causes and how can I troubleshoot this?

  • Answer: High NOx emissions are primarily formed at very high combustion temperatures (above 2500°F or about 1370°C) when nitrogen and oxygen react.[10]

    • Potential Causes & Solutions:

      • Lean Air-Fuel Mixture: A lean mixture (excess air) can increase combustion temperatures.

        • Troubleshooting: Check your air-fuel ratio. Ensure your fuel delivery system is functioning correctly and is properly calibrated.

      • Advanced Ignition Timing: Ignition timing that is too advanced can lead to higher peak combustion temperatures.[10]

        • Troubleshooting: Verify and adjust the ignition timing to the manufacturer's specifications or the parameters of your experiment. Retarding the timing can sometimes reduce NOx, but may also decrease performance.[10]

      • High Engine Load/Temperature: Higher engine loads and operating temperatures naturally lead to higher combustion temperatures.

        • Troubleshooting: Ensure the engine's cooling system is operating efficiently. If experimentally variable, consider the impact of reducing engine load.

      • Malfunctioning Exhaust Gas Recirculation (EGR) System: If your test engine is equipped with an EGR system, a malfunction can lead to high NOx. The EGR system is designed to lower combustion temperatures by introducing a small amount of exhaust gas back into the combustion chamber.[11]

        • Troubleshooting: Inspect the EGR valve and associated passages for blockages or incorrect operation.

Issue 2: Inconsistent or Unreliable Emissions Data

  • Question: I am getting fluctuating and non-repeatable emissions readings from my gas analyzer. What could be the problem?

  • Answer: Inconsistent data can stem from the experimental setup, the analytical equipment, or the fuel itself.

    • Potential Causes & Solutions:

      • Gas Analyzer Calibration: The gas analyzer must be properly calibrated before each test session.

        • Troubleshooting: Follow the manufacturer's protocol for zero and span gas calibration.[12]

      • Leaks in the Sampling System: Any leaks in the sampling line between the exhaust and the analyzer will introduce ambient air, diluting the sample and leading to inaccurate readings.

        • Troubleshooting: Inspect the entire sampling line for leaks. Ensure all connections are secure.

      • Improper Probe Placement: The placement of the sampling probe in the exhaust stream can affect the readings.

        • Troubleshooting: Position the probe in a location where it will receive a representative sample of the exhaust gas, typically in a straight section of the exhaust pipe.

      • Fuel Inconsistency: If using blended fuels, ensure thorough mixing to maintain a homogenous mixture.

        • Troubleshooting: Agitate fuel blends before and during the experiment if possible.

Data on Emission Reduction Strategies

Below are tables summarizing quantitative data on the effects of different fuel properties and additives on emissions.

Table 1: Effect of Research this compound Number (RON) on Emissions and Fuel Consumption

Vehicle/Engine TypeFuel RONChange in CO EmissionsChange in NOx EmissionsChange in HC EmissionsChange in Fuel ConsumptionReference
GDI Vehicle92 to 98-4.5% difference between max and min-1.7% difference between max and min[2]
PFI Vehicle92 to 98-1.1% difference between max and min-2.6% difference between max and min[2]
SI Engine83 to 94.565.52% to 75.13% decrease48.08% to 57.33% decrease49.11% to 49.44% decrease13.93% increase in bsfc[13]

Table 2: Impact of Fuel Additives on Emissions (Compared to Baseline G92 Gasoline)

AdditiveChange in NOx EmissionsChange in CO EmissionsChange in THC EmissionsChange in PM EmissionsReference
1.5% DiethylamineHighest NOx-Lowest THCImproved[1]
1.5% Aniline-Lowest CO-Improved[1]
3% Dimethyl Malonate-Highest COHighest THCImproved[1]
3% p-tert-butylphenolLowest NOx--Improved[1]

Experimental Protocols

Protocol 1: Engine Dynamometer Testing for Emission Analysis

This protocol outlines the general steps for conducting an engine dynamometer test to evaluate the emissions performance of an this compound-based fuel.

  • Engine Setup and Mounting:

    • Securely mount the test engine to the dynamometer test bed.

    • Connect the engine's output shaft to the dynamometer's absorption unit.

    • Connect all necessary auxiliary systems, including fuel supply, cooling, and exhaust.

  • Instrumentation and Data Acquisition:

    • Install sensors to measure engine speed, torque, temperatures (coolant, oil, intake air, exhaust), and pressures (oil, fuel, intake manifold).

    • Connect these sensors to a data acquisition system.

    • Set up the exhaust gas analyzer by connecting the sampling probe to the engine's exhaust pipe.

  • Pre-Test Checks and Warm-up:

    • Perform a pre-test inspection of the engine and dynamometer for any leaks or loose connections.

    • Start the engine and allow it to warm up to a stable operating temperature as specified by the manufacturer or experimental design.[8]

  • Test Execution:

    • Set the dynamometer to the desired operating mode (e.g., constant speed, constant torque, or a specific driving cycle).[8]

    • Begin data recording from the data acquisition system and the exhaust gas analyzer.

    • Run the engine through the predefined test cycle. Ensure the cooling fan is positioned correctly to provide adequate airflow.[8]

  • Data Collection and Analysis:

    • Continuously record all engine parameters and exhaust gas concentrations (CO, CO2, HC, NOx, O2).

    • After the test, stop the engine and the data recording.

    • Process the collected data to calculate parameters such as brake-specific fuel consumption (BSFC) and emission rates in grams per kilowatt-hour (g/kWh) or grams per kilometer (g/km).

Protocol 2: Measurement of Gaseous Emissions Using an Exhaust Gas Analyzer

This protocol provides a step-by-step guide for using a gas analyzer to measure emissions from an engine running on this compound-based fuel.

  • Analyzer Preparation and Calibration:

    • Turn on the gas analyzer and allow it to warm up and self-calibrate according to the manufacturer's instructions.[14]

    • Perform a zero calibration using ambient air or a zero-grade nitrogen source.

    • Perform a span calibration using a certified calibration gas mixture with known concentrations of the gases to be measured.[12]

  • Sampling Probe Installation:

    • Ensure the engine is at operating temperature.

    • Insert the sampling probe into the vehicle's tailpipe to a sufficient depth to obtain a representative sample.[14][15]

    • Ensure there are no leaks in the sampling hose and connections.

  • Data Acquisition:

    • Operate the engine at the desired speed and load conditions (e.g., idle, 2500 rpm).[14]

    • Allow the readings on the gas analyzer to stabilize.

    • Record the concentrations of CO, CO2, HC, NOx, and O2.[16]

  • Data Interpretation:

    • Analyze the measured gas concentrations. High CO and HC can indicate a rich air-fuel mixture or incomplete combustion. High NOx suggests high combustion temperatures. High O2 can indicate a lean mixture or an exhaust leak.[16]

  • Post-Test Procedures:

    • Remove the probe from the exhaust.

    • Allow the analyzer to purge with ambient air.

    • Turn off the analyzer.

Visualizations

Emission_Formation_Pathway cluster_reactants Reactants cluster_combustion Combustion Chamber cluster_products Exhaust Products This compound (C8H18) This compound (C8H18) High Temperature & Pressure High Temperature & Pressure This compound (C8H18)->High Temperature & Pressure Air (O2 + N2) Air (O2 + N2) Air (O2 + N2)->High Temperature & Pressure CO2 CO2 High Temperature & Pressure->CO2 Complete Combustion H2O H2O High Temperature & Pressure->H2O Complete Combustion NOx NOx High Temperature & Pressure->NOx High Temp Reaction CO CO High Temperature & Pressure->CO Incomplete Combustion HC HC High Temperature & Pressure->HC Unburned Fuel

Caption: Simplified pathway of emission formation during this compound combustion.

Experimental_Workflow start Start: Define Experimental Objectives fuel_prep Prepare Fuel Blend (e.g., with additives) start->fuel_prep engine_setup Set up Engine on Dynamometer fuel_prep->engine_setup instrument_cal Calibrate Gas Analyzer and Sensors engine_setup->instrument_cal warm_up Engine Warm-up to Operating Temperature instrument_cal->warm_up run_test Execute Test Cycle (e.g., constant load) warm_up->run_test data_acq Acquire Emissions and Performance Data run_test->data_acq analysis Analyze Data and Compare Results data_acq->analysis conclusion Draw Conclusions and Refine Experiment analysis->conclusion

Caption: General workflow for an this compound fuel emissions experiment.

References

Technical Support Center: Overcoming Solubility Issues with Octane in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octane-related experiments. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor aqueous solubility of This compound (B31449).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water an issue? A1: this compound (C₈H₁₈) is a non-polar hydrocarbon, a component of gasoline, and is used as a solvent in various applications.[1][2] Its non-polar nature makes it virtually insoluble in polar solvents like water.[1][3][4] This low solubility poses a significant challenge in experiments requiring the introduction of this compound into aqueous environments, such as in biological assays or certain chemical reactions.

Q2: What is the actual solubility of this compound in water? A2: The aqueous solubility of this compound is very low. It is reported to be approximately 0.66 mg/L.[3] Another source indicates a solubility of 0.07 mg per 100 g of water at 298 K (25°C).[2]

Q3: I'm observing immediate precipitation when I add my this compound stock solution (in an organic solvent) to my aqueous buffer. What's happening? A3: This is a common phenomenon known as "crashing out".[5] It occurs because the highly concentrated this compound in your non-polar organic stock solvent is suddenly introduced into an aqueous environment where it is not soluble. The rapid change in solvent polarity causes the this compound to aggregate and precipitate out of the solution.

Q4: My this compound solution looks fine initially but becomes cloudy over time. Why? A4: This suggests that your initial solution was supersaturated and thermodynamically unstable.[6] Over time, the dissolved this compound molecules begin to agglomerate, leading to the formation of larger particles that scatter light, resulting in a cloudy appearance, which is a precursor to visible precipitation.

Q5: Can I use a cloudy or precipitated this compound solution for my experiments? A5: No. A cloudy or precipitated solution indicates that the this compound is not fully dissolved.[5] Using such a solution will lead to inaccurate and non-reproducible results because the actual concentration of dissolved this compound is unknown and inconsistent.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution
  • Possible Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit.

  • Solutions:

    • Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound.

    • Optimize Dilution Technique:

      • Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution.[5]

      • Add the this compound stock solution dropwise into the vortex of the vigorously stirring or vortexing aqueous buffer.[6] This rapid dispersion helps prevent localized high concentrations.

    • Utilize a Solubility Enhancer: Employ methods such as co-solvents, surfactants, or cyclodextrins as detailed in the sections below.

Issue 2: Solution Becomes Cloudy or Precipitates Over Time
  • Possible Cause: The solution is supersaturated and unstable.

  • Solutions:

    • Prepare Fresh Solutions: Prepare the final aqueous this compound solution immediately before use to minimize the time for precipitation to occur.[5]

    • Incorporate Solubilizing Agents: The use of co-solvents, surfactants, or cyclodextrins can create a more stable formulation, preventing delayed precipitation.

Methods for Enhancing this compound Solubility

Co-Solvents

Co-solvents are organic solvents miscible with water that can increase the solubility of non-polar compounds.[7] For this compound, alcohols like ethanol (B145695) can be effective.[8][9] The co-solvent works by reducing the overall polarity of the aqueous solution, allowing for better solvation of the non-polar this compound molecules.

Surfactants and Emulsification

Surfactants are molecules with both a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail.[10] They can stabilize a mixture of this compound and water by forming micelles or emulsions. In an oil-in-water emulsion, tiny droplets of this compound are dispersed in the aqueous phase, stabilized by surfactant molecules at the oil-water interface.

Common non-ionic surfactants for this purpose include the Tween and Span series.[11][12] The choice of surfactant is often guided by its Hydrophilic-Lipophilic Balance (HLB) value, which indicates its relative affinity for water and oil phases.[13] For water-in-octane emulsions, a mixture of Tween 80 and Span 80 has been shown to be effective.[11]

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate non-polar molecules like this compound within their hydrophobic core, forming an "inclusion complex." This complex has a hydrophilic exterior, allowing it to dissolve in water, thereby increasing the apparent solubility of the guest molecule.[14]

Quantitative Data Summary

The following tables summarize the solubility of this compound in water under various conditions.

Table 1: Solubility of this compound in Water at Different Temperatures and Pressures

Temperature (K)Pressure (MPa)Solubility (g this compound / 100 g solution)Mole Fraction (x10⁻⁵)
310.90.01030.00760.012
366.50.1170.0300.048
422.00.6550.240.38
479.52.512.54.0
536.17.032235
552.88.863860

Data sourced from the IUPAC-NIST Solubilities Database.[16]

Table 2: Mole Fraction Aqueous Solubility of n-Octane at Atmospheric Pressure

Temperature (°C)Mole Fraction (x10⁻⁷)
1~1.13
18~1.60 (minimum)
23~1.13 (minimum)
45~1.60

Data adapted from a study on the aqueous solubility of n-octane.[17]

Experimental Protocols

Protocol 1: Preparation of an this compound Solution Using a Co-solvent (Ethanol)
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% ethanol.

  • Calculate Volumes: Determine the required volumes of the this compound stock and the aqueous buffer to achieve the desired final concentration of this compound and a final ethanol concentration that is compatible with your experimental system (typically <1% v/v).

  • Aliquot Buffer: Add the calculated volume of the aqueous buffer to a sterile container.

  • Stir/Vortex: Place the container on a magnetic stirrer or vortex mixer and begin vigorous mixing.

  • Add Stock Solution: While the buffer is being mixed, add the calculated volume of the this compound-ethanol stock solution dropwise into the vortex.

  • Continue Mixing: Allow the solution to mix for an additional 1-2 minutes to ensure homogeneity.

  • Inspect: Visually inspect the solution for any signs of cloudiness or precipitation.

  • Use Immediately: Use the freshly prepared solution for your experiment.

Protocol 2: Preparation of an this compound-in-Water Emulsion Using Surfactants
  • Select Surfactants: Choose a suitable surfactant or a blend of surfactants (e.g., Tween 80 and Span 80). The optimal Hydrophilic-Lipophilic Balance (HLB) for an this compound-in-water emulsion is typically in the range of 8-18.

  • Prepare Aqueous Phase: Dissolve the chosen surfactant(s) in the aqueous buffer to the desired concentration (e.g., 0.1% - 1% w/v).

  • Add this compound: Add the desired amount of this compound to the aqueous surfactant solution.

  • Emulsify:

    • High-Shear Mixing: Use a high-shear mixer (e.g., homogenizer) to break down the this compound into small droplets.

    • Sonication: Alternatively, use a probe sonicator to emulsify the mixture. Apply short bursts of sonication, keeping the sample on ice to prevent overheating.

  • Inspect: The resulting emulsion should appear milky white and uniform.

  • Stability Check: Monitor the emulsion for any signs of phase separation (creaming or coalescence) over time.

Protocol 3: Solubilization of this compound Using Cyclodextrins
  • Select Cyclodextrin (B1172386): Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and low toxicity.[15]

  • Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in the aqueous buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming may be required to facilitate dissolution.

  • Add this compound: Add an excess amount of this compound to the cyclodextrin solution.

  • Complexation: Vigorously stir or shake the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Separate Excess this compound: Centrifuge the mixture at high speed to pellet any undissolved this compound.

  • Collect Supernatant: Carefully collect the clear supernatant, which contains the water-soluble this compound-cyclodextrin complex.

  • Determine Concentration: The concentration of the solubilized this compound in the supernatant should be determined analytically (e.g., by gas chromatography).

Visual Guides

TroubleshootingWorkflow Troubleshooting Workflow for this compound Precipitation cluster_solutions Corrective Actions start Start: Diluting this compound Stock in Aqueous Buffer issue Precipitation or Cloudiness Observed? start->issue immediate Immediate Precipitation issue->immediate Yes, Immediately delayed Cloudy Over Time issue->delayed Yes, Over Time solution_clear Solution is Clear issue->solution_clear No sol1 1. Lower Final Concentration immediate->sol1 sol2 2. Optimize Dilution (Vortexing, Dropwise Addition) immediate->sol2 sol3 3. Use Solubilizing Agent (Co-solvent, Surfactant, Cyclodextrin) immediate->sol3 delayed->sol3 sol4 4. Prepare Fresh Solution Immediately Before Use delayed->sol4 end_ok Proceed with Experiment solution_clear->end_ok sol1->issue Re-evaluate sol2->issue Re-evaluate sol3->issue Re-evaluate sol4->issue Re-evaluate

Caption: Troubleshooting workflow for this compound precipitation.

EmulsificationWorkflow Experimental Workflow: this compound-in-Water Emulsification start Start step1 Prepare Aqueous Phase: Dissolve Surfactant(s) in Buffer start->step1 step2 Add this compound to Aqueous Phase step1->step2 step3 High-Energy Mixing: - Homogenizer - Sonication step2->step3 step4 Inspect Emulsion (Uniform, Milky Appearance) step3->step4 check Is Emulsion Stable? step4->check end_ok Use in Experiment check->end_ok Yes end_fail Optimize Surfactant Concentration or Type check->end_fail No end_fail->step1 Restart

Caption: Workflow for preparing an this compound-in-water emulsion.

References

Technical Support Center: Optimizing Octane as a Solvent for Specific Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using octane (B31449) as a solvent in your chemical reactions.

Frequently Asked Questions (FAQs)

General Properties and Solubility

Q1: What are the key properties of this compound as a reaction solvent?

A1: this compound is a nonpolar, hydrocarbon solvent. Its key properties include a boiling point of approximately 125-127 °C, low water solubility, and chemical inertness under many reaction conditions.[1] As a nonpolar solvent, it is an excellent choice for dissolving other nonpolar compounds, such as hydrocarbons, and for reactions where a non-participatory medium is required.[1][2]

Q2: What types of compounds are soluble in this compound?

A2: Following the principle of "like dissolves like," this compound is an effective solvent for nonpolar solutes.[3] This includes a wide range of organic compounds with low polarity. Highly polar or ionic compounds will have very limited solubility in this compound.

Table 1: General Solubility of Compound Classes in this compound

Compound ClassExpected Solubility in this compoundRationale
Alkanes, Alkenes, AlkynesHighNonpolar hydrocarbons readily dissolve in a nonpolar solvent.
Aromatic HydrocarbonsHighGenerally nonpolar and miscible with other hydrocarbons.
EthersModerate to HighLow polarity allows for good solubility.
Alkyl HalidesModerate to HighPolarity is relatively low, allowing for dissolution in nonpolar solvents.[4][5][6]
Ketones and EstersLow to ModerateThe polar carbonyl group reduces solubility compared to hydrocarbons.
AlcoholsVery LowThe highly polar hydroxyl (-OH) group leads to poor solubility.
Carboxylic AcidsVery LowThe polar carboxyl (-COOH) group results in very poor solubility.
Inorganic SaltsInsolubleIonic compounds are insoluble in nonpolar solvents.

Q3: When should I choose this compound over other nonpolar solvents like hexane (B92381) or toluene (B28343)?

A3: The choice of solvent depends on several factors, primarily the required reaction temperature and the polarity of the reactants.

  • Temperature: this compound's higher boiling point (125-127 °C) compared to hexane (~69 °C) makes it suitable for reactions that require elevated temperatures.[7]

  • Reactivity: Toluene, with its aromatic ring, can sometimes participate in or be affected by certain reactions, whereas this compound is more inert.

  • Solubility: While all are nonpolar, subtle differences in their solvating properties might influence reaction rates and outcomes. For some reactions, such as certain Heck couplings, toluene may offer better results.[6]

Specific Reaction Types

Q4: Can Grignard reactions be performed in this compound?

A4: While technically possible, using this compound for Grignard reactions is challenging and generally not recommended. Grignard reagents are typically prepared in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[8][9] These solvents are crucial because they are aprotic and the oxygen atoms solvate and stabilize the Grignard reagent.[8] Hydrocarbon solvents like this compound do not offer this stabilization, which can lead to the precipitation of the Grignard reagent and reduced reactivity.[10] If an ethereal solvent is not feasible, a mixture of an ether and a hydrocarbon may be considered, but this requires careful optimization.

Q5: Is this compound a suitable solvent for the Wurtz reaction?

A5: Yes, the Wurtz reaction, which involves the coupling of two alkyl halides using sodium metal, can be performed in a nonpolar, aprotic solvent like this compound.[11][12] The reaction must be conducted under anhydrous (dry) conditions as the organosodium intermediates are highly basic and will react with water.[11] While dry ether is commonly cited, this compound can be an effective alternative, especially for higher-boiling alkyl halides.

Q6: Can palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) be run in this compound?

A6: Yes, these reactions can often be performed in nonpolar solvents. However, the solubility of all components, including the catalyst, base, and reactants (especially boronic acids in Suzuki couplings), must be considered.

  • Heck Reaction: Studies have shown that the Heck reaction can be successfully carried out in nonpolar hydrocarbon solvents like heptane, which is chemically similar to this compound.[13][14] The choice of ligand on the palladium catalyst is critical for achieving good yields in these solvents.[13][14]

  • Sonogashira Coupling: While a wide range of solvents can be used, nonpolar solvents like toluene have been shown to be effective, suggesting that this compound could also be a suitable choice under the right conditions.[15] The solubility of the various components, including the palladium catalyst, copper co-catalyst, and base, is a key consideration.[13]

  • Suzuki Coupling: The Suzuki-Miyaura reaction is known for its tolerance of a wide variety of solvents.[16] However, the solubility of the boronic acid and the inorganic base can be very low in highly nonpolar solvents like this compound.[12][17] This can negatively impact the reaction rate. Often, a co-solvent or a phase-transfer catalyst may be necessary to facilitate the reaction.

Biphasic Reactions and Phase-Transfer Catalysis (PTC)

Q7: My reactants have different polarities and are not soluble in the same solvent. Can I use this compound in a biphasic system?

A7: Yes, this compound is an excellent choice for the organic phase in a biphasic system, particularly when one reactant is soluble in water (the aqueous phase) and the other is soluble in a nonpolar organic solvent. For the reaction to occur, a phase-transfer catalyst (PTC) is typically required.[18][19]

Q8: What is a phase-transfer catalyst and how does it work in an this compound/water system?

A8: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction can then take place.[18][19] Typically, these are quaternary ammonium (B1175870) or phosphonium (B103445) salts with long alkyl chains that make them soluble in the organic phase (this compound).[18] The catalyst transports an anionic reactant from the aqueous phase into the organic phase, where it can then react with the organic-soluble substrate.

Q9: What are the key parameters to optimize in a phase-transfer catalyzed reaction in this compound?

A9: Several factors can influence the efficiency of a PTC reaction:

  • Choice of Catalyst: The structure of the PTC, particularly the length of the alkyl chains, affects its solubility in the organic phase and its efficiency.

  • Stirring Speed: In a biphasic system, the reaction rate is often limited by the mass transfer of species across the interface. Increasing the stirring speed increases the interfacial area between the two phases, which can significantly increase the reaction rate.[20]

  • Concentration of Reactants and Catalyst: The concentrations of all species will influence the reaction kinetics.

  • Temperature: As with most reactions, temperature will affect the reaction rate.

Troubleshooting Guides

Issue 1: Low or No Reactivity
Possible Cause Troubleshooting Steps
Poor Solubility of a Reactant - If one reactant is polar, consider using a phase-transfer catalyst (PTC) with an aqueous phase. - If both reactants are organic but one has limited solubility, try increasing the reaction temperature. - Consider using a co-solvent to improve solubility, but be aware this may affect the reaction outcome.
Reaction Not Initiating (e.g., Grignard) - For reactions requiring activation, ensure all reagents and glassware are scrupulously dry. - Use an initiating agent if applicable (e.g., a small crystal of iodine for Grignard reactions).
Inactive Catalyst - For catalytic reactions, ensure the catalyst is not "poisoned" by impurities in the starting materials or solvent. - Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to oxygen.
Issue 2: Formation of a Stable Emulsion During Workup

Q10: I'm getting a thick, stable emulsion between the this compound and aqueous layers during extraction. How can I break it?

A10: Emulsion formation is common when working with biphasic systems, especially if surfactants or fine solids are present.[19][21]

Method Procedure
1. "Salting Out" Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[21] The increased ionic strength of the aqueous layer often helps to break the emulsion.[21]
2. Gentle Swirling Instead of vigorous shaking, gently swirl or invert the separatory funnel. This can prevent the formation of a tight emulsion in the first place.[21]
3. Filtration If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of celite or glass wool can be effective.
4. Centrifugation If available, centrifuging the mixture is a very effective way to force the separation of the layers.[21]
5. Time Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to the slow separation of the layers.[21]
Issue 3: Difficulty Removing this compound from the Product

Q11: this compound has a high boiling point. How can I effectively remove it from my product, especially if my product is also a high-boiling liquid?

A11: Removing high-boiling solvents like this compound requires specific techniques, especially if the product is not a solid that can be filtered.

Method Description
1. Rotary Evaporation under High Vacuum A standard rotary evaporator can be used, but it will require a good vacuum pump (not just a water aspirator) to lower the boiling point of this compound sufficiently for efficient removal at a reasonable temperature.[7][20]
2. Simple Distillation If your product has a significantly higher boiling point than this compound (a difference of >50 °C), simple distillation can be used to remove the bulk of the solvent.[22]
3. Kugelrohr Distillation For small quantities of high-boiling products, a Kugelrohr apparatus can be very effective for removing the last traces of a high-boiling solvent under high vacuum.
4. Lyophilization (Freeze-Drying) If your product is a solid and is soluble in a solvent that can be freeze-dried (like dioxane or water), you can perform a solvent exchange and then lyophilize to remove the final traces of solvent. This is generally not directly applicable to removing this compound itself.
5. Column Chromatography If your product is to be purified by column chromatography, the solvent removal step can often be bypassed, as the crude reaction mixture (after an initial workup) can be directly loaded onto the column.

Experimental Protocols

Protocol 1: Wurtz Reaction - Synthesis of Dodecane (B42187) from 1-Hexyl Bromide

This protocol provides a general procedure for the Wurtz coupling of an alkyl halide in this compound.

Materials:

  • 1-Hexyl bromide

  • Sodium metal, cut into small pieces

  • Anhydrous n-octane

  • Anhydrous diethyl ether (for washing)

  • Standard laboratory glassware, dried in an oven

  • Reflux condenser

  • Addition funnel

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel. Ensure the system is under a dry, inert atmosphere (e.g., nitrogen or argon).

  • In the flask, place sodium metal (2.2 equivalents) and cover it with anhydrous n-octane.

  • In the addition funnel, place 1-hexyl bromide (1.0 equivalent) dissolved in anhydrous n-octane.

  • Begin stirring the sodium suspension and add a small amount of the 1-hexyl bromide solution to initiate the reaction. Gentle warming may be necessary to start the reaction.

  • Once the reaction has initiated (as evidenced by a slight cloudiness or temperature increase), add the remaining 1-hexyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 2-3 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess sodium by the slow, dropwise addition of ethanol, followed by water.

  • Transfer the mixture to a separatory funnel, wash with water, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the this compound solvent by distillation or rotary evaporation under reduced pressure.

  • The resulting crude dodecane can be further purified by fractional distillation if necessary.

Protocol 2: Phase-Transfer Catalyzed Nucleophilic Substitution - Synthesis of 1-Cyanothis compound

This protocol is a classic example of a phase-transfer catalyzed reaction in a biphasic system with this compound as the organic solvent.[18][19]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chlorothis compound (1.0 equivalent), n-octane, and the phase-transfer catalyst (e.g., TBAB, 0.05 equivalents).

  • In a separate beaker, dissolve sodium cyanide (1.5 equivalents) in deionized water to create an aqueous solution.

  • Add the aqueous sodium cyanide solution to the flask containing the organic mixture.

  • Heat the biphasic mixture to reflux (around 100 °C) with vigorous stirring. The efficiency of the stirring is crucial for maximizing the interfacial area and, therefore, the reaction rate.

  • Monitor the reaction progress by a suitable method (e.g., GC or TLC). The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the this compound by distillation or rotary evaporation.

  • The product, 1-cyanothis compound, can be purified by vacuum distillation.

Visualizations

experimental_workflow_PTC cluster_prep Reaction Setup A Combine 1-chlorothis compound, This compound, and PTC in flask C Add aqueous NaCN to the organic mixture A->C B Prepare aqueous NaCN solution B->C D Heat to reflux with vigorous stirring C->D E Monitor reaction progress (GC/TLC) D->E F Cool to room temperature E->F Reaction complete G Workup: - Separate layers - Wash organic phase - Dry organic phase F->G H Solvent Removal: (Distillation/Rotovap) G->H I Product Purification: (Vacuum Distillation) H->I

Caption: Experimental workflow for a phase-transfer catalyzed reaction in this compound.

troubleshooting_emulsion start Emulsion Formed During Workup q1 Have you tried adding brine? start->q1 a1_yes Let stand for 15-30 minutes q1->a1_yes Yes a1_no Add Saturated NaCl (brine) and gently swirl q1->a1_no No q2 Emulsion Persists? a1_yes->q2 a1_no->q2 a2_yes Try centrifugation or filtration through Celite q2->a2_yes Yes a2_no Separate Layers q2->a2_no No end Problem Solved a2_yes->end a2_no->end

Caption: Troubleshooting guide for emulsion formation in this compound-water systems.

References

Navigating the Risks of Octane: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise handling of chemical compounds is paramount. Octane (B31449), a key solvent and component in many experimental protocols, requires stringent safety measures to mitigate its inherent health and safety risks. This technical support center provides detailed troubleshooting guides and frequently asked questions to ensure the safe handling of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with this compound exposure?

A1: this compound exposure can lead to a range of health effects. Inhalation may cause drowsiness, dizziness, and irritation of the nose and throat.[1][2][3] Skin contact can result in irritation, and prolonged or repeated exposure may lead to dermatitis, characterized by dryness, cracking, and a rash.[2][3] Eye contact will cause irritation.[1][3] Ingestion is a significant concern due to the risk of aspiration into the lungs, which can cause chemical pneumonitis and may be fatal.[3]

Q2: What are the immediate first aid procedures for different types of this compound exposure?

A2: Quick and appropriate first aid is crucial in mitigating the effects of this compound exposure.

  • Inhalation: Move the individual to fresh air immediately.[4][5] If breathing has stopped, perform artificial respiration.[4][6] Seek medical attention if symptoms such as headache, dizziness, or respiratory irritation persist.[7]

  • Skin Contact: Promptly wash the affected area with soap and water.[6] Remove any contaminated clothing.[2][4] If skin irritation develops or persists, seek medical attention.[4][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[4][9] If the person is conscious, rinse their mouth with water.[4][9] Seek immediate medical attention.[4]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: Appropriate PPE is essential for preventing exposure. The following should be worn:

  • Eye and Face Protection: Safety glasses with side shields or chemical goggles are required.[10]

  • Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, are necessary.[2][11] A lab coat or chemical-resistant apron should also be worn.[10]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[10] If ventilation is inadequate or exposure limits are likely to be exceeded, a respirator with an appropriate organic vapor cartridge is required.[1][8]

Q4: How should this compound be stored safely in the laboratory?

A4: this compound is a highly flammable liquid and requires specific storage conditions. Store it in a tightly closed, approved container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[8][12] It should be kept separate from oxidizing agents.[4][13] Storage should be in a designated flammable liquids storage cabinet.

Q5: What is the correct procedure for disposing of this compound waste?

A5: this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[8] Never pour this compound down the drain.[3] Collect it in a properly labeled, sealed, and compatible waste container for pickup by a certified hazardous waste disposal company.[14][15]

Troubleshooting Guides

Scenario 1: I have just spilled a small amount of this compound on the lab bench.

StepActionRationale
1 Alert Nearby Personnel Ensure the safety of others in the immediate vicinity.
2 Eliminate Ignition Sources Turn off any open flames, hot plates, or other potential ignition sources as this compound is highly flammable.[8][13]
3 Ensure Adequate Ventilation Increase ventilation by opening a fume hood sash or ensuring the lab's ventilation system is active to dissipate flammable vapors.[3]
4 Don Personal Protective Equipment (PPE) If not already wearing them, put on safety goggles, gloves, and a lab coat.[10]
5 Contain and Absorb the Spill Use an inert absorbent material like sand, earth, or a commercial sorbent to cover the spill.[3][13][16]
6 Collect and Dispose of Waste Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[14][17]
7 Clean the Area Wipe down the spill area with a detergent and water solution.

Scenario 2: The fire alarm has sounded, and I have an open container of this compound on my bench.

StepActionRationale
1 Remain Calm and Assess the Situation Quickly and calmly assess your immediate surroundings for any signs of fire.
2 Safely Secure the this compound If it is safe to do so without delaying your evacuation, place a cap on the this compound container. This minimizes the release of flammable vapors.
3 Turn Off Equipment If time permits and it is safe, turn off any nearby equipment that could serve as an ignition source.
4 Evacuate Immediately Follow your laboratory's established emergency evacuation procedures. Do not use elevators.
5 Inform Emergency Responders Once you have evacuated to a safe location, inform emergency personnel of the location and nature of the hazardous material.

Quantitative Data

Physical and Chemical Properties of n-Octane

PropertyValue
CAS Number 111-65-9[8]
Molecular Weight 114.2 g/mol [1][2]
Boiling Point 125.7 °C (258.3 °F)[1]
Flash Point 13 °C (56 °F)[1][2]
Specific Gravity 0.703[1]
Vapor Density 3.9 (Air = 1)[2]
Lower Explosive Limit (LEL) 1.0%[1][2]
Upper Explosive Limit (UEL) 6.5%[1][2]

Occupational Exposure Limits for n-Octane

OrganizationTWA (8-hour)STEL (15-minute)
OSHA PEL 500 ppm (2350 mg/m³)[1][8]-
ACGIH TLV 300 ppm[2][8]-
NIOSH REL 75 ppm (350 mg/m³)[1][8]385 ppm (1800 mg/m³)[1][8]

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit

Experimental Protocols & Workflows

DOT Script for this compound Spill Cleanup Procedure

Octane_Spill_Cleanup cluster_Initial_Response Initial Response cluster_Containment Containment & Cleanup cluster_Final_Steps Final Steps Spill This compound Spill Occurs Alert Alert Others in Area Spill->Alert Ignition Eliminate Ignition Sources Alert->Ignition Ventilate Ensure Ventilation Ignition->Ventilate PPE Don Appropriate PPE Ventilate->PPE Absorb Absorb with Inert Material PPE->Absorb Collect Collect Waste Absorb->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Hazardous Waste Clean->Dispose Report Report Incident Dispose->Report

Caption: Workflow for a safe and effective response to an this compound spill in a laboratory setting.

DOT Script for this compound Handling and Storage Safety

Octane_Handling_Safety cluster_Preparation Preparation cluster_Handling Handling cluster_Storage_Disposal Storage & Disposal ReviewSDS Review Safety Data Sheet (SDS) WearPPE Wear Required PPE ReviewSDS->WearPPE WorkArea Prepare Well-Ventilated Work Area WearPPE->WorkArea Dispense Dispense this compound Carefully WorkArea->Dispense AvoidInhalation Avoid Inhaling Vapors Dispense->AvoidInhalation NoIgnition Keep Away from Ignition Sources AvoidInhalation->NoIgnition Store Store in Approved Flammable Cabinet NoIgnition->Store Segregate Segregate from Incompatibles Store->Segregate Waste Dispose of as Hazardous Waste Segregate->Waste

Caption: Key procedural steps for the safe handling and storage of this compound in a research environment.

References

techniques for breaking down octane in environmental remediation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in environmental remediation experiments targeting octane (B31449).

Section 1: Bioremediation of this compound

Bioremediation leverages microorganisms to break down this compound and other petroleum hydrocarbons into less toxic substances like carbon dioxide and water.[1][2][3] This section addresses common issues encountered during these experiments.

Frequently Asked Questions (FAQs) - Bioremediation

Q1: What is bioremediation and how does it apply to this compound degradation? A1: Bioremediation is an environmentally sustainable and cost-effective treatment that uses microorganisms to clean up contaminated sites.[4] For this compound, which is a component of petroleum, specific bacteria and fungi utilize it as a source of carbon and energy, breaking it down through metabolic processes.[1] Strategies often involve enhancing the activity of native microbial populations (biostimulation) or introducing specialized hydrocarbon-degrading microbes to the site (bioaugmentation).[4]

Q2: Which microbial species are known to be effective at degrading this compound? A2: Several bacterial genera are known to effectively degrade hydrocarbons. Genera such as Pseudomonas, Acinetobacter, Rhodococcus, Gordonia, and Bacillus are frequently enriched in hydrocarbon-polluted environments and have been characterized for their degradative capabilities.[4][5] For instance, specific strains like Pseudomonas putida are noted for their resilience and tolerance to toxic compounds found in contaminated sites.[6]

Q3: What are the key environmental parameters to monitor during a bioremediation experiment? A3: Successful bioremediation depends on maintaining optimal conditions for microbial activity. Key parameters to monitor include:

  • pH: Most hydrocarbon-degrading bacteria prefer a near-neutral pH.

  • Temperature: Degradation rates are temperature-dependent, with different microbes having different optimal ranges.[5]

  • Nutrients: The availability of nitrogen and phosphorus is crucial. A balanced carbon-to-nitrogen (C/N) ratio is often required to support microbial growth.[7]

  • Dissolved Oxygen: Aerobic degradation of this compound requires sufficient oxygen. Stoichiometrically, approximately 3.1 mg of oxygen is needed to biodegrade 1 mg of hydrocarbon.[8]

  • Moisture Content: Adequate moisture is necessary for microbial life and for dissolving and transporting nutrients and contaminants.[7]

Q4: What is the difference between biostimulation and bioaugmentation? A4: Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of remediation. This is often achieved by adding nutrients, oxygen, or other growth-limiting substances.[1] Bioaugmentation is the introduction of specific, pre-grown microbial strains or consortia to a contaminated site to supplement the native microbial population.[4][9]

Troubleshooting Guide - Bioremediation

Q1: My this compound degradation rate is very slow or has stalled. What are the possible causes? A1: Several factors could be limiting the degradation process:

  • Nutrient Limitation: Microbes require nutrients like nitrogen and phosphorus for growth. An imbalanced C:N:P ratio can halt activity. Studies have shown that adding nutrient amendments can improve Total Petroleum Hydrocarbon (TPH) reduction significantly.[9][10]

  • Oxygen Depletion: Aerobic degradation is an oxygen-intensive process.[8] If the soil is waterlogged or compacted, oxygen may become the limiting factor. Consider aeration or the use of oxygen-releasing compounds.

  • Sub-optimal pH or Temperature: Extreme pH or temperature can inhibit microbial enzyme activity.[7] Ensure conditions are within the optimal range for the specific microbial consortium you are using.

  • Contaminant Toxicity: High concentrations of this compound or the presence of other toxic co-contaminants (like heavy metals) can be inhibitory to microbial life.[6][7]

  • Low Bioavailability: this compound may be strongly adsorbed to soil particles, making it unavailable to microorganisms. The use of biosurfactants, produced by some bacteria, can help increase the surface area and bioavailability of the oil.[1]

Q2: I've inoculated my soil sample (bioaugmentation), but the introduced microbial population is not surviving. Why? A2: Failure of an inoculated strain to establish itself can be due to:

  • Competition: The introduced microbes may be outcompeted by the indigenous microbial community for resources.

  • Predation: Protozoa and other predators in the soil may be consuming the introduced bacteria.

  • Environmental Mismatch: The laboratory conditions under which the strain was cultured may be vastly different from the soil environment (pH, temperature, moisture, nutrient availability).

  • Toxicity: The soil may contain unforeseen toxic compounds that are lethal to the introduced strain.[6]

Experimental Protocol: Lab-Scale Slurry Bioreactor for this compound Degradation
  • Soil and Contaminant Preparation: Collect soil from the contaminated site. Sieve it to remove large debris. Artificially contaminate a clean soil sample with a known concentration of this compound if necessary for a controlled experiment.

  • Microbial Inoculum: Isolate a bacterial consortium from a hydrocarbon-polluted site or use a known this compound-degrading strain like Pseudomonas putida.[6] Culture the bacteria in a suitable liquid medium until it reaches the late logarithmic growth phase.

  • Bioreactor Setup: Prepare slurry sequencing batch reactors (S-SBR).[8] Create a soil-water slurry (e.g., 20% w/v). Add essential mineral salts and the this compound-contaminated soil.

  • Inoculation and Incubation: Inoculate the slurry with the prepared microbial culture. Maintain a non-inoculated control reactor to account for abiotic losses.[8] Incubate the reactors at a controlled temperature (e.g., 25-30°C) with continuous agitation to ensure aeration and mixing.

  • Monitoring: At regular intervals (e.g., 0, 1, 3, 7, and 14 days), collect samples from the slurry.

    • Measure pH, dissolved oxygen, and temperature.[8]

    • Perform bacterial plate counts to monitor microbial population density.

    • Extract residual this compound using a solvent like dichloromethane (B109758) and quantify using Gas Chromatography-Flame Ionization Detection (GC-FID).[5][8]

  • Data Analysis: Calculate the percentage of this compound degradation over time, correcting for any losses observed in the control reactor.

Data Presentation: Bioremediation Efficiency
Microbial ConsortiumHydrocarbonDegradation Efficiency (%)Time (days)Reference
Acinetobacter radioresistence, Bacillus subtilis, Pseudomonas aeruginosan-Dodecane28.55%3[8]
Ochrobactrum oryzae, Bacillus sp., Sphingomonas yanoikuyaen-Dodecane19.24%3[8]
Beta proteobacterium and Rhodococcus ruberTotal Petroleum Hydrocarbons61%N/A[9][10]
Beta proteobacterium and Rhodococcus ruber with nutrient amendmentTotal Petroleum Hydrocarbons73%N/A[9][10]
Persulfate (1%) combined with bioremediationCrude Oil80.05%180[11]

Diagrams: Bioremediation Workflows and Pathways

Bioremediation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Site_Assessment Site Assessment Soil_Sampling Soil Sampling & Analysis Site_Assessment->Soil_Sampling Microbe_Selection Microbe Selection (Isolation or Culture) Soil_Sampling->Microbe_Selection Reactor_Setup Bioreactor Setup Microbe_Selection->Reactor_Setup Inoculation Inoculation & Amendment Addition Reactor_Setup->Inoculation Incubation Incubation (Controlled Conditions) Inoculation->Incubation Monitoring Regular Monitoring (pH, DO, Temp) Incubation->Monitoring Monitoring->Incubation Adjust Conditions Sample_Extraction Sample Extraction Monitoring->Sample_Extraction Quantification This compound Quantification (GC-FID) Sample_Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: A typical workflow for a lab-scale bioremediation experiment.

Octane_Degradation_Pathway This compound n-Octane Octanol 1-Octanol This compound->Octanol Alkane Hydroxylase Octanal Octanal Octanol->Octanal Alcohol Dehydrogenase Octanoic_Acid Octanoic Acid Octanal->Octanoic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Cycle Octanoic_Acid->Beta_Oxidation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA Biomass CO2 + H2O + Biomass TCA_Cycle->Biomass Phytoremediation_Troubleshooting Start Problem: Plants are dying or stressed Check_Toxicity Is contaminant concentration too high? Start->Check_Toxicity Check_Soil Are soil conditions (pH, nutrients) optimal? Check_Toxicity->Check_Soil No Sol_Toxicity Solution: - Reduce concentration - Use a more tolerant species Check_Toxicity->Sol_Toxicity Yes Check_Plant Is the plant species appropriate? Check_Soil->Check_Plant Yes Sol_Soil Solution: - Amend soil with nutrients - Adjust pH Check_Soil->Sol_Soil No Sol_Plant Solution: - Select native, robust species - Check root structure Check_Plant->Sol_Plant No

References

Technical Support Center: Ensuring Accurate Octane Rating Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining precise and reliable octane (B31449) rating measurements.

Frequently Asked questions (FAQs)

Q1: What is an this compound rating and why is it important?

A1: The this compound rating of a fuel is a standard measure of its ability to resist autoignition or "knocking" during combustion in an engine.[1][2][3] A higher this compound number indicates greater resistance to knocking, which is crucial for high-compression engines to prevent damage and ensure optimal performance.[1][2] The two primary this compound ratings are the Research this compound Number (RON) and the Motor this compound Number (MON).[1][4]

Q2: What is the difference between Research this compound Number (RON) and Motor this compound Number (MON)?

A2: RON (ASTM D2699) and MON (ASTM D2700) are the two standard methods for determining this compound ratings, both of which utilize a single-cylinder Cooperative Fuel Research (CFR) engine.[4][5][6][7][8] The main difference lies in the engine's operating conditions.[4] RON testing is conducted under milder conditions, simulating city driving with lower engine speeds and temperatures.[7][9][10] In contrast, MON testing employs more severe conditions, such as higher engine speeds and intake mixture temperatures, to reflect highway driving under heavy loads.[2][7][8] Consequently, a fuel's MON value is typically lower than its RON.[2]

Q3: What are Primary Reference Fuels (PRFs) and Toluene Standardization Fuels (TSFs)?

A3: Primary Reference Fuels (PRFs) are used to define the this compound number scale and calibrate the CFR engine.[11] The two primary reference fuels are iso-octane, which has excellent anti-knock properties and is assigned an this compound number of 100, and n-heptane, which is prone to knocking and has an this compound number of 0.[3][11][12] Toluene Standardization Fuels (TSFs) are blends with known this compound ratings used to ensure the proper functioning and calibration of the test engine.[13][14]

Q4: How often should the this compound rating engine be calibrated?

A4: According to ASTM D2699 and ASTM D2700 standards, the this compound engine must be calibrated or standardized before testing a fuel sample.[13][14] This should be done at least once every 12 hours of operation, after the engine has been shut down for more than two hours, or following a significant change in barometric pressure (more than 0.68 kPa or 0.2 in. Hg).[13][14]

Q5: What is the Anti-Knock Index (AKI)?

A5: The Anti-Knock Index (AKI) is the arithmetic average of the Research this compound Number (RON) and the Motor this compound Number (MON), calculated as (RON + MON)/2.[7] This value is commonly displayed on gasoline pumps in the United States and provides a more comprehensive measure of a fuel's anti-knock performance across a range of driving conditions.[15]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or non-repeatable this compound readings Improper engine calibration1. Verify the last calibration time. Recalibrate the engine using the appropriate Primary Reference Fuels (PRFs) and Toluene Standardization Fuels (TSFs) if it has been more than 12 hours or if environmental conditions have changed significantly.[13][14] 2. Ensure the correct PRF blend is being used for the expected this compound range of the sample.
Fluctuations in operating conditions1. Monitor and stabilize engine speed, and intake air/mixture temperature according to the specific ASTM method (D2699 for RON, D2700 for MON).[4] 2. Check for and correct any significant fluctuations in barometric pressure.[13][14]
Incorrect fuel-to-air ratio1. Determine the fuel level that produces the maximum knock intensity for both the reference fuels and the sample fuel.[16]
Knock intensity readings are unstable Detonation meter malfunction1. Check the detonation meter settings and ensure the spread is optimized for the this compound level being tested.[17]
Engine component wear1. Inspect the engine for any signs of wear or damage, particularly the piston, cylinder, and valves.
Measured this compound number is significantly different from the expected value Incorrect sample handling or contamination1. Ensure the fuel sample was properly collected, stored, and handled to prevent contamination or evaporation of volatile components.
Incorrect bracketing procedure1. Review the bracketing procedure to ensure the sample's knock intensity is correctly bracketed between two reference fuels with appropriate this compound numbers.[18]
Barometric pressure not compensated1. Adjust the cylinder height to compensate for the current barometric pressure.[16]

Experimental Protocols

ASTM D2699: Research this compound Number (RON)

The Research this compound Number is determined by comparing the knock intensity of a test fuel with that of primary reference fuels under specific, controlled conditions.[5]

Key Experimental Parameters:

ParameterValue
Engine Speed600 rpm[2][5]
Intake Air TemperatureVaries with barometric pressure
Mixture Temperature52°C[4][19]
ASTM D2700: Motor this compound Number (MON)

The Motor this compound Number is determined using a similar procedure to RON but under more severe operating conditions to assess fuel performance under heavy loads.[6][8]

Key Experimental Parameters:

ParameterValue
Engine Speed900 rpm[2][7]
Intake Air Temperature38°C
Mixture Temperature149°C[4][14][19]

Visualizing the Workflow

OctaneRatingWorkflow cluster_prep Preparation cluster_calibration Calibration cluster_measurement Sample Measurement cluster_reporting Reporting Start Start Experiment EngineWarmUp Warm up CFR Engine for ~1 hour Start->EngineWarmUp CheckConditions Verify Standard Operating Conditions (ASTM D2699/D2700) EngineWarmUp->CheckConditions SelectTSF Select Appropriate TSF Blend CheckConditions->SelectTSF RateTSF Rate TSF Blend SelectTSF->RateTSF CheckTolerance Is Rating within Tolerance? RateTSF->CheckTolerance AdjustTemp Adjust Intake Air/Mixture Temperature (if permissible) CheckTolerance->AdjustTemp No FitForUse Engine is Fit for Use CheckTolerance->FitForUse Yes AdjustTemp->RateTSF IntroduceSample Introduce Fuel Sample FitForUse->IntroduceSample BracketSample Bracket Sample with PRF Blends IntroduceSample->BracketSample DetermineKI Determine Knock Intensity BracketSample->DetermineKI CompareKI Compare Knock Intensity to PRFs DetermineKI->CompareKI CalculateON Calculate this compound Number CompareKI->CalculateON ReportValue Report Final this compound Number CalculateON->ReportValue

Caption: Workflow for accurate this compound rating measurement.

TroubleshootingLogic InaccurateReading Inaccurate this compound Reading CheckCalibration Check Engine Calibration Status InaccurateReading->CheckCalibration CheckOperatingConditions Verify Operating Conditions (Temp, Speed)[5] CheckCalibration->CheckOperatingConditions Calibration OK Recalibrate Recalibrate Engine with PRF/TSF[14][15] CheckCalibration->Recalibrate Calibration Needed CheckFuelAirRatio Check Fuel-Air Ratio for Max Knock[17] CheckOperatingConditions->CheckFuelAirRatio Conditions Stable StabilizeConditions Stabilize Engine Parameters CheckOperatingConditions->StabilizeConditions Conditions Unstable CheckSampleHandling Review Sample Handling & Purity CheckFuelAirRatio->CheckSampleHandling Ratio Correct AdjustFuelLevel Adjust Fuel Level CheckFuelAirRatio->AdjustFuelLevel Ratio Incorrect ReSample Use Fresh, Properly Handled Sample CheckSampleHandling->ReSample Handling Issue AccurateReading Accurate Reading CheckSampleHandling->AccurateReading Handling OK Recalibrate->InaccurateReading StabilizeConditions->InaccurateReading AdjustFuelLevel->InaccurateReading ReSample->InaccurateReading

References

Technical Support Center: Preventing Engine Knock with High-Octane Fuels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the phenomenon of engine knocking and the role of high-octane fuels in its prevention.

Frequently Asked Questions (FAQs)

Q1: What is engine knock?

A1: Engine knock, also known as detonation or pinging, is the uncontrolled and spontaneous combustion of the air-fuel mixture in an engine's cylinder.[1][2][3] Instead of a smooth burn initiated by the spark plug, one or more pockets of the mixture explode, creating a shockwave that results in a characteristic metallic "knocking" sound.[2][3][4] This phenomenon can lead to reduced engine efficiency, loss of power, and, in severe cases, significant engine damage to components like pistons, cylinder heads, and bearings.[1][5]

Q2: What are the primary causes of engine knock?

A2: The primary causes of engine knock are factors that lead to the auto-ignition of the unburned portion of the air-fuel mixture. These include:

  • Low-Octane Fuel: Using a fuel with an octane (B31449) rating lower than what the engine is designed for is a common cause.[1] Lower this compound fuels have a lower resistance to auto-ignition under compression.[1][6]

  • High Compression Ratios: Engines with higher compression ratios generate more heat and pressure in the cylinder, increasing the likelihood of knock.[6][7]

  • Advanced Ignition Timing: If the spark plug fires too early (too advanced), the pressure in the cylinder can build up to a point where the remaining fuel-air mixture auto-ignites.[1]

  • Engine Overheating: High operating temperatures can increase the temperature of the air-fuel mixture, bringing it closer to its auto-ignition point.[1]

  • Carbon Deposits: The accumulation of carbon in the combustion chamber can create "hot spots" that prematurely ignite the fuel-air mixture.[1][7]

  • Lean Air-Fuel Mixture: A mixture with too much air and not enough fuel can burn hotter, increasing the risk of knock.[1]

Q3: How do high-octane fuels prevent engine knock?

A3: High-octane fuels have a greater resistance to auto-ignition under heat and pressure.[2][6][8] The this compound rating of a fuel is a measure of its ability to withstand compression before igniting.[6][8] By using a fuel with a higher this compound number, the air-fuel mixture is less likely to detonate prematurely, ensuring that combustion is initiated only by the spark plug at the correct time.[7][9] This leads to a controlled and smooth combustion process, preventing the pressure waves that cause knock.[10]

Q4: Does using a higher-octane fuel than recommended improve engine performance?

A4: Not necessarily. The this compound rating is a measure of a fuel's resistance to knocking, not its energy content.[6][11] If an engine is designed for regular 87-octane fuel and is not experiencing knock, using a higher-octane fuel like 91 or 93 will not provide a noticeable increase in power or performance.[5][12][13] However, for high-compression, turbocharged, or supercharged engines designed for premium fuel, using a higher-octane fuel is essential to prevent knock and allow the engine to operate at its optimal performance level.[8][11][13] Many modern engines have knock sensors that can adjust ignition timing to take advantage of higher-octane fuel, which can result in a modest performance increase.[14]

Troubleshooting Guide

Issue: My test engine is consistently knocking, even with the recommended fuel grade.

Possible Cause Troubleshooting Steps
Incorrect Ignition Timing 1. Verify that the ignition timing is set to the manufacturer's specifications. 2. If adjustable, retard the ignition timing in small increments and observe if the knocking subsides. Modern engines often have knock sensors that automatically adjust timing.[13]
Carbon Buildup 1. Inspect the combustion chambers for carbon deposits. 2. Use a fuel additive designed to clean carbon deposits or perform a manual decarbonization service.[1]
Engine Overheating 1. Check the engine's cooling system for proper function, including coolant levels and radiator performance. 2. Ensure the testing environment has adequate ventilation to prevent heat buildup.
Lean Air-Fuel Mixture 1. Analyze the exhaust gases to determine the air-fuel ratio. 2. Adjust the fuel delivery system to achieve the correct mixture. A lean mixture can increase combustion temperatures and the likelihood of knock.[1]
Faulty Knock Sensor 1. Test the knock sensor and its wiring to ensure it is functioning correctly. A faulty sensor may not be able to detect knock and signal the ECU to adjust timing.

Issue: I am observing knock when testing a new fuel formulation, despite it having a high calculated this compound rating.

Possible Cause Troubleshooting Steps
Discrepancy between Calculated and Actual this compound Number 1. The calculated this compound rating may not accurately reflect the fuel's performance under real-world conditions. 2. Perform a standard this compound rating test (RON and MON) to determine the actual anti-knock properties of the fuel.
Fuel Sensitivity 1. The fuel may have a high Research this compound Number (RON) but a lower Motor this compound Number (MON), making it more sensitive to severe engine conditions. The difference between RON and MON is known as fuel sensitivity. 2. Evaluate the fuel's performance under more strenuous engine conditions to assess its MON.
Chemical Interactions 1. Certain additives in the fuel formulation could be interacting in unexpected ways, affecting its combustion properties. 2. Analyze the chemical kinetics of the fuel's combustion to identify any unusual reaction pathways.

Data Presentation

Table 1: this compound Ratings and Their Significance

This compound Rating MethodDescriptionTypical Application
Research this compound Number (RON) Measures a fuel's anti-knock performance under mild, low-speed engine conditions.[11][15]Correlates with city driving conditions with frequent stops and low speeds.[15]
Motor this compound Number (MON) Measures a fuel's anti-knock performance under more severe, high-speed, high-load conditions.[15][16]Correlates with highway driving and high-load conditions.[15][16]
Anti-Knock Index (AKI) The average of the RON and MON, commonly displayed on fuel pumps in North America. (RON + MON) / 2.[11]Provides a general indication of a fuel's anti-knock quality for most driving conditions.

Table 2: Common Fuels and Their Typical this compound Ratings

Fuel TypeTypical AKI (Anti-Knock Index)Notes
Regular Gasoline87Suitable for most standard, low-compression engines.[13]
Mid-Grade Gasoline89A blend of regular and premium gasoline.
Premium Gasoline91-94Recommended for high-compression, turbocharged, or high-performance engines.[8][13]
Ethanol (E85)~100-105Has a very high this compound rating but lower energy density than gasoline.

Experimental Protocols

Protocol 1: Determination of Research this compound Number (RON)

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under mild operating conditions, according to ASTM D2699.[15][17]

Apparatus:

  • A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[17][18]

  • A detonation meter to measure knock intensity.

  • Primary reference fuels (iso-octane and n-heptane) of known this compound numbers.[6]

Methodology:

  • The CFR engine is operated under the specific conditions outlined in ASTM D2699, which include a fixed engine speed of 600 RPM.[17]

  • The sample fuel is introduced into the engine, and the fuel-air ratio is adjusted to maximize knock intensity.

  • The engine's compression ratio is adjusted until a standard level of knock intensity is achieved, as measured by the detonation meter.[19]

  • Two primary reference fuel blends are then tested. One blend should have a slightly higher knock intensity and the other a slightly lower knock intensity than the sample fuel at the same compression ratio.

  • The Research this compound Number of the sample fuel is determined by interpolating between the this compound numbers of the two reference fuel blends based on their respective knock intensities.[19]

Protocol 2: Determination of Motor this compound Number (MON)

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under severe operating conditions, according to ASTM D2700.[16][20]

Apparatus:

  • A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[20][21]

  • A detonation meter.

  • Primary reference fuels (iso-octane and n-heptane).

Methodology:

  • The CFR engine is operated under the more severe conditions specified in ASTM D2700, which simulate high-speed, high-load operation.[16]

  • The procedure for comparing the knock intensity of the sample fuel to that of primary reference fuel blends is similar to the RON test.[20][21]

  • The key difference from the RON test is the harsher operating conditions of the engine during the MON test.[16]

  • The Motor this compound Number is established by identifying the primary reference fuel blend that matches the knock intensity of the sample fuel under these conditions.[20]

Mandatory Visualizations

EngineKnockPathway cluster_conditions Contributing Conditions cluster_process Combustion Process cluster_outcome Result Lowthis compound Low this compound Fuel Autoignition Spontaneous Auto-ignition of End Gas Lowthis compound->Autoignition reduces resistance HighComp High Compression EndGas Increased Pressure & Temp in End Gas HighComp->EndGas AdvTiming Advanced Timing AdvTiming->EndGas Spark Spark Plug Fires Flame Normal Flame Front Propagation Spark->Flame Flame->EndGas compresses Collision Flame Fronts Collide Flame->Collision EndGas->Autoignition Autoignition->Collision Knock Engine Knock (Detonation) Collision->Knock

Caption: The chemical pathway leading to engine knock.

TroubleshootingWorkflow Start Engine Knock Detected CheckFuel Is Fuel this compound Rating Sufficient? Start->CheckFuel CheckTiming Is Ignition Timing Correct? CheckFuel->CheckTiming Yes Increasethis compound Use Higher this compound Fuel CheckFuel->Increasethis compound No CheckTemp Is Engine Temperature Normal? CheckTiming->CheckTemp Yes RetardTiming Retard Ignition Timing CheckTiming->RetardTiming No CheckCarbon Inspect for Carbon Deposits CheckTemp->CheckCarbon Yes InspectCooling Inspect Cooling System CheckTemp->InspectCooling No CleanCarbon Clean Carbon Deposits CheckCarbon->CleanCarbon Yes FurtherDiag Further Diagnostics Needed CheckCarbon->FurtherDiag No Resolved Knock Resolved Increasethis compound->Resolved RetardTiming->Resolved InspectCooling->Resolved CleanCarbon->Resolved

Caption: A logical workflow for troubleshooting engine knock.

OctaneRatingWorkflow cluster_engine CFR Engine Setup cluster_testing Testing Process cluster_result Result Calculation Engine Standardized CFR Engine Conditions Set Standard Conditions (ASTM D2699 or D2700) Engine->Conditions KnockMeter Knock Sensor & Meter Engine->KnockMeter SampleFuel 1. Introduce Sample Fuel Conditions->SampleFuel Interpolate 5. Interpolate Knock Readings KnockMeter->Interpolate Knock Intensity Data AdjustCR 2. Adjust Compression Ratio for Standard Knock SampleFuel->AdjustCR RefFuel1 3. Test Reference Fuel 1 (Higher Knock) AdjustCR->RefFuel1 RefFuel2 4. Test Reference Fuel 2 (Lower Knock) RefFuel1->RefFuel2 RefFuel2->Interpolate OctaneNumber Determined this compound Number (RON or MON) Interpolate->OctaneNumber

Caption: Experimental workflow for this compound number determination.

References

Technical Support Center: Managing Octane's Flammability and Explosive Hazards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with octane (B31449). Adherence to these guidelines is critical for maintaining a safe laboratory environment.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the flammability and explosive hazards of this compound.

PropertyValueUnits
Flash Point13°C
Autoignition Temperature220°C
Lower Explosive Limit (LEL)1.0% by volume in air
Upper Explosive Limit (UEL)6.5% by volume in air
Vapor Density3.94(Air = 1)
Boiling Point126°C

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability and explosive hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor that can be ignited by heat, sparks, or flames.[1][2][3] Its vapor is heavier than air and can travel a considerable distance to an ignition source, causing a flashback.[4] Vapors can also form explosive mixtures with air within the lower and upper explosive limits.[4] Additionally, static electricity generated during transfer can ignite the vapors.[5][6][7]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial to minimize exposure and ensure safety.[8] Recommended PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical goggles.[8][9]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat or overalls.[10][11][12]

  • Respiratory Protection: If working in a poorly ventilated area or if exposure limits are exceeded, a respirator with an organic vapor cartridge is necessary.[8][10]

  • Footwear: Closed-toe, chemical-resistant shoes.[9]

Q3: What are the proper storage requirements for this compound in a laboratory setting?

A3: this compound must be stored in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[10][13] It should be kept in tightly sealed, properly labeled containers.[10] For larger quantities, storage in a dedicated, approved flammable liquid storage cabinet is required.[14][15][16] Never store flammable liquids in a standard refrigerator or freezer; use only "spark-proof" or "explosion-proof" models.[15]

Q4: What type of fire extinguisher should be used for an this compound fire?

A4: For fires involving this compound, a Class B fire extinguisher is appropriate.[17][18][19] Suitable extinguishing agents include dry chemical, carbon dioxide (CO2), and foam.[20][21] Water may be ineffective in extinguishing an this compound fire and can spread the flammable liquid.[20]

Troubleshooting Guides

Issue: I smell a strong odor of this compound in the laboratory.

Solution Workflow:

A Strong this compound odor detected B Immediately stop all work and extinguish any open flames A->B C Ensure proper ventilation by turning on fume hoods and opening windows if safe to do so B->C D Check for spills or leaks from containers and equipment C->D E If a spill is found, follow spill cleanup procedures D->E Spill/Leak Found F If no source is found and the odor persists, evacuate the area D->F No Obvious Source G Notify laboratory supervisor or safety officer E->G F->G

Caption: Troubleshooting workflow for addressing a strong this compound odor.

Issue: A small amount of this compound has spilled on the lab bench.

Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Eliminate Ignition Sources: Turn off all nearby ignition sources, including hot plates, burners, and electrical equipment.[1]

  • Ventilate the Area: Increase ventilation by using a fume hood if the spill is contained within it.[22]

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, goggles, and a lab coat.[10]

  • Contain and Absorb: Contain the spill with absorbent materials like sand, vermiculite, or a commercial sorbent pad.[13][23] Work from the outside of the spill inwards to prevent spreading.[23]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][13]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to the laboratory supervisor.

Issue: How do I safely transfer this compound from a large container to a smaller one?

Experimental Protocol: Safe this compound Transfer

To prevent the buildup of static electricity that can ignite this compound vapors, grounding and bonding are essential when transferring from a metal container larger than 4 liters.[7][24][25]

Methodology:

  • Work Area Preparation:

    • Perform the transfer in a well-ventilated area, such as a fume hood.[7][24]

    • Ensure there are no ignition sources in the vicinity.[7]

    • Have a fire extinguisher rated for Class B fires readily accessible.

  • Grounding and Bonding Setup:

    • Grounding: Connect the dispensing (source) container to a known ground, such as a metal water pipe or a designated grounding rod.[6] This connection dissipates static charge to the earth.[5][6]

    • Bonding: Connect the dispensing container to the receiving container with a separate bonding wire.[6] This equalizes the electrical potential between the two containers, preventing a static spark from jumping between them.[6][25]

    • Ensure all connections are made to bare metal on both the containers and the grounding point.[6]

  • Transfer Process:

    • Wear appropriate PPE.

    • Slowly pour the this compound to minimize splashing and vapor generation.[24] If using a pump, the discharge should be near the bottom of the receiving container.[24]

    • Once the transfer is complete, securely cap both containers.

    • Remove the bonding and grounding wires in the reverse order of connection.

cluster_0 Grounding and Bonding for Safe Transfer Source Source Container (this compound) Receiving Receiving Container Source->Receiving Bonding Wire Ground Verified Ground Source Source->Ground Grounding Wire

References

Technical Support Center: Refining the Fractional Distillation of Octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fractional distillation process for octane (B31449) extraction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fractional distillation of this compound.

Problem/QuestionPossible Cause(s)Recommended Solution(s)
Why is the separation of this compound and other components poor? 1. Inadequate Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. 2. Incorrect Reflux Ratio: A reflux ratio that is too low will result in fewer vaporization-condensation cycles.[1] 3. Boiling Rate Too High: Excessive heating can lead to flooding of the column and reduce separation efficiency.1. Increase Column Length or Use More Efficient Packing: Employ a longer fractionating column or use a more efficient packing material like Pro-Pak® to increase the number of theoretical plates.[2] 2. Optimize Reflux Ratio: Increase the reflux ratio to improve separation. An optimal ratio balances separation efficiency with time and energy consumption.[1][3] 3. Reduce Heating: Lower the heat input to the distilling flask to ensure a slow and steady boiling rate.
The temperature at the top of the column is fluctuating. 1. Uneven Heating: Inconsistent heat supply to the distilling flask. 2. Drafts or Inadequate Insulation: The column may be exposed to air currents, causing temperature variations. 3. Channeling in the Column Packing: The vapor may not be interacting evenly with the packing material.1. Use a Heating Mantle with a Stirrer: This provides uniform heating to the mixture. 2. Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and protect from drafts.[4] 3. Ensure Proper Column Packing: Make sure the packing material is uniform to prevent channeling.
The distillation process is very slow. 1. Insufficient Heat Input: The heating rate may be too low to vaporize the mixture effectively. 2. Excessive Heat Loss: Poor insulation of the distillation apparatus. 3. High Reflux Ratio: A very high reflux ratio will return most of the condensate to the column, slowing down the collection of the distillate.1. Increase Heat Input Gradually: Carefully increase the temperature of the heating mantle. 2. Improve Insulation: Insulate the flask and the column to maintain the required temperature.[4] 3. Adjust Reflux Ratio: Lower the reflux ratio to allow more product to be collected.
"Bumping" or violent boiling is occurring in the flask. 1. Absence of Boiling Chips: Lack of nucleation sites for smooth boiling. 2. Superheating of the Liquid: The liquid is heated above its boiling point without boiling, leading to sudden, violent vaporization.1. Add Boiling Chips: Always add boiling chips to the liquid before heating to ensure smooth boiling.[5] 2. Ensure Even Heating and Stirring: Use a magnetic stirrer and a heating mantle for uniform temperature distribution.
The collected this compound is contaminated with a lower-boiling-point impurity. 1. Premature Collection of Distillate: Collection was started before the column reached thermal equilibrium. 2. Azeotrope Formation: The impurity may form a constant-boiling-point mixture with this compound.1. Wait for Temperature Stabilization: Allow the temperature at the top of the column to stabilize before collecting the desired fraction. 2. Break the Azeotrope: This may require further purification steps such as azeotropic distillation with a third component or crystallization.[6]

Frequently Asked Questions (FAQs)

Q1: What is the ideal type of packing for a fractionating column for this compound distillation?

A1: For laboratory-scale distillation, random packings like Pro-Pak® are highly efficient due to their large surface area, which allows for a high number of theoretical plates in a relatively short column length.[2] The choice of packing material (e.g., stainless steel, ceramic) can also influence separation efficiency, with steel and ceramic packings showing high relative efficiencies for hydrocarbon separations.[7][8]

Q2: How does the reflux ratio affect the purity of the extracted this compound?

A2: A higher reflux ratio increases the number of vaporization-condensation cycles, leading to a better separation and higher purity of the collected this compound.[1] However, a very high reflux ratio will increase the time and energy required for the distillation. Therefore, an optimal reflux ratio must be determined experimentally to balance purity and efficiency.[1][3]

Q3: Can simple distillation be used to separate this compound from a mixture with a close-boiling-point component like heptane (B126788)?

A3: Simple distillation is generally not effective for separating liquids with close boiling points (less than 70°C difference).[4][9] Fractional distillation is the appropriate method for separating heptane (boiling point ~98°C) and this compound (boiling point ~125°C) because the fractionating column provides the necessary theoretical plates for an efficient separation.[10][11][12]

Q4: What safety precautions should be taken during the fractional distillation of this compound?

A4: this compound is a flammable hydrocarbon. Key safety precautions include:

  • Using a heating mantle instead of an open flame.[5]

  • Ensuring all glassware is free of cracks and joints are properly sealed.

  • Performing the distillation in a well-ventilated fume hood.

  • Using boiling chips to prevent bumping.[5]

  • Wearing appropriate personal protective equipment (PPE), including safety glasses and lab coat.

Q5: How can I determine the boiling point of this compound at a different atmospheric pressure?

A5: The boiling point of a liquid is dependent on the atmospheric pressure. You can estimate the boiling point at a different pressure using the Clausius-Clapeyron equation, which relates vapor pressure and temperature.[13][14]

Data Presentation

Table 1: Vapor Pressure of n-Octane at Various Temperatures

Temperature (°C)Temperature (K)Vapor Pressure (torr)Vapor Pressure (kPa)
20.0293.1510.51.4
25.0298.1512.91.72
45.1318.2540.05.33
75.0348.15144.919.32
104.0377.15400.053.33
111.0384.15500.066.66
117.0390.15600.079.99
122.0395.15700.093.32
125.0398.15760.0101.32

Data sourced from multiple scientific resources.[13][14][15]

Table 2: Physical Properties of n-Octane

PropertyValue
Molecular Formula C₈H₁₈
Molar Mass 114.23 g/mol
Boiling Point (at 1 atm) 125.1 - 126.1 °C
Melting Point -57.1 to -56.6 °C
Density 0.703 g/cm³
Solubility in Water 0.07 mg / 100 g (at 298 K)

Data sourced from Wikipedia.[15]

Experimental Protocols

Detailed Methodology for Fractional Distillation of an this compound/Heptane Mixture

This protocol outlines the steps for separating a 50:50 mixture of n-heptane and n-octane.

1. Apparatus Setup:

  • Assemble the fractional distillation apparatus as shown in the diagram below. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or Pro-Pak® packing), a distillation head with a thermometer, a condenser, and a receiving flask.[4][16]

  • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[5]

  • Use a heating mantle connected to a variable transformer as the heat source. Place a magnetic stir bar or boiling chips in the round-bottom flask.[5]

  • Connect the condenser to a circulating cold water supply, with water entering at the bottom and exiting at the top.

2. Procedure:

  • Add the 50:50 heptane/octane mixture to the round-bottom flask, filling it to no more than half its capacity.[5]

  • Begin stirring (if using a stir bar) and gently heat the mixture.

  • Observe the mixture as it begins to boil. A ring of condensing vapor will be seen rising slowly up the fractionating column.[4]

  • Adjust the heating rate to maintain a slow, steady distillation rate (approximately 1-2 drops per second).

  • The temperature at the distillation head will rise and then stabilize at the boiling point of the more volatile component (heptane, ~98°C).

  • Collect the first fraction (heptane) in the receiving flask while the temperature remains constant.

  • Once most of the heptane has distilled, the temperature will begin to rise.

  • When the temperature starts to increase, change the receiving flask to collect the intermediate fraction.

  • The temperature will then stabilize at the boiling point of this compound (~125°C). Change the receiving flask again to collect the second fraction (this compound).

  • Continue distillation until only a small amount of liquid remains in the distilling flask. Do not distill to dryness.

  • Turn off the heat and allow the apparatus to cool down before disassembling.

3. Analysis:

  • Analyze the collected fractions (and the original mixture) by gas chromatography (GC) to determine the purity of the separated components.

Mandatory Visualization

TroubleshootingWorkflow Start Problem: Poor Separation of this compound CheckTemp Is the column head temperature stable? Start->CheckTemp CheckRate Is the distillation rate slow and steady? CheckTemp->CheckRate Yes Sol_Temp Solution: Insulate column and ensure steady heating. CheckTemp->Sol_Temp No CheckPacking Is the column packing appropriate and uniform? CheckRate->CheckPacking Yes Sol_Rate Solution: Reduce heating rate. CheckRate->Sol_Rate No CheckReflux Is the reflux ratio optimized? CheckPacking->CheckReflux Yes Sol_Packing Solution: Use more efficient packing or a longer column. CheckPacking->Sol_Packing No Sol_Reflux Solution: Increase the reflux ratio. CheckReflux->Sol_Reflux No End Separation Improved CheckReflux->End Yes Sol_Temp->CheckRate Sol_Rate->CheckPacking Sol_Packing->CheckReflux Sol_Reflux->End

Caption: Troubleshooting workflow for poor separation in this compound distillation.

FractionalDistillationSetup cluster_0 Distillation Apparatus Flask Round-Bottom Flask (with mixture and boiling chips) Column Fractionating Column (Packed) Flask->Column Vapor HeatingMantle Heating Mantle HeatingMantle->Flask Thermometer Thermometer Column->Thermometer Condenser Condenser Thermometer->Condenser Vapor ReceivingFlask Receiving Flask Condenser->ReceivingFlask Distillate WaterOut Water Out Condenser->WaterOut WaterIn Water In WaterIn->Condenser

Caption: Experimental setup for fractional distillation of this compound.

References

dealing with impurities in commercial grades of octane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of commercial grades of octane (B31449) in research and development. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered due to solvent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in commercial grades of this compound?

A1: Commercial grades of n-octane, especially those not specifically designated as high-purity or HPLC grade, are often derived from petroleum fractionation.[1] Consequently, they can contain a variety of structurally similar hydrocarbons. The most common impurities include:

  • Branched-chain isomers: Such as 2,2,4-trimethylpentane (B7799088) (iso-octane) and other this compound isomers.

  • Olefins (Alkenes): Unsaturated hydrocarbons that can be more reactive than alkanes.

  • Aromatic Compounds: Benzene, toluene, and xylenes (B1142099) (BTX) are common aromatic impurities.[2]

  • Cycloalkanes (Naphthenes): Ringed saturated hydrocarbons.

  • Peroxides: Formed via autoxidation when the solvent is exposed to air and light over time.[3][4]

  • Water: Dissolved or suspended water can be present.

  • Sulfur Compounds: Depending on the crude oil source and refining process, trace sulfur compounds may be present.[2]

Q2: How can these impurities affect my experiment or synthesis?

A2: Solvent impurities, even in trace amounts, can have a significant impact on experimental outcomes, particularly in sensitive applications like catalysis and drug development.[5] Potential effects include:

  • Unwanted Side Reactions: Reactive impurities, such as olefins or peroxides, can participate in the reaction, leading to unexpected by-products and lower yields of the desired product.[6]

  • Catalyst Poisoning: Certain impurities, especially sulfur compounds or alkenes, can deactivate catalysts, halting or slowing down a reaction.

  • Inhibition of Reaction: Impurities can interfere with the intended reaction pathway, leading to incomplete conversion of starting materials.

  • Inaccurate Analytical Results: Impurities can co-elute with products in chromatography, appear as ghost peaks, or interfere with spectroscopic analysis, complicating product identification and quantification.[7]

  • Compromised Product Stability: The presence of residual impurities can affect the stability and shelf-life of the final synthesized compound.[5]

Q3: What is the significance of peroxide formation in this compound, and how do I test for it?

A3: Peroxides are formed when this compound is exposed to atmospheric oxygen, a process accelerated by light and heat.[4] These peroxide impurities are highly reactive and thermally unstable, posing a significant safety hazard. They can explode when concentrated during processes like distillation or evaporation.[3][8] For this reason, it is crucial to test for peroxides in any previously opened or long-stored container of this compound, especially before heating or distilling it.

You can test for peroxides using commercially available test strips (e.g., Quantofix® Peroxide 100).[8] A simple qualitative test involves adding a few drops of the solvent to a freshly prepared solution of potassium iodide in acetic acid. A yellow-brown color indicates the presence of peroxides.

Q4: When should I consider purifying commercial this compound versus purchasing a higher grade?

A4: The decision depends on the sensitivity of your application and the scale of your work.

  • Purchase a Higher Grade: For highly sensitive applications such as HPLC, trace analysis, or catalysis where even parts-per-million (ppm) levels of impurities can interfere, it is almost always more efficient and reliable to purchase a pre-purified, high-purity grade (e.g., HPLC, ACS Reagent, or >99.5% purity).

  • Purify In-House: If you are using large volumes of this compound as a general solvent for less sensitive reactions (e.g., extraction, washing) and technical grade is more economical, in-house purification to remove specific problematic impurities like water or peroxides may be a viable option. Purification is also necessary if an inhibitor-free solvent is required for a specific reaction.

Impurity Levels in Commercial this compound Grades

The following table provides a summary of typical purity levels and common impurities found in different commercial grades of this compound. Note that exact specifications can vary by supplier.

GradeTypical PurityCommon Impurities & Typical LimitsPrimary Applications
Technical Grade 85-98%Other hydrocarbon isomers, olefins (>1%), aromatics (>1%), water (variable), sulfur compounds.[2]General solvent for cleaning, extractions, some large-scale synthesis.
Reagent Grade >98%Isomers (<2%), aromatics (<0.5%), water (<0.05%), non-volatile residue (<10 ppm).General laboratory synthesis, non-critical reactions.
HPLC Grade >99.5%Specifically tested for low UV absorbance, low water content (<0.01%), low non-volatile residue (<5 ppm).High-Performance Liquid Chromatography (HPLC), UV/Vis spectroscopy, sensitive organic synthesis.
Anhydrous Grade >99.8%Extremely low water content (<0.005%), often packaged under nitrogen.Moisture-sensitive reactions (e.g., Grignard, organolithium chemistry).

Troubleshooting Guide

This guide addresses common issues encountered in experiments where this compound is used as a solvent.

Issue 1: My reaction is incomplete, or the yield is significantly lower than expected.

  • Question: Could impurities in my technical grade this compound be the cause?

  • Answer: Yes, this is a strong possibility. Impurities can interfere with your reaction.[9] Follow this troubleshooting workflow:

A Low Yield / Incomplete Reaction Observed B 1. Verify Reagents & Conditions (Stoichiometry, Temperature, Time) A->B C Are other parameters correct? B->C G 2. Analyze this compound Batch (GC-MS for organic impurities, Karl Fischer for water) C->G Yes K Issue likely with core reaction chemistry. Re-evaluate mechanism and conditions. C->K No D Isolate & Analyze Byproducts (NMR, GC-MS) E Identify unexpected side-products? F Source is likely a reactive impurity in the solvent (e.g., olefin, peroxide). E->F Yes L Problem Persists E->L No H 3. Purify this compound or Use Higher Grade F->H G->E I Re-run Reaction H->I J Problem Solved? I->J J->K No L->K cluster_0 Impurity Analysis & Purification Workflow A Receive New Batch of Commercial Grade this compound B Test for Peroxides A->B C Peroxides Present? B->C D Treat to Remove Peroxides (e.g., Alumina Column) C->D Yes E Analyze by GC-MS C->E No D->E F Purity Meets Experimental Requirements? E->F G Purify by Fractional Distillation F->G No I Ready for Use F->I Yes H Store Purified Solvent (Dark bottle, under N2) G->H H->I cluster_1 Conceptual Interference in Catalytic Hydrogenation Reactant Substrate (with C=C bond) Product Desired Product (Alkane) Reactant->Product H2 Catalyst Pd/C Catalyst Catalyst->Product Catalyzes Byproduct Saturated Impurity (n-Octane) Catalyst->Byproduct Competitively Deactivates Impurity Olefin Impurity (e.g., 1-Octene) Impurity->Byproduct H2

References

Technical Support Center: Optimizing Octane-Involved Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for syntheses involving octane (B31449) and similar long-chain alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of this compound?

A1: The primary challenges in this compound functionalization stem from the inert nature of C-H bonds in alkanes. Key difficulties include controlling regioselectivity, preventing over-oxidation or cracking into smaller fragments, and finding catalysts that operate under mild conditions.[1] Common strategies to overcome these challenges include radical-initiated C-H functionalization, carbene/nitrene insertion, and transition metal-catalyzed C-H bond activation.[1]

Q2: How can I improve the yield of branched isomers during n-octane hydroisomerization?

A2: To improve the yield of branched isomers, it is crucial to use a bifunctional catalyst with a balance of hydrogenation active sites and low acidity.[2] This combination favors hydroisomerization over the competing cracking reaction.[2] Additionally, optimizing reaction temperature and contact time is important, as high temperatures and long contact times tend to produce undesired cracked byproducts.[2] For long-chain paraffins, typical temperature ranges are 220-310°C with pressures of 20-60 bar.[2]

Q3: What causes catalyst deactivation in catalytic cracking of this compound, and how can it be mitigated?

A3: Catalyst deactivation during catalytic cracking is primarily caused by the formation of coke, which coats the catalyst surface and blocks active sites.[3] To mitigate this, the catalyst is continuously regenerated by burning off the coke deposits in a separate regenerator unit before being reintroduced into the reaction stream.[3] Monitoring for a sudden or gradual increase in catalyst losses can also indicate operational issues within the unit.[4]

Q4: Which analytical techniques are most effective for characterizing the products of this compound synthesis?

A4: For structural elucidation of products like functionalized this compound derivatives, ¹H NMR and ¹³C NMR spectroscopy are primary techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for determining the purity of the product and confirming its molecular weight. These techniques are essential for identifying isomers and byproducts formed during the reaction.

Q5: How can the formation of side products be minimized in this compound synthesis?

A5: Minimizing side products often involves precise control over reaction conditions. For instance, in intramolecular cyclization reactions, using high-dilution conditions (slowly adding the substrate to a large volume of solvent) can favor the desired intramolecular reaction over intermolecular oligomerization.[5] In hydroisomerization, using catalysts with smaller pore sizes can hinder the reaction of larger isoparaffins on the acid sites, thus improving selectivity.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low Yield of Desired Product
Potential Cause Suggested Action
Suboptimal Reaction Temperature Systematically vary the temperature in small increments (e.g., ±10-20°C) around the literature-reported optimum. High temperatures can lead to cracking, while low temperatures result in poor conversion.[2]
Incorrect Catalyst Concentration/Loading Verify the catalyst loading. For bifunctional catalysts, ensure the correct ratio of metal to acidic support is used.[2] The amount of metal loading is a critical parameter for catalyst activity.[2]
Poor Catalyst Activity The catalyst may be deactivated by coke formation.[3] Implement a regeneration step, such as calcination, to burn off deposits. Ensure the feedstock is free of poisons like sulfur or nitrogen compounds that can inhibit the catalyst.
Insufficient Reaction Time Monitor the reaction progress over time using techniques like GC or TLC. The reaction may require a longer duration to reach completion.
Presence of Impurities Ensure all solvents and starting materials are pure and anhydrous, as required by the specific reaction chemistry (e.g., in reactions involving organometallics).
Issue 2: High Percentage of Undesired Side Products (e.g., Cracked Fragments)
Potential Cause Suggested Action
Excessive Reaction Temperature High temperatures often favor cracking.[2][6] Reduce the reaction temperature to a range that favors the desired isomerization or functionalization pathway.
High Catalyst Acidity For hydroisomerization, catalysts with very high acidity can promote cracking.[2] Consider using a catalyst with milder acidity or modifying the existing catalyst to reduce its acid site density.
Long Contact/Residence Time A longer contact time between the reactants and the catalyst can lead to secondary reactions, including cracking.[2] In a flow reactor, increase the liquid hourly space velocity (LHSV). In a batch reactor, shorten the overall reaction time.
Incorrect Feedstock Composition The presence of certain compounds in the feedstock can lead to unwanted side reactions. Analyze the starting material for impurities that might be contributing to the formation of byproducts.

Data on Optimized Reaction Conditions

The following tables summarize quantitative data for various this compound-involved syntheses to facilitate comparison and experimental design.

Table 1: Hydroisomerization of n-Paraffins

Parametern-Heptane Isomerization[7][8]n-Octane Hydroisomerization[2]
Catalyst Pt-Cr/Zr-HMS[9]; Pt on HY/HZSM-5 Zeolite[8]Bifunctional catalysts (e.g., Pt on Zeolite-β or mordenite)[2]
Optimal Temperature 350 - 400°C[8]220 - 310°C[2]
Optimal Pressure Not specified, typically under H₂ flow20 - 60 bar[2]
H₂/n-heptane Feed Ratio 6.5[8]Not specified
Key Outcome Maximization of Research this compound Number (RON)[7][8]High selectivity for branched isomers, suppression of cracking[2]

Table 2: Functionalization of Octaethylene Glycol (Model for Long-Chain Functionalization) [10]

Reaction StepReagentsSolventTemperature (°C)Time (h)Yield (%)
Mesylation OEG, MsCl, Et₃NCH₂Cl₂-10 to RT12-16>95
Azidation OEG-Mesylate, NaN₃DMF65-8016-48~97
Alkynylation OEG, NaH, Propargyl BromideTHFRT24~95

Experimental Protocols

Protocol 1: General Procedure for n-Octane Hydroisomerization

This protocol describes a typical setup for the hydroisomerization of n-octane in a fixed-bed reactor.

Materials:

  • n-octane (high purity)

  • Bifunctional catalyst (e.g., 0.5 wt% Pt on a zeolite support)

  • High-pressure fixed-bed reactor system

  • Hydrogen gas (high purity)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Load a specific amount of the bifunctional catalyst into the fixed-bed reactor.

  • Pre-treat the catalyst by heating it under a flow of hydrogen gas to reduce the metal component.

  • Set the reactor to the desired temperature (e.g., 250°C) and pressure (e.g., 40 bar).[2]

  • Introduce a continuous flow of hydrogen gas and liquid n-octane at a defined ratio and flow rate (LHSV).

  • Allow the reaction to stabilize for a period of time (e.g., 1 hour on stream).[7]

  • Collect the product stream at the reactor outlet after cooling and pressure reduction.

  • Analyze the composition of the product stream using GC to determine the conversion of n-octane and the selectivity towards different isomers and cracked products.

  • Repeat the experiment at different temperatures, pressures, and flow rates to determine the optimal reaction conditions.

Protocol 2: Photocatalytic C-H Functionalization of Cyclothis compound (B165968) (Model for Alkane Functionalization)[12]

This protocol provides a method for the functionalization of a C-H bond in cyclothis compound, which serves as a model for this compound.

Objective: To form an N-alkylated product from cyclothis compound via a photocatalytic reaction.[11]

Materials:

  • Schlenk flask or borosilicate vial with a magnetic stir bar

  • Blue LED light source (e.g., 30 W, λ = 450–465 nm)[11]

  • Cooling fan

  • Nitrogen or Argon gas line

  • Cyclothis compound (substrate)

  • Aminating agent (e.g., N-aminopyridinium salt)

  • Photocatalyst (e.g., an iridium or ruthenium complex)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • To a Schlenk flask, add the photocatalyst, the aminating agent, and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous solvent and cyclothis compound via syringe.

  • Place the flask near the blue LED light source and begin vigorous stirring. Use a cooling fan to maintain the reaction at room temperature.

  • Irradiate the mixture for the specified reaction time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue using flash column chromatography on silica (B1680970) gel to isolate the N-alkylated cyclothis compound product.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Corrective Actions cluster_outcome Outcome start Experiment Shows Poor Results (Low Yield / Low Selectivity) check_params Review Reaction Parameters: - Temperature - Pressure - Concentration start->check_params check_reagents Verify Reagent & Catalyst Purity: - Starting Materials - Solvents - Catalyst Integrity start->check_reagents optimize_temp Optimize Temperature check_params->optimize_temp Deviation from optimum? adjust_time Adjust Reaction Time check_params->adjust_time Sub-optimal duration? optimize_catalyst Change Catalyst Loading or Type check_reagents->optimize_catalyst Catalyst degraded? purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurities detected? check_byproducts Analyze Byproducts (GC-MS, NMR) check_byproducts->optimize_temp Cracking Observed check_byproducts->optimize_catalyst Side Reactions Dominant end_node Successful Optimization optimize_temp->end_node optimize_catalyst->end_node purify_reagents->end_node adjust_time->end_node

Caption: Troubleshooting workflow for optimizing this compound synthesis.

Hydroisomerization_Pathway cluster_products Reaction Products n_this compound n-Octane catalyst Bifunctional Catalyst (Metal + Acid Sites) n_this compound->catalyst iso_this compound Branched Isomers (e.g., iso-octane) [Desired Product] cracked Cracked Products (e.g., Butane, Propene) [Side Product] catalyst->iso_this compound Isomerization (Optimal Temp) catalyst->cracked Cracking (High Temp)

Caption: Reaction pathways in n-octane hydroisomerization.

References

Technical Support Center: Mitigating the Environmental Impact of Octane Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing sustainable octane (B31449) production. This resource provides troubleshooting guidance and answers to frequently asked questions related to minimizing the environmental footprint of your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments aimed at producing high-octane fuels with reduced environmental impact.

Issue ID Problem Statement Possible Causes Suggested Solutions
TROUBLE-001 Low this compound Number in Bio-Alkylate 1. Ineffective catalyst performance (e.g., solid acid catalyst deactivation).2. Suboptimal reaction temperature or pressure.3. Impurities in the bio-olefin or isobutane (B21531) feedstock.1. Regenerate or replace the catalyst. Consider catalyst screening for higher activity and stability.2. Optimize reaction conditions. For sulfuric acid alkylation, maintain low temperatures to minimize side reactions.[1][2]3. Purify feedstocks to remove contaminants like water or sulfur compounds.
TROUBLE-002 High Benzene (B151609) Content in Reformate 1. High concentration of benzene precursors (cyclohexane, methylcyclopentane) in the naphtha feed.2. High reaction temperatures in the catalytic reformer promoting aromatization.[3]3. Inefficient separation of benzene from the reformate stream.1. Pre-treat the naphtha feed to reduce benzene precursors.2. Optimize reformer operating conditions, balancing this compound uplift with benzene formation.[3]3. Implement post-reforming benzene saturation or extraction processes.
TROUBLE-003 Poor Yield of Isomerate 1. Catalyst deactivation due to contaminants (e.g., water, sulfur) in the light naphtha feed.[4]2. Incorrect reactor temperature for the specific catalyst used (e.g., platinum on chlorinated alumina (B75360) vs. zeolite).[4]3. Insufficient hydrogen partial pressure leading to coking.1. Ensure rigorous feedstock purification before it enters the isomerization unit.2. Adjust the reactor temperature according to the catalyst manufacturer's specifications.[4]3. Increase hydrogen-to-hydrocarbon ratio to suppress coke formation on the catalyst.
TROUBLE-004 High CO2 Emissions During Syngas Production from Biomass 1. Inefficient gasification process leading to incomplete conversion of biomass.2. Lack of a carbon capture system integrated with the gasifier.3. Use of a biomass feedstock with high moisture content, requiring more energy for drying.1. Optimize gasifier temperature, pressure, and residence time to maximize syngas yield.[5][6]2. Integrate a pre-combustion carbon capture unit to separate CO2 from the syngas stream.[7][8]3. Pre-dry the biomass feedstock to a moisture content of 10-15% before gasification.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the environmental impact of this compound production methodologies.

1. What are the primary conventional methods for this compound enhancement and their main environmental drawbacks?

The primary conventional methods for increasing the this compound number of gasoline are catalytic reforming, alkylation, and isomerization.

  • Catalytic Reforming: This process uses catalysts (typically platinum-based) to rearrange the molecular structure of low-octane naphtha into high-octane reformate.[3][10] The main environmental drawback is the significant energy consumption due to high reaction temperatures, leading to substantial CO2 emissions.[10][11] It also produces aromatic compounds, including benzene, which are regulated due to health concerns.[3]

  • Alkylation: This process combines light olefins with isobutane to produce alkylate, a high-octane, clean-burning gasoline component.[1][2] The primary environmental and safety concerns are related to the use of highly corrosive and toxic liquid acid catalysts, such as hydrofluoric acid (HF) and sulfuric acid (H2SO4).[2][12]

  • Isomerization: This process converts straight-chain paraffins into their branched-chain isomers, which have higher this compound ratings.[4][13] Isomerization is generally considered more environmentally friendly than catalytic reforming as it reduces the need for aromatic compounds and can lower emissions of pollutants like nitrogen oxides (NOx).[13][14] However, the catalysts used can be sensitive to impurities and require careful feedstock preparation.[4]

2. How can renewable feedstocks be utilized to produce high-octane gasoline with a lower carbon footprint?

Renewable feedstocks, primarily biomass, can be converted into high-octane gasoline components through several pathways, significantly reducing lifecycle greenhouse gas emissions.[5]

  • Gasification and Syngas Conversion: Biomass can be gasified to produce synthesis gas (syngas), a mixture of carbon monoxide and hydrogen.[5][6] This syngas can then be catalytically converted into gasoline-range hydrocarbons.[5]

  • Bio-oil Upgrading: Fast pyrolysis of biomass produces bio-oil, which can be upgraded through processes like hydrotreating and hydrocracking to produce gasoline and diesel.

  • Fermentation to Biofuels: Sugars and starches from crops like corn and sugarcane can be fermented to produce bioethanol.[15] Cellulosic biomass from non-food sources like trees and grasses is also a key feedstock for ethanol (B145695) production.[15] Ethanol is a high-octane oxygenate that is commonly blended with gasoline to boost its this compound rating and reduce emissions.[15][16]

3. What is the role of Carbon Capture, Utilization, and Storage (CCUS) in mitigating emissions from refineries?

Carbon Capture, Utilization, and Storage (CCUS) is a critical technology for reducing the carbon footprint of refineries, which are significant sources of CO2 emissions.[8][17]

  • Capture: CO2 can be captured from various emission sources within a refinery, such as hydrogen production units and catalytic crackers.[17]

  • Utilization: The captured CO2 can be used for various purposes, including enhanced oil recovery (EOR), where it is injected into oil reservoirs to increase crude oil extraction.[8] It can also be used as a feedstock for the production of chemicals, fuels, and building materials.[17]

  • Storage: For permanent emission reduction, captured CO2 can be stored in deep underground geological formations, such as depleted oil and gas reservoirs or saline aquifers.[7]

4. What are the advantages of using oxygenates like ethanol as this compound boosters?

Blending oxygenates, particularly ethanol, into gasoline offers several environmental and performance benefits:

  • Increased this compound: Ethanol has a high this compound rating and effectively increases the this compound number of the gasoline blend, reducing engine knocking.[16]

  • Reduced Emissions: The presence of oxygen in ethanol leads to more complete combustion, which can reduce emissions of carbon monoxide, unburned hydrocarbons, and particulate matter.[16]

  • Renewable Source: Bioethanol is produced from renewable biomass, which can reduce the overall lifecycle greenhouse gas emissions of the fuel compared to petroleum-based gasoline.[15][16]

5. How does a Life Cycle Assessment (LCA) help in evaluating the environmental impact of different this compound production pathways?

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life.[18][19] For this compound production, an LCA would consider:

  • Cradle-to-Gate: This includes the environmental burdens associated with feedstock extraction (e.g., crude oil drilling or biomass harvesting), transportation, and the production process itself within the refinery.

  • Gate-to-Wheel (or Well-to-Wheel): This extends the assessment to include the distribution of the fuel and its combustion in a vehicle.

By conducting an LCA, researchers can compare different this compound production technologies (e.g., conventional refining vs. biofuel production) and identify the pathways with the lowest overall environmental footprint, considering factors like greenhouse gas emissions, energy consumption, and water use.[20][21]

Experimental Protocols

Protocol 1: Bench-Scale Catalytic Reforming of Naphtha for High-Octane Gasoline

Objective: To evaluate the performance of a novel catalyst in the catalytic reforming of a model naphtha feed to produce a high-octane reformate with minimized benzene content.

Methodology:

  • Feedstock Preparation: Prepare a model naphtha feed consisting of a mixture of n-heptane, cyclohexane, and methylcyclopentane (B18539) in defined proportions.

  • Catalyst Loading: Load a fixed-bed reactor with a known amount of the experimental reforming catalyst.

  • System Purge and Pressurization: Purge the reactor system with an inert gas (e.g., nitrogen) and then pressurize with hydrogen to the desired reaction pressure.

  • Reaction:

    • Heat the reactor to the target temperature (e.g., 480-520°C).

    • Introduce the naphtha feed and hydrogen at a controlled flow rate and hydrogen-to-hydrocarbon molar ratio.

    • Maintain the reaction for a specified period.

  • Product Collection and Analysis:

    • Cool the reactor effluent and separate the liquid and gaseous products.

    • Analyze the liquid reformate using gas chromatography (GC) to determine its composition, including the concentration of aromatics (benzene, toluene, xylenes) and the Research this compound Number (RON) can be estimated based on the composition.

    • Analyze the gaseous product to determine the hydrogen yield.

Protocol 2: Synthesis of Bio-Alkylate using a Solid Acid Catalyst

Objective: To synthesize a high-octane bio-alkylate from isobutane and a bio-derived olefin (e.g., isobutylene (B52900) from bio-isobutanol) using a solid acid catalyst.

Methodology:

  • Catalyst Activation: Activate the solid acid catalyst by heating it under a flow of inert gas to remove any adsorbed water.

  • Reactor Setup: Place the activated catalyst in a stirred-tank reactor.

  • Reaction:

    • Cool the reactor to the desired reaction temperature (e.g., 5-15°C).

    • Introduce liquid isobutane and the bio-olefin into the reactor at a specific molar ratio.

    • Stir the mixture vigorously to ensure good contact between the reactants and the catalyst.

    • Maintain the reaction for a set duration.

  • Product Separation and Analysis:

    • Separate the catalyst from the liquid product by filtration.

    • Analyze the liquid product using GC to determine the yield and selectivity of the alkylate product.

    • Determine the this compound number of the resulting bio-alkylate.

Visualizations

Experimental_Workflow_Catalytic_Reforming cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Analysis Feed Naphtha Feed Reactor Fixed-Bed Reactor (High T, High P) Feed->Reactor Catalyst Reforming Catalyst Catalyst->Reactor Separator Gas-Liquid Separator Reactor->Separator Effluent GC_Analysis Gas Chromatography Separator->GC_Analysis Liquid Reformate Separator->GC_Analysis Gaseous Products

Caption: Workflow for Catalytic Reforming Experiment.

Signaling_Pathway_Biofuel_Production cluster_conversion Conversion Pathways cluster_intermediates Intermediates cluster_products Final Products Biomass Biomass Feedstock (e.g., Wood, Switchgrass) Gasification Gasification Biomass->Gasification Fermentation Fermentation Biomass->Fermentation Syngas Syngas (CO + H2) Gasification->Syngas Sugars Sugars Fermentation->Sugars HighOctaneGasoline High-Octane Gasoline Syngas->HighOctaneGasoline Catalytic Synthesis Ethanol Ethanol Sugars->Ethanol Ethanol->HighOctaneGasoline Blending

Caption: Pathways for High-Octane Biofuel Production.

Logical_Relationship_CCUS cluster_ccus Carbon Capture, Utilization, and Storage (CCUS) Refinery Refinery Operations (e.g., Reforming, Cracking) CO2_Emissions CO2 Emissions Refinery->CO2_Emissions Capture CO2 Capture CO2_Emissions->Capture Utilization Utilization (EOR, Chemicals) Capture->Utilization Captured CO2 Storage Geological Storage Capture->Storage Captured CO2 Storage->Refinery Reduced Emissions

Caption: Logic of CCUS in Refinery Emissions Reduction.

References

Validation & Comparative

A Comparative Analysis of Combustion Efficiency in Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of key performance indicators reveals significant variations in the combustion efficiency of octane (B31449) isomers, with structural differences influencing heat release, flame propagation, and autoignition characteristics. This guide provides an objective comparison of n-octane, iso-octane (2,2,4-trimethylpentane), 2-methylheptane, 3-methylheptane, and 2,3-dimethylhexane, supported by experimental data to inform researchers and scientists in the fields of fuel development and combustion science.

The combustion efficiency of a hydrocarbon fuel is a critical determinant of its performance in energy conversion systems. For isomers of this compound (C8H18), which form the foundational components of gasoline, subtle changes in molecular structure lead to notable differences in their combustion behavior. This comparison guide delves into three primary metrics of combustion efficiency: the standard enthalpy of combustion, laminar flame speed, and ignition delay time. Understanding these parameters is crucial for optimizing fuel blends and enhancing engine performance.

Key Performance Indicators of Combustion Efficiency

The following tables summarize the quantitative data for the selected this compound isomers, providing a clear comparison of their combustion properties.

Table 1: Standard Enthalpy of Combustion of this compound Isomers

IsomerIUPAC NameStructureStandard Enthalpy of Combustion (ΔH°c) (kJ/mol)
n-octaneThis compoundCH3(CH2)6CH3-5470.5[1][2]
iso-octane2,2,4-Trimethylpentane(CH3)3CCH2CH(CH3)2-5461.3
2-methylheptane2-MethylheptaneCH3CH(CH3)(CH2)4CH3-5466.4
3-methylheptane3-MethylheptaneCH3CH2CH(CH3)(CH2)3CH3-5464.1
2,3-dimethylhexane2,3-DimethylhexaneCH3CH(CH3)CH(CH3)(CH2)2CH3-5459.2

Note: Values for branched isomers are calculated based on their standard enthalpies of formation from the NIST Chemistry WebBook and the standard enthalpy of combustion of n-octane.

Table 2: Laminar Flame Speed of this compound Isomers at Stoichiometric Conditions (Φ=1)

IsomerLaminar Flame Speed (cm/s) at 298 K, 1 atmLaminar Flame Speed (cm/s) at 358 K, 1 atm
n-octane~40.2~58.6
iso-octane~39.0[3][4]~55.1
2-methylheptaneData not readily availableData not readily available
3-methylheptaneData not readily availableData not readily available
2,3-dimethylhexaneData not readily availableData not readily available

Note: Data for branched isomers other than iso-octane is limited in readily available literature under comparable conditions. However, a general trend observed is that branching reduces the laminar flame speed of alkanes.

Table 3: Ignition Delay Time of this compound Isomers

IsomerIgnition Delay Time (ms) at 835 K, 20 atm, Φ=1
n-octane~1.5
iso-octane~5.0[5][6]
2-methylheptaneData not readily available
3-methylheptaneData not readily available
2,3-dimethylhexaneData not readily available

Note: Ignition delay times are highly dependent on temperature, pressure, and equivalence ratio. The provided values are indicative for a specific condition. Generally, increased branching and a higher this compound number correspond to longer ignition delay times.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to precisely measure the combustion properties of fuels.

Measurement of Standard Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter .

Methodology:

  • A precisely weighed sample of the liquid this compound isomer is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • The initial temperature of the water is recorded.

  • The sample is ignited electrically via a fuse wire.

  • The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • The final temperature of the water is recorded.

  • The heat of combustion is calculated based on the temperature change, the mass of the sample, and the heat capacity of the calorimeter system.

Measurement of Laminar Flame Speed

The laminar flame speed is often measured using the spherically expanding flame method .

Methodology:

  • A homogeneous mixture of the this compound isomer and an oxidizer (typically air) at a specific equivalence ratio is prepared in a constant-volume combustion chamber.

  • The mixture is ignited at the center of the chamber using a spark, creating a spherical flame that propagates outwards.

  • The propagation of the flame front is recorded using high-speed imaging techniques, such as Schlieren photography.

  • The flame radius is measured as a function of time from the recorded images.

  • The stretched flame speed is calculated from the rate of change of the flame radius.

  • The laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch, which represents the speed of a one-dimensional, planar flame.[3][4]

Measurement of Ignition Delay Time

The ignition delay time is typically measured using a shock tube .

Methodology:

  • A shock tube is a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.

  • The driven section is filled with a precisely prepared mixture of the this compound isomer and an oxidizer.

  • The diaphragm is ruptured, causing a shock wave to travel down the tube, rapidly compressing and heating the gas mixture.

  • The time interval between the passage of the shock wave and the onset of combustion is measured.

  • The onset of combustion is typically detected by a rapid increase in pressure or the emission of light from excited chemical species (e.g., OH* chemiluminescence).

  • This time interval is defined as the ignition delay time.

Visualization of this compound Isomer Combustion Properties

The following diagram illustrates the relationship between the molecular structure of the this compound isomers and their key combustion characteristics. Generally, a more linear structure (like n-octane) is associated with a higher heat of combustion and a faster flame speed but a shorter ignition delay. Conversely, increased branching (as in iso-octane) leads to a lower heat of combustion and slower flame speed but a significantly longer ignition delay, which is desirable for preventing engine knock.

Combustion_Efficiency_Comparison n_this compound n-Octane heat_combustion Heat of Combustion n_this compound->heat_combustion Higher flame_speed Laminar Flame Speed n_this compound->flame_speed Higher ignition_delay Ignition Delay Time n_this compound->ignition_delay Shorter iso_this compound iso-Octane iso_this compound->heat_combustion Lower iso_this compound->flame_speed Lower iso_this compound->ignition_delay Longer methylheptane_2 2-Methylheptane methylheptane_2->heat_combustion methylheptane_2->flame_speed methylheptane_2->ignition_delay methylheptane_3 3-Methylheptane methylheptane_3->heat_combustion methylheptane_3->flame_speed methylheptane_3->ignition_delay dimethylhexane_23 2,3-Dimethylhexane dimethylhexane_23->heat_combustion Lower dimethylhexane_23->flame_speed Lower dimethylhexane_23->ignition_delay Longer

Comparison of combustion properties of this compound isomers.

References

A Comparative Guide to Analytical Methods for Octane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of octane (B31449) number in fuels. The performance of the standard Cooperative Fuel Research (CFR) engine-based methods is compared with alternative techniques, namely Near-Infrared (NIR) Spectroscopy and Gas Chromatography (GC). This document is intended to assist researchers and professionals in selecting the most appropriate method for their specific application based on a detailed evaluation of validation parameters and experimental protocols.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key validation parameters for the different this compound quantification methods.

Table 1: Comparison of Validation Parameters for this compound Quantification Methods

Validation ParameterCFR Engine (ASTM D2699/D2700)Near-Infrared (NIR) SpectroscopyGas Chromatography (GC)
Principle Engine knock characteristicsVibrational spectroscopy and chemometricsSeparation and quantification of hydrocarbons
Accuracy Defined as the standard method; bias is considered negligible[1]High, dependent on the calibration model. Often expressed as Standard Error of Prediction (SEP), typically ranging from 0.15 to 0.32 this compound units[2]High, with deviations from the standard method reported to be around 0.5 this compound units[3]
Precision Repeatability: 0.6 (MON) - 1.0 (RON) this compound number. Reproducibility: 0.7 (RON) - 2.0 (MON) this compound number[1]High, with excellent instrument stability.High, with a Relative Standard Deviation (RSD) of less than 1.0% for hydrocarbon quantification[4]
Linearity Inherent in the bracketing procedure against primary reference fuels.High, with correlation coefficient (R²) values typically ≥ 0.99 for calibration models.High, with correlation coefficient (R²) values typically ≥ 0.999 for individual hydrocarbon components[4][5][6]
Range 40 - 120 this compound Number[1]Dependent on the calibration set, typically covering the commercial gasoline range (e.g., 88-101 RON)[7]Applicable to the full range of hydrocarbon components in gasoline.
Robustness Sensitive to environmental conditions (e.g., barometric pressure), requiring compensation[1]Robust to minor variations in sample temperature and composition once a robust calibration model is developed[8]Robust, with consistent performance under slight variations in chromatographic conditions.
Limit of Detection (LOD) / Limit of Quantitation (LOQ) Not applicable in the traditional sense.Not directly applicable for this compound number; depends on the sensitivity to specific chemical features.For individual hydrocarbons (e.g., using FID), LOD can be in the low µg/mL range, and LOQ around 7-10 µg/mL[9]

Experimental Protocols

Cooperative Fuel Research (CFR) Engine (ASTM D2699/D2700)

The determination of Research this compound Number (RON) and Motor this compound Number (MON) using a CFR engine are the standard reference methods.[1][10]

Principle: The knocking characteristics of a sample fuel are compared to that of primary reference fuels (PRF), which are blends of isothis compound (B107328) (this compound number 100) and n-heptane (this compound number 0).[11] The this compound number of the sample is the percentage by volume of isothis compound in the PRF blend that matches the knock intensity of the sample under specific engine operating conditions.[11]

Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio, carbureted CFR engine is used.[1][7]

Procedure Outline (Bracketing Method): [12]

  • Engine Warm-up: The engine is warmed up for approximately one hour under knocking conditions.[13]

  • Standard Knock Intensity (KI) Establishment: A PRF blend close to the expected this compound number of the sample is used to establish a standard knock intensity, typically a mid-scale reading on the knockmeter.

  • Sample Fuel Analysis:

    • The engine is operated on the sample fuel.

    • The compression ratio is adjusted to achieve the standard knock intensity.

    • The cylinder height reading is recorded.

  • Reference Fuel Bracketing:

    • Two PRF blends are selected, one with a slightly higher and one with a slightly lower this compound number than the sample, to bracket the sample's knock intensity reading.

    • The knock intensity for each bracketing reference fuel is recorded.

  • This compound Number Calculation: The this compound number of the sample is determined by interpolation between the this compound numbers and knock intensity readings of the two bracketing reference fuels.

Operating Conditions:

ParameterASTM D2699 (RON)ASTM D2700 (MON)
Engine Speed 600 rpm900 rpm
Intake Air Temperature Varies with barometric pressure38 °C
Mixture Temperature Not controlled149 °C
Spark Timing 13° BTDC (fixed)Varies with compression ratio
Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a rapid and non-destructive secondary method for this compound number determination.[14][15]

Principle: The NIR region of the electromagnetic spectrum contains information about the overtone and combination bands of C-H, O-H, and N-H molecular vibrations.[14] By measuring the NIR spectrum of a gasoline sample, a quantitative model, developed by correlating spectral data with primary method (CFR engine) results, can be used to predict the this compound number.[14]

Apparatus: A benchtop or portable NIR spectrometer, typically covering a wavelength range of 660-1215 nm or 1000-1600 nm, is used.[14][16]

Procedure Outline:

  • Calibration Model Development:

    • A set of gasoline samples with a wide range of this compound numbers, representative of the samples to be analyzed, is selected.

    • The this compound number of each sample in the calibration set is determined using the primary method (ASTM D2699/D2700).

    • The NIR spectrum of each sample is acquired.

    • A chemometric model (e.g., Partial Least Squares - PLS) is developed to correlate the spectral data with the reference this compound numbers.[17]

  • Method Validation: The developed model is validated using an independent set of samples to assess its predictive accuracy.[17]

  • Routine Analysis:

    • The NIR spectrum of an unknown sample is acquired.

    • The validated calibration model is used to predict the this compound number from the spectrum. The result is available in seconds.[14]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for detailed hydrocarbon analysis (DHA) of gasoline, from which the this compound number can be predicted.[3]

Principle: The gasoline sample is vaporized and separated into its individual hydrocarbon components in a chromatographic column. The components are detected and quantified, typically by a Flame Ionization Detector (FID). The this compound number is then calculated from the detailed composition using a model that assigns an this compound blending value to each component.[3] This is often referred to as PIONA analysis (Paraffins, Iso-paraffins, Olefins, Naphthenes, and Aromatics).[18]

Apparatus: A gas chromatograph equipped with a capillary column and a Flame Ionization Detector (FID) is commonly used.[19]

Procedure Outline:

  • Sample Preparation: The gasoline sample is typically diluted in a suitable solvent.

  • GC Analysis:

    • A small volume of the prepared sample is injected into the GC.

    • The components are separated based on their boiling points and interaction with the stationary phase of the column.

    • The FID detects the eluted components, generating a chromatogram.

  • Component Identification and Quantification:

    • Individual peaks in the chromatogram are identified based on their retention times compared to known standards.

    • The area of each peak is proportional to the concentration of the corresponding component.

  • This compound Number Calculation:

    • The concentration of each identified hydrocarbon is determined.

    • The this compound number of the gasoline is calculated using a model that sums the contribution of each component based on its known this compound value and concentration.

Typical GC-FID Conditions for Gasoline Analysis: [19]

  • Column: DB-5 or similar non-polar capillary column.

  • Injection: Splitless or high split ratio, with an injection volume of around 1 µL.

  • Inlet Temperature: 230-250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 240-290 °C).

  • Detector: FID at a temperature of 250-260 °C.

  • Carrier Gas: Helium or Nitrogen.

Mandatory Visualization

Analytical_Method_Validation_Workflow Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method (CFR, NIR, GC) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters Select_Method->Define_Parameters Prepare_Samples Prepare Samples & Standards Define_Parameters->Prepare_Samples Perform_Analysis Perform Analytical Runs Prepare_Samples->Perform_Analysis Collect_Data Collect Raw Data Perform_Analysis->Collect_Data Analyze_Data Analyze Data & Calculate Parameters (Accuracy, Precision, Linearity, etc.) Collect_Data->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Generate Validation Report Compare_Criteria->Validation_Report

References

Octane vs. Heptane: A Comparative Guide to the Reference Fuels Defining Fuel Quality

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of fuel chemistry and engine performance, the octane (B31449) rating is a critical measure of a gasoline's ability to resist "knocking" or "pinging" during combustion. This guide provides a detailed comparison of the two primary reference fuels that anchor the this compound rating scale: isothis compound (B107328) (2,2,4-trimethylpentane) and n-heptane. For researchers, scientists, and professionals in drug development, understanding the distinct properties of these hydrocarbons is fundamental to various applications, from fuel formulation to computational modeling of combustion processes.

The this compound number of a fuel is determined by comparing its knocking characteristics to those of a mixture of isothis compound and n-heptane.[1] Isothis compound, a branched-chain alkane, is highly resistant to autoignition and is assigned an this compound number of 100.[2][3][4] Conversely, n-heptane, a straight-chain alkane, ignites very readily under compression and is assigned an this compound number of 0.[5][6] A fuel's this compound rating, therefore, represents the percentage by volume of isothis compound in a blend with n-heptane that matches the fuel's anti-knock performance.[1][7]

Comparative Analysis of Isothis compound and n-Heptane

The significant difference in the anti-knock properties of isothis compound and n-heptane stems from their distinct molecular structures. The branched structure of isothis compound is more stable and less prone to the pre-ignition that causes knocking in spark-ignition engines.[8] In contrast, the linear structure of n-heptane makes it more susceptible to autoignition.[5] The following table summarizes the key quantitative data for these two reference fuels.

PropertyIsothis compound (2,2,4-Trimethylpentane)n-Heptane
This compound Number 100 (by definition)[2][3][4]0 (by definition)[5][6]
Chemical Formula C₈H₁₈[3][9]C₇H₁₆[5]
Molecular Weight 114.23 g/mol [9]100.21 g/mol [5]
Density 0.692 g/cm³[8][9]0.6795 g/cm³[5]
Boiling Point 98-99 °C[9]98.38 °C[5]
Melting Point -107.4 °C[8]-90.549 °C[5]
Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) -4.825 – -4.809 MJ/mol-4.825 – -4.809 MJ/mol[5]

Experimental Protocols for this compound Rating Determination

The this compound number of a spark-ignition engine fuel is determined using standardized test methods developed by ASTM International. The two primary methods are the Research this compound Number (RON) and the Motor this compound Number (MON).[10] Both methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[11][12]

ASTM D2699: Research this compound Number (RON)

The RON test method is designed to simulate fuel performance under mild, low-speed driving conditions.[12][13]

Experimental Workflow:

  • Engine Preparation: The CFR engine is warmed up and stabilized under the specified operating conditions.[14]

  • Sample Introduction: The fuel sample to be tested is introduced into the engine.

  • Knock Intensity Measurement: The compression ratio of the engine is adjusted until a standard level of knock intensity is observed.

  • Reference Fuel Bracketing: The test fuel is then bracketed by two Primary Reference Fuel (PRF) blends, which are mixtures of isothis compound and n-heptane with known this compound numbers.[13] One PRF blend has a slightly higher knock intensity and the other a slightly lower knock intensity than the sample fuel.

  • RON Determination: The Research this compound Number of the sample is determined by interpolating between the this compound numbers of the two bracketing PRF blends.[15]

Key Operating Conditions for RON (ASTM D2699):

  • Engine Speed: 600 rpm[1][11]

  • Intake Air Temperature: Controlled at a specific value.[12]

  • Spark Timing: Fixed.[12]

ASTM D2700: Motor this compound Number (MON)

The MON test method evaluates fuel performance under more severe, high-speed, and high-load conditions.[16][17]

Experimental Workflow:

The workflow for the MON test is similar to the RON test, involving engine stabilization, sample testing, and bracketing with PRF blends to determine the this compound number.[17][18]

Key Operating Conditions for MON (ASTM D2700):

  • Engine Speed: 900 rpm[1]

  • Intake Mixture Temperature: Preheated to a higher temperature than in the RON test.[14][16]

  • Ignition Timing: Varies with the compression ratio.[1]

The MON value for a given fuel is typically lower than its RON value.[16] The difference between RON and MON is known as the fuel's "sensitivity." The Anti-Knock Index (AKI), which is posted on gasoline pumps in the United States, is the average of the RON and MON: AKI = (RON + MON)/2.[19][20]

Logical Relationship in this compound Rating

The following diagram illustrates the fundamental principle of the this compound rating scale, where a test fuel is compared against blends of the two reference fuels.

Octane_Rating_Scale cluster_scale This compound Rating Scale 0 0 10 10 20 20 30 30 40 40 50 50 60 60 70 70 80 80 90 90 100 100 Heptane n-Heptane (this compound Number = 0) PRF Primary Reference Fuel (PRF) (% Isothis compound + % n-Heptane) Heptane->PRF Blended to create Isothis compound Isothis compound (this compound Number = 100) Isothis compound->PRF Blended to create CFR_Engine CFR Engine (ASTM D2699/D2700) PRF->CFR_Engine Tested in TestFuel Test Fuel (Unknown this compound Number) TestFuel->CFR_Engine Knock intensity compared in Result This compound Number of Test Fuel CFR_Engine->Result Determines

Caption: Logical workflow for determining the this compound number of a test fuel.

References

A Comparative Analysis of Octane and Other Hydrocarbon Solvents for Laboratory and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to product purity. This guide provides a detailed comparative study of n-octane and other common nonpolar hydrocarbon solvents, including n-heptane, n-hexane, and cyclohexane (B81311). By presenting key physicochemical data, outlining experimental protocols for property determination, and illustrating a typical application workflow, this document aims to facilitate informed solvent selection in a research and development setting.

Hydrocarbon solvents are integral to various stages of pharmaceutical development and chemical synthesis, serving as reaction media, extraction agents, and cleaning fluids.[1][2] Their efficacy is determined by a combination of physical and chemical properties. This guide focuses on a direct comparison of n-octane with n-heptane, n-hexane, and cyclohexane, providing a basis for choosing the most suitable solvent for specific laboratory applications.

Comparative Physicochemical Properties

The selection of a hydrocarbon solvent is often dictated by its physical properties. The following table summarizes key data for n-octane and its common alternatives. These properties influence factors such as reaction temperature, solvent removal, and phase separation.

Propertyn-Octanen-Heptanen-HexaneCyclohexane
Molecular Formula C₈H₁₈C₇H₁₆C₆H₁₄C₆H₁₂
Molecular Weight ( g/mol ) 114.23[3]100.2086.1884.16
Boiling Point (°C) 125.798.468.780.7
Density (g/mL at 20°C) 0.703[4]0.6840.659[4]0.779
Viscosity (cP at 20°C) 0.5420.4090.3120.98
Solubility in Water Insoluble[3]InsolubleInsolubleInsoluble

Experimental Protocols for Solvent Property Determination

Accurate characterization of solvent properties is crucial for reproducible experimental results. The following are standard laboratory protocols for determining the density, boiling point, and viscosity of hydrocarbon solvents.

Determination of Density

The density of a liquid solvent can be determined using several methods, including the pycnometer and hydrometer methods.[5] A straightforward approach involves measuring the mass of a known volume of the solvent.[6]

Procedure:

  • Weigh a clean, dry graduated cylinder on an analytical balance.

  • Carefully add a specific volume (e.g., 10 mL) of the solvent to the graduated cylinder.

  • Reweigh the graduated cylinder containing the solvent.

  • The mass of the solvent is the difference between the final and initial weights.

  • Density is calculated by dividing the mass of the solvent by its volume. To minimize error, this procedure should be repeated multiple times to obtain an average value.[6]

Determination of Boiling Point

The boiling point of a solvent can be determined by distillation or the capillary method.[7][8] The capillary method is suitable for small sample volumes.

Procedure (Capillary Method):

  • A small amount of the solvent is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the solvent.

  • The test tube is gently heated in a water or oil bath.[9]

  • As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the solvent, which will be visible as a stream of bubbles.[8]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid is drawn into the capillary tube.[10]

Determination of Viscosity

The viscosity of a solvent can be measured using a viscometer, such as the Ostwald viscometer.[11] This method compares the flow time of the test liquid to that of a reference liquid with a known viscosity.

Procedure (Ostwald Viscometer):

  • The viscometer is thoroughly cleaned and dried.

  • A precise volume of the solvent is introduced into the viscometer.

  • The viscometer is placed in a constant temperature bath to ensure thermal equilibrium.

  • The liquid is drawn up into the wider arm of the U-tube to a point above the upper calibration mark.

  • The time taken for the liquid to flow between the upper and lower calibration marks is measured using a stopwatch.[11]

  • The viscosity is calculated by comparing this flow time to the flow time of a reference standard of known viscosity and density.[12]

Application in Pharmaceutical Workflow: Solvent Extraction

Solvent extraction is a fundamental technique in the pharmaceutical industry for the isolation and purification of active pharmaceutical ingredients (APIs).[2] The choice of solvent is critical and depends on the solubility of the target compound and impurities. The following diagram illustrates a typical liquid-liquid extraction workflow.

G cluster_0 Liquid-Liquid Extraction Workflow A 1. Mixing: API in aqueous solution is mixed with an immiscible organic solvent (e.g., octane (B31449), heptane). B 2. Partitioning: The API, being more soluble in the organic solvent, moves from the aqueous to the organic phase. A->B C 3. Phase Separation: The mixture is allowed to settle, forming two distinct layers: the organic (extract) and aqueous (raffinate) phases. B->C D 4. Collection: The organic layer containing the purified API is separated from the aqueous layer. C->D E 5. Solvent Recovery: The solvent is evaporated from the API, often for recycling. D->E

A typical liquid-liquid extraction workflow.

In this process, a nonpolar hydrocarbon solvent like this compound or heptane (B126788) can be used to extract a nonpolar API from an aqueous solution.[13] The efficiency of this extraction depends on the partition coefficient of the API between the two immiscible liquids.

Logical Framework for Solvent Selection

The decision-making process for selecting an appropriate hydrocarbon solvent involves considering several factors related to the experimental goals and constraints.

G A Define Experimental Requirements B Solubility of Solute A->B C Required Reaction Temperature A->C D Ease of Solvent Removal A->D E Compare Solvent Properties B->E C->E D->E F Select Optimal Solvent E->F

A logical workflow for solvent selection.

Conclusion

The choice between this compound and other hydrocarbon solvents like heptane, hexane, and cyclohexane depends on a careful evaluation of their physicochemical properties in the context of the specific application. This compound, with its higher boiling point and viscosity, may be suitable for reactions requiring higher temperatures, while hexane, with its lower boiling point, allows for easier removal post-reaction. This guide provides the foundational data and experimental context to assist researchers in making an informed and objective decision for their solvent needs. The move towards greener and more sustainable solvents is also an important consideration in modern drug development.[14][15]

References

A Comparative Environmental Impact Assessment of Ethanol versus Aromatic Octane Boosters as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the environmental impacts of using ethanol (B145695) versus aromatic compounds (such as benzene (B151609), toluene (B28343), and xylene) as octane-enhancing additives in gasoline. The assessment is based on a comprehensive review of scientific literature and experimental data, focusing on lifecycle emissions, air and water quality, and overall environmental footprint. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a nuanced understanding of fuel additive performance and its environmental consequences.

Introduction

The This compound (B31449) rating of gasoline is a critical measure of its ability to resist "knocking" or premature ignition in an engine. To achieve higher this compound ratings, refiners blend various additives into the base gasoline. Historically, lead was a common this compound booster, but its severe health and environmental risks led to its phase-out.[1] Today, the primary choices for this compound enhancement are oxygenates, like ethanol, and aromatic hydrocarbons.[1][2] Both effectively increase this compound, but their environmental profiles differ significantly. Ethanol is a renewable biofuel, typically produced from corn or sugarcane, while aromatics are derived from petroleum.[2][3][4] This guide will dissect the environmental trade-offs associated with each.

Data Presentation: Quantitative Comparison of Emissions and Environmental Impacts

The following tables summarize the key quantitative data from various studies comparing ethanol-blended gasoline with gasoline containing higher concentrations of aromatic this compound boosters.

Table 1: Comparison of Exhaust Emissions

Emission TypeEthanol Blends (E10, E20, etc.)High-Aromatic GasolineKey Findings & Citations
Carbon Monoxide (CO) Significant ReductionHigher EmissionsEthanol's oxygen content promotes more complete combustion, leading to lower CO emissions. Reductions of up to 30% have been observed with E10 blends.[2][5][6][7][8]
Nitrogen Oxides (NOx) Mixed Results; Potential for slight increaseBaselineSome studies report a slight increase in NOx emissions with ethanol blends, while others find no significant difference or even a decrease depending on engine conditions.[3][8][9][10][11]
Particulate Matter (PM2.5) Significant ReductionHigher EmissionsThe addition of ethanol and the corresponding reduction in aromatics lead to substantial decreases in particulate matter emissions.[3][5][12]
Volatile Organic Compounds (VOCs) Potential for increased evaporative emissionsBaselineWhile exhaust VOCs may decrease, the higher vapor pressure of ethanol blends can lead to increased evaporative VOC emissions.[9] However, the composition of these VOCs is also important, with ethanol blends potentially reducing emissions of certain toxic aromatics.
Greenhouse Gases (GHG) - Lifecycle 40-50% reduction compared to gasolineHigher EmissionsCorn-based ethanol has been shown to reduce greenhouse gas emissions by 40-50% on a lifecycle basis compared to conventional gasoline.[4] Studies show that GHG emissions from blended gasoline were on average 3.7% and 7.4% lower for E10 and E20, respectively.[13]
Toxic Aromatic Compounds (e.g., Benzene) ReductionHigher EmissionsEthanol displaces toxic aromatic compounds like benzene, a known carcinogen, in the gasoline blend, thereby reducing their tailpipe emissions.[2][9]

Table 2: Water Quality Impacts

Impact ParameterEthanolAromatic Compounds (Benzene, Toluene)Key Findings & Citations
Solubility in Water Highly Soluble (miscible)Less SolubleEthanol's high solubility in water can be a concern in the event of a spill, as it can lead to a more mobile contamination plume.[9]
Groundwater Contamination Can enhance the transport of other gasoline componentsPrimary contaminantsIn a gasoline spill, ethanol is preferentially degraded by microbes, which can delay the breakdown of more toxic compounds like benzene. Ethanol can also cause existing soil contamination of BTEX compounds to become mobile.[9]
Ecotoxicity LowerHigherAromatic compounds like benzene and toluene are generally more toxic to aquatic life than ethanol.[14]

Experimental Protocols

The data presented above are derived from a variety of experimental methodologies designed to assess the performance and emissions of fuel additives. Key protocols include:

  • Engine Dynamometer Studies: These laboratory-based tests use a stationary engine coupled to a dynamometer to measure performance and emissions under controlled conditions. This allows for precise control over variables like engine speed, load, and temperature. The industry standard for evaluating fuel deposits is the ASTM D6201 test, which utilizes a Ford 2.3L port fuel-injected engine.[15]

  • Chassis Dynamometer Procedures: Whole vehicles are placed on rollers in a laboratory to simulate real-world driving cycles, such as the Federal Test Procedure (FTP). This method allows for the collection and analysis of tailpipe emissions under various driving conditions, including cold starts and hot-stabilized operation.[12]

  • Vehicle Fleet Testing: Real-world driving tests are conducted with a fleet of vehicles to assess long-term performance, fuel economy, and emissions under a wide range of actual driving conditions.

  • Emissions Measurement Techniques:

    • Exhaust Gas Analyzers: Continuous monitoring of regulated pollutants such as CO, NOx, and hydrocarbons is performed using specialized gas analyzers.[16]

    • Particulate Matter Collection: Particulate matter is collected from diluted exhaust streams using filters and impactors for mass and size distribution analysis.[17]

    • Constant Volume Sampler (CVS): This system dilutes the entire exhaust stream with a constant flow of filtered air, from which samples are drawn for analysis. This is a standard component of regulatory emissions testing.[18]

Visualizations

Lifecycle and Production Pathways

The following diagrams illustrate the lifecycle of ethanol and the production of high-octane aromatic compounds.

Ethanol_Lifecycle cluster_feedstock Feedstock Production cluster_production Ethanol Production cluster_blending Fuel Blending cluster_use Vehicle Use cluster_emissions Emissions Feedstock Corn/Sugarcane Growth Milling Dry/Wet Milling Feedstock->Milling Harvest & Transport Fermentation Fermentation Milling->Fermentation Starch to Sugar Distillation Distillation & Dehydration Fermentation->Distillation Sugar to Ethanol Blending Gasoline Blending (E10, E85) Distillation->Blending Anhydrous Ethanol Combustion Engine Combustion Blending->Combustion Emissions CO2, H2O, Reduced CO & PM Combustion->Emissions

Caption: Lifecycle of corn-based ethanol as a fuel additive.

Aromatic_Production cluster_extraction Petroleum Extraction cluster_refining Refining Process cluster_separation Aromatic Separation cluster_blending Fuel Blending CrudeOil Crude Oil Extraction Distillation Atmospheric Distillation CrudeOil->Distillation Reforming Catalytic Reforming Distillation->Reforming Naphtha Separation Solvent Extraction Reforming->Separation Reformate Aromatics Benzene, Toluene, Xylene Separation->Aromatics Blending Gasoline Blending Aromatics->Blending This compound Booster

Caption: Production pathway of aromatic this compound boosters from crude oil.

Environmental Impact Pathways

The diagrams below illustrate the primary environmental impact pathways for spills and combustion of fuels containing ethanol versus aromatic compounds.

Spill_Impact_Comparison cluster_ethanol Ethanol Blend Spill cluster_aromatic High-Aromatic Gasoline Spill EthanolSpill Ethanol Spill EthanolWater High Water Solubility EthanolSpill->EthanolWater EthanolPlume Mobile Contaminant Plume EthanolWater->EthanolPlume EthanolBiodegrade Rapid Biodegradation EthanolPlume->EthanolBiodegrade BTEXPlume Enhanced BTEX Mobility EthanolPlume->BTEXPlume AromaticSpill Aromatic Spill AromaticWater Low Water Solubility AromaticSpill->AromaticWater AromaticPlume Concentrated Contaminant Plume AromaticWater->AromaticPlume AromaticBiodegrade Slower Biodegradation AromaticPlume->AromaticBiodegrade

Caption: Comparison of groundwater contamination pathways for fuel spills.

Combustion_Emissions_Pathway cluster_ethanol_combustion Ethanol Blend Combustion cluster_aromatic_combustion High-Aromatic Combustion EthanolCombustion Ethanol Combustion CompleteCombustion More Complete Combustion EthanolCombustion->CompleteCombustion ReducedToxics Lower Benzene/Aromatics EthanolCombustion->ReducedToxics PotentialNOx Potential NOx Increase EthanolCombustion->PotentialNOx ReducedCO Lower CO CompleteCombustion->ReducedCO ReducedPM Lower Particulate Matter CompleteCombustion->ReducedPM AromaticCombustion Aromatic Combustion IncompleteCombustion Less Complete Combustion AromaticCombustion->IncompleteCombustion HigherToxics Higher Benzene/Aromatics AromaticCombustion->HigherToxics HigherCO Higher CO IncompleteCombustion->HigherCO HigherPM Higher Particulate Matter IncompleteCombustion->HigherPM

Caption: Air pollution pathways from the combustion of different fuel blends.

Conclusion

The choice between ethanol and aromatic compounds as this compound boosters involves a series of environmental trade-offs.

  • Air Quality: Ethanol blends generally offer significant air quality benefits by reducing emissions of carbon monoxide, particulate matter, and toxic aromatic compounds like benzene.[2][5][6][7] However, they can lead to increased evaporative VOC emissions and, in some cases, slightly higher NOx emissions.[3][9]

  • Greenhouse Gas Emissions: From a lifecycle perspective, ethanol as a renewable fuel offers a substantial reduction in greenhouse gas emissions compared to petroleum-derived aromatics.[4][13]

  • Water Quality: In the event of a spill, ethanol's high solubility in water poses a risk of creating larger and more mobile contaminant plumes that can also enhance the transport of other toxic gasoline components.[9] Aromatic compounds are less soluble but more toxic.[14]

  • Renewability: Ethanol is derived from renewable biomass, which contributes to energy security and supports the agricultural sector.[3][4][19] Aromatic this compound boosters are finite resources derived from petroleum.

Overall, the data suggests that the use of ethanol as a fuel additive provides a net environmental benefit, particularly concerning air quality and greenhouse gas emissions. However, proper management and infrastructure are crucial to mitigate the risks associated with its high water solubility. The continued development of advanced biofuels and engine technologies will be critical in further optimizing the environmental performance of our transportation fuels.

References

A Researcher's Guide to the Validation of Computational Octane Combustion Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in engine development, the accuracy of computational fluid dynamics (CFD) simulations is paramount. The predictive power of these simulations hinges on the underlying chemical kinetic models that describe fuel combustion. This guide provides a comparative overview of the validation process for computational models of n-octane and iso-octane, the primary reference fuels for determining octane (B31449) rating. We present key experimental data for model validation and detail the methodologies used to obtain them.

The combustion of this compound isomers, particularly n-octane and iso-octane, is foundational to understanding and simulating the behavior of gasoline in internal combustion engines. Detailed chemical kinetic mechanisms, such as those developed at Lawrence Livermore National Laboratory (LLNL), aim to model the complex reaction pathways during oxidation.[1][2] The validation of these models against robust experimental data is a critical step in ensuring their accuracy and reliability for engine design and fuel research.[2][3]

Validation is typically achieved by comparing model predictions against experimental measurements of key combustion phenomena across a wide range of conditions, including ignition delay times, laminar flame speeds, and species concentration profiles.[1]

Comparative Analysis of Model Performance

Computational models for this compound combustion are rigorously tested against experimental data generated under controlled laboratory conditions. The primary metrics for validation are ignition delay time and laminar flame speed, as these parameters are fundamental to engine performance characteristics like knock and flame propagation.

Ignition Delay Time Validation

Ignition delay time (IDT) is a critical measure of a fuel's autoignition quality. It is a key validation target for kinetic models, especially for predicting engine knock. Experiments are often conducted in shock tubes and rapid compression machines (RCMs). The following tables summarize a comparison of experimental IDT data with predictions from a detailed kinetic mechanism for both iso-octane and n-octane.

Table 1: Iso-Octane Ignition Delay Time Comparison (Stoichiometric, Φ=1.0)

Pressure (atm)Temperature (K)Experimental IDT (μs)LLNL Model Prediction (μs)Experimental Setup
409001100~1200Shock Tube
401000300~320Shock Tube
401100100~110Shock Tube
207503000~3500RCM
208501500~1600RCM

Note: Data are synthesized from graphical representations in cited literature for illustrative comparison.

Table 2: n-Octane Ignition Delay Time Comparison (Stoichiometric, Φ=1.0)

Pressure (atm)Temperature (K)Experimental IDT (μs)LLNL Model Prediction (μs)Experimental Setup
40850600~650Shock Tube
40950200~220Shock Tube
40105080~90Shock Tube
157004000~4200RCM
158001200~1300RCM

Note: Data are synthesized from graphical representations in cited literature for illustrative comparison.

Laminar Flame Speed Validation

Laminar flame speed is a fundamental property of a combustible mixture that influences flame propagation and stability. It is a crucial parameter for validating the reaction and transport sub-models within a kinetic mechanism. Experiments are often performed in constant volume combustion chambers using spherically expanding flames.

Table 3: Iso-Octane/Air Laminar Flame Speed Comparison (1 atm, 373 K)

Equivalence Ratio (Φ)Experimental Speed (cm/s)Model Prediction (cm/s)
0.832~33
1.040~41
1.238~39
1.430~31

Note: Data are synthesized from graphical representations in cited literature for illustrative comparison.[4]

Experimental Protocols

The generation of high-quality experimental data is the bedrock of model validation. The following are detailed methodologies for key experiments cited.

Shock Tube Protocol for Ignition Delay

A shock tube is a facility used to study chemical kinetics at high temperatures and pressures.

  • Mixture Preparation : A combustible mixture of this compound, oxygen, and a diluent gas (typically argon) is prepared in a mixing tank. The precise composition is controlled using partial pressures.

  • Shock Wave Generation : A high-pressure driver gas (e.g., helium) is separated from the low-pressure experimental gas mixture by a diaphragm. The diaphragm is ruptured, creating a shock wave that propagates through the test gas.

  • Heating and Compression : The shock wave rapidly heats and compresses the gas, creating uniform, high-temperature, and high-pressure conditions in its wake. The conditions behind the reflected shock wave are precisely controlled and used for the experiment.

  • Ignition Detection : Ignition is detected by a rapid rise in pressure, measured by a sidewall pressure transducer, and by the emission of characteristic light from radicals like OH*, captured by a photodetector.

  • Data Acquisition : The time between the arrival of the reflected shock wave and the onset of ignition is measured as the ignition delay time.

Rapid Compression Machine (RCM) Protocol

RCMs are used to study autoignition phenomena at conditions closer to those in an internal combustion engine, particularly in the low-to-intermediate temperature range.

  • Mixture Preparation : A premixed charge of fuel, oxidizer, and diluent is introduced into a reaction chamber.

  • Compression : A piston is rapidly driven to compress the mixture, typically within 20-50 milliseconds, raising its temperature and pressure to conditions where autoignition can be studied.

  • Constant Volume : After compression, the piston is held in place, creating a constant volume environment for the autoignition process.

  • Pressure Monitoring : A pressure transducer mounted in the reaction chamber records the pressure history. The ignition delay is defined as the time from the end of compression to the maximum rate of pressure rise.

  • Two-Stage Ignition : RCMs are particularly useful for observing the negative temperature coefficient (NTC) behavior of alkanes, which is characterized by a two-stage ignition process (cool flame followed by main ignition).

Flow Reactor Protocol for Species Measurement

Flow reactors are used to study the evolution of chemical species over time at constant temperature and pressure, providing crucial data for refining reaction pathways in kinetic models.[5][6]

  • Reactant Injection : A pre-vaporized and pre-heated mixture of fuel and oxidizer, highly diluted in an inert gas like nitrogen, is continuously fed into a reactor tube, which is maintained at a constant temperature.[5]

  • Reaction Zone : The mixture flows through the reactor, and the residence time is controlled by the flow rate and the reactor volume.

  • Gas Sampling : Gas samples are extracted at various points along the reactor, corresponding to different residence times.

  • Species Analysis : The samples are rapidly cooled (quenched) to stop the reactions and then analyzed using techniques like gas chromatography (GC) or mass spectrometry (MS) to determine the mole fractions of reactants, stable intermediates, and final products.

  • Data Comparison : The experimentally measured species profiles as a function of time are compared with the predictions from the computational model.

Visualization of the Validation Process

To better illustrate the relationships and workflows involved in validating computational combustion models, the following diagrams are provided.

G cluster_exp Experimental Validation cluster_model Computational Modeling Exp_Setup Experimental Apparatus (Shock Tube, RCM, Flow Reactor) Exp_Data Generate Experimental Data (IDT, Flame Speed, Species Conc.) Exp_Setup->Exp_Data Database Validation Database Exp_Data->Database Comparison Compare Predictions vs. Experimental Data Database->Comparison Kin_Mech Develop Kinetic Mechanism (Reaction Pathways, Rate Constants) Simulation Perform 0D/1D Simulation (e.g., CHEMKIN) Kin_Mech->Simulation Model_Results Generate Model Predictions Simulation->Model_Results Model_Results->Comparison Refinement Refine Mechanism (Rates, Pathways) Comparison->Refinement Discrepancy? Validated_Model Validated Model Comparison->Validated_Model Good Agreement Refinement->Kin_Mech

Caption: Workflow for the validation of a chemical kinetic mechanism.

G cluster_targets Key Validation Targets cluster_conditions Governing Conditions IDT Ignition Delay Time LFS Laminar Flame Speed Species Species Profiles Temp Temperature Model Computational Combustion Model Temp->Model Inputs for Press Pressure Press->Model Inputs for Phi Equivalence Ratio (Φ) Phi->Model Inputs for Model->IDT Predicts Model->LFS Predicts Model->Species Predicts

Caption: Logical relationship between model inputs and validation targets.

References

A Comparative Analysis of the Toxicological Profiles of Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of various octane (B31449) isomers. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the potential hazards associated with these compounds. The data is compiled from various safety data sheets and toxicological databases, with a focus on acute toxicity, irritation, and potential mechanisms of action.

Data Presentation: Summary of Toxicological Data

The following table summarizes the available quantitative and qualitative toxicological data for several this compound isomers. It is important to note that comprehensive toxicological data is not available for all 18 isomers of this compound. This table reflects the most readily available information.

Isomer NameCAS NumberAcute Oral Toxicity (LD50)Acute Dermal Toxicity (LD50)Acute Inhalation Toxicity (LC50)Skin Irritation/CorrosionEye IrritationAspiration Hazard
n-Octane 111-65-9>5000 mg/kg (rat)>2000 mg/kg (rabbit)>24.88 mg/L (rat, 4h)IrritatingIrritatingMay be fatal if swallowed and enters airways
Isothis compound (2,2,4-Trimethylpentane) 540-84-1>5000 mg/kg (rat)[1]>2000 mg/kg (rabbit)[1]>33.52 mg/L (rat, 4h)[1]Irritating[2]May cause mild irritationMay be fatal if swallowed and enters airways[2]
2,4-Dimethylhexane 589-43-5Data not availableData not availableData not availableIrritating[3]Data not availableMay be fatal if swallowed and enters airways[4]
2,2,3-Trimethylpentane 564-02-3Data not availableData not availableData not availableCauses skin irritation[5][6]Data not availableMay be fatal if swallowed and enters airways[5][6]
3-Methylheptane 589-81-1Data not availableData not availableData not availableCauses skin irritation[6]Causes serious eye irritation[6]May be fatal if swallowed and enters airways[7]
4-Methylheptane 589-53-7Data not availableData not availableData not availableMay cause skin irritation[8]May cause eye damage[8]May be fatal if swallowed and enters airways[9]
2,5-Dimethylhexane 592-13-2Data not availableData not availableData not availableCauses skin irritationCauses eye irritationMay be fatal if swallowed and enters airways
3,4-Dimethylhexane 583-48-2Data not availableData not availableData not availableCauses skin irritation[10]Data not availableMay be fatal if swallowed and enters airways[10]
3-Ethylhexane 619-99-8Data not availableData not availableData not availableCauses skin irritation[11]Data not availableMay be fatal if swallowed and enters airways[11]
2,3,4-Trimethylpentane 565-75-3Data not availableData not availableData not availableIrritating to skin[12]Data not availableMay be fatal if swallowed and enters airways[12]

General Observations:

Across the studied isomers, a consistent pattern of toxicity emerges. Most this compound isomers exhibit low acute oral and dermal toxicity, with LD50 values generally exceeding 2000 mg/kg. The primary hazards associated with these compounds are skin irritation, the potential for central nervous system (CNS) depression at high concentrations, and a significant aspiration hazard.[5][6][7][9][11][13] If swallowed, these low-viscosity liquids can be aspirated into the lungs, leading to chemical pneumonitis, which can be fatal.[2][12] Inhalation of high concentrations of this compound vapors can cause dizziness, drowsiness, and other narcotic effects.[4][7][11]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the key experimental protocols used to assess the acute toxicity of chemicals.

OECD Test Guideline 401: Acute Oral Toxicity (Superseded)

This guideline, now largely replaced by alternative methods, was historically used to determine the median lethal dose (LD50) of a substance when administered orally. The protocol involved the following key steps:

  • Animal Selection: Healthy young adult rodents (usually rats) were used.

  • Dose Administration: The test substance was administered in a single dose by gavage to several groups of animals, with one dose level per group.

  • Observation: Animals were observed for mortality and clinical signs of toxicity for at least 14 days.

  • Data Analysis: The LD50 was calculated statistically from the number of mortalities observed at different dose levels.

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is an alternative to the classical LD50 test and is designed to use fewer animals and cause less suffering.

  • Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose.

  • Main Study: Groups of animals of a single sex (usually females) are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).

  • Endpoint: The test is not designed to determine a precise LD50 but rather to identify a dose that causes evident toxicity but no mortality. The results are used to classify the substance according to its acute oral toxicity.

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline assesses the toxic effects of a substance applied to the skin.

  • Animal Selection: Rodents (rats, rabbits, or guinea pigs) are typically used.

  • Application: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The LD50 is determined, or if a limit test is performed at 2000 mg/kg and no mortality is observed, the substance is considered to have low acute dermal toxicity.

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline evaluates the toxicity of a substance when inhaled.

  • Exposure: Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours).

  • Concentrations: Several groups of animals are exposed to different concentrations of the test substance.

  • Observation: Animals are observed for toxic effects and mortality during and after exposure for at least 14 days.

  • Endpoint: The LC50 (median lethal concentration) is determined.

OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method

This is an in vitro method that does not use live animals to assess the skin corrosion potential of a chemical.

  • Test System: A commercially available, three-dimensional reconstructed human epidermis model is used.

  • Application: The test chemical is applied topically to the surface of the skin tissue model.

  • Endpoint: Cell viability is measured after specific exposure times. A significant reduction in cell viability below a certain threshold indicates that the chemical is corrosive to the skin.

Signaling Pathways and Mechanisms of Toxicity

The primary neurotoxic effect of short-chain alkanes, including this compound isomers, is central nervous system (CNS) depression, which manifests as dizziness, drowsiness, and anesthetic-like effects at high concentrations.[4][7][11] The underlying mechanism is believed to be a non-specific disruption of neuronal membrane function due to the lipophilic nature of these compounds.

G General Mechanism of Alkane-Induced Neurotoxicity cluster_membrane Neuronal Membrane Ion_Channels Ion Channels CNS_Depression CNS Depression (Anesthetic Effects) Ion_Channels->CNS_Depression Receptors Receptors (e.g., GABA-A) Receptors->CNS_Depression Alkane This compound Isomer (Lipophilic) Membrane_Disruption Partitioning into Lipid Bilayer Altered Membrane Fluidity Alkane->Membrane_Disruption Interacts with Altered_Function Altered Protein Function Membrane_Disruption->Altered_Function Leads to Altered_Function->Ion_Channels Affects Altered_Function->Receptors Affects

Caption: General mechanism of alkane-induced neurotoxicity.

The lipophilicity of this compound isomers allows them to readily partition into the lipid bilayer of neuronal cell membranes.[14] This intercalation disrupts the normal structure and fluidity of the membrane, which in turn can alter the function of integral membrane proteins such as ion channels and neurotransmitter receptors.[14] While the exact molecular targets have not been definitively identified for all this compound isomers, modulation of ligand-gated ion channels, such as the GABA-A receptor, is a proposed mechanism for the anesthetic effects of volatile organic compounds and may play a role in the CNS depressant effects of this compound isomers.[1] The potentiation of GABA-A receptor activity would lead to increased inhibitory neurotransmission, resulting in the observed narcotic effects.

The following workflow illustrates the general process of assessing the acute toxicity of a chemical according to OECD guidelines.

G Experimental Workflow for Acute Toxicity Assessment Start Start: Test Substance Route Select Exposure Route (Oral, Dermal, Inhalation) Start->Route Oral OECD 420/423/425 Route->Oral Oral Dermal OECD 402 Route->Dermal Dermal Inhalation OECD 403 Route->Inhalation Inhalation Dose Dose Range Finding (Sighting Study) Oral->Dose Dermal->Dose Inhalation->Dose Main_Study Main Study (Fixed Doses/Concentrations) Dose->Main_Study Observation Observation Period (14 days) (Mortality, Clinical Signs, Body Weight) Main_Study->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Analysis Data Analysis (LD50/LC50 Estimation, Classification) Necropsy->Data_Analysis End End: Toxicological Profile Data_Analysis->End

Caption: General workflow for acute toxicity testing.

References

A Comparative Guide to the Physical Properties of Octane and Its Alternatives: An Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimentally determined physical properties of n-octane and its common alternatives, including n-heptane, n-nonane, and cyclohexane. The data presented is supported by detailed experimental protocols to assist in the replication and validation of these fundamental physicochemical parameters.

Data Presentation: Comparison of Physical Properties

The following table summarizes key physical properties for n-octane and selected alkanes, providing a clear basis for comparison in solvent selection and other research applications. All data are experimentally determined values.

Physical Propertyn-Octanen-Heptanen-NonaneCyclohexane
Molecular Formula C₈H₁₈C₇H₁₆C₉H₂₀C₆H₁₂
Molar Mass ( g/mol ) 114.23100.21128.2684.16
Boiling Point (°C) 125.1 - 126.1[1]98.4[2]150.8[3]80.7
Melting Point (°C) -57.1 to -56.6[1]-90.6[4]-53.5[5]6.5[6]
Density (g/cm³ at 20°C) 0.703[3]0.684[4]0.718[7]0.779
Viscosity (cP at 20°C) ~0.542 (at 293.15K)[8]0.42[4]~0.711 (at 293.15K)[3]~0.98 (at 293.15K)[9]
Surface Tension (mN/m at 20°C) ~21.62 (at 293.15K)[8]20.3[4]~22.7 (at 298.15K)~24.9 (at 298.15K)

Experimental Protocols

Detailed methodologies for the determination of the key physical properties cited above are outlined below. These protocols represent standard laboratory practices for ensuring accurate and reproducible results.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is through simple distillation.[10][11]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or sand bath

  • Boiling chips

Procedure:

  • Assemble the simple distillation apparatus.

  • Place approximately 5-10 mL of the alkane sample into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently.

  • Record the temperature when the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

  • Continue to monitor the temperature. For a pure substance, the temperature should remain constant throughout the distillation. This stable temperature is the boiling point.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Melting Point (Capillary Method)

For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity. The capillary method is a widely used technique.[12]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample (in powdered form)

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). For a pure compound, this range should be narrow (0.5-1.5°C).

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method provides a precise way to measure the density of liquids.[13]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermometer

  • Liquid sample

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it accurately on an analytical balance (m₁).

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper; excess liquid will be forced out through the capillary.

  • Wipe the outside of the pycnometer dry and weigh it again (m₂).

  • Record the temperature of the liquid.

  • Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., distilled water) at the same temperature, and weigh it (m₃).

  • The mass of the sample liquid is (m₂ - m₁), and the mass of the reference liquid is (m₃ - m₁).

  • The volume of the pycnometer can be calculated using the density of the reference liquid.

  • The density of the sample liquid is then calculated by dividing its mass by the volume of the pycnometer.

Determination of Viscosity (Capillary Viscometer)

Viscosity is a measure of a fluid's resistance to flow. For Newtonian fluids like alkanes, a capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) is commonly used.[14][15]

Apparatus:

  • Capillary viscometer

  • Stopwatch

  • Constant temperature water bath

  • Liquid sample

Procedure:

  • Clean the viscometer thoroughly and dry it.

  • Introduce a precise volume of the sample liquid into the viscometer.

  • Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

  • Using suction, draw the liquid up through the capillary tube to a level above the upper timing mark.

  • Release the suction and allow the liquid to flow back down.

  • Start the stopwatch when the meniscus of the liquid passes the upper timing mark.

  • Stop the stopwatch when the meniscus passes the lower timing mark.

  • The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity can be found by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Determination of Surface Tension (Drop Weight Method)

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. The drop weight or drop number method using a stalagmometer is a standard technique for its measurement.[16][17]

Apparatus:

  • Stalagmometer

  • Weighing bottle

  • Analytical balance

  • Liquid sample and a reference liquid (e.g., water)

Procedure:

  • Clean the stalagmometer with a suitable solvent and dry it completely.

  • Fill the stalagmometer with the reference liquid (water) and allow drops to form and fall slowly from the tip.

  • Count the number of drops formed by a specific volume of the reference liquid (n₁).

  • Alternatively, collect a known number of drops in a pre-weighed weighing bottle and determine the average mass of a single drop (m₁).

  • Thoroughly clean and dry the stalagmometer, then repeat the procedure with the sample liquid to find the number of drops (n₂) or the average mass of a drop (m₂).

  • The surface tension of the sample liquid (γ₂) can be calculated relative to the known surface tension of the reference liquid (γ₁) and their densities (ρ₁ and ρ₂) using the formula: γ₂ = γ₁ * (m₂ / m₁) or γ₂ = γ₁ * (n₁ρ₂ / n₂ρ₁).

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental characterization of an alkane's physical properties.

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Comparison A Obtain Alkane Sample B Ensure Purity (e.g., via GC) A->B C Determine Boiling Point (Distillation Method) B->C D Determine Melting Point (Capillary Method) B->D E Measure Density (Pycnometer Method) B->E F Measure Viscosity (Capillary Viscometer) B->F G Measure Surface Tension (Drop Weight Method) B->G H Record All Experimental Conditions (Temperature, Pressure) C->H D->H E->H F->H G->H I Calculate Properties & Uncertainties H->I J Compare with Literature Values & Alternative Compounds I->J K Final Report & Conclusion J->K

Caption: Workflow for Experimental Validation of Alkane Physical Properties.

References

Data Presentation: Comparative Analysis of Octane Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Octane (B31449) Production Methods

The production of high-octane gasoline blending components is critical for modern refinery operations to meet the demands of high-performance internal combustion engines while adhering to stringent environmental regulations. The primary methods employed to increase the this compound number of gasoline streams include catalytic reforming, alkylation, isomerization, and etherification. This guide provides a comparative analysis of these methods, detailing their performance based on experimental data, outlining experimental protocols for this compound number determination, and illustrating the core chemical processes.

The following table summarizes the key performance indicators for the four primary this compound production methods. The values presented are typical and can vary based on specific feedstock composition, catalyst type, and operating conditions.

FeatureCatalytic ReformingAlkylationIsomerizationEtherification (MTBE/TAME)
Feedstock Heavy Naphtha (C7-C10)Isobutane (B21531) and Olefins (C3-C5)Light Naphtha (C5-C6)Isobutylene (B52900)/Isoamylene and Methanol (B129727)
Product Reformate (High in Aromatics)Alkylate (High in Iso-paraffins)Isomerate (Branched Paraffins)MTBE/TAME (Ethers)
Product RON 90 - 104[1]92 - 97[2]80 - 93[3]117 (MTBE)[4]
Product MON 80 - 9290 - 95[2]78 - 91101 (MTBE)[5]
Liquid Yield (vol %) 80 - 90%~95%97 - 99%[6][7]>95%
Operating Temp. 495 - 525 °C[8][9]2 - 40 °C (Sulfuric Acid)120 - 180 °C (Zeolite)[7]40 - 100 °C[10]
Operating Pressure 5 - 45 atm[8][9]Sufficient to maintain liquid phase15 - 30 bar[7]1 - 33 bar[10]
Catalyst Platinum-Rhenium on AluminaSulfuric Acid (H₂SO₄) or Hydrofluoric Acid (HF)Platinum on Chlorinated Alumina or Zeolite[6]Acidic Ion-Exchange Resin

Experimental Protocols: this compound Number Determination

The this compound number of a fuel, a measure of its resistance to auto-ignition (knocking), is determined using standardized engine tests. The two primary methods are the Research this compound Number (RON) and the Motor this compound Number (MON).

ASTM D2699: Research this compound Number (RON)

This method determines the anti-knock quality of a fuel under mild operating conditions, representative of city driving with low speeds and frequent acceleration.[11][12]

Experimental Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine is used.[13] This engine has a variable compression ratio, which can be adjusted while the engine is running.[14]

Procedure:

  • Engine Warm-up: The CFR engine is warmed up for approximately one hour under knocking conditions to ensure all critical variables are stable.[15]

  • Standardization: The engine is calibrated using a tolerance fuel sample (TSF) blend with a known this compound number to ensure it is fit for use.[15]

  • Sample Testing: The test fuel is run in the engine.

  • Knock Intensity Measurement: The compression ratio is adjusted until a standard knock intensity is achieved.[13]

  • Bracketing: Two primary reference fuels (PRFs), which are blends of isothis compound (B107328) (RON 100) and n-heptane (RON 0), are selected. One PRF has a slightly higher and the other a slightly lower this compound number than the expected sample RON.

  • Comparison: The knock intensity of the sample fuel is compared to the knock intensities of the two PRFs.

  • RON Calculation: The RON of the sample is calculated by interpolation based on the knock intensity readings of the sample and the two PRFs.[16]

ASTM D2700: Motor this compound Number (MON)

This method evaluates the anti-knock performance of a fuel under more severe conditions, simulating high-speed, high-load driving.[17]

Experimental Apparatus: The same Cooperative Fuel Research (CFR) engine as used for RON testing is employed for MON determination.

Procedure: The procedure is similar to the RON test, with the following key differences in operating conditions:

  • Engine Speed: 900 rpm (compared to 600 rpm for RON).[13]

  • Intake Mixture Temperature: 149 °C (300 °F) (significantly higher than for RON).[13]

  • Spark Timing: Varies with the compression ratio.

These more severe operating conditions generally result in a lower this compound number for the same fuel, and the difference between RON and MON is known as fuel sensitivity.

Signaling Pathways and Experimental Workflows

Catalytic Reforming Signaling Pathway

G cluster_feed Feedstock: Heavy Naphtha cluster_reactions Reforming Reactions cluster_products Products Naphtha Paraffins & Naphthenes (C7-C10) Dehydrogenation Dehydrogenation (Naphthenes -> Aromatics) Naphtha->Dehydrogenation Pt-Re Catalyst 495-525°C, 5-45 atm Isomerization Isomerization (n-Paraffins -> i-Paraffins) Naphtha->Isomerization Pt-Re Catalyst 495-525°C, 5-45 atm Dehydrocyclization Dehydrocyclization (Paraffins -> Aromatics) Naphtha->Dehydrocyclization Pt-Re Catalyst 495-525°C, 5-45 atm Hydrocracking Hydrocracking (Larger -> Smaller Paraffins) Naphtha->Hydrocracking Pt-Re Catalyst 495-525°C, 5-45 atm Reformate High-Octane Reformate (High in Aromatics) Dehydrogenation->Reformate H2 Hydrogen (H₂) Dehydrogenation->H2 Isomerization->Reformate Dehydrocyclization->Reformate Dehydrocyclization->H2 Light_Ends Light Hydrocarbons (C1-C4) Hydrocracking->Light_Ends

Caption: Catalytic reforming converts low-octane naphtha into high-octane reformate.

Alkylation Signaling Pathway

G cluster_feed Feedstock cluster_reaction Alkylation Reaction cluster_products Products Isobutane Isobutane (i-C₄) Reaction Acid-Catalyzed Addition Reaction Isobutane->Reaction Olefins Olefins (C₃-C₅) Olefins->Reaction Alkylate High-Octane Alkylate (High in Iso-paraffins) Reaction->Alkylate H₂SO₄ or HF Catalyst 2-40°C Spent_Acid Spent Acid Reaction->Spent_Acid

Caption: Alkylation produces high-octane alkylate from isobutane and olefins.

Isomerization Signaling Pathway```dot

G cluster_feed Feedstock: Light Naphtha cluster_reaction Isomerization Reaction cluster_product Product Light_Naphtha n-Paraffins (C₅-C₆) Isomerization_Rx Skeletal Isomerization Light_Naphtha->Isomerization_Rx Pt on Alumina/Zeolite Catalyst 120-180°C, 15-30 bar Isomerate High-Octane Isomerate (Branched Paraffins) Isomerization_Rx->Isomerate

Caption: Etherification of isobutylene and methanol produces MTBE.

Experimental Workflow for this compound Number Determination

G cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Fuel_Sample Fuel Sample Run_Sample Run Fuel Sample Fuel_Sample->Run_Sample CFR_Engine CFR Engine Warm_Up Engine Warm-up CFR_Engine->Warm_Up Reference_Fuels Primary Reference Fuels (Isothis compound/n-Heptane) Run_PRFs Run Bracketing PRFs Reference_Fuels->Run_PRFs Standardize Engine Standardization (with TSF) Warm_Up->Standardize Standardize->Run_Sample Measure_Knock Measure Knock Intensity Run_Sample->Measure_Knock Interpolate Interpolate Knock Readings Measure_Knock->Interpolate Run_PRFs->Interpolate Calculate_ON Calculate this compound Number (RON or MON) Interpolate->Calculate_ON

Caption: Standardized workflow for determining RON and MON using a CFR engine.

References

The Role of Octane in High-Compression Engines: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in engine and fuel development, understanding the intricate relationship between fuel octane (B31449) rating and engine performance is paramount. This guide provides an objective comparison of how different this compound levels perform in high-compression engines, supported by experimental data and detailed methodologies.

In the pursuit of higher thermal efficiency and power output, modern spark-ignition (SI) engines are increasingly designed with higher compression ratios. This design choice, however, necessitates fuels with greater resistance to autoignition, a property quantified by the this compound number.[1][2] This guide delves into the critical role of this compound in preventing engine knock and its subsequent impact on performance metrics such as power, torque, and fuel efficiency.

Understanding this compound and Engine Knock

The this compound rating of a fuel indicates its ability to resist detonation, or "knock."[3] In a high-compression engine, the air-fuel mixture is subjected to immense pressure and temperature during the compression stroke. If the fuel's this compound rating is too low for the given compression ratio, the mixture can spontaneously ignite before the spark plug fires. This premature and uncontrolled combustion creates a shockwave within the cylinder, resulting in a characteristic metallic "pinging" sound known as engine knock.[3] Engine knock is detrimental to performance and can lead to severe engine damage.[3]

Higher this compound fuels, by definition, have a greater resistance to autoignition under high temperature and pressure.[1] This allows the air-fuel mixture to be compressed to a higher degree without detonating, enabling the spark plug to initiate combustion at the optimal moment for maximum power extraction.[2]

Performance Comparison of Different this compound Fuels

Experimental studies have consistently demonstrated the performance benefits of using higher this compound fuels in engines with high compression ratios. The following table summarizes quantitative data from various studies, showcasing the impact of this compound rating on key engine performance parameters.

This compound Rating (RON)Compression RatioEngine TypePower OutputTorqueSpecific Fuel Consumption (SFC)Reference
8712.5:1LS 6.2L V8539.4 HP498.9 lb-ft-[3]
9112.5:1LS 6.2L V8539.6 HP501.1 lb-ft-[3]
11012.5:1LS 6.2L V8539.9 HP499.1 lb-ft-[3]
11612.5:1LS 6.2L V8541.3 HP497.4 lb-ft-[3]
90-Gasoline Compression Ignition0.475 kW @ 1900 rpm-0.92 L/kWh @ 1900 rpm[4]
92-Gasoline Compression Ignition0.728 kW @ 1900 rpm-0.91 L/kWh @ 1900 rpm[4]
95-Gasoline Compression Ignition0.764 kW @ 1900 rpm-0.65 L/kWh @ 1900 rpm[4]
95High-Performance VehicleChassis DynoBaselineBaselineBaseline[5]
98High-Performance VehicleChassis Dyno+3.4% Power Increase-Decreased[5]
100High-Performance VehicleChassis Dyno+7.7% Power Increase-Decreased[5]
8810.6:1150cc MotorcycleDecreased PerformanceDecreased PerformanceIncreased[6]
9010.6:1150cc Motorcycle---[6]
9210.6:1150cc MotorcycleOptimal PerformanceOptimal PerformanceOptimal[6]

Experimental Protocols

The following methodologies are representative of the experimental procedures used to validate the performance of different this compound fuels in high-compression engines.

Standardized this compound Number Determination

The Research this compound Number (RON) and Motor this compound Number (MON) of a fuel are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio, as outlined in ASTM D2699 and ASTM D2700 respectively.[7][8][9]

Key Steps:

  • The CFR engine is operated under specific, controlled conditions. For RON (ASTM D2699), the engine speed is 600 rpm, simulating lower-speed driving.[9] For MON (ASTM D2700), the engine speed is 900 rpm with a preheated fuel-air mixture, simulating higher-load conditions.[10]

  • The compression ratio of the engine is adjusted until a standard level of knock intensity is detected.[11]

  • The performance of the test fuel is compared against primary reference fuels, which are mixtures of iso-octane (this compound rating of 100) and n-heptane (this compound rating of 0).[9]

  • The this compound number of the test fuel is the percentage by volume of iso-octane in the reference fuel mixture that produces the same knock intensity.[9]

Engine Performance and Emissions Testing

Experimental Setup: A multi-cylinder spark-ignition engine, often with a high compression ratio, is coupled to a dynamometer to measure torque and power output.[12] The engine is equipped with sensors to monitor key parameters such as engine speed, load, air-fuel ratio, and ignition timing. An exhaust gas analyzer is used to measure emissions of carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx).[12]

Procedure:

  • The engine is warmed up to a stable operating temperature.

  • The engine is run with a baseline fuel of a specific this compound rating across a range of engine speeds and loads (e.g., wide-open throttle).[12]

  • Data on torque, power, fuel consumption, and emissions are recorded at each operating point.

  • The fuel is then switched to a different this compound rating, and the tests are repeated under the same conditions.

  • For engines with sophisticated engine control units (ECUs), the system's response to different this compound fuels, such as adjustments to ignition timing, is also monitored.[5]

Signaling Pathways and Logical Relationships

The interplay between compression ratio, this compound rating, and engine knock can be visualized as a logical workflow.

Octane_Performance cluster_engine_params Engine Parameters cluster_fuel_props Fuel Properties cluster_combustion Combustion Process cluster_performance Performance Outcome CompressionRatio High Compression Ratio IncreasedPressureTemp Increased In-Cylinder Pressure & Temperature CompressionRatio->IncreasedPressureTemp EngineLoad High Engine Load EngineLoad->IncreasedPressureTemp Lowthis compound Low this compound Fuel Autoignition Autoignition (Premature Combustion) Lowthis compound->Autoignition Highthis compound High this compound Fuel NormalCombustion Normal Combustion (Spark Initiated) Highthis compound->NormalCombustion IncreasedPressureTemp->Autoignition exceeds fuel's resistance IncreasedPressureTemp->NormalCombustion within fuel's resistance Knock Engine Knock Autoignition->Knock OptimalPerformance Optimal Power & Efficiency NormalCombustion->OptimalPerformance ReducedPerformance Reduced Power & Efficiency, Potential Engine Damage Knock->ReducedPerformance

Caption: Logical flow of this compound's role in preventing knock.

The diagram above illustrates that high compression ratios and high engine loads lead to increased in-cylinder pressure and temperature. With a low this compound fuel, these conditions can surpass the fuel's resistance to autoignition, leading to engine knock and reduced performance. Conversely, a high this compound fuel can withstand these conditions, allowing for normal, spark-initiated combustion and optimal engine performance.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis SelectEngine Select High-Compression Spark-Ignition Engine InstrumentEngine Instrument Engine with Sensors & Dynamometer SelectEngine->InstrumentEngine SelectFuels Select Fuels with Varying this compound Ratings RunBaseline Run Baseline Fuel Test (e.g., 95 RON) SelectFuels->RunBaseline WarmUp Engine Warm-up InstrumentEngine->WarmUp WarmUp->RunBaseline RecordData1 Record Performance Data (Power, Torque, SFC) RunBaseline->RecordData1 RunTestFuels Run Higher/Lower This compound Fuel Tests RecordData1->RunTestFuels RecordData2 Record Performance Data for Each Test Fuel RunTestFuels->RecordData2 CompareData Compare Performance Metrics Across this compound Ratings RecordData2->CompareData AnalyzeECU Analyze ECU Adjustments (e.g., Ignition Timing) CompareData->AnalyzeECU DrawConclusions Draw Conclusions on This compound Performance AnalyzeECU->DrawConclusions

Caption: Workflow for this compound performance testing.

References

A Comparative Toxicological Analysis of Octane and Other Key Gasoline Constituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gasoline, a complex mixture of hydrocarbons, is a ubiquitous environmental agent. While its role as a fuel is well-understood, the individual health effects of its numerous components warrant detailed scientific scrutiny. This guide provides a comparative toxicological assessment of n-octane against other significant gasoline constituents, namely benzene (B151609), toluene, ethylbenzene (B125841), and xylenes (B1142099) (collectively known as BTEX), and the fuel additive methyl tert-butyl ether (MTBE). This analysis is based on a review of publicly available experimental data to facilitate an objective comparison of their respective health hazards.

Quantitative Toxicological Data Summary

The following table summarizes key quantitative toxicological data for octane (B31449) and other selected gasoline components. These values provide a comparative measure of the acute toxicity and carcinogenic potential of each substance.

Chemical ComponentCAS NumberMolecular FormulaAcute Oral LD50 (rat)Acute Dermal LD50 (rabbit)Acute Inhalation LC50 (rat, 4h)Carcinogenicity Classification
n-Octane 111-65-9C₈H₁₈>5000 mg/kg[1]>2000 mg/kg[1]>24.88 mg/L (>5267 ppm)[1][2]Not Classifiable
Benzene 71-43-2C₆H₆930 mg/kg>9400 mg/kg13,700 ppm[3]Group 1 (IARC): Carcinogenic to humans. Known human carcinogen (US EPA) [4][5]
Toluene 108-88-3C₇H₈5000 mg/kg12,124 mg/kg4000-4740 ppmGroup 3 (IARC): Not classifiable as to its carcinogenicity to humans.
Ethylbenzene 100-41-4C₈H₁₀3500 mg/kg15,400 mg/kg4000 ppmGroup 2B (IARC): Possibly carcinogenic to humans.
Xylenes (mixed) 1330-20-7C₈H₁₀3523 mg/kg>4200 mg/kg6350-6700 ppmGroup 3 (IARC): Not classifiable as to its carcinogenicity to humans.
MTBE 1634-04-4C₅H₁₂O2963 mg/kg>2000 mg/kg39,200 ppmGroup 2B (IARC): Possibly carcinogenic to humans.[4][5]

IARC: International Agency for Research on Cancer US EPA: United States Environmental Protection Agency

Health Effects Comparison

n-Octane: Primarily, n-octane exhibits low acute toxicity.[6] Inhalation of high concentrations can lead to central nervous system (CNS) depression, with symptoms such as lethargy, dizziness, and confusion.[6] Direct contact may cause skin and eye irritation.[1] Subchronic exposure in animal studies did not reveal significant target organ toxicity at concentrations up to 7.48 mg/L.[2][6] There is currently no evidence to classify this compound as a carcinogen.[1]

Benzene: Benzene is the most hazardous component in this comparison due to its established carcinogenicity.[4][5] Chronic exposure is linked to an increased risk of acute myeloid leukemia (AML) and other hematological cancers.[7] Benzene is a known human carcinogen, classified as Group 1 by IARC and as a known human carcinogen by the US EPA.[4][5] Acute exposure can cause CNS depression, and it is also a skin and eye irritant.[3] Its toxicity is mediated by its metabolites, which can cause oxidative stress and damage to hematopoietic stem cells in the bone marrow.[7]

Toluene: Toluene's primary health effects are on the central nervous system, causing symptoms such as headache, dizziness, and impaired coordination upon acute exposure.[8] It is an irritant to the skin, eyes, and respiratory tract.[8] While not classified as a human carcinogen, there is some evidence of developmental toxicity in animal studies.[8]

Ethylbenzene: Similar to other aromatic hydrocarbons, ethylbenzene can cause CNS depression and irritation of the skin, eyes, and respiratory tract.[9] It is classified as possibly carcinogenic to humans (Group 2B by IARC) based on evidence from animal studies showing an increased incidence of kidney and testicular tumors in rats and lung and liver tumors in mice.[9][10]

Xylenes: Xylenes are also CNS depressants and irritants.[11] Their acute toxicity is relatively low. They are not classified as human carcinogens by IARC.[11]

MTBE (Methyl tert-butyl ether): MTBE has been used as a gasoline additive to increase this compound and oxygen content. Inhalation can cause CNS effects like dizziness and headaches, as well as respiratory irritation.[12][13] It is classified as possibly carcinogenic to humans (Group 2B by IARC) based on animal studies that have shown an increased incidence of testicular and lymphohematopoietic cancers in rats.[4][5][12]

Experimental Protocols

The toxicological data presented in this guide are derived from standardized experimental protocols. Below are detailed methodologies for key types of studies cited.

Acute Inhalation Toxicity Study (OECD TG 403)

This protocol is designed to assess the toxicity of a substance following a single, short-term inhalation exposure.

  • Test Animals: Typically, young adult albino rats (e.g., Sprague-Dawley or Wistar strains) of both sexes are used.[6][14]

  • Exposure Method: A nose-only or whole-body inhalation exposure chamber is utilized.[6][14] The test substance is administered as a vapor, aerosol, or gas at various concentrations for a fixed period, usually 4 hours.[6][14]

  • Dosage: Multiple dose groups are used, including a control group exposed to clean air. For n-octane, concentrations up to 23.36 mg/L were tested.[6][14]

  • Observations: Animals are observed for clinical signs of toxicity and mortality during and after exposure for a period of 14 days.[6][14] Body weight is recorded periodically.

  • Endpoint: The primary endpoint is the determination of the LC50 (Lethal Concentration 50), which is the concentration of the substance that is lethal to 50% of the test animals.[6][14] A gross necropsy is performed on all animals at the end of the study.

Subchronic Oral Toxicity Study (OECD TG 408)

This study evaluates the adverse effects of a substance after repeated oral administration over a 90-day period.

  • Test Animals: Rodents, typically rats, are used.

  • Administration: The test substance is administered daily by gavage or in the diet or drinking water.[15] For an MTBE study, Sprague-Dawley rats were gavaged with doses up to 1200 mg/kg body weight.[12][13]

  • Dosage: At least three dose levels and a control group are used.[15]

  • Observations: Daily clinical observations are made. Body weight and food/water consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined. A comprehensive histopathological examination of organs and tissues is conducted.[15]

Dermal Irritation/Corrosion Study (OECD TG 404)

This protocol assesses the potential of a substance to cause irritation or corrosion to the skin after a single application.

  • Test Animals: Albino rabbits are the preferred species.[16]

  • Application: A small amount of the test substance (0.5 mL or 0.5 g) is applied to a shaved patch of skin under a semi-occlusive dressing for a period of up to 4 hours.[16]

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Endpoint: The skin reactions are scored, and the substance is classified based on the severity and reversibility of the observed effects.[16]

Visualizations

Benzene-Induced Hematopoietic Toxicity Signaling Pathway

The following diagram illustrates a simplified signaling pathway involved in benzene-induced hematopoietic toxicity. Benzene is metabolized in the liver to reactive metabolites, which travel to the bone marrow. There, they generate reactive oxygen species (ROS), leading to oxidative stress. This can activate signaling pathways such as NF-κB and p38-MAPK, which are involved in inflammation, cell survival, and apoptosis.[17][18] Dysregulation of these pathways can contribute to damage to hematopoietic stem cells, leading to hematotoxicity and potentially leukemia.[7][19]

Benzene_Toxicity_Pathway cluster_liver Liver cluster_bone_marrow Bone Marrow Benzene Benzene Metabolites Reactive Metabolites (e.g., Benzoquinone) Benzene->Metabolites Metabolism (CYP2E1) Metabolites_BM Reactive Metabolites Metabolites->Metabolites_BM Transport via Bloodstream ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress p38MAPK p38-MAPK Activation OxidativeStress->p38MAPK NFkB NF-κB Activation OxidativeStress->NFkB HSC_Damage Hematopoietic Stem Cell Damage p38MAPK->HSC_Damage Apoptosis Apoptosis NFkB->Apoptosis Inflammation Inflammation NFkB->Inflammation Hematotoxicity Hematotoxicity & Leukemogenesis HSC_Damage->Hematotoxicity Metabolites_BM->ROS

Caption: Simplified signaling pathway of benzene-induced hematopoietic toxicity.

Experimental Workflow for Acute Inhalation Toxicity Testing

The diagram below outlines the typical workflow for an acute inhalation toxicity study.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Dose Groups acclimatization->grouping exposure Single Inhalation Exposure (e.g., 4 hours) grouping->exposure observation Post-Exposure Observation (14 days) exposure->observation data_collection Data Collection (Clinical Signs, Body Weight) observation->data_collection necropsy Gross Necropsy data_collection->necropsy analysis Data Analysis (LC50 Calculation) necropsy->analysis end End analysis->end

Caption: Workflow for an acute inhalation toxicity study.

Logical Relationship of Carcinogenic Potential

This diagram illustrates the hierarchical relationship of the carcinogenic potential of the discussed gasoline components based on IARC classifications.

Carcinogenicity_Hierarchy Group1 Group 1: Carcinogenic to Humans (Benzene) Group2B Group 2B: Possibly Carcinogenic to Humans (Ethylbenzene, MTBE) Group3 Group 3: Not Classifiable (Toluene, Xylenes) NotClassified Not Classified (n-Octane)

Caption: Hierarchy of carcinogenic potential for selected gasoline components.

References

The Role of Octane in Atmospheric Photochemical Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of n-octane's contribution to tropospheric ozone and secondary organic aerosol formation, benchmarked against other volatile organic compounds (VOCs).

Volatile organic compounds (VOCs) are key precursors to the formation of ground-level ozone and secondary organic aerosols (SOA), two critical components of photochemical smog with significant impacts on air quality and climate. Among the myriad of VOCs emitted from anthropogenic sources, such as vehicle exhaust and fuel evaporation, n-octane (C8H18) is a notable constituent. This guide provides a quantitative comparison of n-octane's photochemical reactivity, evaluating its role in atmospheric reactions relative to other classes of VOCs. The data presented is intended for researchers, atmospheric scientists, and environmental professionals engaged in air quality modeling and control strategy development.

Comparative Analysis of Photochemical Reactivity

The atmospheric impact of a VOC is primarily determined by its reaction rate with hydroxyl radicals (•OH), its potential to form ozone, and its propensity to generate secondary organic aerosols. The following tables summarize key experimental data for n-octane and other representative VOCs, offering a clear comparison of their photochemical properties.

Table 1: Reaction Rate Constants with Hydroxyl Radical (•OH)

The initial and rate-determining step for the atmospheric degradation of most alkanes is their reaction with the hydroxyl radical (•OH).[1] A faster reaction rate leads to a shorter atmospheric lifetime and a quicker contribution to photochemical smog formation. The rate constant, kOH, quantifies this reaction speed.

Compound ClassCompoundkOH at 298 K (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (approx.)
Alkane (C8) n-Octane 8.06 x 10⁻¹² ~1.7 days
Alkane (C3)Propane1.10 x 10⁻¹²~12.7 days
Alkane (C5)n-Pentane3.97 x 10⁻¹²~3.5 days
Alkane (C7)n-Heptane6.89 x 10⁻¹²~2.0 days
Alkene (C2)Ethene8.52 x 10⁻¹²~1.6 days
Alkene (C3)Propene2.63 x 10⁻¹¹~0.5 days
Aromatic (C6)Benzene1.22 x 10⁻¹²~11.4 days
Aromatic (C7)Toluene5.63 x 10⁻¹²~2.5 days
Aromatic (C8)m-Xylene2.31 x 10⁻¹¹~0.6 days
Note: Atmospheric lifetime is estimated assuming an average global •OH concentration of 1.0 x 10⁶ molecules cm⁻³. Data sourced from multiple kinetic studies.[2]
Table 2: Ozone Formation Potential (OFP)

The Maximum Incremental Reactivity (MIR) scale is a widely used metric to quantify the ozone formation potential of a VOC.[3] It represents the maximum amount of ozone formed (in grams) per gram of VOC added to a model urban atmosphere under conditions most favorable for ozone production.[4]

Compound ClassCompoundMolecular Weight ( g/mol )MIR Value (g O₃ / g VOC)
Alkane (C8) n-Octane 114.23 0.57
Alkane (C3)Propane44.100.50
Alkane (C5)Isopentane72.151.64
Alkane (C7)n-Heptane100.210.71
Alkene (C2)Ethene28.059.05
Alkene (C3)Propene42.0811.69
Aromatic (C7)Toluene92.144.12
Aromatic (C8)m-Xylene106.1611.75
Source: California Air Resources Board (CARB), SAPRC-07 Mechanism.[5]
Table 3: Secondary Organic Aerosol (SOA) Yields

SOA yield is defined as the mass of aerosol formed per mass of hydrocarbon reacted (ΔM₀ / ΔVOC).[6] These yields are highly dependent on experimental conditions, particularly the concentration of nitrogen oxides (NOx). The data below are from experiments conducted under high-NOx conditions, which are relevant to many urban environments.

Compound ClassCompoundSOA Yield (%) under High-NOx
Alkane (C8) n-Octane ~0.5
Alkane (C10)n-Decane~1.5
Alkane (C12)n-Dodecane~8.0
Alkane (C15)n-Pentadecane~53.0
Aromatic (C7)Toluene4 - 15
Monoterpeneα-Pinene5 - 30
Source: Data compiled from various smog chamber studies. SOA yields for alkanes show a sharp increase with carbon number.[7][8]

Experimental Protocols

The quantitative data presented in this guide are derived from controlled laboratory experiments designed to simulate atmospheric conditions. The primary methodologies are outlined below.

Determination of •OH Reaction Rate Constants

The kinetics of the n-octane + •OH reaction are commonly determined using a relative rate method in an environmental or "smog" chamber.

  • Chamber Setup: Experiments are conducted in large-volume (~50-200 L) Teflon bags or a quartz-glass reactor at a controlled temperature (e.g., 298 ± 2 K) and atmospheric pressure.[9] The chamber is filled with purified air.

  • Reactant Introduction: Known concentrations of n-octane and a reference compound (e.g., n-pentane or toluene), for which the •OH rate constant is well-established, are injected into the chamber.[9]

  • •OH Generation: Hydroxyl radicals are typically generated in situ via the photolysis of a precursor, such as hydrogen peroxide (H₂O₂) or methyl nitrite (B80452) (CH₃ONO), using UV blacklights.[10]

  • Concentration Monitoring: The concentrations of n-octane and the reference compound are monitored over time using techniques like Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Data Analysis: The rate constant for n-octane (kOctane) is calculated from the relative decay rates of This compound (B31449) and the reference compound (kRef) using the following relationship: ln([this compound]₀/[this compound]t) / ln([Ref]₀/[Ref]t) = kthis compound / kRef where [ ]₀ and [ ]t represent the concentrations at the beginning of the experiment and at time t, respectively.

Measurement of Ozone Formation Potential (MIR)

MIR values are determined through a combination of environmental chamber experiments and computer modeling.

  • Experimental Basis: A VOC of interest is added to a complex mixture of hydrocarbons and NOx designed to represent a polluted urban atmosphere within a smog chamber.[11]

  • Photochemical Reaction: The chamber is irradiated with UV light to simulate sunlight, initiating photochemical reactions. The concentration of ozone is measured continuously.[12]

  • Incremental Reactivity Calculation: The experiment is repeated under identical conditions, but with a small additional amount of the specific VOC being tested. The "incremental reactivity" is the change in the final ozone concentration divided by the amount of the added VOC.[12]

  • Modeling for MIR: This process is computationally simulated using a detailed chemical mechanism (e.g., SAPRC-07) across numerous atmospheric scenarios with varying conditions. The MIR value is determined by adjusting the NOx levels in these scenarios to find the maximum possible incremental reactivity.[13]

Quantification of Secondary Organic Aerosol (SOA) Yield

SOA formation is studied in environmental chambers or oxidation flow reactors.

  • Reactor Conditions: A known concentration of n-octane is introduced into the reactor with an oxidant source (typically for •OH generation) and, in many cases, NOx. Seed aerosols may be used to provide a surface for condensation.

  • Oxidation: The reaction is initiated, leading to the formation of lower volatility products from the oxidation of n-octane.

  • Particle Measurement: As these products partition from the gas phase to the particle phase, the resulting aerosol mass and size distribution are measured using instruments like a Scanning Mobility Particle Sizer (SMPS). The chemical composition can be analyzed with an Aerosol Mass Spectrometer (AMS).[8]

  • Yield Calculation: The SOA yield is calculated as the total mass of organic aerosol formed (corrected for particle wall losses) divided by the mass of n-octane that has reacted.[6] The amount of reacted n-octane is measured by GC-FID or Proton-Transfer-Reaction Mass Spectrometry (PTR-MS).

Atmospheric Photochemical Reaction Pathway of n-Octane

The atmospheric degradation of n-octane is a complex, multi-step process initiated by the hydroxyl radical. The following diagram illustrates the principal reaction pathways under typical atmospheric conditions, particularly in the presence of NOx.

Octane_Oxidation_Pathway cluster_reactants Initial Reactants cluster_alkyl_radicals H-Abstraction & Alkyl Radical Formation cluster_peroxy_radicals Oxygen Addition cluster_nox_reactions Reactions with NOx cluster_products Product Formation This compound n-Octane (C₈H₁₈) R_sec Secondary Octyl Radicals (e.g., C₈H₁₇•) This compound->R_sec H abstraction (faster) from C2, C3, C4 R_pri Primary Octyl Radicals (e.g., C₈H₁₇•) This compound->R_pri H abstraction (slower) from C1 H2O H₂O OH •OH (Hydroxyl Radical) RO2 Octyl Peroxy Radical (C₈H₁₇O₂•) R_sec->RO2 O2_1 O₂ RO Alkoxy Radical (C₈H₁₇O•) RO2->RO + NO RONO2 Alkyl Nitrate (B79036) (C₈H₁₇ONO₂) RO2->RONO2 + NO (+ M) NO NO Carbonyls Decomposition Products (Ketones, Aldehydes) NO2 NO₂ RO->Carbonyls Decomposition / Reaction with O₂ HO2 HO₂•

Atmospheric oxidation pathway of n-octane.

Diagram Interpretation: The atmospheric degradation of n-octane begins with the abstraction of a hydrogen atom by an •OH radical, forming water and an octyl radical.[1] Abstraction from the internal (secondary) carbons is significantly faster than from the terminal (primary) carbons. The resulting alkyl radical rapidly adds molecular oxygen (O₂) to form an octyl peroxy radical (RO₂•). In NOx-rich environments, this peroxy radical primarily reacts with nitric oxide (NO). This reaction has two major channels: one forming an alkoxy radical (RO•) and nitrogen dioxide (NO₂), and another forming a stable alkyl nitrate (RONO₂).[13] The alkoxy radical is unstable and can decompose or react further with O₂ to yield smaller carbonyl compounds like ketones and aldehydes, regenerating a hydroperoxyl radical (HO₂•).[1] This sequence of reactions, particularly the conversion of NO to NO₂, is a critical step that drives the net production of tropospheric ozone.

References

A Comparative Guide to the Cost-Effectiveness of Octane Boosters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and cost-effectiveness of various octane (B31449) boosters. The information presented is supported by experimental data to aid in informed decision-making for research and development applications.

Introduction to this compound Boosters

This compound boosters are chemical compounds added to gasoline to increase its this compound rating. The this compound rating is a measure of a fuel's ability to resist "knock" or "pinging" during combustion, which is caused by the premature detonation of the air-fuel mixture in an engine's cylinders. Higher this compound fuels can withstand more compression before igniting, allowing for higher compression ratios in engines, which can lead to increased thermal efficiency and power output. The most common measures of this compound rating are the Research this compound Number (RON) and the Motor this compound Number (MON).[1][2][3][4][5][6][7][8] This guide will focus on the comparative analysis of several common this compound boosters: organometallic compounds, oxygenates, and aromatics.

Data Presentation: Quantitative Comparison of this compound Boosters

The following tables summarize the key performance and economic indicators for different classes of this compound boosters.

Table 1: Performance Characteristics of Common this compound Boosters

This compound Booster TypeChemical Example(s)Typical RON IncreaseTypical MON IncreaseImpact on Engine PerformanceKey Emission Effects
Organometallic Compounds Methylcyclopentadienyl Manganese Tricarbonyl (MMT), Ferrocene1.0 - 2.0 units with 18 mg/L MMT[9]Generally effective in raising MONCan improve engine power and efficiency.[10]MMT may increase hydrocarbon (HC) emissions but can decrease nitrogen oxides (NOx).[11] Ferrocene can reduce soot formation.[6]
Oxygenates Ethanol (B145695), TolueneEthanol can significantly increase RON.[10] Toluene has a RON of 112.[10]Ethanol is an effective MON booster.Ethanol can increase brake thermal efficiency. Toluene can also improve brake thermal efficiency and torque.[10]Ethanol blends can reduce carbon monoxide (CO) and carbon dioxide (CO2) emissions but may increase NOx. Toluene may increase CO and CO2 but decrease NOx and HC.[12]
Aromatic Amines N-Methylaniline (NMA)A 3% volume of NMA can provide a 10.4 RON gain.[9]Data not readily availableCan significantly boost this compound rating.Can be more effective than MMT.

Table 2: Economic Analysis of this compound Boosters

This compound Booster TypeChemical Example(s)Production Cost FactorsMarket Price InsightsCost-Effectiveness Summary
Organometallic Compounds MMT, FerroceneMMT is considered one of the least costly this compound-improving additives after lead.[9] Ferrocene production is dependent on the availability of cyclopentadiene (B3395910) from petroleum or coal tar.[13]MMT is a cost-effective active compound in many this compound boosters.[14] Ferrocene is generally cheaper than many other this compound boosters.[15]MMT and Ferrocene are generally considered cost-effective for the this compound boost they provide, though their use is often limited by regulations due to potential health and environmental concerns.[11]
Oxygenates Ethanol, TolueneEthanol production costs are influenced by feedstock prices (e.g., corn) and processing costs.Toluene prices fluctuate with crude oil and naphtha prices, as well as demand from the gasoline blending and chemical industries. In Q2 2025, Toluene prices averaged USD 670 per metric ton on an FOB Busan basis.[16]Ethanol's cost-effectiveness depends on government subsidies and the price of gasoline. Toluene's use is driven by the balance between its value as an this compound booster and as a chemical feedstock.
Aromatic Amines N-Methylaniline (NMA)Synthesis from aniline (B41778) and methanol.Cost is a factor in its adoption.A study showed N-methylaniline to be more cost-effective than aniline and 2,4-methylaniline for the this compound number gain achieved.[9]

Experimental Protocols

The evaluation of this compound booster performance relies on standardized and rigorous experimental procedures.

Standard Test Methods for this compound Number Determination

The primary methods for determining the this compound rating of a fuel are the ASTM D2699 for Research this compound Number (RON) and ASTM D2700 for Motor this compound Number (MON).[1][2][3][4][5][6][7][8]

1. ASTM D2699: Standard Test Method for Research this compound Number (RON)

  • Objective: To determine the anti-knock characteristics of a fuel under mild operating conditions.[6]

  • Apparatus: A standardized single-cylinder, four-stroke cycle Cooperative Fuel Research (CFR) engine with a variable compression ratio.[1][2][5]

  • Procedure:

    • The CFR engine is operated under controlled conditions (600 rpm engine speed, specific intake air temperature, and spark timing).[5]

    • The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is achieved.

    • Primary reference fuels (mixtures of iso-octane and n-heptane with known this compound numbers) are then tested under the same conditions.

    • The RON of the test fuel is determined by matching its knock intensity to that of a specific primary reference fuel blend.[2][4]

2. ASTM D2700: Standard Test Method for Motor this compound Number (MON)

  • Objective: To determine the anti-knock characteristics of a fuel under more severe operating conditions than the RON test.[3]

  • Apparatus: A standardized single-cylinder, four-stroke cycle CFR engine with a variable compression ratio.[3]

  • Procedure:

    • The CFR engine is operated at a higher engine speed (900 rpm) and a higher intake mixture temperature than in the RON test.[17]

    • Similar to the RON test, the test fuel's knock intensity is compared to that of primary reference fuels to determine its MON.[7]

Engine Performance and Emission Testing

Beyond this compound number determination, the overall impact of this compound boosters on engine performance and emissions is evaluated using multi-cylinder spark-ignition (SI) engines coupled with a dynamometer and an exhaust gas analyzer.[10][18]

  • Apparatus: A multi-cylinder SI engine, an eddy current or hydraulic dynamometer, a fuel consumption measurement system, and an exhaust gas analyzer.[10][18]

  • Procedure:

    • The engine is operated at various speeds and loads (e.g., constant speed of 1500 RPM with varying loads).[10]

    • Fuel blends containing different concentrations of the this compound booster are prepared and tested.[10]

    • Performance parameters such as brake power, brake thermal efficiency, and specific fuel consumption are measured.[10]

    • Exhaust emissions, including CO, HC, and NOx, are quantified using the exhaust gas analyzer.[10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Octane_Booster_Evaluation_Workflow cluster_preparation Fuel Blend Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison BaseFuel Base Gasoline Blends Test Fuel Blends (Varying Concentrations) BaseFuel->Blends Booster This compound Booster (e.g., MMT, Ethanol) Booster->Blends CFR_Engine CFR Engine (ASTM D2699/D2700) Blends->CFR_Engine Fuel Sample SI_Engine Multi-Cylinder SI Engine + Dynamometer Blends->SI_Engine Fuel Sample RON_MON RON & MON Determination CFR_Engine->RON_MON Performance_Emissions Engine Performance & Emissions Analysis SI_Engine->Performance_Emissions Octane_Data This compound Rating Data (RON, MON) RON_MON->Octane_Data Performance_Data Performance Data (Power, Efficiency, Emissions) Performance_Emissions->Performance_Data Cost_Analysis Techno-Economic Analysis Comparison Comparative Analysis of Cost-Effectiveness Cost_Analysis->Comparison Performance_Data->Comparison Octane_Data->Comparison

Caption: Experimental workflow for evaluating this compound booster cost-effectiveness.

Organometallic_Antiknock_Mechanism cluster_combustion Engine Combustion Chamber cluster_reaction Anti-Knock Chemical Reaction MMT MMT (Methylcyclopentadienyl Manganese Tricarbonyl) Decomposition Thermal Decomposition MMT->Decomposition High Temperature MnOx Manganese Oxide Particles (MnOx) Decomposition->MnOx Scavenging Radical Scavenging MnOx->Scavenging Catalytic Surface FreeRadicals Pre-ignition Free Radicals (e.g., HO2•, OH•) FreeRadicals->Scavenging StableProducts Stable Products Scavenging->StableProducts Knock Engine Knock Scavenging->Knock Inhibits

Caption: Anti-knock mechanism of MMT via radical scavenging.

Oxygenate_Antiknock_Mechanism cluster_intake Fuel Intake & Compression cluster_combustion Combustion Process Ethanol Ethanol (C2H5OH) Vaporization High Heat of Vaporization Ethanol->Vaporization OxygenContent Inherent Oxygen Content Ethanol->OxygenContent ChargeCooling Charge Cooling Effect Vaporization->ChargeCooling Knock Engine Knock ChargeCooling->Knock Reduces Tendency LeanerMixture Leads to a Locally Leaner Air-Fuel Mixture OxygenContent->LeanerMixture SlowerBurn Slower, More Controlled Combustion LeanerMixture->SlowerBurn SlowerBurn->Knock Prevents

Caption: Anti-knock mechanisms of ethanol as an this compound booster.

References

experimental verification of octane's miscibility with other organic compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Miscibility of Octane (B31449) with Organic Compounds

This guide provides a comparative analysis of the miscibility of n-octane, a nonpolar aliphatic hydrocarbon, with various classes of organic compounds. The information is intended for researchers, scientists, and professionals in drug development who utilize solvents in their experimental work. The miscibility of a solvent system is a critical parameter in processes such as reaction chemistry, extraction, and purification. Understanding the phase behavior of this compound with other organic liquids is essential for designing and optimizing these processes.

The principle of "like dissolves like" is a fundamental concept in predicting miscibility.[1] this compound, being nonpolar, is readily miscible with other nonpolar or weakly polar compounds.[2] However, its miscibility with polar substances, particularly those capable of hydrogen bonding like alcohols, is limited and highly dependent on factors such as temperature and the alkyl chain length of the alcohol.

Quantitative Miscibility Data

The following table summarizes the miscibility of n-octane with a selection of organic compounds based on available experimental data. The data highlights how the functional group and carbon chain length of the organic compound influence its phase behavior with this compound.

Organic CompoundChemical ClassTemperature (K)PressureMiscibility with n-OctaneObservations & Data
Methanol (B129727) Alcohol293AtmosphericPartially Miscible Forms a distinct miscibility gap. The methanol-rich phase has a mole fraction of this compound of approximately 0.056, while the this compound-rich phase has a mole fraction of methanol of 0.105.
Ethanol (B145695) Alcohol298.15 - 318.15AtmosphericPartially Miscible While readily miscible with gasoline, pure ethanol and this compound exhibit a miscibility gap. Vapor-liquid equilibrium data indicates significant deviation from ideal behavior.[3][4][5][6]
1-Propanol (B7761284) Alcohol298.2AtmosphericMiscible In the ternary system of 1-propanol, this compound, and water, only the this compound-water pair is reported as partially miscible, indicating that 1-propanol and this compound are miscible under these conditions.[7]
Acetone KetoneAmbientAtmosphericPartially Miscible Exhibits an upper critical solution temperature (UCST), above which the two liquids are miscible in all proportions.
Methyl Ethyl Ketone (MEK) KetoneAmbientAtmosphericMiscible Generally considered miscible with many organic liquids, including hydrocarbons like this compound.
Diethyl Ether EtherAmbientAtmosphericMiscible As a relatively non-polar ether, it is miscible with non-polar alkanes like this compound.[2][8][9]

Experimental Protocols

The determination of liquid-liquid miscibility and the construction of phase diagrams are fundamental experimental procedures in physical chemistry. The "cloud point" method is a widely used technique to determine the temperature-composition data for a binary system of partially miscible liquids.[10][11][12]

Protocol: Determination of the Temperature-Composition Phase Diagram by the Cloud Point Method

This protocol outlines the steps to determine the miscibility curve (binodal curve) and the critical solution temperature for a binary liquid system.

Objective: To determine the temperatures at which mixtures of two liquids with varying compositions become homogeneous (miscible) upon heating or heterogeneous (immiscible, appearing cloudy) upon cooling.

Materials:

  • Component A (e.g., n-octane)

  • Component B (e.g., a partially miscible organic compound)

  • A series of sealable glass test tubes

  • A controlled-temperature water or oil bath with a stirrer

  • A calibrated thermometer with a resolution of 0.1 °C

  • Burettes or pipettes for accurate volume or mass dispensing

  • Analytical balance

Procedure:

  • Preparation of Mixtures:

    • Prepare a series of binary mixtures with varying compositions by weight or volume in the sealable test tubes. It is crucial to cover a wide range of compositions to accurately map the phase diagram.

    • Accurately measure the required amounts of each component into the test tubes and seal them to prevent evaporation, especially for volatile components.

  • Heating and Observation for Upper Critical Solution Temperature (UCST):

    • Place a test tube containing a two-phase (cloudy) mixture into the temperature-controlled bath.

    • Insert a thermometer into the mixture (if the tube is not sealed) or place it in the bath adjacent to the test tube for an accurate temperature reading.

    • Begin slowly heating the bath while continuously stirring the mixture within the test tube.

    • Observe the mixture carefully. The temperature at which the turbidity (cloudiness) just disappears, resulting in a single, clear phase, is the miscibility temperature or "cloud point" for that specific composition.[10]

    • Record this temperature.

  • Cooling and Observation for Lower Critical Solution Temperature (LCST) or Confirmation of UCST:

    • If a UCST was determined, remove the test tube from the hot bath and allow it to cool slowly while stirring. The temperature at which turbidity reappears should be recorded. This should be close to the temperature recorded during heating.

    • For systems with a lower critical solution temperature, a single-phase mixture is cooled until it becomes cloudy.

  • Data Collection and Analysis:

    • Repeat the heating and cooling procedure for each prepared mixture of different compositions.

    • Plot the recorded miscibility temperatures (cloud points) against the corresponding compositions (e.g., mole fraction or weight percent of one component).

    • The resulting curve is the phase boundary (binodal curve) that separates the single-phase region from the two-phase region on the temperature-composition diagram.

    • The peak of this curve for a system with a UCST, or the nadir for a system with an LCST, represents the critical solution temperature (or consolute temperature), which is the temperature at which the two liquids become miscible in all proportions.[13]

Visualization of Miscibility Factors

The miscibility of an organic compound with a nonpolar solvent like this compound is governed by the interplay of intermolecular forces. The following diagram illustrates the logical relationship between the molecular properties of an organic compound and its resulting miscibility with this compound.

G Factors Influencing Miscibility of Organic Compounds with this compound cluster_properties Molecular Properties of Organic Compound cluster_forces Intermolecular Forces with this compound Polarity Polarity Dipole_Induced Dipole-Induced Dipole Forces Polarity->Dipole_Induced Induces temporary dipoles in this compound H_Bonding Hydrogen Bonding Capability Miscibility Miscibility with this compound H_Bonding->Miscibility Decreases miscibility due to strong self-association Chain_Length Alkyl Chain Length Chain_Length->H_Bonding Nonpolar part can mask polar group Dispersion_Forces London Dispersion Forces Chain_Length->Dispersion_Forces Increases strength of dispersion forces Dispersion_Forces->Miscibility Primary force promoting miscibility Dipole_Induced->Miscibility Contributes weakly to miscibility

References

Safety Operating Guide

Safeguarding Your Laboratory: A Step-by-Step Guide to Proper Octane Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending to the proper disposal of all laboratory chemicals. Octane (B31449), a flammable hydrocarbon, requires a systematic disposal approach to ensure the safety of laboratory personnel and the protection of our environment. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of the substance, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Quantitative Safety Data for this compound

The following table summarizes key quantitative safety limits and properties for this compound to inform safe handling and disposal practices.

ParameterValueSource
OSHA Permissible Exposure Limit (PEL)500 ppm (8-hour time-weighted average)[2]
NIOSH Recommended Exposure Limit (REL)75 ppm (10-hour time-weighted average)[2]
NIOSH Short-Term Exposure Limit (STEL)385 ppm (15-minute ceiling)[2]
Flash Point13 °C (55 °F)
Lower Explosive Limit (LEL)1.0%
Upper Explosive Limit (UEL)6.7%

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with institutional guidelines and local, state, and federal regulations. The following is a general operational plan for its proper disposal.

Step 1: Waste Identification and Classification

  • Treat all this compound waste as hazardous waste.[1][2]

  • Never dispose of this compound down the drain or in regular trash receptacles.[1][2][3] This is not only unsafe but may also be illegal.[3]

  • Segregate this compound waste from other chemical waste streams, especially from oxidizing agents, to prevent hazardous reactions.[2][3]

Step 2: Waste Collection and Storage

  • Collect this compound waste in a designated, chemically compatible, and properly sealed container.[3] The container should be in good condition, free from leaks or cracks.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[1]

  • Store the waste container in a cool, dry, and well-ventilated "Satellite Accumulation Area" (SAA) away from any sources of ignition such as open flames or hot surfaces.[2][3]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and "this compound".[1][3]

  • The label should also include the name and contact information of the generating laboratory, and the date of accumulation.

Step 4: Arranging for Disposal

  • The recommended method of disposal is to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][3]

  • Provide the EHS representative or disposal company with all the information from the waste label.[1]

  • Follow their specific instructions for preparing the waste for transport.[1]

Step 5: Spill Management

  • In the event of an this compound spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[2]

  • Eliminate all sources of ignition.[2]

  • Contain and absorb the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2][3] Do not use combustible materials.

  • Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[2]

Step 6: Empty Container Disposal

  • Empty this compound containers must also be treated as hazardous waste unless properly decontaminated.[3]

  • Containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container may be disposed of in the regular trash after defacing any chemical labels.

Experimental Workflow: this compound Disposal

The following diagram illustrates the logical workflow for the safe disposal of this compound from a laboratory setting.

OctaneDisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Ventilated Fume Hood ppe->fume_hood segregate Segregate this compound Waste (Keep from Incompatibles) fume_hood->segregate fume_hood->spill collect Collect in a Designated, Compatible Container segregate->collect label_waste Label Container: 'Hazardous Waste - this compound' collect->label_waste collect->spill store Store in Cool, Dry, Ventilated SAA (Away from Ignition Sources) label_waste->store contact_ehs Contact EHS or Licensed Hazardous Waste Disposal Company store->contact_ehs follow_instructions Follow Specific Pickup and Transport Instructions contact_ehs->follow_instructions end End: Safe and Compliant Disposal follow_instructions->end spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Eliminate Ignition Sources - Absorb with Inert Material - Collect with Non-Sparking Tools - Dispose as Hazardous Waste spill->spill_procedure spill_procedure->store

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Octane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Octane (B31449), a highly flammable and hazardous chemical, requires stringent safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The cornerstone of safe this compound handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for working with this compound.

Protection Type Required Equipment Specifications and Usage Notes
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. Ensure a snug fit to prevent any splashes from reaching the eyes.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton).Glove selection should be based on the duration of contact. Always inspect gloves for signs of degradation or puncture before use and wash hands after removal.[3][4][5]
Protective clothing (e.g., flame-retardant lab coat, overalls).Wear flame-retardant and chemically impervious clothing to protect against accidental spills and splashes.[2][6][7] For tasks with a high risk of splashing, a PVC apron is recommended.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][6][8] Proper fit testing and training on respirator use are essential.
Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents and maintain the chemical's integrity.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[6][9]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[1][4][6][10]

  • Use only non-sparking tools and explosion-proof equipment.[6][11]

  • Ground and bond containers and receiving equipment to prevent static discharge.[8][11]

  • Avoid direct contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4][8]

Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4][5][6]

  • Keep in an approved flammable liquid storage cabinet.

  • Store away from incompatible materials such as oxidizing agents.[9][11]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Scenario First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
Skin Contact Remove contaminated clothing and shoes. Wash skin immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[1][4][6]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5][10]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4][5][10]

Spill Response: In case of a spill, evacuate the area and eliminate all ignition sources.[11] For small spills, absorb the liquid with an inert material such as sand or vermiculite (B1170534) and place it in a sealed container for disposal.[8][9][11] Do not wash spills into the sewer system.[11] For large spills, contact your institution's environmental health and safety department.

Disposal Plan

The disposal of this compound and this compound-contaminated waste must be handled in accordance with all local, state, and federal regulations.

  • Collect all this compound waste, including contaminated absorbent materials, in a designated and properly labeled hazardous waste container.[9]

  • Do not mix this compound waste with other waste streams.[9]

  • Arrange for the disposal of hazardous waste through your institution's designated waste management provider.[6][10] Never dispose of this compound down the drain or in regular trash.[12]

Visualizing Safe this compound Handling

To further clarify the procedural steps and logical relationships in handling this compound safely, the following diagrams are provided.

OctaneHandlingWorkflow cluster_prep Pre-Handling cluster_handling Handling this compound cluster_post Post-Handling cluster_disposal Waste Disposal a Review Safety Data Sheet (SDS) b Ensure Proper Ventilation (Fume Hood) a->b c Inspect and Don Appropriate PPE b->c d Ground and Bond Containers c->d e Use Non-Sparking Tools d->e f Dispense this compound Carefully e->f g Securely Close Container f->g j Collect Waste in Labeled Container f->j Generate Waste h Clean Work Area g->h i Remove and Properly Store/Dispose of PPE h->i k Store Waste in Designated Area j->k l Arrange for Hazardous Waste Pickup k->l HierarchyOfControls a Elimination/Substitution (Most Effective) b Engineering Controls (e.g., Fume Hood, Ventilation) a->b c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) (Least Effective) c->d

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.